molecular formula C6H15Cl2NO2S B13406642 Vitamin U chloride

Vitamin U chloride

Cat. No.: B13406642
M. Wt: 236.16 g/mol
InChI Key: PAKYBZRQYVEFAH-UHFFFAOYSA-N
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Description

Vitamin U chloride is a useful research compound. Its molecular formula is C6H15Cl2NO2S and its molecular weight is 236.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H15Cl2NO2S

Molecular Weight

236.16 g/mol

IUPAC Name

(3-amino-3-carboxypropyl)-dimethylsulfanium;chloride;hydrochloride

InChI

InChI=1S/C6H13NO2S.2ClH/c1-10(2)4-3-5(7)6(8)9;;/h5H,3-4,7H2,1-2H3;2*1H

InChI Key

PAKYBZRQYVEFAH-UHFFFAOYSA-N

Canonical SMILES

C[S+](C)CCC(C(=O)O)N.Cl.[Cl-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Vitamin U Chloride (S-Methylmethionine Sulfonium Chloride)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-Methylmethionine Sulfonium Chloride (MMSC), commonly referred to as "Vitamin U," is a derivative of the amino acid methionine.[1][2] Despite its historical name, it is not classified as a true vitamin.[2] MMSC is naturally abundant in various plant sources, notably raw cabbage juice, from which it was first identified for its potent anti-ulcerogenic properties.[1][2] Extensive research has revealed that MMSC exerts a range of pharmacological effects, including gastroprotection, accelerated wound healing, and potent antioxidant and anti-inflammatory activities.[3][4] Its mechanism of action is multifactorial, involving the modulation of key signaling pathways, enhancement of cellular defense mechanisms, and its role as a methyl donor in critical metabolic processes.[3][5] This document provides a comprehensive technical overview of the molecular and cellular mechanisms underpinning the therapeutic potential of MMSC, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.

Core Mechanisms of Action

The biological activity of MMSC is not attributed to a single mode of action but rather a convergence of several complementary mechanisms. These can be broadly categorized into cytoprotective and regenerative effects, antioxidant and anti-inflammatory responses, and its fundamental role in metabolic methylation.

Gastroprotection and Anti-Ulcer Activity

The most well-documented effect of MMSC is its ability to protect and repair the gastrointestinal mucosa.[1][6] This is achieved through several synergistic actions:

  • Mucosal Barrier Enhancement: MMSC is believed to stimulate the production of mucin, a glycoprotein (B1211001) that forms the primary protective layer of the gastrointestinal tract, shielding the mucosa from gastric acid and other irritants.[1][6][7]

  • Epithelial Cell Proliferation: It promotes the proliferation of epithelial cells and the production of growth factors, which are essential for the regeneration and repair of damaged mucosal tissue.[7]

  • Antioxidant and Anti-inflammatory Support: By mitigating oxidative stress and reducing inflammation within the gut lining, MMSC helps preserve mucosal integrity and attenuate injury.[7][8]

MMSC Vitamin U Chloride (MMSC) Mucin Stimulation of Mucin Production MMSC->Mucin Epithelial Epithelial Cell Proliferation MMSC->Epithelial AntiInflammatory Anti-inflammatory Activity MMSC->AntiInflammatory Antioxidant Antioxidant Activity MMSC->Antioxidant Barrier Enhanced Mucosal Barrier Mucin->Barrier Repair Tissue Repair and Regeneration Epithelial->Repair Protection Gastrointestinal Mucosal Protection AntiInflammatory->Protection Antioxidant->Protection Barrier->Protection Repair->Protection MMSC This compound (MMSC) Receptor Cell Surface Receptor (Putative) MMSC->Receptor MEK MEK1/2 Receptor->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 (Active) ERK->pERK Proliferation Fibroblast Proliferation & Migration pERK->Proliferation Viability Keratinocyte/Fibroblast Viability (Anti-Apoptosis) pERK->Viability Healing Accelerated Wound Healing & Photoprotection Proliferation->Healing Viability->Healing cluster_0 Biosynthesis cluster_1 Function Methionine L-Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT2A MMSC This compound (MMSC) SAM->MMSC Methionine S-Methyltransferase Methylation Methylation Reactions (DNA, Proteins, Lipids) MMSC->Methylation Methylated_Acceptor Methylated Product Acceptor Methyl Acceptor Acceptor->Methylated_Acceptor MMSC provides -CH3 group start Start: Acclimatization (1 week) fasting 1. Fasting (24h) (Free access to water) start->fasting grouping 2. Animal Grouping (e.g., n=8 per group) - Vehicle Control - MMSC Treatment Group - Positive Control (e.g., Sucralfate) fasting->grouping treatment 3. Pre-treatment (Oral) - Administer MMSC or controls 1 hour before ulcer induction grouping->treatment induction 4. Ulcer Induction - Administer 96% Ethanol (e.g., 1 mL, oral gavage) treatment->induction sacrifice 5. Euthanasia (1 hour post-induction) induction->sacrifice stomach 6. Stomach Excision - Stomach is removed and opened along the greater curvature sacrifice->stomach analysis 7. Ulcer Analysis - Macroscopic Scoring (ulcer index) - Histological Evaluation (inflammation, etc.) stomach->analysis end End: Data Comparison & Statistical Analysis analysis->end

References

An In-depth Technical Guide to the Biochemical Properties of S-Methylmethionine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-methylmethionine (SMM), commonly encountered as S-methylmethionine chloride (MMSC) and often referred to as "Vitamin U," is a naturally occurring derivative of the essential amino acid methionine.[1][2] Predominantly found in a variety of plants, MMSC plays a crucial role as an intermediate in key metabolic pathways, particularly in sulfur metabolism and methylation processes.[1][2] This technical guide provides a comprehensive overview of the biochemical properties of S-methylmethionine chloride, including its physicochemical characteristics, metabolic pathways, and diverse physiological effects. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to support further research and drug development endeavors.

Physicochemical Properties

S-methylmethionine chloride is a white, crystalline, hygroscopic solid.[3][4] Its ionic nature, conferred by the positively charged sulfonium (B1226848) center and the chloride anion, dictates its high solubility in water and limited solubility in non-polar organic solvents.[5]

Property Value References
Chemical Formula C₆H₁₄ClNO₂S[4][5]
Molecular Weight 199.70 g/mol [4][5]
CAS Number 1115-84-0[1][4]
Appearance White to off-white crystalline powder[1][3][4][6]
Melting Point 134-140 °C (with decomposition)[1][2][3][7]
Solubility in Water 100-250 mg/mL[5][7]
Solubility in Ethanol Soluble[1][6]
Solubility in Ether Insoluble[6]
pH of Aqueous Solution 4.0-5.5[5][7]
logP (o/w) 0.280[1]
LD50 (intravenous, mice) 2760 mg/kg[2]

Metabolic Pathways

S-methylmethionine is a key intermediate in the methionine and homocysteine metabolic cycles. Its biosynthesis and subsequent metabolic roles are central to cellular methylation and sulfur-containing compound homeostasis.

Biosynthesis of S-Methylmethionine

S-methylmethionine is synthesized from L-methionine and S-adenosylmethionine (SAM) via the enzyme methionine S-methyltransferase.[2] This process involves the transfer of a methyl group from SAM to the sulfur atom of methionine.

S-Methylmethionine Biosynthesis Methionine L-Methionine SMM S-Methylmethionine (SMM) Methionine->SMM + SAM Enzyme Methionine S-methyltransferase SAM S-Adenosylmethionine (SAM) SAM->SMM SAH S-Adenosylhomocysteine (SAH) Enzyme->SMM catalyzes Homocysteine Metabolism cluster_remethylation Remethylation Pathway cluster_transsulfuration Transsulfuration Pathway Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM ATP -> PPi + Pi SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Hcy Homocysteine SAM->Hcy Allosteric inhibition of MTHFR Cystathionine Cystathionine SAM->Cystathionine Allosteric activation of CBS Methyl_acceptor Methyl Acceptor (e.g., DNA, proteins) SAM->Methyl_acceptor SAH->Hcy SAH Hydrolase Hcy->Met Methionine Synthase (Vitamin B12) Hcy->Cystathionine Cystathionine β-synthase (CBS) (Vitamin B6) SMM S-Methylmethionine (SMM) Cysteine Cysteine Cystathionine->Cysteine Cystathionase (Vitamin B6) Methylated_product Methylated Product Methyl_acceptor->Methylated_product + CH3 THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF THF->MTHF MTHFR MTHF->THF SMM->Met Homocysteine S-methyltransferase ERK1_2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MMSC S-Methylmethionine Chloride (MMSC) Receptor Unknown Receptor/ Membrane Interaction MMSC->Receptor stimulates Cell_Membrane Cell Membrane Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK phosphorylates pERK p-ERK1/2 (Active) Nucleus Nucleus Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) pERK->Transcription_Factors activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression regulates Proliferation Cell Proliferation Gene_Expression->Proliferation Migration Cell Migration Gene_Expression->Migration AMPK_Activation MMSC S-Methylmethionine Chloride (MMSC) AMPK AMPK MMSC->AMPK activates pAMPK p-AMPK (Active) Adipogenic_Factors Adipogenic Transcription Factors (PPAR-γ, C/EBP-α) pAMPK->Adipogenic_Factors inhibits Adipocyte_Differentiation Adipocyte Differentiation pAMPK->Adipocyte_Differentiation inhibits Adipogenic_Factors->Adipocyte_Differentiation promotes Antitumor_Workflow Start Start: Acclimatization of Rats Grouping Randomly divide rats into groups: 1. Control 2. HCC-induced 3. MMSC-treated control 4. HCC-induced + MMSC Start->Grouping Induction Induce Hepatocellular Carcinoma (HCC) (e.g., with Diethyl nitrosamine (B1359907) & CCl4) Grouping->Induction Groups 2 & 4 Treatment Administer MMSC or vehicle (e.g., daily oral gavage) Grouping->Treatment Groups 3 & 4 Induction->Treatment Monitoring Monitor animal health, body weight, and food intake throughout the study Treatment->Monitoring Sacrifice Sacrifice animals at the end of the study Monitoring->Sacrifice Sample_Collection Collect blood (for serum) and liver tissue Sacrifice->Sample_Collection Biochemical_Analysis Biochemical Analysis of Serum: - AST, ALT, ALP - Other liver function markers Sample_Collection->Biochemical_Analysis Histopathology Histopathological Examination of Liver Tissue Sample_Collection->Histopathology Gene_Expression Gene Expression Analysis (qRT-PCR) of Liver Tissue: - TNF-α, iNOS, TGF-1β, Glypican 3 Sample_Collection->Gene_Expression Data_Analysis Statistical Data Analysis Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion on Antitumor Efficacy Data_Analysis->Conclusion

References

The "Anti-Ulcer Vitamin": A Technical Deep Dive into the Discovery and History of Vitamin U Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide exploring the discovery, history, and mechanisms of S-Methylmethionine (Vitamin U), a compound noted for its significant gastroprotective effects. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth analysis of the pivotal early studies, detailed experimental protocols, and an overview of its proposed molecular signaling pathways.

The term "Vitamin U," though not a formally recognized vitamin, was coined in the 1950s by Dr. Garnett Cheney of Stanford University School of Medicine to describe a substance present in raw cabbage juice that demonstrated remarkable efficacy in healing peptic ulcers.[1][2] This compound was later identified as S-Methylmethionine (SMM), a derivative of the amino acid methionine. This guide delves into the historical context of its discovery and the scientific investigations that have shaped our understanding of this intriguing molecule.

Discovery and Early Clinical Investigations

The story of Vitamin U begins with Dr. Cheney's pioneering work in the late 1940s and 1950s. His research was predicated on the observation that certain dietary factors could influence the development and healing of peptic ulcers. His initial experiments on guinea pigs revealed that a substance in raw green vegetables could prevent histamine-induced peptic ulcers.[1] This "anti-peptic ulcer factor" was found to be heat-labile and susceptible to oxidation.[1]

Subsequent clinical studies conducted by Cheney provided compelling, albeit at the time preliminary, evidence for the therapeutic potential of this factor, which he termed "Vitamin U" with "U" standing for "ulcer".[1]

Key Clinical Studies by Dr. Garnett Cheney

Dr. Cheney's research laid the groundwork for all subsequent interest in S-Methylmethionine. Below are summaries of his most influential published studies, including detailed experimental protocols extracted from the original publications.

Table 1: Summary of Key Clinical Studies on Vitamin U by Dr. Garnett Cheney

Study Publication Year Number of Patients Condition Intervention Key Findings Citation
194913Peptic Ulcer1 liter of fresh, raw cabbage juice dailyAverage crater healing time for duodenal ulcers was 10.4 days (compared to 37 days for standard therapy); for gastric ulcers, it was 7.3 days (compared to 42 days for standard therapy).[1]
1952100Peptic Ulcer1 quart (approx. 946 ml) of fresh, raw cabbage juice daily, or a dehydrated form.Rapid relief of pain and significantly shorter ulcer crater healing time compared to standard treatments of the era.[2]
1956 (San Quentin Prison Study)50 (37 completed)Peptic Ulcer with demonstrable craterDouble-blind administration of concentrated cabbage juice (Vitamin U) or a placebo facsimile.Concentrated cabbage juice was effective in healing peptic ulcers as determined by repeated X-ray examinations over a 22-day period.[3]

Detailed Experimental Protocols from Dr. Cheney's Research

A critical component of understanding the historical context of Vitamin U research is a detailed examination of the methodologies employed in these early, seminal studies.

Preparation of Cabbage Juice and Placebo
  • Fresh Cabbage Juice (1949, 1952 studies): Fresh, raw cabbage was processed through a juice presser to extract the juice.[1][2] Patients were administered approximately one quart (or one liter) daily, typically in divided doses of 200 ml five times a day.[1] The juice was consumed fresh to preserve the heat-labile "Vitamin U" factor.[1] Seasoning with salt, pepper, and the addition of tomato juice were permitted to improve palatability.[1]

  • Dehydrated Cabbage Juice (1952 study): For some patients, a dehydrated form of cabbage juice was prepared through lyophilization (freeze-drying). This powder was then reconstituted with water to half its original volume before administration.[1]

  • Concentrated Cabbage Juice and Placebo (1956 San Quentin Prison Study):

    • Vitamin U Concentrate: The exact commercial preparation details are not fully specified in the paper, but it was a concentrated form of cabbage juice.

    • Placebo Facsimile: A placebo was designed to mimic the appearance and taste of the Vitamin U concentrate. While the exact composition is not detailed in the available text, placebos of that era for liquid preparations often consisted of water with added flavoring and coloring agents to be indistinguishable from the active treatment.[4][5] The administration was double-blind, meaning neither the patients nor the immediate medical staff knew who received the active treatment versus the placebo.[3]

Patient Selection and Evaluation
  • Inclusion Criteria: Initially, patients with a clearly demonstrable ulcer crater, confirmed by X-ray, were selected.[1] Later studies included a broader range of patients with a confirmed diagnosis of peptic ulcer.[1] The San Quentin study specifically enrolled inmates with a diagnosed ulcer crater.[3]

  • Evaluation of Healing: Ulcer healing was primarily assessed through serial roentgenographic (X-ray) examinations to observe the size and disappearance of the ulcer crater.[1][2] Symptomatic improvement, particularly the rapid relief of pain without the use of standard analgesic or antacid therapies, was also a key indicator of efficacy.[2]

Physicochemical Properties of S-Methylmethionine Chloride (Vitamin U Chloride)

S-Methylmethionine is typically available as a chloride salt. Its chemical and physical properties are summarized in the table below.

Table 2: Physicochemical Properties of S-Methylmethionine Chloride

Property Value Citation
Chemical Formula C₆H₁₄ClNO₂S
Molecular Weight 199.70 g/mol
Appearance White crystalline powder
Melting Point 134 °C (decomposes)
Solubility Soluble in water and alcohol

Proposed Mechanisms of Action and Signaling Pathways

While the precise molecular mechanisms of S-Methylmethionine's gastroprotective effects are still under investigation, several key pathways have been proposed based on in vitro and in vivo studies.

Gastroprotective Mechanisms
  • Mucosal Protection: SMM is thought to enhance the mucosal barrier by stimulating the production and secretion of mucin, a key component of the protective mucus layer in the stomach.[6]

  • Antioxidant Activity: SMM exhibits antioxidant properties, which may help to mitigate oxidative stress and damage to the gastric mucosa caused by reactive oxygen species (ROS).[6]

  • Anti-inflammatory Effects: Research suggests that SMM can modulate inflammatory pathways, potentially reducing inflammation in the gastric lining.[6]

Signaling Pathway Involvement

Recent research has begun to shed light on the molecular signaling pathways that may be influenced by S-Methylmethionine.

  • ERK1/2 Pathway Activation: In the context of wound healing in dermal fibroblasts, SMM has been shown to activate the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[7] This pathway is crucial for cell proliferation and migration, processes essential for tissue repair. It is plausible that a similar mechanism is at play in the healing of gastric ulcers.

ERK1_2_Pathway SMM S-Methylmethionine (Vitamin U) Receptor Cell Surface Receptor (Hypothesized) SMM->Receptor Binds to MEK1_2 MEK1/2 Receptor->MEK1_2 Activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates and Activates Proliferation Cell Proliferation ERK1_2->Proliferation Migration Cell Migration ERK1_2->Migration WoundHealing Wound Healing Proliferation->WoundHealing Migration->WoundHealing

  • Potential Nrf2 Pathway Involvement: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response. Given the antioxidant properties of SMM, it is hypothesized that it may exert its protective effects in the gastric mucosa through the activation of the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SMM S-Methylmethionine (Vitamin U) ROS Reactive Oxygen Species (ROS) Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_cyto Nrf2 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocates to Nucleus ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Enzyme Genes (e.g., HO-1, NQO1) Cytoprotection Cytoprotection

Experimental Workflow for In Vitro Assessment of S-Methylmethionine

Modern research continues to build upon Cheney's foundational work. A typical in vitro workflow to assess the cytoprotective and migratory effects of S-Methylmethionine on gastric epithelial cells is outlined below.

experimental_workflow cluster_setup Cell Culture and Treatment cluster_assays Assessment of Cellular Effects cluster_analysis Data Analysis and Interpretation A 1. Culture Gastric Epithelial Cells to Confluence B 2. Induce 'Wound' in Cell Monolayer (e.g., Scratch Assay) A->B C 3. Treat Cells with S-Methylmethionine (Various Concentrations) B->C D 4a. Cell Migration Assay (e.g., Wound Healing Assay) C->D E 4b. Cell Proliferation Assay (e.g., BrdU Assay) C->E F 4c. Gene Expression Analysis (e.g., qPCR for MUC genes) C->F G 4d. Protein Expression Analysis (e.g., Western Blot for p-ERK, Nrf2) C->G H 5. Quantify Cell Migration and Proliferation D->H E->H I 6. Analyze Changes in Gene and Protein Expression F->I G->I J 7. Correlate Molecular Changes with Cellular Effects H->J I->J

Conclusion

The discovery of "Vitamin U" by Dr. Garnett Cheney marked a significant, albeit initially underappreciated, moment in the study of nutrition and gastrointestinal health. While S-Methylmethionine is not a true vitamin, the early clinical evidence for its anti-ulcer properties was compelling for its time. Modern research is beginning to unravel the molecular mechanisms that underpin these observed effects, pointing towards its role in enhancing mucosal defense, mitigating oxidative stress, and promoting cellular repair pathways. Further rigorous clinical trials are warranted to fully elucidate the therapeutic potential of S-Methylmethionine chloride in the management of gastric and other digestive disorders. This historical and technical overview provides a solid foundation for future research in this promising area.

References

The Physiological Role of S-Methylmethionine (Vitamin U) Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methylmethionine (SMM), historically referred to as "Vitamin U," is a naturally occurring derivative of the amino acid methionine. Predominantly found in plant-based sources, particularly cabbage, it has garnered significant scientific interest for its diverse physiological roles and therapeutic potential. This technical guide provides an in-depth overview of the core physiological functions of SMM chloride, focusing on its molecular mechanisms, quantitative efficacy in preclinical and clinical studies, and detailed experimental protocols for its evaluation. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the pharmacological applications of this compound.

Introduction

S-Methylmethionine (SMM), often available as S-Methylmethionine sulfonium (B1226848) chloride (MMSC), is a metabolite of methionine and a precursor to S-adenosylmethionine (SAM), a critical methyl donor in numerous biological reactions.[1][2] Although not formally classified as a vitamin, its designation as "Vitamin U" arose from early research highlighting its remarkable efficacy in the treatment of peptic ulcers.[3][4] Subsequent investigations have revealed a broader spectrum of physiological activities, including gastroprotective, hepatoprotective, antioxidant, anti-inflammatory, and cytoprotective effects.[5][6][7] This guide synthesizes the current understanding of SMM's physiological roles, with a focus on the underlying molecular pathways and quantitative data from key experimental models.

Core Physiological Roles and Mechanisms of Action

The physiological effects of SMM are multifaceted, stemming from its ability to act as a methyl donor, its antioxidant and anti-inflammatory properties, and its influence on specific signaling pathways.

Gastrointestinal Protection

The most well-documented role of SMM is its protective effect on the gastrointestinal mucosa.[8] Its anti-ulcer activity is attributed to several mechanisms:

  • Stimulation of Mucin Production: SMM enhances the secretion of gastric mucin, which forms a protective barrier against gastric acid and other irritants.[8][9]

  • Cytoprotection: It exhibits direct cytoprotective effects on gastric epithelial cells, shielding them from damage induced by agents like ethanol (B145695).[10]

  • Tissue Repair and Regeneration: SMM may promote the healing of gastric and duodenal ulcers by supporting tissue repair processes.[11]

Hepatoprotective Effects

SMM has demonstrated significant hepatoprotective properties in various preclinical models of liver injury.[6][12] Its mechanisms of action in the liver include:

  • Antioxidant Activity: SMM can enhance the production of glutathione, a key endogenous antioxidant, thereby protecting hepatocytes from oxidative stress.[12][13]

  • Modulation of Inflammatory Responses: It can attenuate liver inflammation by reducing the expression of pro-inflammatory cytokines.[5]

  • Participation in Methylation Pathways: As a methyl donor, SMM is involved in critical methylation reactions within the liver that are essential for maintaining normal liver function.[12][13]

Antioxidant and Anti-inflammatory Properties

A fundamental aspect of SMM's physiological activity is its capacity to counteract oxidative stress and inflammation.[5][7] These properties are not limited to the gastrointestinal and hepatic systems but are observed across various tissues. SMM has been shown to scavenge free radicals and upregulate antioxidant genes, contributing to its protective effects in diverse pathological conditions.[7]

Role in Methylation and Gene Expression

As a derivative of methionine, SMM plays a role in the one-carbon metabolism pathway, which is central to methylation reactions.[13] These reactions are crucial for the synthesis of various molecules, including proteins and nucleic acids, and for the epigenetic regulation of gene expression.[13][14] The ability of SMM to donate methyl groups influences a wide array of biological processes.

Skin Protection and Wound Healing

Emerging research has highlighted the beneficial effects of SMM on the skin. It has been shown to:

  • Promote Wound Healing: SMM can accelerate the repair of damaged skin by promoting the growth and migration of human dermal fibroblasts.[7][15]

  • Protect Against UV Radiation: It offers protection against ultraviolet (UV) light-induced skin damage and erythema.[4][7]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative data on the efficacy of S-Methylmethionine chloride from various experimental and clinical studies.

Table 1: In Vivo Efficacy of S-Methylmethionine Chloride
Application Animal Model Dosage Key Findings Reference
Hepatoprotection Valproic Acid-Induced Liver Injury in Rats50 mg/kg/day (oral) for 15 daysSignificantly reduced elevated levels of liver enzymes (ALT, AST, ALP, LDH) and lipid peroxidation.[16]
Antitumor Activity Diethylnitrosamine/Carbon Tetrachloride-Induced Hepatocellular Carcinoma in Rats50 mg/kg/day (oral) for 16 weeksImproved liver function biomarkers and downregulated the expression of inflammatory cytokines (TNF-α, iNOS, TGF-1β) and glypican 3.[17]
Photoprotection UVB-Induced Erythema in Rats5% and 10% topical applicationSignificantly decreased the UVB-induced erythema index.[4]
Gastroprotection Stress-Induced Gastric Ulcers in Rats5 mM (in drinking water)Noticeably lower ulcer index compared to control.[18]
Table 2: In Vitro Efficacy of S-Methylmethionine Chloride
Application Cell Line/Model Concentration Key Findings Reference
Inhibition of Adipocyte Differentiation 3T3-L1 Pre-adipocyte Cell Lines10-100 mMGradual decrease in triglycerides, C/EBP-α, PPAR-γ, and adipsin with increasing concentrations. Upregulation of AMPK activity.[5][19]
Skin Wound Healing Human Dermal Fibroblasts (hDFs)>100 µMPromoted the growth and migration of hDFs.[3]
Photoprotection Human Dermal Fibroblasts (hDFs) and Keratinocyte Progenitor Cells (KPCs)10-1000 µMIncreased cell viability following UVB irradiation and reduced UVB-induced reactive oxygen species (ROS) generation.[20]
Table 3: Human Clinical Studies on S-Methylmethionine Chloride
Condition Study Design Dosage Duration Key Findings Reference
Chronic Gastritis 37 patients with chronic gastritis300 mg/day (oral)6 monthsSignificant reduction in the severity of dyspeptic symptoms and improvement in quality of life.[1][9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Ethanol-Induced Gastric Ulcer Model in Rats
  • Animals: Male Wistar rats are typically used.

  • Procedure:

    • Animals are fasted for 24 hours with free access to water.[21]

    • A single oral dose of absolute ethanol (e.g., 1 mL or 1.5 mL per rat) is administered via gavage to induce gastric ulcers.[13][21]

    • S-Methylmethionine chloride or a vehicle control is administered orally prior to ethanol administration.

    • After a set period (e.g., 1 hour), animals are euthanized, and their stomachs are removed.

    • The stomachs are opened along the greater curvature, and the ulcer index is determined by measuring the area of hemorrhagic lesions in the gastric mucosa.[8]

  • Biochemical Analysis: Gastric tissue can be homogenized to measure levels of oxidative stress markers like malondialdehyde (MDA) and antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[13]

Valproic Acid-Induced Hepatotoxicity in Rats
  • Animals: Female Sprague-Dawley rats are often used.[16]

  • Procedure:

    • Valproic acid (VPA) is administered intraperitoneally at a dose of 500 mg/kg/day for a period of 7 to 15 days to induce liver injury.[16][22]

    • S-Methylmethionine chloride (e.g., 50 mg/kg/day) is co-administered orally.[16]

    • On the day after the final treatment, animals are euthanized, and blood and liver tissue are collected.

  • Analysis:

    • Serum Biochemistry: Levels of liver enzymes such as alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), alkaline phosphatase (ALP), and lactate (B86563) dehydrogenase (LDH) are measured.[16]

    • Liver Homogenate Analysis: Levels of lipid peroxidation (MDA) and antioxidant enzymes (e.g., glutathione, paraoxonase) are determined.[16]

    • Histopathology: Liver sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess for necrosis, steatosis, and other morphological changes.[23]

Diethylnitrosamine/Carbon Tetrachloride-Induced Hepatocellular Carcinoma in Rats
  • Animals: Male Wistar albino rats are commonly used.[17]

  • Procedure:

    • Hepatocellular carcinoma (HCC) is induced by a single intraperitoneal injection of diethylnitrosamine (DENA) at a dose of 200 mg/kg.[11]

    • Two weeks after the DENA injection, carbon tetrachloride (CCl4) is administered subcutaneously (e.g., 3 mL/kg) once a week for 6 weeks to promote tumor development.[11]

    • S-Methylmethionine chloride (e.g., 50 mg/kg/day) is administered orally following the induction of HCC.[17]

  • Analysis:

    • Serum Markers: Levels of HCC markers such as alpha-fetoprotein (AFP) and glypican 3 (GPC3), as well as liver function enzymes, are measured.[11]

    • Gene Expression Analysis: The expression of inflammatory cytokines (e.g., TNF-α, iNOS, TGF-1β) and GPC3 in liver tissue is quantified using qRT-PCR.[17]

    • Histopathology: Liver tissues are examined for the presence of tumors and other pathological changes.[17]

In Vitro Adipocyte Differentiation Assay
  • Cell Line: 3T3-L1 pre-adipocyte cell line is used.[19]

  • Procedure:

    • 3T3-L1 cells are cultured to overconfluency.

    • Adipocyte differentiation is induced by treating the cells with a differentiation-inducing medium containing dexamethasone, isobutylmethylxanthine (IBMX), insulin, and indomethacin.[19]

    • Various concentrations of S-Methylmethionine chloride (e.g., 10-100 mM) are added to the differentiation medium.[19]

  • Analysis:

    • Triglyceride Accumulation: Intracellular triglyceride levels are quantified.[19]

    • Enzyme Activity: The activity of glycerol-3-phosphate dehydrogenase (G3PDH), a marker of adipogenesis, is measured.[19]

    • Gene and Protein Expression: The expression of adipocyte-specific markers such as peroxisome proliferator-activated receptor γ (PPAR-γ) and CCAAT/enhancer-binding protein α (C/EBP-α), as well as the activation of AMP-activated protein kinase (AMPK), are analyzed by qRT-PCR and Western blotting.[5][19]

Signaling Pathways and Molecular Interactions

The physiological effects of S-Methylmethionine chloride are mediated through its interaction with several key signaling pathways.

ERK1/2 Pathway in Skin Wound Healing

SMM promotes the proliferation and migration of human dermal fibroblasts, which are crucial for skin wound healing, through the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway.[15]

ERK1_2_Pathway SMM S-Methylmethionine (Vitamin U) Receptor Cell Surface Receptor SMM->Receptor MEK MEK Receptor->MEK ERK ERK1/2 MEK->ERK Proliferation Fibroblast Proliferation & Migration ERK->Proliferation

SMM-induced activation of the ERK1/2 pathway in dermal fibroblasts.
AMPK Pathway in Adipocyte Differentiation

SMM inhibits the differentiation of pre-adipocytes into mature adipocytes by up-regulating the activity of AMP-activated protein kinase (AMPK) and down-regulating key adipogenic transcription factors.[19]

AMPK_Pathway SMM S-Methylmethionine (Vitamin U) AMPK AMPK Activation SMM->AMPK Adipogenic_Factors Adipogenic Factors (PPAR-γ, C/EBP-α) AMPK->Adipogenic_Factors Adipocyte_Diff Adipocyte Differentiation Adipogenic_Factors->Adipocyte_Diff

Inhibition of adipocyte differentiation by SMM via the AMPK pathway.
Experimental Workflow for Evaluating Hepatoprotective Effects

The following diagram illustrates a typical experimental workflow for assessing the hepatoprotective effects of SMM in a rat model of chemically-induced liver injury.

Hepatoprotective_Workflow Start Animal Acclimatization (e.g., Sprague-Dawley Rats) Grouping Random Group Assignment (Control, Toxin, Toxin+SMM, SMM) Start->Grouping Induction Induction of Liver Injury (e.g., Valproic Acid, CCl4) Grouping->Induction Treatment SMM Administration (e.g., 50 mg/kg/day, oral) Induction->Treatment Sacrifice Euthanasia and Sample Collection (Blood, Liver Tissue) Treatment->Sacrifice Analysis Biochemical & Histopathological Analysis (Serum enzymes, Oxidative stress markers, H&E staining) Sacrifice->Analysis Data Data Interpretation & Statistical Analysis Analysis->Data

Workflow for in vivo evaluation of SMM's hepatoprotective effects.

Conclusion and Future Directions

S-Methylmethionine chloride has demonstrated a remarkable range of physiological activities, with strong evidence supporting its gastroprotective, hepatoprotective, antioxidant, and anti-inflammatory roles. The quantitative data from both in vivo and in vitro studies provide a solid foundation for its potential therapeutic applications. The detailed experimental protocols outlined in this guide offer a standardized approach for further investigation into its mechanisms of action and efficacy.

Future research should focus on elucidating the precise molecular targets of SMM, conducting large-scale, placebo-controlled clinical trials to validate its efficacy in human diseases, and exploring its potential in combination therapies. The development of novel drug delivery systems could also enhance its bioavailability and therapeutic effectiveness. For drug development professionals, SMM represents a promising natural compound with a favorable safety profile that warrants further exploration for the management of a variety of pathological conditions.

References

An In-depth Technical Guide to the S-methylmethionine Chloride Synthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-methylmethionine (SMM), often referred to as "Vitamin U," is a derivative of the amino acid methionine.[1][2] While not a true vitamin, it is a naturally occurring compound found in many plants and has garnered significant interest for its therapeutic properties, particularly in gastrointestinal health.[3][4] In plant biology, SMM is a crucial intermediate in sulfur metabolism, serving as a primary transport molecule for reduced sulfur and playing a role in regulating the levels of S-adenosylmethionine (SAM), a universal methyl group donor.[5][6][7] This document provides a comprehensive technical overview of the S-methylmethionine synthesis pathway, detailing the biochemical reactions, enzymatic players, quantitative data, and relevant experimental protocols.

The S-methylmethionine Biosynthesis Pathway

The primary biological synthesis of S-methylmethionine occurs in flowering plants and is a part of a metabolic loop known as the S-methylmethionine (SMM) Cycle.[5][8] The core of SMM synthesis is a single enzymatic reaction that converts L-methionine into S-methyl-L-methionine.

Core Reaction:

The biosynthesis is catalyzed by the enzyme Methionine S-methyltransferase (MMT) (EC 2.1.1.12).[9][10] This enzyme facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the sulfur atom of L-methionine.[1][9]

The overall reaction is as follows:

S-adenosyl-L-methionine (SAM) + L-methionine ⇌ S-adenosyl-L-homocysteine (SAH) + S-methyl-L-methionine (SMM) [9]

This reaction is central to the SMM cycle, which is proposed to be the main mechanism by which plants achieve short-term control over SAM levels, preventing its excessive accumulation.[5] SMM can then be used to regenerate two molecules of methionine by donating a methyl group to homocysteine, a reaction catalyzed by Homocysteine S-methyltransferase (HMT).[8][11]

Visualization of the SMM Synthesis Pathway

The following diagram illustrates the core synthesis reaction within the broader context of the SMM cycle.

SMM_Synthesis_Pathway cluster_synthesis SMM Synthesis cluster_cycle SMM Cycle Regeneration Met L-Methionine MMT Methionine S-methyltransferase (MMT) Met->MMT Substrate SAM S-adenosyl-L-methionine (SAM) SAM->MMT Methyl Donor SMM S-methyl-L-methionine (SMM) MMT->SMM Product SAH S-adenosyl-L-homocysteine (SAH) MMT->SAH Byproduct HMT Homocysteine S-methyltransferase (HMT) SMM->HMT Methyl Donor Hcy Homocysteine Hcy->HMT Substrate Met_regen L-Methionine (x2) HMT->Met_regen Product

Core S-methylmethionine synthesis reaction and its role in the SMM cycle.

Quantitative Data

Quantitative analysis of SMM is crucial for understanding its distribution and physiological relevance. The concentration of SMM varies significantly among different plant species and tissues.

Plant MaterialS-methylmethionine (SMM) Concentration (mg/kg)Analytical MethodReference
Celery176.0LC-MS/MS[12][13]
Asparagus150.0LC-MS/MS[13]
Cabbage20.0 - 120.0Various[12]
Fresh Tomatoes2.8LC-MS/MS[12][13]

Table 1: Concentration of S-methylmethionine in various raw vegetables.

Experimental Protocols

Protocol 1: Quantification of S-methylmethionine in Plant Tissues via LC-MS/MS

This method, adapted from stable isotope dilution assays, provides high sensitivity and specificity for SMM quantification.[12][13]

Objective: To accurately quantify the concentration of S-methylmethionine in a given plant sample.

Materials:

  • Plant tissue (e.g., leaves, stems)

  • Liquid nitrogen

  • Deuterium-labeled SMM internal standard (e.g., SMM-d3)

  • Methanol/Water solvent

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., equipped with a C18 column and triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation: Flash-freeze a known weight (e.g., 100 mg) of fresh plant tissue in liquid nitrogen. Homogenize the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.

  • Extraction: Add 1 mL of a methanol/water (80:20, v/v) solution containing a known concentration of the SMM-d3 internal standard to the powdered tissue.

  • Vortexing and Sonication: Vortex the mixture vigorously for 2 minutes, followed by sonication in an ultrasonic bath for 15 minutes to ensure complete extraction.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Sample Dilution: Carefully transfer the supernatant to a new microfuge tube. Dilute the sample as necessary with the extraction solvent to fall within the calibration curve range.

  • LC-MS/MS Analysis: Inject the diluted sample into the LC-MS/MS system.

    • Chromatography: Use a C18 reversed-phase column with a gradient elution profile (e.g., starting with 98% water with 0.1% formic acid and ramping up to 95% acetonitrile (B52724) with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific parent-to-daughter ion transitions for both native SMM and the SMM-d3 internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification: Construct a calibration curve using known concentrations of SMM standard. Calculate the concentration of SMM in the original sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LCMS_Workflow Start Start: Plant Tissue Sample Homogenize Homogenize in Liquid N2 Start->Homogenize Extract Extract with Solvent + Internal Standard (SMM-d3) Homogenize->Extract Centrifuge Centrifuge to Pellet Debris Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute Sample Supernatant->Dilute Inject Inject into LC-MS/MS Dilute->Inject Analyze Analyze via MRM Inject->Analyze Quantify Quantify vs. Calibration Curve Analyze->Quantify End End: SMM Concentration Quantify->End MMT_Assay_Pathway SAM SAM MMT MMT SAM->MMT Met Methionine Met->MMT SAH SAH MMT->SAH SAHN SAH Nucleosidase Adenine Adenine SAHN->Adenine AD Adenine Deaminase Hypoxanthine Hypoxanthine AD->Hypoxanthine XO Xanthine Oxidase H2O2 H2O2 XO->H2O2 HRP HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin SAH->SAHN Adenine->AD Hypoxanthine->XO H2O2->HRP ADHP ADHP (Non-fluorescent) ADHP->HRP

References

The Occurrence and Quantification of S-Methylmethionine Chloride (Vitamin U) in Natural Sources: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Historically termed "Vitamin U," S-Methylmethionine (SMM) is a derivative of the amino acid methionine.[1][2] While not a true vitamin, SMM has garnered significant interest for its potential therapeutic properties, particularly in the context of gastrointestinal health. The compound is most commonly found as a salt, S-Methylmethionine chloride (SMMCl). This technical guide provides a comprehensive overview of the natural sources of SMM, its abundance, and the methodologies employed for its extraction and quantification.

Natural Sources and Abundance of S-Methylmethionine (SMM)

S-Methylmethionine is predominantly found in the plant kingdom, with notable concentrations in vegetables from the Brassicaceae family.[2][3][4][5][6] Its abundance can vary significantly depending on the specific plant, cultivar, and storage conditions.[7] The following tables summarize the quantitative data on SMM content in various natural sources, compiled from multiple studies.

Table 1: Abundance of S-Methylmethionine (SMM) in Various Vegetables (Dry Weight)
VegetableFamilySMM Content (µg/g DW)Reference
Cabbage (White)Brassicaceae535.98 ± 4.85[2][3]
KaleBrassicaceae89.08 ± 1.68[2][3]
BroccoliBrassicaceae18,900 (18.9 mg/100g DW)[5]
Pak-choiBrassicaceae34,300 (34.3 mg/100g DW)[5]
Leaf MustardBrassicaceae19,600 (19.6 mg/100g DW)[5]
SpinachAmaranthaceae45,200 (45.2 mg/100g DW)[5]
AsparagusAsparagaceae18,700 (18.7 mg/100g DW)[5]
Table 2: Abundance of S-Methylmethionine (SMM) in Various Food Plants (Fresh Weight)
Food SourceSMM Content (mg/kg FW)Reference
Celery176[4]
Cabbage530 - 1040 (53-104 mg/100g)[6]
Kohlrabi810 - 1100 (81-110 mg/100g)[6]
Turnip510 - 720 (51-72 mg/100g)[6]
Tomatoes2.8[4]
Leeks660 - 750 (66-75 mg/100g)[6]
Beet220 - 370 (22-37 mg/100g)[6]
Raspberries270 (27 mg/100g)[6]
Strawberries140 - 250 (14-25 mg/100g)[6]

Experimental Protocols

Accurate quantification of SMM in complex biological matrices requires robust and validated analytical methods. The most common approach involves extraction from the plant material followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Extraction of S-Methylmethionine from Plant Tissues

This protocol is a generalized procedure based on common laboratory practices for the extraction of small polar molecules from plant material.

Materials:

  • Fresh or freeze-dried plant tissue

  • Liquid nitrogen

  • Mortar and pestle or homogenizer

  • 80% Methanol (ice-cold)

  • Microcentrifuge tubes

  • Centrifuge (capable of 4°C and >15,000 x g)

  • Syringe filters (0.22 µm, PVDF)

  • Solvent evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

Procedure:

  • Sample Homogenization:

    • Weigh approximately 20-50 mg of frozen plant tissue.

    • Immediately grind the tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

    • Alternatively, use a bead-beater homogenizer with pre-chilled tubes and beads.

  • Metabolite Extraction:

    • Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

    • Add 500 µL of ice-cold 80% methanol.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Protein Precipitation:

    • Incubate the homogenate at -20°C for 60 minutes to facilitate protein precipitation.[8]

  • Centrifugation:

    • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[8]

  • Supernatant Collection and Filtration:

    • Carefully collect the supernatant, which contains the extracted metabolites.[8]

    • Filter the supernatant through a 0.22 µm PVDF syringe filter into a clean collection tube to remove any remaining particulate matter.[8]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.[8]

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[8]

Quantification of S-Methylmethionine by UPLC-ESI-MS/MS

This protocol outlines a method for the quantification of SMM using Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS), based on a validated method for SMM in Brassicaceae vegetables.[2][3]

Instrumentation and Columns:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).

Reagents:

  • S-Methylmethionine chloride standard

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-6 min: Hold at 95% B

    • 6-7 min: Return to 5% B

    • 7-10 min: Re-equilibration at 5% B

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • SMM Precursor Ion (m/z): 164.1

    • SMM Product Ion (m/z): 102.1

  • Source Parameters (example, instrument-dependent):

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Quantification:

  • A calibration curve is constructed using serial dilutions of the SMM standard.

  • The concentration of SMM in the samples is determined by comparing the peak area of the analyte to the calibration curve.

Signaling Pathways and Metabolic Context

S-Methylmethionine is not a classical signaling molecule that binds to receptors to initiate a signaling cascade. Instead, its primary role is within the broader context of methionine metabolism and sulfur transport in plants. The following diagrams illustrate the biosynthesis of SMM and the experimental workflow for its quantification.

SMM_Biosynthesis Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine O_Phosphohomoserine O-Phosphohomoserine Homoserine->O_Phosphohomoserine Cystathionine Cystathionine O_Phosphohomoserine->Cystathionine Homocysteine Homocysteine Cystathionine->Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase SAM S-Adenosyl- methionine (SAM) Methionine->SAM SAM Synthetase SMM S-Methylmethionine (SMM) Methionine->SMM Methionine S-methyltransferase Protein_Synthesis Protein Synthesis Methionine->Protein_Synthesis SAM->SMM Methionine S-methyltransferase Sulfur_Transport Sulfur Transport SMM->Sulfur_Transport

Caption: Biosynthesis pathway of S-Methylmethionine (SMM) in plants.

SMM_Quantification_Workflow Start Plant Tissue (e.g., Cabbage Leaf) Homogenization Homogenization (Liquid Nitrogen) Start->Homogenization Extraction Extraction (80% Methanol) Homogenization->Extraction Centrifugation Centrifugation (15,000 x g, 4°C) Extraction->Centrifugation Supernatant_Collection Supernatant Collection & Filtration (0.22 µm) Centrifugation->Supernatant_Collection Evaporation Solvent Evaporation Supernatant_Collection->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Analysis UPLC-ESI-MS/MS Analysis Reconstitution->Analysis Quantification Quantification (Calibration Curve) Analysis->Quantification Result SMM Concentration Quantification->Result

Caption: Experimental workflow for the quantification of SMM.

Conclusion

S-Methylmethionine chloride, or "Vitamin U," is a naturally occurring compound with significant abundance in various edible plants, particularly those of the Brassicaceae family. This guide provides a summary of its quantitative presence in different natural sources and detailed protocols for its reliable extraction and quantification. The provided methodologies and data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in further exploring the biological activities and therapeutic potential of this intriguing molecule.

References

Degradation Profile of S-Methylmethionine Chloride (Vitamin U): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products and pathways of S-Methylmethionine chloride, commonly known as Vitamin U. The information presented herein is intended to support research, development, and stability assessment of formulations containing this compound.

Introduction

S-Methylmethionine (SMM) chloride, often referred to as Vitamin U, is a derivative of the amino acid methionine. It is found naturally in various plants, particularly in cabbage.[1] While not a true vitamin, SMM has been investigated for its potential therapeutic effects.[2][3] Understanding its stability and degradation profile is crucial for the development of pharmaceutical and nutraceutical products. SMM is known to be susceptible to degradation, primarily through thermal decomposition. This guide details the known degradation products, the kinetics of degradation under various conditions, and the analytical methodologies used for their characterization.

Primary Degradation Pathway

The principal degradation pathway of S-Methylmethionine chloride is its thermal decomposition into dimethyl sulfide (B99878) (DMS) and homoserine. This reaction is a key consideration in the processing of food products containing SMM, such as in the production of beer from malt (B15192052) and in the processing of tea.[1][4] The degradation follows first-order kinetics.[5]

The degradation can be represented by the following reaction:

S-Methylmethionine → Dimethyl Sulfide + Homoserine

This decomposition is significantly influenced by temperature and pH.

Visual Representation of the Primary Degradation Pathway

Primary Degradation Pathway of S-Methylmethionine SMM S-Methylmethionine Chloride (Vitamin U) DMS Dimethyl Sulfide (DMS) SMM->DMS Thermal Decomposition Homoserine Homoserine SMM->Homoserine Thermal Decomposition Forced Degradation and Analysis Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Alkaline Hydrolysis Base->Stressed_Samples Oxidation Oxidation (H₂O₂) Oxidation->Stressed_Samples Thermal Thermal Stress Thermal->Stressed_Samples Photo Photolytic Stress Photo->Stressed_Samples SMM_Sample S-Methylmethionine Chloride Sample HPLC HPLC Separation (C18 Column) Stressed_Samples->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Data Data Analysis (Quantification) MS->Data SMM and ERK1/2 Signaling in Fibroblasts SMM S-Methylmethionine Chloride ERK ERK1/2 Activation SMM->ERK Proliferation Fibroblast Proliferation ERK->Proliferation Migration Fibroblast Migration ERK->Migration Wound_Healing Wound Healing Proliferation->Wound_Healing Migration->Wound_Healing

References

The Metabolic Journey of Vitamin U Chloride (S-Methylmethionine Sulfonium Chloride): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methylmethionine (SMM), commonly known as "Vitamin U," is a naturally occurring derivative of the amino acid methionine. Supplied as S-Methylmethionine sulfonium (B1226848) chloride (SMMSC), it has garnered interest for its potential therapeutic effects, particularly in gastrointestinal health.[1][2][3] Despite its historical use and presence in various foodstuffs, a comprehensive understanding of its metabolic fate in vivo remains partially elucidated. This technical guide synthesizes the current knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of Vitamin U chloride, highlighting key enzymatic pathways and identifying critical data gaps to guide future research. While qualitative data suggests rapid absorption and distribution to key metabolic organs, precise quantitative pharmacokinetic parameters are largely unavailable in public literature. The primary metabolic route appears to be the remethylation of homocysteine to methionine, catalyzed by the enzyme Betaine-Homocysteine S-Methyltransferase 2 (BHMT2). This guide presents the available data in a structured format, details relevant experimental protocols, and provides visual representations of the metabolic pathways and suggested experimental workflows to facilitate a deeper understanding and spur further investigation into the pharmacokinetics of this compound.

Introduction

S-Methylmethionine (SMM), often referred to as Vitamin U, is a methionine derivative found in various plants, with notable concentrations in cabbage, tomatoes, and celery.[3] It is biosynthesized from L-methionine and S-adenosylmethionine (SAM) by the enzyme methionine S-methyltransferase.[4] While not a true vitamin, the term was coined for its observed anti-ulcerogenic properties.[1][2] Beyond its gastroprotective effects, SMM is recognized for its role as a methyl donor, influencing a range of metabolic processes.[4] This guide focuses on the in vivo metabolic fate of its chloride salt form, SMMSC, which is commonly used in supplementation and research.

Absorption

Qualitative evidence suggests that S-Methylmethionine is rapidly absorbed following oral administration in both rats and humans.[5] In vitro studies using Caco-2 cells, a model of the intestinal epithelium, have indicated good oral absorption potential. However, specific quantitative data on its bioavailability, including the peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and the overall absorption percentage, are not well-documented in publicly available literature. The L-form of SMM is reported to be predominantly utilized, and the presence of the D-form may stimulate the assimilation of the L-form.[5]

Table 1: Quantitative Data on the Absorption of S-Methylmethionine Chloride

ParameterSpeciesDosageValueReference
Bioavailability (%) Data Not Available---
Cmax Data Not Available---
Tmax Data Not Available---

Distribution

Table 2: Quantitative Data on the Distribution of S-Methylmethionine Chloride

ParameterSpeciesTissueValueReference
Volume of Distribution (Vd) Data Not Available---
Tissue Concentration RatLiverAccumulates[5]
Tissue Concentration RatKidneyAccumulates[5]
Tissue Concentration HumanLiverAccumulates[5]
Tissue Concentration HumanKidneyAccumulates[5]

Metabolism

The primary metabolic fate of S-Methylmethionine in vivo is believed to be its conversion back to L-methionine. This is a critical step that integrates SMM into the broader methionine and one-carbon metabolism pathways.

Key Metabolic Pathway: The S-Methylmethionine Cycle

The conversion of SMM to methionine is primarily catalyzed by the enzyme Betaine-Homocysteine S-Methyltransferase 2 (BHMT2), also known as S-methylmethionine-homocysteine methyltransferase.[6][7][8][9] This enzyme facilitates the transfer of a methyl group from SMM to homocysteine, yielding L-methionine and dimethylglycine.[6][7] While the structurally similar enzyme BHMT can also use SMM as a methyl donor, its affinity is significantly lower than for its primary substrate, betaine, suggesting that BHMT2 is the key player in SMM-dependent homocysteine methylation in vivo.[6][7]

The newly synthesized methionine can then enter the methionine cycle to be converted to S-adenosylmethionine (SAM), a universal methyl donor for numerous biological reactions, including DNA, RNA, and protein methylation. The regeneration of methionine from homocysteine is a vital process for maintaining cellular methylation potential and detoxifying homocysteine.

METABOLIC_PATHWAY SMM S-Methylmethionine (Vitamin U) Methionine L-Methionine SMM->Methionine BHMT2 Dimethylglycine Dimethylglycine Homocysteine Homocysteine Homocysteine->Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases SAH->Homocysteine SAHH Methyl_Acceptor Methyl Acceptor (e.g., DNA, proteins) Methylated_Product Methylated Product Methyl_Acceptor->Methylated_Product

Fig. 1: Proposed metabolic pathway of S-Methylmethionine in vivo.
Potential Minor Metabolic Pathways

While the conversion to methionine appears to be the primary route, other metabolic transformations could occur, though they are not well-documented in mammals. In some organisms and under certain conditions (e.g., thermal decomposition in food), SMM can degrade to dimethyl sulfide (B99878) (DMS).[10] The in vivo significance of this pathway in mammals remains to be established.

Table 3: Known Metabolites of S-Methylmethionine Chloride

MetaboliteTissue/FluidMethod of IdentificationReference
L-Methionine SystemicInferred from enzymatic activity[6][7]
Dimethylglycine SystemicInferred from enzymatic activity[6][7]
Other Metabolites Data Not Available--

Excretion

There is a significant lack of data regarding the excretion of S-Methylmethionine chloride and its metabolites. Neither the routes of excretion (urinary vs. fecal) nor the percentage of the administered dose eliminated have been quantitatively determined. One study in rats with aminonucleoside-induced nephrotic hyperlipidemia noted a decrease in urinary protein excretion and an increase in urinary volume following high-dose SMMSC administration, but this does not provide direct information on the excretion of the compound itself.[11]

Table 4: Quantitative Data on the Excretion of S-Methylmethionine Chloride

RouteSpecies% of Dose ExcretedFormReference
Urine Data Not Available---
Feces Data Not Available---
Bile Data Not Available---

Table 5: Pharmacokinetic Parameters of S-Methylmethionine Chloride

ParameterSpeciesDosageValueReference
Half-life (t½) Data Not Available---
Clearance (CL) Data Not Available---

Experimental Protocols

Detailed experimental protocols for determining the metabolic fate of SMMSC are scarce in the literature. However, based on standard pharmacokinetic study designs, a comprehensive investigation would involve the following methodologies.

In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Male and female Sprague-Dawley rats (n=6-8 per group).

  • Test Article: S-Methylmethionine sulfonium chloride, potentially radiolabeled (e.g., with ¹⁴C or ³H) for mass balance studies.

  • Administration: A single oral gavage dose and a single intravenous bolus dose to determine bioavailability.

  • Sample Collection: Serial blood samples collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Urine and feces are collected over 24 or 48 hours in metabolic cages.

  • Sample Analysis: Plasma, urine, and homogenized feces are analyzed for the parent compound and potential metabolites using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). For radiolabeled studies, total radioactivity is measured by liquid scintillation counting.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), t½, CL (Clearance), and Vd (Volume of Distribution).

EXPERIMENTAL_WORKFLOW cluster_preclinical In Vivo Pharmacokinetic Study cluster_analysis Sample Analysis cluster_data Data Interpretation Dosing Dosing (Oral & IV) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Excreta_Collection Urine & Feces Collection Dosing->Excreta_Collection Tissue_Harvesting Tissue Harvesting (Distribution) Dosing->Tissue_Harvesting Sample_Processing Sample Processing (Plasma, Homogenates) LCMS LC-MS/MS Analysis (Quantification) Sample_Processing->LCMS Radiocounting Scintillation Counting (Mass Balance) Sample_Processing->Radiocounting PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, t½) LCMS->PK_Analysis Metabolite_ID Metabolite Identification LCMS->Metabolite_ID Excretion_Profile Excretion Profiling (% Urine, % Feces) Radiocounting->Excretion_Profile

Fig. 2: A hypothetical experimental workflow for a pharmacokinetic study of SMMSC.
In Vitro Metabolic Stability Assay

  • System: Rat or human liver microsomes and hepatocytes.

  • Incubation: SMMSC is incubated with the microsomal or hepatocyte preparations in the presence of necessary cofactors (e.g., NADPH for microsomes).

  • Analysis: Aliquots are taken at various time points and analyzed by LC-MS/MS to determine the rate of disappearance of the parent compound.

  • Purpose: To assess the intrinsic clearance and identify the potential involvement of cytochrome P450 enzymes in the metabolism of SMMSC.

Discussion and Future Directions

The current body of knowledge on the in vivo metabolic fate of this compound is incomplete. While its rapid absorption and distribution to the liver and kidneys are qualitatively established, the lack of quantitative pharmacokinetic data presents a significant gap for drug development and therapeutic use. The identification of BHMT2 as the likely primary enzyme for its conversion to methionine provides a strong basis for its metabolic pathway.

Future research should prioritize conducting comprehensive ADME studies, ideally using radiolabeled S-Methylmethionine chloride. Such studies would provide definitive data on:

  • Oral bioavailability and key pharmacokinetic parameters (Cmax, Tmax, t½).

  • The complete metabolite profile in plasma, urine, and feces.

  • A definitive mass balance to understand the routes and rates of excretion.

A thorough understanding of the pharmacokinetics of S-Methylmethionine chloride is essential for establishing optimal dosing regimens, assessing potential drug-drug interactions, and fully characterizing its safety and efficacy profile for therapeutic applications.

Conclusion

S-Methylmethionine sulfonium chloride is rapidly absorbed and distributed to the liver and kidneys, where it is primarily metabolized back to L-methionine via the action of BHMT2, thereby entering the one-carbon metabolism cycle. Despite this qualitative understanding, there is a critical need for quantitative ADME data to fully characterize its in vivo behavior. The information and data gaps presented in this guide are intended to serve as a resource for researchers and drug development professionals to design and execute studies that will provide a more complete picture of the metabolic fate of this intriguing compound.

References

The Pharmacokinetics of S-methylmethionine Chloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-methylmethionine chloride, often referred to as Vitamin U, is a derivative of the amino acid methionine. It has garnered interest for its potential therapeutic effects, particularly in the gastrointestinal tract.[1][2] Understanding the pharmacokinetic profile of S-methylmethionine chloride is crucial for its development as a potential therapeutic agent. This technical guide synthesizes the available scientific information on the absorption, distribution, metabolism, and excretion of S-methylmethionine chloride.

This guide provides a comprehensive overview of the known metabolic pathways, along with detailed experimental methodologies for relevant studies and potential analytical techniques for its quantification.

Data Presentation

Due to the limited availability of specific pharmacokinetic data in the literature, a standard table of parameters such as Cmax, Tmax, and AUC cannot be provided. However, the following table summarizes the dosages of S-methylmethionine chloride used in various published studies, offering context for its administration in research settings.

SpeciesDoseRoute of AdministrationStudy FocusReference
Human300 mg/dayOralChronic gastritis and dyspepsia[4]
Human1.5 g/day OralCholesterol and triglyceride levels[5]
Rat50 mg/kg/dayOral (gavage)Valproic acid-induced liver injury
Rat1000 mg/kg/dayOralAminonucleoside-induced nephrotic hyperlipidemia[6]
Mouse1% (w/w) in dietOralGlucose metabolism in high-fat diet[7][8]

Metabolic Pathway

S-methylmethionine is a key intermediate in the metabolism of methionine. It is synthesized from S-adenosylmethionine (SAM), a universal methyl donor in numerous biological reactions. The metabolic pathway illustrates the central role of S-methylmethionine in one-carbon metabolism.

S-methylmethionine Metabolic Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM Methionine Adenosyltransferase ATP ATP ATP->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase SMM S-Methylmethionine (SMM) SAM->SMM Methionine S-methyltransferase Methyl_Acceptor Methyl Acceptor (e.g., DNA, proteins, etc.) Methyl_Acceptor->SAH Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase Serine Serine Serine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase Glutathione Glutathione Cysteine->Glutathione Dimethyl_Sulfide Dimethyl Sulfide SMM->Dimethyl_Sulfide Degradation Homoserine Homoserine SMM->Homoserine Degradation

Metabolic pathway of S-methylmethionine.

Experimental Protocols

While a specific, detailed pharmacokinetic study protocol for S-methylmethionine chloride is not available, the following represents a generalized experimental workflow for a rodent oral pharmacokinetic study based on standard methodologies.

Representative Experimental Workflow for Oral Pharmacokinetic Study in Rats

The following diagram outlines a typical workflow for a pharmacokinetic study in a rat model.

Experimental Workflow Acclimatization Animal Acclimatization (e.g., 1 week) Fasting Overnight Fasting (12-18 hours) Acclimatization->Fasting Dosing Oral Administration of SMM (e.g., by gavage) Fasting->Dosing Blood_Sampling Serial Blood Sampling (e.g., via tail vein) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (≤ -20°C) Plasma_Separation->Sample_Storage Sample_Analysis Bioanalytical Quantification (e.g., LC-MS/MS) Sample_Storage->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (e.g., Cmax, Tmax, AUC) Sample_Analysis->PK_Analysis

A generalized experimental workflow for a rodent pharmacokinetic study.
Detailed Methodologies (Hypothetical)

  • Animal Model: Male Sprague-Dawley rats (200-250 g) would be used. Animals would be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Dosing: S-methylmethionine chloride would be dissolved in a suitable vehicle (e.g., water or saline) and administered as a single oral dose via gavage.

  • Blood Sampling: Blood samples (approximately 0.2 mL) would be collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Plasma would be separated by centrifugation at 4°C and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of S-methylmethionine would be determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Methods for Quantification

Although specific validated methods for S-methylmethionine chloride in biological matrices are not widely published, methods for the quantification of the structurally similar compound S-adenosylmethionine (SAM) can provide a strong basis for method development.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most likely method of choice for the sensitive and specific quantification of S-methylmethionine in plasma.

  • Sample Preparation: Protein precipitation is a common and effective method for extracting small molecules like S-methylmethionine from plasma.

  • Chromatography: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column could be used for separation.

  • Mass Spectrometry: Detection would be performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Conclusion

While the existing literature confirms the rapid absorption and tissue distribution of S-methylmethionine chloride, there is a notable absence of publicly available, detailed quantitative pharmacokinetic data. The information provided in this guide on its metabolic context, potential experimental designs, and analytical approaches serves as a valuable resource for researchers and professionals in the field of drug development. Further dedicated pharmacokinetic studies are warranted to fully characterize the profile of this compound and support its potential clinical applications.

References

An In-depth Technical Guide to the Cellular Uptake Mechanisms of Vitamin U Chloride (S-Methylmethionine Chloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin U, chemically identified as S-Methylmethionine (SMM), is a derivative of the amino acid methionine. While historically investigated for its potential therapeutic effects, particularly in gastrointestinal health, a comprehensive understanding of its cellular uptake mechanisms remains an area of active investigation. This technical guide provides a detailed overview of the current knowledge regarding the cellular transport of S-Methylmethionine chloride, with a focus on mammalian systems. It consolidates available quantitative data, outlines relevant experimental protocols, and explores potential transport pathways and their regulation. This document is intended to serve as a valuable resource for researchers in pharmacology, drug development, and cell biology who are interested in the cellular disposition of this compound.

Introduction

S-Methylmethionine (SMM), often referred to as Vitamin U, is a naturally occurring compound found in various plants. Its chloride salt form is the subject of this guide. The cellular uptake of SMM is a critical determinant of its bioavailability and subsequent physiological or pharmacological effects. Understanding the specific transporters, channels, and pathways involved in its cellular entry is paramount for the development of SMM-based therapeutics and for elucidating its biological functions. This guide synthesizes the current, albeit limited, scientific literature on the cellular uptake of SMM chloride in mammalian cells.

Cellular Uptake Mechanisms of S-Methylmethionine Chloride

The transport of SMM across the plasma membrane is a process that is not yet fully characterized. However, studies on intestinal cell models provide initial insights into its transportability.

Intestinal Permeability

Research utilizing the Caco-2 cell line, a widely accepted in vitro model for the human intestinal epithelium, has provided the most direct evidence for the intestinal transport of SMM. A key study demonstrated that SMM exhibits moderate permeability across Caco-2 cell monolayers. The apparent permeability coefficient (Papp) was determined to be 4.69 × 10⁻⁵ cm/s, suggesting good potential for oral absorption[1].

Potential Transporters

Given that SMM is a derivative of the amino acid methionine, it is plausible that it utilizes one or more amino acid transporters for its cellular uptake. The Solute Carrier (SLC) superfamily of transporters encompasses a wide range of amino acid transporters with varying substrate specificities.

While direct evidence for SMM transport by specific SLC transporters in mammalian cells is currently lacking, transporters of methionine are logical candidates for investigation. For instance, the SLC43A2 (also known as LAT4) transporter is a sodium-, chloride-, and pH-independent transporter of large neutral amino acids, including methionine. Its potential role in SMM uptake warrants further investigation.

Quantitative Data on S-Methylmethionine Chloride Uptake

Quantitative data on the transport kinetics of SMM in mammalian cells are scarce. The available data is summarized in the table below.

ParameterValueCell LineExperimental ConditionsReference
Apparent Permeability Coefficient (Papp)4.69 × 10⁻⁵ cm/sCaco-2Transport across confluent cell monolayers.[1]
Efflux Ratio0.26Caco-2Bidirectional transport assay (apical to basolateral vs. basolateral to apical).[1]
Km (Michaelis Constant)Not Reported---
Vmax (Maximum Velocity)Not Reported---

Experimental Protocols

The following sections detail methodologies that can be adapted for studying the cellular uptake of S-Methylmethionine chloride.

Caco-2 Cell Permeability Assay

This protocol is designed to determine the intestinal permeability of a compound using the Caco-2 cell line.

Objective: To measure the apparent permeability coefficient (Papp) of S-Methylmethionine chloride across Caco-2 cell monolayers.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS, pH 7.4)

  • S-Methylmethionine chloride

  • Lucifer yellow (paracellular integrity marker)

  • Analytical instrumentation for quantification (e.g., LC-MS/MS)

Methodology:

  • Cell Culture: Culture Caco-2 cells in appropriate flasks. Once confluent, seed the cells onto Transwell® inserts at a suitable density and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Prior to the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Additionally, the permeability of a paracellular marker like Lucifer yellow can be measured.

  • Transport Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the transport buffer containing a known concentration of S-Methylmethionine chloride to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate the plates at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer. f. At the end of the experiment, collect a sample from the apical chamber.

  • Transport Experiment (Basolateral to Apical): a. Perform the experiment in the reverse direction by adding the S-Methylmethionine chloride solution to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis: Quantify the concentration of S-Methylmethionine chloride in all collected samples using a validated analytical method such as LC-MS/MS.

  • Calculation of Papp: The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of appearance of the compound in the receiver chamber (mol/s).

    • A is the surface area of the filter membrane (cm²).

    • C₀ is the initial concentration of the compound in the donor chamber (mol/cm³).

Kinetic Analysis of Transporter-Mediated Uptake

This protocol can be used to determine the kinetic parameters (Km and Vmax) of SMM uptake in a cell line potentially expressing the relevant transporter(s).

Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the cellular uptake of S-Methylmethionine chloride.

Materials:

  • Adherent mammalian cell line of interest (e.g., HEK293 cells overexpressing a candidate transporter, or a relevant cancer cell line)

  • Cell culture plates (e.g., 24-well or 48-well)

  • Uptake buffer (e.g., HBSS, pH 7.4)

  • Radiolabeled S-Methylmethionine chloride (e.g., [³H]-SMM or [¹⁴C]-SMM) or a sensitive LC-MS/MS method for unlabeled SMM.

  • Unlabeled S-Methylmethionine chloride for competition.

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail and counter (for radiolabeled studies)

Methodology:

  • Cell Seeding: Seed the cells in multi-well plates and allow them to adhere and reach a desired confluency.

  • Uptake Assay: a. Wash the cells with pre-warmed uptake buffer. b. Prepare a series of uptake solutions containing a fixed concentration of radiolabeled SMM and increasing concentrations of unlabeled SMM (or a range of concentrations of SMM if using LC-MS/MS). c. Initiate the uptake by adding the uptake solutions to the wells. d. Incubate for a short, predetermined time (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake. e. Terminate the uptake by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold uptake buffer.

  • Cell Lysis and Quantification: a. Lyse the cells with lysis buffer. b. If using a radiolabeled substrate, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity. c. If using an unlabeled substrate, process the lysate for LC-MS/MS analysis to determine the intracellular concentration of SMM.

  • Data Analysis: a. Normalize the uptake data to the protein content of the cell lysate in each well. b. Plot the initial uptake velocity (v) against the substrate concentration ([S]). c. Fit the data to the Michaelis-Menten equation: v = (Vmax * [S]) / (Km + [S]) using non-linear regression analysis to determine the Km and Vmax values.

Signaling Pathways and Regulation

Currently, there is no direct evidence for specific signaling pathways that regulate the cellular uptake of S-Methylmethionine chloride. However, the transport of amino acids is known to be a highly regulated process, often influenced by cellular nutrient status and signaling cascades such as the mTORC1 pathway. The mTORC1 pathway is a central regulator of cell growth and proliferation and is activated by amino acids. Activation of mTORC1 can, in turn, regulate the expression and activity of amino acid transporters to modulate nutrient uptake.

Given the structural similarity of SMM to methionine, it is conceivable that its transport could be influenced by similar regulatory mechanisms. Future research should explore whether signaling pathways responsive to methionine availability also impact the cellular uptake of SMM.

Potential Regulation of SMM Uptake cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space SMM_ext S-Methylmethionine (extracellular) Transporter Putative SMM Transporter (e.g., SLC43A2?) SMM_ext->Transporter Uptake SMM_int S-Methylmethionine (intracellular) Transporter->SMM_int mTORC1 mTORC1 SMM_int->mTORC1 Potential Activation Gene_Expression Gene Expression (Transporter Synthesis) mTORC1->Gene_Expression Regulates Signaling Other Signaling Pathways Signaling->Gene_Expression Regulates Gene_Expression->Transporter Leads to

Caption: A hypothetical signaling pathway for the regulation of S-Methylmethionine uptake.

Conclusion and Future Directions

The cellular uptake of S-Methylmethionine chloride is a critical area of study for understanding its biological activity and therapeutic potential. Current evidence from Caco-2 cell models suggests good intestinal permeability that is independent of SGLT1 and P-gp. However, significant knowledge gaps remain. Future research should focus on:

  • Identification of Specific Transporters: Utilizing techniques such as siRNA screening or competitive inhibition assays with a broad range of amino acids and their analogs to identify the primary transporters responsible for SMM uptake in various cell types.

  • Detailed Kinetic Analysis: Performing comprehensive kinetic studies in different mammalian cell lines to determine the Km and Vmax of SMM transport, which are essential for pharmacokinetic modeling.

  • Elucidation of Regulatory Pathways: Investigating the influence of key cellular signaling pathways, such as mTORC1 and others responsive to amino acid levels, on the expression and activity of SMM transporters.

Addressing these research questions will provide a more complete picture of the cellular disposition of S-Methylmethionine chloride, paving the way for its rational development as a therapeutic agent.

Experimental Workflow for SMM Uptake Characterization Start Start: Characterize SMM Uptake Caco2_Assay Caco-2 Permeability Assay (Determine Papp) Start->Caco2_Assay Kinetic_Assay Kinetic Uptake Assay (Determine Km and Vmax) Start->Kinetic_Assay Inhibition_Assay Competitive Inhibition Assays (Screen candidate transporters) Start->Inhibition_Assay Signaling_Studies Signaling Pathway Analysis (e.g., mTORC1 inhibitors) Start->Signaling_Studies Data_Analysis Data Analysis and Modeling Caco2_Assay->Data_Analysis Kinetic_Assay->Data_Analysis siRNA_Screen siRNA Knockdown Screen (Identify specific transporters) Inhibition_Assay->siRNA_Screen siRNA_Screen->Data_Analysis Signaling_Studies->Data_Analysis Conclusion Conclusion: Identify Transporters and Regulatory Pathways Data_Analysis->Conclusion

Caption: A suggested experimental workflow for the comprehensive characterization of S-Methylmethionine cellular uptake.

References

An In-depth Technical Guide to the Enzymatic Interactions of Vitamin U Chloride (S-Methylmethionine Sulfonium Chloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitamin U, chemically identified as S-Methylmethionine (SMM) Sulfonium (B1226848) Chloride, is a derivative of the amino acid methionine. While not formally classified as a vitamin, it is a biologically active compound found in various plants, notably cabbage and other green vegetables[1]. Historically recognized for its potential benefits in gastrointestinal health, recent scientific inquiry has delved into its specific molecular interactions, particularly with enzymes. This technical guide provides a comprehensive overview of the known enzymatic interactions of SMM, presenting quantitative data, detailed experimental protocols, and visual representations of the associated biochemical pathways. The primary interactions discussed are its role as a substrate for homocysteine methyltransferases, its dual substrate and inactivator role with 1-aminocyclopropane-1-carboxylate (ACC) synthase, and its indirect influence on AMP-activated protein kinase (AMPK) signaling.

Direct Enzymatic Interactions of S-Methylmethionine

SMM directly participates in enzymatic reactions as a substrate and an inhibitor. The sulfonium center of SMM makes it a reactive molecule, particularly as a donor of a methyl group.

Homocysteine S-Methyltransferase (EC 2.1.1.10)

The most well-characterized enzymatic reaction involving SMM is the methylation of homocysteine to form two molecules of L-methionine. This reaction is a key step in the S-Methylmethionine cycle, which is active in both plants and animals.

Reaction: S-Methylmethionine + L-Homocysteine ⇌ 2 L-Methionine

In humans, the enzyme primarily responsible for this SMM-dependent methylation of homocysteine is Betaine-Homocysteine S-Methyltransferase-2 (BHMT-2), a zinc metalloenzyme.[2][3][4] Unlike the more well-known Betaine-Homocysteine S-Methyltransferase (BHMT), which preferentially uses betaine (B1666868) as a methyl donor, BHMT-2 specifically utilizes SMM.[2][4]

The following table summarizes the kinetic parameters for human BHMT and BHMT-2 with their respective methyl donors. The data highlights the specificity of BHMT-2 for SMM.

EnzymeMethyl DonorKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
BHMT Betaine0.00414.53,625,000Szegedi et al., 2008[2][4]
BHMT SMM4.83.5729Szegedi et al., 2008[2][4]
BHMT-2 SMM0.9414.215,106Szegedi et al., 2008[2][4]

Table 1: Comparison of kinetic parameters of human BHMT and BHMT-2.

This protocol is based on the method described by Szegedi et al. (2008) for measuring the activity of recombinant human BHMT-2.[2][4]

  • Reaction Mixture Preparation: Prepare a reaction mixture in a total volume of 100 µL containing:

    • 100 mM HEPES buffer, pH 7.5

    • 100 µM Zinc Sulfate (ZnSO₄)

    • 1 mM DL-homocysteine

    • Varying concentrations of S-Methylmethionine (SMM) (e.g., 0.1 to 5 mM)

    • 1 µCi of [methyl-¹⁴C]S-adenosyl-L-methionine (as a tracer, though the primary methyl donor is non-radiolabeled SMM in competitive assays, or directly using radiolabeled SMM if available). Note: The original study used a radioactive assay. Non-radioactive methods based on HPLC detection of methionine are also available.[5]

  • Enzyme Addition: Add purified recombinant BHMT-2 (approximately 1-5 µg) to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) during which the reaction is linear.

  • Reaction Termination: Stop the reaction by adding 100 µL of 10% trichloroacetic acid (TCA).

  • Product Separation: Separate the radiolabeled methionine product from the unreacted substrate. This is typically achieved using anion-exchange chromatography. For example, apply the quenched reaction mixture to a Dowex-1-Cl⁻ column (1 x 2 cm).

  • Elution: Wash the column with deionized water to elute the positively charged [¹⁴C]methionine. The unreacted negatively charged substrate will remain bound to the column.

  • Quantification: Collect the eluate and quantify the amount of [¹⁴C]methionine using liquid scintillation counting.

  • Data Analysis: Calculate the reaction velocity based on the amount of product formed over time. Determine kinetic parameters (Km and Vmax) by fitting the velocity data at different substrate concentrations to the Michaelis-Menten equation.

1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (EC 4.4.1.14)

In plants, SMM has a complex interaction with ACC synthase, the key enzyme in the biosynthesis of the plant hormone ethylene. Due to its structural similarity to the enzyme's natural substrate, S-adenosyl-L-methionine (AdoMet), SMM acts as both a substrate and a mechanism-based inactivator of ACC synthase.[6]

The interaction can proceed via three pathways:

  • Transamination: SMM is converted to 4-dimethylsulfonium-2-oxobutyrate.

  • Elimination: SMM is converted to α-ketobutyrate, ammonia, and dimethylsulfide.

  • Inactivation: SMM covalently binds to the enzyme, leading to its irreversible inactivation.

The following kinetic constants were determined for the interaction of SMM with tomato ACC synthase.

ParameterValueDescriptionReference
Km (for α-ketobutyrate formation) 3.1 ± 0.4 mMMichaelis constant for the substrate activity of SMM.Ko et al., 2004[6]
kcat (for α-ketobutyrate formation) 0.02 s-1Catalytic turnover number for the substrate activity.Ko et al., 2004[6]
Kinact 3.0 ± 0.5 mMConcentration of SMM required for half-maximal rate of inactivation.Ko et al., 2004[6]
kinact 0.008 s-1Maximum rate constant for inactivation.Ko et al., 2004[6]
Partition Ratio (kcat/kinact) ~2.5The number of productive turnovers per inactivation event.Ko et al., 2004[6]

Table 2: Kinetic parameters for the interaction of SMM with ACC synthase.

This protocol is based on the methods described by Ko et al. (2004).[6]

  • Enzyme and Reagents:

    • Purified recombinant ACC synthase.

    • Reaction Buffer: 100 mM EPPS buffer, pH 8.5, containing 10 µM pyridoxal (B1214274) 5'-phosphate.

    • Substrate: S-Methylmethionine (SMM) at various concentrations.

    • Detection Reagent: NBD-Cl (7-chloro-4-nitrobenzo-2-oxa-1,3-diazole) for derivatizing α-ketobutyrate.

  • Activity Assay (α-ketobutyrate formation):

    • Pre-incubate the ACC synthase in the reaction buffer at 25°C.

    • Initiate the reaction by adding SMM.

    • At various time points, take aliquots of the reaction mixture and stop the reaction by adding an equal volume of 0.1 M HCl.

    • To derivatize the α-ketobutyrate product, add an NBD-Cl solution (in ethanol) and incubate at 60°C for 30 minutes.

    • Analyze the fluorescent NBD-adduct by reverse-phase HPLC with a fluorescence detector.

    • Calculate initial velocities from the rate of product formation and determine Km and kcat by fitting the data to the Michaelis-Menten equation.

  • Inactivation Assay:

    • Incubate ACC synthase in the reaction buffer with various concentrations of SMM at 25°C.

    • At timed intervals, remove aliquots and dilute them into an assay mixture containing a saturating concentration of the natural substrate, S-adenosyl-L-methionine (AdoMet).

    • Measure the remaining enzyme activity by quantifying the ACC produced (e.g., using the Lizada and Yang assay).

    • Plot the natural logarithm of the remaining activity versus time to obtain the pseudo-first-order rate constant (kobs) for each SMM concentration.

    • Determine kinact and Kinact by fitting the kobs values versus SMM concentration to the equation for saturable inactivation: kobs = kinact[I] / (Kinact + [I]).

Indirect Enzymatic Interactions: Signaling Pathways

SMM can also modulate cellular metabolism and signaling by indirectly affecting the activity of key regulatory enzymes.

AMP-Activated Protein Kinase (AMPK) Signaling

SMM has been shown to inhibit adipocyte differentiation by activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][7] The activation of AMPK is observed through an increase in its phosphorylation at Threonine 172. Activated AMPK, in turn, down-regulates the expression of key adipogenic transcription factors.

The study by Lee et al. (2012) demonstrated a dose-dependent effect of SMM on markers of adipogenesis in 3T3-L1 cells.

SMM Concentration (mM)Triglyceride Content (% of Control)G3PDH Activity (% of Control)p-AMPK/AMPK Ratio (Fold Change)
0 (Control) 100%100%1.0
10 ~85%~90%~1.2
50 ~60%~70%~1.5
70 ~45%~55%~1.8
90 ~35%~40%~2.1
100 ~30%~35%~2.5

Table 3: Summary of the dose-dependent effects of SMM on 3T3-L1 pre-adipocyte differentiation. Data are estimated from published graphs in Lee et al., 2012.[1][7]

This is a generalized protocol for analyzing AMPK phosphorylation in cultured cells treated with SMM, based on standard Western blotting procedures.[8][9][10]

  • Cell Culture and Treatment:

    • Culture 3T3-L1 pre-adipocytes to confluence in DMEM with 10% fetal bovine serum.

    • Induce differentiation using a standard cocktail (e.g., dexamethasone, IBMX, insulin).

    • Simultaneously treat the cells with various concentrations of SMM (e.g., 0-100 mM) for the duration of the differentiation period (e.g., 8 days).

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated AMPK (p-AMPKα Thr172).

    • Wash the membrane three times with TBST.

    • Incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • To normalize the data, strip the membrane and re-probe with an antibody for total AMPK.

    • Quantify the band intensities using densitometry software and express the results as the ratio of p-AMPK to total AMPK.

Visualizing the Pathways

The following diagrams illustrate the key enzymatic pathways and relationships involving S-Methylmethionine.

S_Methylmethionine_Cycle The S-Methylmethionine (SMM) Cycle Met Methionine AdoMet S-Adenosyl- methionine (AdoMet) Met->AdoMet AdoMet Synthetase (ATP -> PPi+Pi) SMM S-Methylmethionine (Vitamin U) Met->SMM AdoMet->SMM MMT (Methionine S-methyltransferase) sub_product Methylated Product AdoMet->sub_product Methyltransferases AdoHcy S-Adenosyl- homocysteine SMM->Met BHMT-2 / HMT (Homocysteine S-methyltransferase) Hcy Homocysteine Hcy->Met sub_acceptor Methyl Acceptor sub_acceptor->sub_product AdoHcy->Hcy SAH Hydrolase ACC_Synthase_Interaction Reaction Pathways of SMM with ACC Synthase start SMM + ACC Synthase p1 4-Dimethylsulfonium- 2-oxobutyrate start->p1 Transamination (k_cat) p2 α-Ketobutyrate + Ammonia + DMS start->p2 Elimination (k_cat) p3 Covalently Inactivated Enzyme start->p3 Inactivation (k_inact) AMPK_Signaling SMM-Mediated AMPK Signaling in Adipocytes SMM S-Methylmethionine (Vitamin U) pAMPK p-AMPK (Active) SMM->pAMPK Promotes Phosphorylation AMPK AMPK PPARg PPAR-γ pAMPK->PPARg Inhibits Expression CEBPa C/EBP-α pAMPK->CEBPa Inhibits Expression Adipo Adipocyte Differentiation PPARg->Adipo CEBPa->Adipo

References

Vitamin U Chloride: A Technical Guide to its Anti-Ulcer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin U, chemically known as S-Methylmethionine (B80178) Sulfonium Chloride (SMMSC), is a derivative of the amino acid methionine. Historically recognized for its therapeutic effects on gastrointestinal ulcers, this compound has been the subject of research interest for its cytoprotective and wound-healing properties. This technical guide provides a comprehensive overview of the anti-ulcer properties of Vitamin U chloride, detailing its proposed mechanisms of action, summarizing quantitative data from preclinical and clinical studies, and outlining key experimental protocols. The guide also visualizes the compound's potential signaling pathways and experimental workflows to support further research and drug development in this area.

Introduction

S-Methylmethionine Sulfonium Chloride, often referred to as "Vitamin U" (a term coined from its observed effects on ulcers), is a naturally occurring compound found in various plants, notably in cabbage juice.[1][2] While not a vitamin in the classic sense, its historical use in treating peptic ulcers has prompted scientific investigation into its pharmacological effects.[1][3][4][5] This document serves as a technical resource for researchers and professionals in drug development, consolidating the existing scientific knowledge on the anti-ulcer properties of this compound.

The primary focus of this guide is to present the core scientific data and methodologies related to this compound's efficacy in mitigating gastric ulceration. This includes its impact on mucosal defenses, antioxidant capacity, and cellular signaling pathways that contribute to tissue repair.

Mechanism of Action

The anti-ulcer properties of this compound are believed to be multifactorial, involving the enhancement of gastric mucosal defense and the promotion of healing processes. The key proposed mechanisms include:

  • Stimulation of Mucin Production: this compound has been shown to increase the secretion of surface mucin in the gastric mucosa.[6] Mucin forms a protective layer that shields the gastric epithelium from the corrosive effects of gastric acid and pepsin. This action is thought to be mediated by sulfhydryl compounds.[6]

  • Antioxidant Effects: The compound has demonstrated antioxidant properties, which are crucial in protecting gastric tissue from oxidative damage, a key factor in the pathogenesis of gastric ulcers.[7] this compound has been observed to prevent the decrease in the activity of key antioxidant enzymes such as catalase (CAT), glutathione (B108866) reductase (GR), glutathione peroxidase (GPx), and superoxide (B77818) dismutase (SOD) in models of gastric damage.[7]

  • Cytoprotection and Wound Healing: this compound promotes the healing of mucosal erosions.[8] This is likely linked to its ability to stimulate the proliferation and migration of fibroblasts, essential steps in tissue repair.[9]

  • Involvement of Signaling Pathways: Research suggests that the wound-healing effects of S-Methylmethionine Sulfonium (SMMS) may be mediated through the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[9] Activation of ERK1/2 is known to play a significant role in cell proliferation and migration, which are critical for the repair of damaged gastric mucosa.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical and clinical studies on the anti-ulcer effects of this compound.

Table 1: Preclinical Efficacy of this compound in Animal Models of Gastric Ulcer

Animal ModelTreatment and DoseKey FindingsReference
Reserpine-induced chronic ulcer in rats1% and 2% solutions of DL-methionine-S-methylsulfonium chloride (1 mL/day via gavage)1% solution protected 30% of rats from ulceration; 2% solution protected 80% of rats.[10]
Ethanol-induced acute gastric mucosal damage in ratsVitamin U (MMSC)Inhibited mucosal damage induced by 50% ethanol (B145695).[6]
GalN-induced gastric damage in ratsThis compound (50 mg/kg, oral gavage for 3 days)Prevented the decrease in catalase (CAT), glutathione reductase (GR), glutathione peroxidase (GPx), and superoxide dismutase (SOD) activities.[7]
Oesophagogastric ulcers in pigsS-methylmethionine sulphonium chloride (SMMSC) (200 mg/kg in diet for 49 days)No significant prevention of new ulcers or healing of existing ulcers in the overall group. However, a significant reduction in ulcer scores was observed in a subset of pigs with initially high ulcer scores.[11]

Table 2: Historical Clinical Data on Vitamin U (from Cabbage Juice) for Peptic Ulcer

Study PopulationTreatmentKey Quantitative OutcomesReference
100 patients with peptic ulcerRaw cabbage juice (containing Vitamin U)Average time to pain relief: 3.92 days (for 86 patients). Average crater healing time for gastric ulcers: 14 days. Average crater healing time for duodenal ulcers: 12.9 days.[1]
Patients with diagnosed ulcer crater at San Quentin PrisonConcentrated cabbage juice vs. placebo (double-blind)Cabbage juice was effective in healing peptic ulcers within a 22-day period based on x-ray examinations.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the anti-ulcer properties of this compound.

Ethanol-Induced Gastric Ulcer Model in Rats

This is a widely used model to induce acute gastric mucosal injury and to evaluate the efficacy of potential anti-ulcer agents.

  • Animals: Male Wistar rats (or other suitable strain) are typically used.

  • Procedure:

    • Fast the rats for 24 hours prior to the experiment, with free access to water.

    • Administer this compound or the vehicle control orally (e.g., via gavage) at the desired doses.

    • After a specific time (e.g., 60 minutes), administer absolute or a high concentration of ethanol (e.g., 50%) orally to induce gastric ulcers.

    • After a further period (e.g., 1 hour), sacrifice the animals.

    • Excise the stomachs, open them along the greater curvature, and rinse with saline.

    • Examine the gastric mucosa for lesions. The ulcer index can be calculated based on the number and severity of the lesions.

Mucin Quantification in Gastric Mucosa

This protocol is for the biochemical determination of mucin content in the gastric mucosa.

  • Sample Preparation:

    • Gently scrape the gastric mucosal surface to collect the surface mucin.

    • Homogenize the remaining gastric tissue to extract the deep mucin.

  • Quantification Method (ELISA-based):

    • Coat microtiter plates with a mucin-specific antibody.

    • Add the prepared mucin samples to the wells.

    • Add a biotinylated detection antibody that binds to a different epitope on the mucin.

    • Add a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a suitable substrate (e.g., TMB) and measure the absorbance to quantify the amount of mucin present.

Antioxidant Enzyme Activity Assays in Gastric Tissue

These assays measure the activity of key antioxidant enzymes in gastric tissue homogenates.

  • Tissue Preparation: Homogenize gastric tissue samples in a suitable buffer on ice. Centrifuge the homogenate and collect the supernatant for the assays.

  • Superoxide Dismutase (SOD) Activity Assay: This assay is often based on the inhibition of the reduction of a chromogen by superoxide radicals generated by a xanthine-xanthine oxidase system. The degree of inhibition is proportional to the SOD activity.

  • Catalase (CAT) Activity Assay: This assay typically measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The decrease in H₂O₂ concentration is monitored spectrophotometrically.

  • Glutathione Peroxidase (GPx) Activity Assay: This assay usually involves the oxidation of glutathione by GPx in the presence of a substrate like cumene (B47948) hydroperoxide. The rate of NADPH oxidation is monitored, which is proportional to the GPx activity.

Western Blot Analysis for ERK1/2 Phosphorylation in Gastric Epithelial Cells

This protocol is to determine the activation of the ERK1/2 signaling pathway.

  • Cell Culture and Treatment:

    • Culture a suitable gastric epithelial cell line.

    • Treat the cells with this compound at various concentrations and time points.

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the study of this compound.

experimental_workflow cluster_animal_model Animal Model: Ethanol-Induced Gastric Ulcer cluster_biochemical_assays Biochemical Assays cluster_signaling_analysis Signaling Pathway Analysis Rat_Fasting Rat Fasting (24h) SMMSC_Admin SMMSC Administration Rat_Fasting->SMMSC_Admin Ethanol_Admin Ethanol Administration SMMSC_Admin->Ethanol_Admin Sacrifice Sacrifice & Stomach Excision Ethanol_Admin->Sacrifice Ulcer_Analysis Ulcer Index Analysis Sacrifice->Ulcer_Analysis Mucin_Quant Mucin Quantification Sacrifice->Mucin_Quant Antioxidant_Enzymes Antioxidant Enzyme Assays (SOD, CAT, GPx) Sacrifice->Antioxidant_Enzymes Western_Blot Western Blot (p-ERK1/2) Sacrifice->Western_Blot

Figure 1: Experimental workflow for evaluating the anti-ulcer effects of SMMSC.

signaling_pathway cluster_cellular_effects Cellular Effects in Gastric Mucosa cluster_physiological_outcome Physiological Outcome SMMSC This compound (SMMSC) ERK_Activation ERK1/2 Activation SMMSC->ERK_Activation Activates Mucin_Secretion Increased Mucin Secretion SMMSC->Mucin_Secretion Stimulates Antioxidant_Enzymes Increased Antioxidant Enzyme Activity (SOD, CAT, GPx) SMMSC->Antioxidant_Enzymes Enhances Cell_Proliferation Cell Proliferation & Migration ERK_Activation->Cell_Proliferation Promotes Ulcer_Healing Gastric Ulcer Healing & Cytoprotection Cell_Proliferation->Ulcer_Healing Mucin_Secretion->Ulcer_Healing Antioxidant_Enzymes->Ulcer_Healing

Figure 2: Proposed signaling pathway for the anti-ulcer action of SMMSC.

Conclusion

This compound (S-Methylmethionine Sulfonium Chloride) demonstrates significant anti-ulcer properties, primarily through the enhancement of gastric mucosal defense mechanisms and the promotion of tissue repair. The available data, though in some cases historical, consistently points to its efficacy in increasing mucin production, bolstering antioxidant enzyme activity, and accelerating the healing of gastric lesions. The potential involvement of the ERK1/2 signaling pathway provides a promising avenue for further mechanistic studies.

For researchers and drug development professionals, this compound represents a compound of interest with a historical precedent for safety and efficacy. Further well-controlled preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and to establish optimal dosing and formulation for the treatment of peptic ulcer disease. The experimental protocols and data summarized in this guide provide a solid foundation for such future investigations.

References

The Therapeutic Potential of S-Methylmethionine (Vitamin U) Chloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methylmethionine (B80178) (SMM), commonly known as "Vitamin U," is a derivative of the amino acid methionine found in various plants, particularly in raw cabbage juice.[1][2] Historically recognized for its efficacy in treating peptic ulcers, recent scientific inquiry has unveiled a broader spectrum of potential therapeutic applications.[1][3][4] This technical guide provides a comprehensive overview of the current understanding of S-Methylmethionine chloride's therapeutic effects, with a focus on its molecular mechanisms, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols and visual representations of key biological pathways are presented to facilitate further research and drug development efforts in this promising area.

Introduction

S-Methylmethionine (SMM), often referred to as Vitamin U, is a naturally occurring derivative of the essential amino acid methionine.[1][2] While not a true vitamin, the designation "U" was historically coined to denote its anti-ulcer properties.[1] Emerging research has expanded its pharmacological profile, revealing potent antioxidant, anti-inflammatory, gastroprotective, hepatoprotective, and wound-healing capabilities.[5][6] This document synthesizes the existing scientific literature on SMM chloride, presenting a technical guide for researchers and drug development professionals interested in its therapeutic potential.

Therapeutic Effects and Mechanisms of Action

SMM exerts its therapeutic effects through a variety of molecular mechanisms, impacting cellular signaling pathways involved in inflammation, cell growth, and metabolism.

Gastroprotective Effects

The most well-documented therapeutic application of SMM is in the protection and repair of the gastrointestinal mucosa.[1] Its mechanisms of action are thought to include:

  • Stimulation of Mucin Production: SMM is believed to enhance the secretion of mucin, a key component of the protective mucus layer in the stomach, shielding the epithelium from gastric acid and other irritants.[1][2][7]

  • Epithelial Cell Protection and Repair: Studies suggest that SMM promotes the proliferation and migration of epithelial cells, accelerating the healing of ulcers and mucosal injuries.[1][7]

  • Modulation of Gastric Acid Secretion: There is some evidence to suggest that SMM may play a role in regulating gastric acid secretion, although this mechanism is less well-established.[4][7]

Anti-inflammatory and Antioxidant Properties

SMM exhibits significant anti-inflammatory and antioxidant activities, contributing to its therapeutic effects in various disease models.[5][6]

  • Anti-inflammatory Action: In animal models of liver cancer, SMM treatment has been shown to down-regulate the expression of pro-inflammatory cytokines such as TNF-α, iNOS, and TGF-1β.[8][9]

  • Antioxidant Effects: SMM has demonstrated the ability to reduce oxidative stress by enhancing the production of glutathione (B108866), a critical endogenous antioxidant, and by decreasing lipid peroxidation.[10] In studies on amiodarone-induced gingival tissue damage in rats, SMM significantly increased glutathione levels and superoxide (B77818) dismutase activity.[5]

Wound Healing

Topical application of SMM has been shown to accelerate skin wound healing.[11] This is attributed to its ability to activate dermal fibroblasts through the ERK1/2 signaling pathway, promoting their proliferation and migration, which are crucial steps in the tissue repair process.[3][7][11]

Metabolic Regulation

SMM has been implicated in the regulation of several metabolic processes.

  • Inhibition of Adipocyte Differentiation: In-vitro studies using 3T3-L1 pre-adipocyte cell lines have shown that SMM inhibits their differentiation into mature fat cells.[8] This effect is mediated by the down-regulation of adipogenic factors and the up-regulation of AMP-activated protein kinase (AMPK) activity.[8]

  • Regulation of Glucose and Lipid Metabolism: In high-fat diet-fed mice, SMM administration has been shown to regulate glucose metabolism and alter the expression of hepatic genes involved in lipid metabolism, partly through the peroxisome proliferator-activated receptor (PPAR) signaling pathway.[12][13]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro, animal, and human studies on S-Methylmethionine chloride.

Table 1: In Vitro Studies
Cell LineConcentration RangeDurationKey FindingsReference
Human Dermal Fibroblasts (hDFs)100 µM24 hPromoted growth and migration.[11]
Human Dermal Fibroblasts (hDFs)0 - 1 mM24 hActivated ERK1/2.[11]
3T3-L1 Pre-adipocytes10 - 100 mM7 daysInhibited adipocyte differentiation, down-regulated adipogenic factors, and up-regulated AMPK activity.[8][11]
3T3-L1 Pre-adipocytes50, 70, 90, 100 mM24 hAssessed for cell viability (MTT assay).[3]
Table 2: Animal Studies
Animal ModelDosageRoute of AdministrationDurationKey FindingsReference
Rats with Aminonucleoside-induced Nephrotic Hyperlipidemia1000 mg/kg/dayOralNot specifiedAmeliorated plasma cholesterol and phospholipid levels; increased urinary volume and decreased urinary protein excretion.[14][15]
Pigs with Oesophagogastric Ulcers200 mg/kg in dietOral49 daysNo significant prevention or therapy for fully developed ulcers.[14]
Male Sprague-Dawley Rats (Amiodarone-induced gingival damage)50 mg/kg/dayNot specified7 daysIncreased lipid peroxidation and sialic acid levels; enhanced glutathione levels and superoxide dismutase activity.[5]
C57BL/6J Mice (High-fat diet)1% (w/w) in dietOral10 weeksRegulated glucose metabolism and altered hepatic gene expression.[13][16]
Wistar Albino Rats (DEN/CCl4-induced liver cancer)Not specifiedIntraperitoneal (DEN/CCl4)Not specifiedMMSC treatment improved liver function biomarkers and downregulated inflammatory cytokines.[8][9]
Healthy Dogs (co-administered with prednisolone)20 mg/kg/day (divided in 2 doses)Oral42 daysMitigated pro-oxidant influences of prednisolone (B192156), increased hepatic glutathione.[16]
Healthy Cats48 mg/kg/dayOral113 daysIncreased plasma SAMe, reduced RBC oxidative stress, and increased hepatic glutathione.[10]
Table 3: Human Studies
Study PopulationDosageDurationKey FindingsReference
Patients with Chronic Gastritis300 mg/day6 monthsReduced severity of dyspeptic symptoms and improved quality of life.[6][13][17]

Experimental Protocols

In Vitro Adipocyte Differentiation Assay
  • Cell Line: 3T3-L1 pre-adipocyte cell lines.

  • Culture: Cells are cultured to overconfluency.

  • Differentiation Induction: Differentiation is induced by adding a differentiation medium containing dexamethasone, isobutylmethylxanthine (IBMX), insulin, and indomethacin.

  • Treatment: S-Methylmethionine chloride is added to the differentiation medium at various concentrations (e.g., 10, 50, 70, 90, 100 mM).

  • Analysis:

    • Oil Red O Staining: To visualize lipid accumulation, cells are fixed with 10% formaldehyde (B43269) and stained with 0.7% Oil Red O solution. The stain is then eluted with isopropanol (B130326) and quantified by measuring optical density at 515 nm.[8]

    • Triglyceride (TG) Content: Cellular TG levels are measured to quantify lipid accumulation.

    • Glycerol-3-phosphate dehydrogenase (G3PDH) Activity: The activity of this key enzyme in adipogenesis is measured.

    • Western Blotting: Protein levels of adipocyte-specific markers (e.g., PPAR-γ, C/EBP-α) and signaling molecules (e.g., phosphorylated AMPK) are analyzed. Cells are lysed, and total protein is separated by SDS-PAGE and transferred to a nitrocellulose membrane for antibody probing.[8]

In Vivo High-Fat Diet Mouse Model
  • Animal Model: Male C57BL/6J mice.

  • Diet Groups:

    • Low-fat diet (10% kcal fat).

    • High-fat diet (45% kcal fat, 20% kcal sucrose, 1% w/w cholesterol).

    • High-fat diet supplemented with 1% (w/w) S-Methylmethionine chloride.

  • Duration: Diets are administered for a period of 10 weeks with ad libitum access to food and water.[16]

  • Data Collection:

    • Body weight and food consumption are measured weekly.

    • At the end of the study, mice are fasted, and blood and tissues (liver, adipose tissue) are collected.

  • Analysis:

    • Serum Analysis: Fasting glucose, insulin, and lipid profiles are measured.

    • Histology: Liver tissue is preserved in 10% buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin-eosin for histological examination.[13]

    • Gene Expression Analysis: Hepatic gene expression is analyzed to assess the impact on metabolic pathways.

Human Clinical Trial for Chronic Gastritis
  • Study Population: Patients aged 35-60 years with chronic gastritis of various etiologies.[13]

  • Intervention: Patients are prescribed S-Methylmethionine at a dose of 300 mg per day.[13]

  • Duration: 6 months.[13]

  • Assessment:

    • Gastrointestinal Symptom Rating Scale (GSRS): A questionnaire used to assess the severity of dyspeptic symptoms.[13][17]

    • SF-36 Questionnaire: A survey used to assess the quality of life.[13][17]

  • Timeline: Assessments are conducted at baseline, after 3 months, and after 6 months of therapy.[13][17]

Signaling Pathways and Experimental Workflows

ERK1/2 Signaling Pathway in Wound Healing

S-Methylmethionine promotes skin wound healing by activating dermal fibroblasts through the ERK1/2 signaling pathway.

ERK1_2_Pathway SMM S-Methylmethionine (Vitamin U) Receptor Cell Surface Receptor SMM->Receptor Cell_Membrane Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Proliferation Fibroblast Proliferation ERK1_2->Proliferation Migration Fibroblast Migration ERK1_2->Migration Wound_Healing Wound Healing Proliferation->Wound_Healing Migration->Wound_Healing

Caption: SMM activates the ERK1/2 pathway to promote wound healing.

AMPK Signaling Pathway in Adipocyte Differentiation

S-Methylmethionine inhibits adipocyte differentiation by activating the AMPK signaling pathway, which in turn down-regulates key adipogenic transcription factors.

AMPK_Pathway SMM S-Methylmethionine (Vitamin U) AMPK AMPK Activation SMM->AMPK PPARg PPARγ AMPK->PPARg CEBPa C/EBPα AMPK->CEBPa Adipocyte_Diff Adipocyte Differentiation PPARg->Adipocyte_Diff CEBPa->Adipocyte_Diff

Caption: SMM activates AMPK to inhibit adipocyte differentiation.

Experimental Workflow for In Vitro Adipocyte Differentiation

A visual representation of the key steps involved in the in vitro assessment of SMM's effect on adipocyte differentiation.

Adipocyte_Workflow Start Culture 3T3-L1 Preadipocytes to Overconfluency Induce Induce Differentiation (Dexamethasone, IBMX, Insulin, Indomethacin) Start->Induce Treat Treat with SMM (Various Concentrations) Induce->Treat Analyze Analyze Adipogenesis Treat->Analyze OilRedO Oil Red O Staining (Lipid Visualization) Analyze->OilRedO TG_Assay Triglyceride Assay (Lipid Quantification) Analyze->TG_Assay WesternBlot Western Blot (Protein Expression) Analyze->WesternBlot

Caption: Workflow for adipocyte differentiation experiment.

Conclusion and Future Directions

S-Methylmethionine chloride has demonstrated a wide range of therapeutic effects in preclinical and limited clinical studies. Its gastroprotective, anti-inflammatory, antioxidant, and metabolic regulatory properties make it a compelling candidate for further investigation. The well-defined mechanisms of action, particularly the activation of the ERK1/2 and AMPK signaling pathways, provide a solid foundation for targeted drug development.

Future research should focus on:

  • Conducting larger, well-controlled clinical trials to validate the efficacy of SMM in various gastrointestinal disorders.

  • Exploring the therapeutic potential of SMM in inflammatory conditions and metabolic diseases.

  • Investigating the synergistic effects of SMM with other therapeutic agents.

  • Optimizing delivery systems to enhance the bioavailability and efficacy of SMM.

The existing body of evidence strongly suggests that S-Methylmethionine chloride is a promising natural compound with significant therapeutic potential that warrants further rigorous scientific exploration.

References

Methodological & Application

Application Notes and Protocols for the Quantification of "Vitamin U Chloride" (S-Methylmethionine Chloride) in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methylmethionine (SMM), often referred to as "Vitamin U," is a derivative of the essential amino acid methionine. It is found in various plant sources and has been investigated for its potential therapeutic effects, including cytoprotection and support of gastrointestinal health. The quantification of SMM in tissues is crucial for pharmacokinetic studies, understanding its physiological roles, and for the development of new therapeutic agents.

This document provides detailed protocols for the extraction and quantification of S-Methylmethionine chloride in animal tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The methodologies described are based on established principles for the analysis of related sulfur-containing amino acids and can be adapted for various research applications.

Quantitative Data of S-Methylmethionine in Animal Tissues

The concentration of S-Methylmethionine in animal tissues is generally low. The following table summarizes available data. It is important to note that recent quantitative data using modern analytical methods is limited, and historical data was obtained using less sensitive techniques.

TissueSpeciesConcentration (mg/100g)Analytical Method
LiverAnimal (unspecified)0.08 - 0.25Thin-Layer Chromatography
MuscleAnimal (unspecified)0.05 - 0.15Thin-Layer Chromatography
BrainAnimal (unspecified)Not DetectedThin-Layer Chromatography
KidneyRatAccumulates in kidneysPharmacokinetic study (qualitative)[1]
LiverRatAccumulates in the liverPharmacokinetic study (qualitative)[1]

Data from Kovatscheva and Popova, 1977. It should be noted that this data is historical and generated by thin-layer chromatography, which has lower sensitivity and specificity compared to modern LC-MS/MS methods.

Experimental Protocols

Tissue Sample Preparation and Extraction

This protocol is designed for the extraction of S-Methylmethionine from soft tissues such as the liver, kidney, and brain.

Materials:

  • Tissue of interest (e.g., liver, kidney, brain)

  • Ice-cold phosphate-buffered saline (PBS)

  • Liquid nitrogen

  • Homogenizer (e.g., bead beater, Potter-Elvehjem)

  • Pre-chilled 80% methanol (B129727) (LC-MS grade)

  • Internal Standard (IS): S-Methylmethionine-(methyl-d3) chloride (commercially available or synthesized)

  • Centrifuge capable of operating at 4°C and >15,000 x g

  • 0.22 µm PVDF syringe filters

Procedure:

  • Tissue Harvesting: Excise the tissue of interest immediately after euthanasia.

  • Washing: Wash the tissue with ice-cold PBS to remove any blood contaminants.

  • Blotting and Snap-Freezing: Blot the tissue dry and immediately snap-freeze in liquid nitrogen to quench metabolic activity.

  • Storage: Store the frozen tissue at -80°C until analysis. Storing tissues for extended periods (e.g., over 2 months) may lead to a decrease in the concentration of labile metabolites.

  • Homogenization:

    • Weigh approximately 20-50 mg of frozen tissue.

    • Transfer the frozen tissue to a pre-chilled tube containing homogenization beads and 500 µL of pre-chilled (-20°C) 80% methanol.

    • Homogenize the tissue until a uniform suspension is achieved.

  • Internal Standard Spiking: Add the internal standard solution to the homogenate to achieve a final concentration appropriate for the expected range of SMM in the samples.

  • Protein Precipitation: Incubate the homogenate at -20°C for 60 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted S-Methylmethionine.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into a clean collection tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

This method provides a robust approach for the sensitive and specific quantification of S-Methylmethionine.

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (starting point for method development):

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) or a C18 column with an appropriate ion-pairing agent.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: Linear gradient to 50% B

    • 5-6 min: Hold at 50% B

    • 6.1-8 min: Return to 95% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • S-Methylmethionine: Precursor ion (m/z) ~164.1 -> Product ion (m/z) ~118.1 (loss of -COOH and -CH3) and/or ~61.1 (dimethylsulfonium ion)

    • S-Methylmethionine-(methyl-d3): Precursor ion (m/z) ~167.1 -> Product ion (m/z) ~121.1 and/or ~64.1

  • Collision Energy and other MS parameters: These will need to be optimized for the specific instrument being used.

Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the metabolic context of S-Methylmethionine and the analytical workflow for its quantification.

S-Methylmethionine Metabolic Pathway cluster_legend Enzymes Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SMM S-Methylmethionine (SMM) (Vitamin U) SAM->SMM MT Met_remethylation Methionine SMM->Met_remethylation HMT Hcy Homocysteine Hcy->Met_remethylation MAT MAT: Methionine Adenosyltransferase MT MT: Methyltransferase HMT HMT: Homocysteine Methyltransferase

Caption: Metabolic pathway of S-Methylmethionine.

Experimental Workflow for SMM Quantification Tissue Tissue Sample (Liver, Kidney, Brain) Homogenization Homogenization in 80% Methanol + Internal Standard Tissue->Homogenization Precipitation Protein Precipitation (-20°C) Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for SMM quantification in tissues.

References

Application Note: HPLC Analysis of S-Methylmethionine Chloride (Vitamin U)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

S-methylmethionine (SMM), often referred to as Vitamin U, is a derivative of the amino acid methionine. It is found in various plants, with particularly high concentrations in cabbage juice. SMM is of interest to the pharmaceutical and food industries for its potential therapeutic properties, including its role as an anti-ulcerogenic agent. Accurate and reliable quantification of S-methylmethionine chloride in raw materials, pharmaceutical formulations, and food products is crucial for quality control and research. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of S-methylmethionine chloride.

Principle

This method utilizes reversed-phase HPLC with pre-column derivatization for the quantification of S-methylmethionine. S-methylmethionine, lacking a strong chromophore, is derivatized with o-phthalaldehyde (B127526) (OPA) to yield a highly fluorescent product. This allows for sensitive and selective detection using a fluorescence detector. The separation is achieved on a C18 stationary phase with an isocratic mobile phase. Threonine is employed as an internal standard to ensure accuracy and precision.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and fluorescence detector.

  • Chromatography Data System (CDS): For data acquisition and processing.

  • Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • S-methylmethionine chloride reference standard

    • Threonine (internal standard)

    • o-phthalaldehyde (OPA)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Sodium borate (B1201080)

    • Hydrochloric acid

    • Water (HPLC grade or equivalent)

2. Preparation of Solutions

  • Borate Buffer (0.4 M, pH 10.5): Dissolve an appropriate amount of sodium borate in water and adjust the pH to 10.5 with a sodium hydroxide (B78521) solution.

  • Derivatization Reagent (OPA): Prepare a solution of o-phthalaldehyde in methanol.

  • Standard Stock Solution: Accurately weigh and dissolve S-methylmethionine chloride reference standard in water to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Internal Standard (IS) Stock Solution: Accurately weigh and dissolve threonine in water to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the S-methylmethionine chloride stock solution with water to achieve concentrations over the desired calibration range (e.g., 2.5-50 µg/mL).[1] Spike each working standard with a fixed concentration of the internal standard.

3. Sample Preparation

  • Tablets and Capsules: Weigh and finely powder a representative number of tablets or the contents of capsules. Accurately weigh a portion of the powder equivalent to a specific amount of S-methylmethionine chloride and dissolve it in a known volume of water. Filter the solution through a 0.45 µm syringe filter before derivatization.

  • Plant Material: Homogenize the plant material and extract S-methylmethionine chloride with a suitable solvent (e.g., water or a mild acidic solution). Centrifuge and filter the extract through a 0.45 µm syringe filter.

4. Derivatization Procedure

  • To a specific volume of the standard or sample solution in a vial, add a defined volume of the internal standard solution (threonine).

  • Add a volume of the borate buffer (pH 10.5).

  • Add the OPA derivatization reagent.

  • Mix and allow the reaction to proceed for a defined period (e.g., 5 minutes) at room temperature.[1]

  • Inject a portion of the resulting solution into the HPLC system.

5. HPLC Method

The following table summarizes the chromatographic conditions for the analysis of S-methylmethionine chloride.

ParameterCondition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic elution with a suitable mixture of a buffer and an organic modifier (e.g., phosphate (B84403) buffer and acetonitrile)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)
Detector Fluorescence Detector
Excitation Wavelength 340 nm[1]
Emission Wavelength 450 nm[1]
Internal Standard Threonine[1]

6. Data Analysis

  • Identify the peaks for the derivatized S-methylmethionine and threonine based on their retention times.

  • Integrate the peak areas of both compounds.

  • Construct a calibration curve by plotting the ratio of the peak area of S-methylmethionine to the peak area of the internal standard against the concentration of the S-methylmethionine standards. A linear relationship should be established over the concentration range of 2.5-50 micrograms/ml.[1]

  • Determine the concentration of S-methylmethionine chloride in the samples by interpolating their peak area ratios from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_reaction Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Mix Mix Sample/Standard, IS, and Reagent Standard_Prep->Mix Sample_Prep Sample Preparation Sample_Prep->Mix IS_Prep Internal Standard (Threonine) IS_Prep->Mix Deriv_Reagent Derivatization Reagent (OPA) Deriv_Reagent->Mix React React for 5 min at pH 10.5 Mix->React Inject Inject into HPLC System React->Inject Separate Separation on C18 Column Inject->Separate Detect Fluorescence Detection (Ex: 340 nm, Em: 450 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Create Calibration Curve Integrate->Calibrate Quantify Quantify SMMCl in Sample Calibrate->Quantify

Caption: Experimental workflow for the HPLC analysis of S-methylmethionine chloride.

References

Application Notes and Protocols: Vitamin U (S-Methylmethionine Sulfonium Chloride) in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vitamin U, chemically known as S-Methylmethionine Sulfonium (SMMS) Chloride, is a derivative of the amino acid methionine found in various plants, particularly in green vegetables.[1] While not a true vitamin, it is recognized for its therapeutic effects, notably in the treatment of gastrointestinal conditions like peptic ulcers, gastritis, and colitis.[1][2] Its mechanisms of action are linked to its role as a methyl group donor for the methylation of DNA, RNA, and proteins, which is crucial for cell division and replication.[3] In recent years, in vitro studies have elucidated its effects on various cellular processes, highlighting its antioxidant and anti-inflammatory properties.[4] These findings position Vitamin U as a compound of interest for research in metabolic diseases, dermatology, and regenerative medicine.

This document provides detailed application notes and experimental protocols for utilizing Vitamin U chloride in cell culture studies, focusing on its role in adipocyte differentiation and dermal fibroblast activity.

Application 1: Inhibition of Adipocyte Differentiation

Principle: this compound has been shown to inhibit the differentiation of pre-adipocytes into mature adipocytes.[5][6] This effect is primarily mediated through the upregulation of AMP-activated protein kinase (AMPK) activity.[5][7] Activated AMPK, a key cellular energy sensor, subsequently down-regulates the expression of critical adipogenic transcription factors, including Peroxisome Proliferator-Activated Receptor γ (PPAR-γ) and CCAAT/enhancer-binding protein α (C/EBP-α).[5][6] The suppression of this transcriptional cascade leads to a decrease in lipogenesis, resulting in reduced intracellular triglyceride accumulation.[5][6][7]

Signaling Pathway: Adipocyte Differentiation

G cluster_0 cluster_1 Vitamin U Vitamin U AMPK AMPK Vitamin U->AMPK Activates PPAR-γ PPAR-γ AMPK->PPAR-γ Inhibits C/EBP-α C/EBP-α AMPK->C/EBP-α ADD-1 ADD-1 AMPK->ADD-1 Adipogenesis Adipogenesis PPAR-γ->Adipogenesis Promotes C/EBP-α->Adipogenesis ADD-1->Adipogenesis

Caption: Vitamin U signaling in adipocyte differentiation.

Quantitative Data Summary

Cell LineVitamin U Conc.Incubation TimeKey Biomarkers MeasuredOutcomeCitations
3T3-L1 Pre-adipocytes10, 50, 70, 90, 100 mM7 daysTriglycerides (TGs), G3PDH, AMPK, PPAR-γ, C/EBP-α, ADD-1, adipsinDose-dependent decrease in TGs, G3PDH, and adipogenic markers; significant increase in AMPK activity.[5][6][7]
3T3-L1 Pre-adipocytes50, 70, 90, 100 mM24 hoursCell Viability (MTT Assay)No statistically significant decrease in cell viability compared to control.[1][5]

Experimental Protocol: Inhibition of 3T3-L1 Adipocyte Differentiation

1. Materials:

  • 3T3-L1 pre-adipocyte cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound (S-Methylmethionine Sulfonium Chloride)

  • Differentiation-Inducing (DI) medium: DMEM with 10% FBS, 1 µM dexamethasone, 500 µM isobutylmethylxanthine (IBMX), and 100 µM indomethacin.[5][6]

  • Insulin (B600854) solution

  • Phosphate-Buffered Saline (PBS)

  • Oil Red O staining solution

  • Reagents for protein extraction and Western blotting

2. Cell Culture and Seeding: a. Culture 3T3-L1 pre-adipocytes in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator. b. Seed cells in appropriate culture plates (e.g., 6-well plates for analysis) and grow to 100% confluency. Allow cells to remain confluent for 48 hours before inducing differentiation.[5]

3. Differentiation and Treatment: a. Prepare Vitamin U stock solution in sterile water.[1] b. To induce differentiation (Day 0), replace the medium with DI medium containing 10 µg/ml insulin. c. Simultaneously, treat the cells with various concentrations of this compound (e.g., 10, 50, 70, 100 mM).[5][6] Include a vehicle control (DI medium without Vitamin U). d. After 2 days, replace the medium with DMEM containing 10% FBS and 10 µg/ml insulin, along with the respective concentrations of Vitamin U. e. Continue to culture for an additional 5-6 days, replacing the medium every 2 days with fresh medium containing insulin and Vitamin U.[5]

4. Analysis: a. Lipid Accumulation (Oil Red O Staining): On Day 7, wash cells with PBS, fix with 10% formalin, and stain with Oil Red O solution to visualize intracellular lipid droplets. b. Gene and Protein Expression: Harvest cells for RNA or protein extraction. Analyze the expression levels of key adipogenic markers (PPAR-γ, C/EBP-α) and signaling proteins (AMPK, p-AMPK) via qRT-PCR or Western blotting.[5][6]

Application 2: Promotion of Dermal Fibroblast Proliferation and Migration

Principle: this compound has been demonstrated to accelerate skin wound healing by promoting the proliferation and migration of human dermal fibroblasts (hDFs).[8][9] This pro-regenerative effect is mediated by the significant activation of the ERK1/2 (Extracellular signal-regulated kinase) signaling pathway.[8][9] Activation of ERK1/2 is a critical step in many cellular processes, including cell growth and motility, which are indispensable for tissue repair.[9]

Signaling Pathway: Dermal Fibroblast Activation

G Vitamin U Vitamin U ERK1/2 ERK1/2 Vitamin U->ERK1/2 Activates Proliferation Proliferation ERK1/2->Proliferation Promotes Migration Migration ERK1/2->Migration Promotes

Caption: Vitamin U signaling in dermal fibroblasts.

Quantitative Data Summary

Cell LineVitamin U Conc.Incubation TimeKey Biomarkers MeasuredOutcomeCitations
Human Dermal Fibroblasts (hDFs)100 µM24 hoursCell Growth, MigrationPromoted hDF proliferation and migration.[8][9]
Human Dermal Fibroblasts (hDFs)0 - 1 mM24 hoursERK1/2 Activation (Phosphorylation)Dose-dependent activation of ERK1/2.[8][9]

Experimental Protocol: Assessing Fibroblast Proliferation and Migration

1. Materials:

  • Human Dermal Fibroblasts (hDFs)

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • This compound (S-Methylmethionine Sulfonium Chloride)

  • Reagents for MTT assay

  • Reagents for Western blotting (including antibodies for ERK1/2 and phospho-ERK1/2)

2. General Experimental Workflow:

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis a Seed Cells b 24h Incubation (Adhesion & Acclimation) a->b c Apply Treatment (Vitamin U or Vehicle) b->c d 24h Incubation c->d e Endpoint Assays d->e f Data Acquisition & Analysis e->f

Caption: General workflow for cell culture experiments.

3. Proliferation Assay (MTT Assay): a. Seed hDFs in a 96-well plate at an appropriate density and allow them to adhere overnight. b. Replace the medium with fresh medium containing various concentrations of Vitamin U (e.g., 0-1 mM) or a vehicle control. c. Incubate for 24 hours.[8] d. Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. e. Solubilize the formazan crystals with DMSO or another suitable solvent. f. Measure the absorbance at 570 nm using a microplate reader.[1][5]

4. Migration Assay (Wound Healing/Scratch Assay): a. Seed hDFs in a 6-well plate and grow to a confluent monolayer. b. Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip. c. Wash with PBS to remove dislodged cells and replace the medium with fresh medium containing Vitamin U (e.g., 100 µM) or a vehicle control.[8] d. Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours). e. Measure the closure of the gap over time to quantify cell migration.

5. Western Blot for ERK1/2 Activation: a. Seed hDFs and grow to ~80% confluency. b. Treat cells with Vitamin U (e.g., 100 µM) for a specified time (e.g., 0, 15, 30, 60 minutes) to observe signaling dynamics. c. Lyse the cells and collect protein extracts. d. Perform SDS-PAGE and Western blotting using primary antibodies against total ERK1/2 and phosphorylated ERK1/2 (p-ERK1/2) to determine the activation status of the pathway.[8][9]

References

Application Notes and Protocols for In Vitro Assays of "Vitamin U Chloride" (S-Methylmethionine) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

"Vitamin U," a term historically used for S-Methylmethionine (SMM) or its salt form, S-Methylmethionine sulfonium (B1226848) chloride (MMSC), is a derivative of the amino acid methionine found in various plants, notably cabbage.[1][2][3] While not formally classified as a vitamin, SMM has garnered scientific interest for its potential therapeutic properties.[3][4] Pre-clinical and in vitro studies have suggested a range of biological activities, including gastroprotective, cytoprotective, wound healing, antioxidant, anti-inflammatory, and anti-adipogenic effects.[5][6][7]

These application notes provide detailed protocols for a selection of in vitro assays to evaluate the key biological activities of "Vitamin U chloride." The methodologies are compiled from published research and are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound.

Data Presentation: Summary of Quantitative In Vitro Data

The following tables summarize quantitative data from in vitro studies on S-Methylmethionine, providing a reference for expected outcomes and effective concentration ranges.

Table 1: Cytoprotective and Wound Healing Activity

AssayCell LineSMM ConcentrationParameter MeasuredResultReference
Cell ProliferationHuman Dermal Fibroblasts (hDFs)100 µMGrowth of hDFsPromotion of cell growth[1]
Cell Migration (Wound Healing)Human Dermal Fibroblasts (hDFs)100 µMMigration of hDFsPromotion of cell migration[1]
ERK1/2 ActivationHuman Dermal Fibroblasts (hDFs)100 µMPhosphorylation of ERK1/2Activation of ERK1/2[1]

Table 2: Anti-Adipogenic Activity

AssayCell LineSMM ConcentrationParameter MeasuredResultReference
Adipocyte Differentiation3T3-L1 Pre-adipocytes10 - 100 mMTriglyceride LevelsDose-dependent decrease[5]
Adipocyte Differentiation3T3-L1 Pre-adipocytes10 - 100 mMG3PDH ActivityDose-dependent decrease[5]
Gene Expression3T3-L1 Adipocytes10 - 100 mMmRNA levels of PPAR-γ, C/EBP-α, ADD-1, adipsinDose-dependent decrease[5]
Protein Expression3T3-L1 Adipocytes10 - 100 mMAMPK ActivityDose-dependent increase[5]

Experimental Protocols

Cell Proliferation and Viability Assay (MTT Assay)

This protocol is designed to assess the effect of S-Methylmethionine on the proliferation and viability of adherent cell lines, such as human dermal fibroblasts (hDFs).

Materials:

  • S-Methylmethionine (SMM)

  • Human Dermal Fibroblasts (hDFs)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Seed hDFs into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare stock solutions of SMM in a suitable solvent (e.g., sterile water or PBS) and dilute to desired concentrations in serum-free DMEM. A concentration of 100 µM has been shown to be effective for hDFs.[1]

  • After 24 hours, replace the medium with 100 µL of the SMM-containing medium or control medium (vehicle alone).

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control.

In Vitro Wound Healing Assay (Scratch Assay)

This assay evaluates the effect of SMM on the migration of cells, which is a key process in wound healing.

Materials:

  • S-Methylmethionine (SMM)

  • Human Dermal Fibroblasts (hDFs)

  • Complete DMEM with 10% FBS

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Inverted microscope with a camera

Procedure:

  • Seed hDFs in 6-well plates and grow to form a confluent monolayer.

  • Create a "scratch" or cell-free gap in the monolayer by scraping with a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh serum-free DMEM containing SMM (e.g., 100 µM) or vehicle control.[1]

  • Capture images of the scratch at time 0 and at regular intervals (e.g., 8, 16, and 24 hours) at the same position.

  • The rate of wound closure is quantified by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).

  • The percentage of wound closure is calculated relative to the initial scratch area.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay is a rapid and simple method to assess the free radical scavenging activity of SMM.

Materials:

  • S-Methylmethionine (SMM)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of SMM and a positive control (e.g., ascorbic acid) in methanol.

  • In a 96-well plate, add 100 µL of the SMM or control solutions to 100 µL of the DPPH solution. A blank containing only methanol should also be included.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the SMM or control.

  • The IC50 value (the concentration of SMM required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of SMM.

Anti-Inflammatory Activity Assay (TNF-α Inhibition)

This protocol describes the measurement of the inhibitory effect of SMM on the production of the pro-inflammatory cytokine TNF-α in a cell-based assay.

Materials:

  • S-Methylmethionine (SMM)

  • Macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs)

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • Human or mouse TNF-α ELISA kit

  • 24-well tissue culture plates

Procedure:

  • Seed macrophages or PBMCs in a 24-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of SMM for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and co-incubate with SMM for a specified time (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control without SMM treatment.

Inhibition of Adipocyte Differentiation Assay

This assay is used to evaluate the potential of SMM to inhibit the differentiation of pre-adipocytes into mature adipocytes.

Materials:

  • S-Methylmethionine (SMM)

  • 3T3-L1 pre-adipocyte cell line

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)

  • Oil Red O staining solution

  • Triglyceride quantification kit

  • Glycerol-3-phosphate dehydrogenase (G3PDH) activity assay kit

Procedure:

  • Culture 3T3-L1 pre-adipocytes to confluence in DMEM with 10% FBS.

  • Two days post-confluence, induce differentiation by replacing the medium with differentiation medium containing various concentrations of SMM (e.g., 10, 50, 70, 90, 100 mM).[5]

  • After 2-3 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the respective concentrations of SMM.

  • Continue to culture for another 2-3 days, then switch to DMEM with 10% FBS and the respective SMM concentrations, changing the medium every 2 days until day 8-10.

  • Assess adipocyte differentiation by:

    • Oil Red O Staining: Stain the lipid droplets in mature adipocytes and quantify the staining.

    • Triglyceride Quantification: Measure the intracellular triglyceride content using a commercial kit.

    • G3PDH Activity: Measure the activity of the adipogenic marker enzyme G3PDH.

  • The inhibitory effect of SMM is determined by the dose-dependent reduction in lipid accumulation, triglyceride content, and G3PDH activity compared to the differentiated control without SMM.

Visualizations: Signaling Pathways and Workflows

Wound_Healing_Signaling_Pathway cluster_0 SMM S-Methylmethionine (Vitamin U) Receptor Receptor SMM->Receptor Cell_Membrane MEK MEK Receptor->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 MEK->pERK Phosphorylates Nucleus Nucleus pERK->Nucleus Proliferation Cell Proliferation Nucleus->Proliferation Migration Cell Migration Nucleus->Migration Experimental_Workflow_Wound_Healing Start Seed Human Dermal Fibroblasts (hDFs) in a multi-well plate Confluence Grow to a confluent monolayer Start->Confluence Scratch Create a scratch with a sterile pipette tip Confluence->Scratch Wash Wash with PBS to remove detached cells Scratch->Wash Treatment Add medium with SMM (e.g., 100 µM) or vehicle control Wash->Treatment Image_0h Image scratch at Time 0 Treatment->Image_0h Incubate Incubate for 24 hours Image_0h->Incubate Image_24h Image scratch at various time points (e.g., 8, 16, 24h) Incubate->Image_24h Analysis Measure wound area and calculate percentage of closure Image_24h->Analysis Anti_Adipogenesis_Signaling_Pathway SMM S-Methylmethionine (Vitamin U) AMPK AMPK SMM->AMPK Activates pAMPK p-AMPK SMM->pAMPK Activates PPARg PPAR-γ pAMPK->PPARg Inhibits CEBPa C/EBP-α pAMPK->CEBPa Inhibits Adipogenesis Adipogenesis (Lipid Accumulation) PPARg->Adipogenesis CEBPa->Adipogenesis

References

Animal Models for Studying "Vitamin U Chloride" Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Vitamin U," chemically known as S-Methylmethionine Sulfonium Chloride (MMSC), is a derivative of the amino acid methionine.[1] While not a true vitamin, it has garnered significant interest for its therapeutic potential, particularly in gastrointestinal health.[1] Animal models are indispensable tools for elucidating the mechanisms of action and evaluating the efficacy of MMSC in various pathological conditions. These application notes provide detailed protocols for established animal models used to study the anti-ulcer, hepatoprotective, and metabolic effects of "Vitamin U chloride."

I. Gastrointestinal Protection: Rodent and Porcine Gastric Ulcer Models

"this compound" has been historically recognized for its anti-ulcer properties.[1] Animal models are crucial for investigating its cytoprotective and healing mechanisms.

A. Reserpine-Induced Gastric Ulcer Model in Rats

This model is used to study the protective effects of MMSC against stress-induced gastric lesions.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (180-220 g).

  • Induction of Ulcers: Administer reserpine (B192253) (5 mg/kg, intraperitoneally) daily for five consecutive days.[2] This regimen typically induces chronic gastric ulceration within two weeks after the final dose.[2]

  • "this compound" Administration:

    • Prophylactic Treatment: Begin oral gavage of MMSC solutions (1% or 2%) at a volume of 1 mL/day for the two weeks and five days of the study period.[2]

    • Control Groups: Include a vehicle control group receiving saline and a reserpine-only control group.

  • Endpoint Analysis:

    • At the end of the study period, euthanize the rats and excise the stomachs.

    • Open the stomachs along the greater curvature and rinse with saline.

    • Score the gastric lesions based on their number and severity (e.g., using a scoring system for hemorrhage and ulceration).

    • Conduct histopathological examination of the gastric mucosa to assess for inflammation, erosion, and ulceration.

Data Presentation:

Treatment GroupMMSC DoseUlcer Index (Mean ± SD)Protection (%)Reference
Control-TBD0[2]
Reserpine-TBD-[2]
Reserpine + MMSC1% solutionTBD30[2]
Reserpine + MMSC2% solutionTBD80[2]

Note: TBD (To Be Determined) indicates that specific numerical data from the source is not available in the provided snippets and would need to be extracted from the full publication.

B. Aspirin-Induced Gastric Ulcer Model in Finishing Pigs

This model is relevant for studying gastrointestinal issues in livestock and provides a translational model for human gastric ulcers.

Experimental Protocol:

  • Animal Model: Finishing pigs [(Landrace × Yorkshire) × Duroc], approximately 86.5 ± 1.5 kg.

  • Induction of Ulcers: Administer aspirin (B1665792) (15g) mixed in the feed for 3 consecutive days to induce gastric stress.

  • "this compound" Administration:

    • Supplement the basal diet with "Vitamin U" at concentrations of 0.05% or 0.1%.

    • Treatment groups can include: Basal diet, Basal diet + Stress, Basal diet + "Vitamin U", Basal diet + Aspirin + Stress, and Basal diet + Aspirin + Stress + "Vitamin U".

  • Endpoint Analysis:

    • Monitor growth performance (final body weight, average daily gain).

    • After a 28-day experimental period, euthanize the pigs and examine the stomachs.

    • Score the degree of gastric keratinization and ulceration.

Data Presentation:

Treatment Group"Vitamin U" DoseFinal Body Weight (kg, Mean ± SD)Average Daily Gain (ADG, g/day , Mean ± SD)Stomach Keratinization Score (Mean ± SD)
Basal Diet-TBDTBDTBD
Basal Diet + Stress-TBDTBDSignificantly higher than TRT3
Basal Diet + 0.05% Vitamin U0.05%TBDTBDTBD
Basal Diet + Aspirin + Stress-TBDTBDSignificantly higher than TRT3
Basal Diet + Aspirin + Stress + 0.1% Vitamin U0.1%Significantly increasedSignificantly increasedTBD

Note: TBD indicates that specific numerical data would need to be sourced from the full study.

II. Hepatoprotective Effects: Rodent Models of Liver Injury

"this compound" has demonstrated protective effects against chemically-induced liver damage, primarily through its antioxidant and anti-inflammatory properties.

A. Valproic Acid-Induced Hepatotoxicity in Rats

This model is used to evaluate the protective effects of MMSC against drug-induced liver injury.

Experimental Protocol:

  • Animal Model: Female Sprague-Dawley rats.[3]

  • Induction of Hepatotoxicity: Administer valproic acid (VPA) at a dose of 500 mg/kg/day intraperitoneally for 15 consecutive days.[3][4]

  • "this compound" Administration:

    • Administer MMSC at a dose of 50 mg/kg/day by oral gavage for the same 15-day period.[3][4] In some protocols, MMSC is given one hour before VPA administration.[4]

    • Include control groups: intact control, MMSC only, and VPA only.[3]

  • Endpoint Analysis:

    • On day 16, after an overnight fast, collect blood and liver tissue.[3]

    • Biochemical Analysis: Measure serum levels of liver enzymes (AST, ALT, ALP) and markers of oxidative stress. In liver homogenates, measure levels of antioxidant enzymes (SOD, CAT, GPx, GR), lipid peroxidation products (MDA), and glutathione (B108866) (GSH).[3][4]

    • Histopathological Analysis: Perform H&E staining of liver sections to evaluate for necrosis, inflammation, and steatosis.

    • Molecular Analysis: Use Western blotting and immunohistochemistry to assess markers of apoptosis (caspase-3, cytochrome c, PARP), autophagy (LC3B), and cell proliferation (PCNA).[4]

Data Presentation: Antioxidant Enzyme Activity in Valproic Acid-Induced Liver Injury

Treatment GroupSOD Activity (U/mg protein)CAT Activity (U/mg protein)GPx Activity (nmol/min/mg protein)GR Activity (nmol/min/mg protein)Reference
ControlTBDTBDTBDTBD[4]
VPADecreasedDecreasedDecreasedDecreased[4]
VPA + Vit UBlocked the decreaseBlocked the decreaseBlocked the decreaseBlocked the decrease[4]
Vit UTBDTBDTBDTBD[4]

Note: The source indicates a blockage of the decrease, but specific quantitative values are not provided in the snippet.

B. Amiodarone-Induced Hepatotoxicity in Rats

This model assesses MMSC's ability to mitigate liver damage caused by the antiarrhythmic drug amiodarone (B1667116).

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats.[5][6]

  • Induction of Hepatotoxicity: Administer amiodarone (100 mg/kg) by oral gavage for 7 days.[5][6]

  • "this compound" Administration:

    • Administer MMSC (50 mg/kg) by oral gavage for 7 days.[5][6] MMSC can be given one hour prior to amiodarone.[5]

    • Include control groups: vehicle control (corn oil), MMSC only, and amiodarone only.[5]

  • Endpoint Analysis:

    • On day 8, sacrifice the animals and collect serum and liver tissue.[6]

    • Biochemical Analysis: Measure serum liver enzymes (AST, ALT, ALP), total lipid, and total bilirubin. In liver homogenates, assess lipid peroxidation, protein carbonyl levels, and activities of various enzymes including LDH, MPO, and antioxidant enzymes.[6]

    • Histopathological Analysis: Examine liver sections for degenerative changes, sinusoidal dilatation, and hyperemia.[5]

C. DEN/CCl4-Induced Hepatocellular Carcinoma in Rats

This is a well-established model for studying chemically-induced liver cancer and evaluating the anti-tumor potential of compounds like MMSC.

Experimental Protocol:

  • Animal Model: Male Wistar albino rats.

  • Induction of Hepatocellular Carcinoma (HCC):

    • A single intraperitoneal injection of N-nitrosodiethylamine (DEN).

    • Followed by repeated administration of carbon tetrachloride (CCl4). The exact dosing and timing can vary, but a common protocol involves a single DEN injection followed by weekly or bi-weekly CCl4 injections for several weeks.[7]

  • "this compound" Administration:

    • After HCC induction, administer MMSC (e.g., 50 mg/kg/day) daily by stomach tube for a specified period (e.g., 16 weeks).

    • Include control groups: untreated normal, DEN/CCl4 only, and MMSC only.

  • Endpoint Analysis:

    • Biochemical Analysis: Measure serum liver function biomarkers (AST, GGT, albumin, globulin).

    • Histopathological Analysis: Examine liver tissue for histopathological changes and tumor formation.

    • Molecular Analysis: Use qRT-PCR to measure the expression levels of inflammatory cytokines (TNF-α, iNOS, TGF-β) and cancer-related markers (e.g., Glypican 3).

Data Presentation: Inflammatory Cytokine Expression in DEN/CCl4-Induced HCC

Treatment GroupTNF-α Expression (relative units)iNOS Expression (relative units)TGF-β Expression (relative units)
ControlBaselineBaselineBaseline
DEN/CCl4Significantly up-regulatedSignificantly up-regulatedSignificantly up-regulated
DEN/CCl4 + MMSCSignificantly down-regulatedSignificantly down-regulatedSignificantly down-regulated
MMSCBaselineBaselineBaseline

III. Metabolic Regulation: Adipocyte Differentiation Model

"this compound" has been shown to influence metabolic processes, including adipogenesis.

Experimental Protocol (In Vitro):

  • Cell Line: 3T3-L1 pre-adipocyte cell line.[8][9]

  • Induction of Differentiation: Culture 3T3-L1 cells to overconfluency and then treat with a differentiation-inducing medium containing dexamethasone, isobutylmethylxanthine (IBMX), insulin, and indomethacin.[9]

  • "this compound" Treatment: Add different concentrations of MMSC (e.g., 10, 50, 70, 90, 100 mM) to the differentiation medium.[9]

  • Endpoint Analysis:

    • Lipid Accumulation: Stain cells with Oil Red O to visualize and quantify intracellular triglyceride (TG) accumulation.

    • Biochemical Assays: Measure the activity of glycerol-3-phosphate dehydrogenase (G3PDH), a marker of adipogenesis.[9]

    • Molecular Analysis: Use Western blotting and qRT-PCR to assess the expression of key adipogenic transcription factors (PPAR-γ, C/EBP-α, ADD-1), adipocyte-specific proteins (adipsin), and components of the AMPK signaling pathway.[8][9]

IV. Signaling Pathways and Mechanisms of Action

A. ERK1/2 Signaling Pathway

MMSC has been shown to activate the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is crucial for cell proliferation and migration, particularly in the context of wound healing.[1][10]

ERK1_2_Pathway MMSC This compound (S-Methylmethionine Sulfonium) CellSurfaceReceptor Cell Surface Receptor MMSC->CellSurfaceReceptor Ras Ras CellSurfaceReceptor->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Proliferation Cell Proliferation ERK1_2->Proliferation Migration Cell Migration ERK1_2->Migration WoundHealing Wound Healing Proliferation->WoundHealing Migration->WoundHealing

Caption: MMSC activates the ERK1/2 pathway, promoting wound healing.

B. AMPK Signaling Pathway in Adipocyte Differentiation

MMSC inhibits adipocyte differentiation by activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[8][9]

AMPK_Pathway MMSC This compound (S-Methylmethionine Sulfonium) AMPK AMPK MMSC->AMPK activates PPARg PPAR-γ AMPK->PPARg inhibits CEBPa C/EBP-α AMPK->CEBPa inhibits AdipocyteDiff Adipocyte Differentiation PPARg->AdipocyteDiff CEBPa->AdipocyteDiff AdipogenicFactors Other Adipogenic Factors (ADD-1, adipsin) AdipogenicFactors->AdipocyteDiff LipidAccumulation Lipid Accumulation AdipocyteDiff->LipidAccumulation

Caption: MMSC inhibits adipogenesis via AMPK activation.

V. Experimental Workflow Diagram

The following diagram illustrates a general workflow for in vivo animal studies investigating the effects of "this compound."

Experimental_Workflow AnimalAcclimatization Animal Acclimatization GroupAllocation Random Group Allocation AnimalAcclimatization->GroupAllocation DiseaseInduction Disease Model Induction (e.g., VPA, Reserpine) GroupAllocation->DiseaseInduction Treatment Treatment Administration ('this compound' or Vehicle) DiseaseInduction->Treatment Monitoring Monitoring (Body Weight, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Sample Collection (Blood, Tissues) Monitoring->Endpoint Analysis Biochemical, Histopathological, and Molecular Analysis Endpoint->Analysis DataAnalysis Data Analysis and Interpretation Analysis->DataAnalysis

References

The Role of Vitamin U Chloride as a Methyl Donor: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New application notes and detailed protocols have been compiled to guide researchers, scientists, and drug development professionals on the experimental use of Vitamin U chloride, also known as S-Methylmethionine sulfonium (B1226848) chloride (MMSC), as a methyl donor. This document provides comprehensive methodologies for key experiments, summarizes quantitative data in structured tables, and includes visual diagrams of signaling pathways and experimental workflows to facilitate understanding and replication of studies.

This compound, a derivative of the amino acid methionine, serves as a potent methyl donor in various biological processes.[1] Its role in the one-carbon metabolism pathway is crucial for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and other molecules.[1][2] This function underpins its observed antioxidant, anti-inflammatory, and protective effects on various organs, making it a compound of significant interest in biomedical research and drug development.[3][4]

Mechanism of Action: A Key Player in One-Carbon Metabolism

This compound participates in the methionine cycle, a critical metabolic pathway that regenerates methionine and produces SAM. S-Methylmethionine (SMM) can donate its methyl group to homocysteine to form two molecules of methionine. This reaction is an alternative route for homocysteine remethylation, which is vital for maintaining cellular methylation potential and preventing the accumulation of homocysteine, a risk factor for various diseases. SMM has been shown to increase the activity of S-adenosyl-L-homocysteine hydrolase, which further stimulates methylation processes by reducing the inhibitory effects of S-adenosyl-L-homocysteine.[5]

One_Carbon_Metabolism Met Methionine SAM S-Adenosylmethionine (SAM) (Universal Methyl Donor) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Acceptor Acceptor (DNA, RNA, Protein) SAM->Acceptor Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS, MTHFR, B12 Hcy->Met Betaine BHMT SMM This compound (S-Methylmethionine) Hcy->SMM MTHF 5-Methyl-THF THF Tetrahydrofolate (THF) MTHF->THF SMM->Met HMT Methylated_Acceptor Methylated Acceptor Acceptor->Methylated_Acceptor CH3

One-Carbon Metabolism Pathway involving this compound.

In Vivo Applications: Hepatoprotective Effects in Animal Models

Several studies have demonstrated the protective effects of this compound against liver injury in rat models. Administration of MMSC has been shown to reverse the effects of drug-induced hepatotoxicity, likely by reducing oxidative stress and supporting the enzymatic antioxidant system.[6][7]

Quantitative Data from In Vivo Studies

ParameterAnimal ModelTreatment GroupDosage of this compoundDurationKey FindingsReference
HepatotoxicitySprague Dawley ratsValproic acid (VPA) + Vit U50 mg/kg/day (gavage)15 daysReversed VPA-induced increases in liver enzymes and lipid peroxidation.[6]
HepatotoxicitySprague-Dawley ratsAmiodarone (AMD) + Vit U50 mg/kg/day (gavage)7 daysReversed AMD-induced increases in serum AST, ALT, ALP, and bilirubin (B190676) levels.[7]
Liver CancerWistar albino ratsDEN/CCl4 + MMSC50 mg/kg/day (gavage)16 weeksImproved liver function biomarkers and downregulated inflammatory and tumor marker gene expression.[8]

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General Workflow for In Vivo Experiments with this compound.
Protocol: Oral Gavage Administration of this compound in Rats

1. Preparation of Dosing Solution:

  • This compound (S-Methylmethionine sulfonium chloride) is soluble in water.[2]

  • For a 50 mg/kg dose in a 250g rat, the total dose is 12.5 mg.

  • Prepare a stock solution by dissolving this compound in sterile water or saline (0.9% NaCl). For example, dissolve 125 mg in 10 mL of water to get a 12.5 mg/mL solution.

  • The volume to be administered should be calculated based on the animal's weight and should not exceed 10-20 mL/kg.[1][4][9] For a 250g rat, a 1 mL administration of a 12.5 mg/mL solution delivers a 50 mg/kg dose.

2. Animal Handling and Gavage Procedure:

  • Weigh the rat to determine the correct dosing volume.[1][4]

  • Gently restrain the rat, ensuring it can breathe freely.[3][10]

  • Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[1][4]

  • Attach the syringe containing the dosing solution to the gavage needle.

  • Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.[1][3][10]

  • Slowly administer the solution over 2-3 seconds for aqueous solutions.[3][10]

  • Gently withdraw the needle and return the rat to its cage.

  • Monitor the animal for at least 10 minutes post-procedure for any signs of distress.[3][10]

In Vitro Applications: Modulation of Adipocyte Differentiation

This compound has been shown to inhibit adipocyte differentiation in 3T3-L1 pre-adipocyte cell lines. This effect is associated with the upregulation of AMP-activated protein kinase (AMPK) activity and the downregulation of key adipogenic transcription factors.

Quantitative Data from In Vitro Studies

ParameterCell LineTreatmentConcentration of this compoundDurationKey FindingsReference
Adipocyte Differentiation3T3-L1Differentiation-inducing media + Vitamin U10, 50, 70, 90, 100 mM7 daysDecreased triglyceride levels and GPDH activity; Increased AMPK activity.
Cell ProliferationHuman Dermal Fibroblasts (hDFs)DMEM + Vitamin U100 µM24 hoursPromoted hDFs proliferation and migration.[11]
ERK1/2 ActivationhDFsDMEM + Vitamin U0-1 mM24 hoursActivated ERK1/2 signaling pathway.[11]

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General Workflow for In Vitro Adipocyte Differentiation Assay.

Protocol: Inhibition of 3T3-L1 Adipocyte Differentiation

1. Cell Culture and Differentiation Induction:

  • Culture 3T3-L1 pre-adipocytes in DMEM with 10% fetal bovine serum.
  • Once cells reach confluency, induce differentiation using a standard MDI cocktail (0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) in the culture medium. * Prepare a stock solution of this compound in sterile water or culture medium. For example, a 1 M stock solution can be prepared and filter-sterilized.
  • Add the this compound stock solution to the differentiation medium to achieve the desired final concentrations (e.g., 10, 50, 70, 90, 100 mM). Include a vehicle control (medium without this compound).

2. Maintenance and Analysis:

  • After 2-3 days, replace the induction medium with maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin), containing the respective concentrations of this compound.
  • Continue to culture the cells for a total of 7-10 days, changing the medium every 2 days.
  • At the end of the experiment, cells can be harvested for analysis.

3. Triglyceride Quantification:

  • Wash the differentiated adipocytes with phosphate-buffered saline (PBS).
  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
  • The triglyceride content of the cell lysates can be determined using a commercially available triglyceride quantification kit, which typically involves an enzymatic assay measuring glycerol (B35011) released after lipase (B570770) treatment. [7]The absorbance is then read on a microplate reader.

Conclusion

These application notes and protocols provide a framework for investigating the role of this compound as a methyl donor in various experimental settings. The provided methodologies, supported by quantitative data from existing literature, are intended to aid researchers in designing and executing robust and reproducible studies. Further exploration of this compound's mechanisms of action holds promise for the development of novel therapeutic strategies for a range of diseases.

References

Application Notes and Protocols for "Vitamin U chloride" in Gastrointestinal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Vitamin U chloride," chemically known as S-Methylmethionine (SMM), is a derivative of the amino acid methionine.[1] Historically recognized for its potential therapeutic effects on gastrointestinal ailments, it was first identified in cabbage juice.[2] While not technically a vitamin, the "U" designation is derived from its observed anti-ulcer properties.[3] These application notes provide a comprehensive overview of the current understanding of this compound's mechanisms of action and detailed protocols for its investigation in gastrointestinal research.

S-Methylmethionine is believed to exert its gastroprotective effects through several mechanisms. These include enhancing the mucosal barrier, stimulating mucus secretion, and exhibiting both antioxidant and anti-inflammatory properties.[3][4] Research suggests that SMM may play a role in accelerating the healing of gastric and duodenal ulcers.[5][6]

Data Presentation

Table 1: In Vitro and In Vivo Dosage and Effects of S-Methylmethionine Chloride
Model System Concentration/Dosage Treatment Duration Key Findings Reference
Rabbit Gastric Mucous Cells (in vitro)Not specifiedNot specifiedIncreased mucin secretion
Human Dermal Fibroblasts (in vitro)Not specifiedNot specifiedPromoted cell growth and migration via ERK1/2 activation[7]
Chronic Gastritis Patients (clinical trial)300 mg/day6 monthsReduced dyspeptic symptoms, improved quality of life[8]
Ethanol-Induced Gastric Ulcer in Rats (in vivo)Not specifiedNot specifiedPre-treatment decreased gastric mucosal lesions and ulcer index[9]
Rats with Liver Injury50 mg/kgNot specifiedAmeliorated liver injury[10]

Experimental Protocols

In Vitro Protocol: Assessing the Effect of S-Methylmethionine Chloride on Gastric Epithelial Cell Viability

This protocol outlines a method to evaluate the effect of S-Methylmethionine chloride on the viability of a human gastric epithelial cell line, such as AGS or GES-1, using the MTT assay.

Materials:

  • Human gastric epithelial cell line (e.g., AGS)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • S-Methylmethionine chloride (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the gastric epithelial cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare various concentrations of S-Methylmethionine chloride in culture medium. After 24 hours, remove the old medium from the wells and replace it with 100 µL of fresh medium containing different concentrations of S-Methylmethionine chloride (e.g., 10, 50, 100, 200 µM). Include a vehicle control group (medium without S-Methylmethionine chloride).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • After 4 hours, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Gently mix the contents of the wells to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control group.

In Vivo Protocol: Ethanol-Induced Gastric Ulcer Model in Rats

This protocol describes the induction of gastric ulcers in rats using ethanol (B145695) and the evaluation of the gastroprotective effects of S-Methylmethionine chloride.

Materials:

  • Male Wistar rats (180-220 g)

  • S-Methylmethionine chloride (this compound)

  • Absolute ethanol

  • Vehicle (e.g., distilled water or saline)

  • Omeprazole (positive control)

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Animal Acclimatization and Fasting: Acclimate the rats for at least one week before the experiment. Fast the animals for 24 hours before ulcer induction, with free access to water.

  • Grouping and Treatment: Divide the rats into the following groups (n=6-8 per group):

    • Normal Control: Receive vehicle only.

    • Ulcer Control: Receive vehicle followed by ethanol.

    • S-Methylmethionine Chloride Treatment Groups: Receive different doses of S-Methylmethionine chloride (e.g., 25, 50, 100 mg/kg, p.o.) followed by ethanol.

    • Positive Control: Receive Omeprazole (e.g., 20 mg/kg, p.o.) followed by ethanol.

  • Administration: Administer the respective treatments (vehicle, S-Methylmethionine chloride, or Omeprazole) orally one hour before ulcer induction.

  • Ulcer Induction: Administer absolute ethanol (5 mL/kg) orally to all groups except the normal control group.[11]

  • Euthanasia and Stomach Collection: One hour after ethanol administration, euthanize the rats by cervical dislocation.[9] Immediately excise the stomachs.

  • Ulcer Index Quantification:

    • Open the stomachs along the greater curvature and gently rinse with saline to remove gastric contents.

    • Photograph the gastric mucosa.

    • Quantify the ulcerated area using image analysis software. The ulcer index can be calculated as the ratio of the ulcerated area to the total stomach area.[12]

  • Histopathological Analysis (Optional): Fix a portion of the stomach tissue in 10% buffered formalin for histopathological examination to assess the extent of mucosal damage.

Protocol: Quantification of Inflammatory Cytokines (TNF-α and IL-6) in Cell Culture Supernatants

This protocol details the measurement of TNF-α and IL-6 levels in the supernatant of cultured gastric epithelial cells treated with S-Methylmethionine chloride using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Supernatants from cultured gastric epithelial cells (as prepared in the in vitro viability protocol, potentially with an inflammatory stimulus like LPS).

  • Commercially available ELISA kits for rat/human TNF-α and IL-6.

  • Microplate reader.

Procedure:

  • Sample Collection: After treating the gastric epithelial cells with S-Methylmethionine chloride and/or an inflammatory stimulus, centrifuge the cell culture plates to pellet any detached cells. Carefully collect the supernatants.

  • ELISA Procedure:

    • Follow the instructions provided with the commercial ELISA kits.

    • Typically, this involves adding standards and samples to wells pre-coated with capture antibodies.

    • Incubate to allow the cytokines to bind.

    • Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Incubate to allow the detection antibody to bind to the captured cytokines.

    • Wash the wells again and add the enzyme substrate.

    • Stop the reaction after a specified time.

  • Data Acquisition: Measure the absorbance of each well at the wavelength specified in the kit instructions using a microplate reader.

  • Data Analysis: Generate a standard curve using the absorbance values of the known standards. Use the standard curve to calculate the concentrations of TNF-α and IL-6 in the experimental samples.

Signaling Pathways and Visualizations

Proposed Signaling Pathway for S-Methylmethionine Chloride in Gastrointestinal Protection

S-Methylmethionine chloride is hypothesized to exert its gastroprotective effects through the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation. The ERK1/2 and AMPK pathways are potential mediators of these effects.

// Nodes SMM [label="S-Methylmethionine\n(this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK12 [label="ERK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Migration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mucin [label="Mucin Production", fillcolor="#34A853", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation\n(TNF-α, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protection [label="Gastrointestinal\nProtection", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges SMM -> ERK12 [label="Activates"]; ERK12 -> Proliferation; SMM -> Mucin; SMM -> AMPK [label="Activates"]; AMPK -> Inflammation [arrowhead=tee, label="Inhibits"]; Proliferation -> Protection; Mucin -> Protection; Inflammation -> Protection [style=dashed, arrowhead=none]; // Represents the negative impact of inflammation

}

Caption: Proposed signaling pathway of S-Methylmethionine chloride in the gastrointestinal tract.

Experimental Workflow for In Vivo Ulcer Model

The following diagram illustrates the workflow for the ethanol-induced gastric ulcer model in rats to assess the efficacy of S-Methylmethionine chloride.

// Nodes Start [label="Start:\nAcclimatize Rats", fillcolor="#F1F3F4", fontcolor="#202124"]; Fasting [label="24h Fasting", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Group Assignment:\n- Normal Control\n- Ulcer Control\n- SMM Groups\n- Positive Control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Oral Administration:\nVehicle, SMM, or\nPositive Control", fillcolor="#FBBC05", fontcolor="#202124"]; Induction [label="Ethanol Administration\n(Ulcer Induction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Euthanasia [label="Euthanasia &\nStomach Collection", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Ulcer Index\nQuantification &\n(Optional) Histology", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Fasting; Fasting -> Grouping; Grouping -> Treatment; Treatment -> Induction; Induction -> Euthanasia; Euthanasia -> Analysis; Analysis -> End; }

Caption: Workflow for the in vivo ethanol-induced gastric ulcer model.

Logical Relationship of S-Methylmethionine's Protective Mechanisms

This diagram illustrates the interconnected mechanisms through which S-Methylmethionine chloride is thought to provide gastrointestinal protection.

// Nodes SMM [label="S-Methylmethionine\nChloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MucosalBarrier [label="Enhanced Mucosal\nBarrier", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mucus [label="Increased Mucus\nSecretion", fillcolor="#FBBC05", fontcolor="#202124"]; Antioxidant [label="Antioxidant\nEffects", fillcolor="#FBBC05", fontcolor="#202124"]; AntiInflammatory [label="Anti-inflammatory\nEffects", fillcolor="#FBBC05", fontcolor="#202124"]; Protection [label="Gastrointestinal\nProtection", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges SMM -> Mucus; SMM -> Antioxidant; SMM -> AntiInflammatory; Mucus -> MucosalBarrier; Antioxidant -> MucosalBarrier; AntiInflammatory -> MucosalBarrier; MucosalBarrier -> Protection; }

Caption: Interconnected protective mechanisms of S-Methylmethionine chloride.

References

Application Notes: S-methylmethionine Chloride in Animal Nutrition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

S-methylmethionine (B80178) (SMM), commonly known as S-methylmethionine chloride (SMM-Cl) or Vitamin U in its salt form, is a derivative of the amino acid methionine.[1] It is naturally found in various plants and has been investigated for its potential benefits as a feed supplement in animal production.[1][2] SMM-Cl is recognized for its role in methyl group donation, similar to methionine and choline, and has demonstrated a range of physiological effects, including anti-ulcerogenic properties, enhancement of growth performance, and modulation of key metabolic pathways.[3][4][5] These notes provide an overview of the application of SMM-Cl in animal feed, summarizing key research findings and providing protocols for its evaluation.

Mechanism of Action

S-methylmethionine chloride exerts its biological effects through several mechanisms:

  • Methyl Donor: SMM-Cl can act as a methyl donor, participating in various metabolic reactions. This is evidenced by its choline-sparing activity observed in chickens, suggesting its role in methylation processes essential for growth and nutrient metabolism.[3][4]

  • Gut Health and Integrity: SMM-Cl has been shown to promote the health and integrity of the gastrointestinal tract. It stimulates the expression of Mucin 2 (MUC2), a key component of the protective mucus layer in the intestine.[5] Furthermore, it has been observed to increase the height of intestinal villi in broiler chickens and Nile Tilapia, which can enhance nutrient absorption.[6][7][8] Its well-documented anti-ulcer properties may also contribute to improved gut health.[9][10]

  • Growth Regulation: The supplement has been found to modulate the expression of genes related to growth. Specifically, it upregulates the expression of Insulin-like Growth Factor-1 (IGF-1), a key promoter of muscle growth, and downregulates Myostatin (MSTN), a negative regulator of muscle development.[6][7] In piglet intestinal cells, SMM-Cl also stimulates the expression of Epidermal Growth Factor (EGF) and Glucagon-like Peptide-2 (GLP-2), both of which are important for intestinal development and function.[5]

Data on the Efficacy of S-methylmethionine Chloride Supplementation

The following tables summarize the quantitative data from various studies on the effects of SMM-Cl supplementation in different animal species.

Table 1: Effects of S-methylmethionine Chloride on Growth Performance in Broiler Chickens

ParameterControl GroupSMM-Cl Group (0.25 g/L in drinking water)L-carnitine + SMM-Cl Group (0.25 g/L each)Reference
Initial Body Weight (g) 40.8 ± 1.540.0 ± 1.6Not Reported[8]
Final Body Weight (g) 1689 ± 11.62040 ± 16.6Not Reported[8]
Feed Intake (g) 3236 ± 18.43424 ± 19.5Not Reported[8]
Feed Conversion Ratio 1.91 ± 0.021.71 ± 0.02Not Reported[8]

Data presented as mean ± standard deviation. The study duration was 35 days.

Table 2: Effects of S-methylmethionine Chloride on Growth Performance in Nile Tilapia (Oreochromis niloticus)

ParameterControl GroupSMM-Cl Group (0.2 g/kg diet)SMM-Cl Group (0.4 g/kg diet)Reference
Initial Body Weight (g) 22.4 ± 0.1722.4 ± 0.1722.4 ± 0.17[7]
Final Body Weight (g) Significantly LowerSignificantly HigherSignificantly Higher[7]
Weight Gain (g) Significantly LowerSignificantly HigherSignificantly Higher[7]
Feed Conversion Ratio Significantly HigherSignificantly LowerSignificantly Lower[7]

The study duration was eight weeks. Specific numerical values for final body weight, weight gain, and FCR were not provided in the abstract, but significant differences were reported.

Table 3: Effects of S-methylmethionine Chloride on Pigs with Oesophagogastric Ulcers

ParameterControl GroupSMM-Cl Group (200 mg/kg diet)Reference
Weight Gain No Significant DifferenceNo Significant Difference[9][10]
Feed Intake No Significant DifferenceNo Significant Difference[9][10]
Backfat No Significant DifferenceNo Significant Difference[9][10]
Ulcer Score (in pigs with initially high scores) No Significant Difference (mean score)Observed reductions in individual pig scores[9][10]

The study duration was 49 days.

Experimental Protocols

Protocol 1: Evaluation of S-methylmethionine Chloride in Broiler Chickens

This protocol is based on the methodology described in the study by Al-Zghoul et al. (2022).[6][8]

1. Animals and Housing:

  • One-day-old female Ross 308 broiler chicks are used.
  • Chicks are housed in pens with appropriate bedding material under controlled environmental conditions (temperature, humidity, and lighting).

2. Experimental Design and Diets:

  • Chicks are randomly allocated to different treatment groups (e.g., control, SMM-Cl supplemented, etc.) with multiple replicate pens per group.
  • A standard broiler starter diet is provided from day 1 to day 21, followed by a grower diet until the end of the experiment (day 35).
  • S-methylmethionine chloride is administered through the drinking water at a specified concentration (e.g., 0.25 g/L).

3. Data Collection:

  • Growth Performance: Body weight and feed intake are recorded weekly to calculate weight gain and feed conversion ratio (FCR).
  • Intestinal Morphology: At the end of the study, samples from the jejunum and ileum are collected for histological analysis to measure villus height and crypt depth.
  • Blood Parameters: Blood samples are collected to analyze serum total proteins and globulins.
  • Gene Expression Analysis: Tissue samples (e.g., muscle) are collected for the analysis of IGF-1 and MSTN gene expression using real-time quantitative PCR (RT-qPCR).

4. Statistical Analysis:

  • Data are analyzed using appropriate statistical methods, such as ANOVA, to determine the significance of differences between treatment groups.

Protocol 2: Evaluation of S-methylmethionine Chloride in Nile Tilapia

This protocol is based on the methodology described in the study by Gewida et al. (2023).[7]

1. Animals and Housing:

  • Nile Tilapia (Oreochromis niloticus) of a specific weight range (e.g., 22.4 ± 0.17 g) are used.
  • Fish are acclimated and then randomly distributed into tanks, with triplicate tanks for each treatment group.

2. Experimental Design and Diets:

  • A basal diet is formulated to meet the nutritional requirements of Nile Tilapia.
  • S-methylmethionine chloride is incorporated into the basal diet at different levels (e.g., 0.2 g/kg and 0.4 g/kg).
  • The fish are fed the experimental diets for a specified period (e.g., eight weeks).

3. Data Collection:

  • Growth Performance: Fish are weighed at the beginning and end of the experiment to determine weight gain. Feed intake is monitored to calculate the feed conversion ratio.
  • Blood Biochemistry: Blood samples are collected to analyze parameters such as total protein, globulin, and creatinine.
  • Body Composition: At the end of the trial, fish are sampled to determine crude protein, ether extract, and ash content.
  • Gene Expression Analysis: Tissue samples are collected for the analysis of MSTN and IGF-1 mRNA expression via RT-qPCR.
  • Intestinal Histology: Intestinal samples are collected for histomorphometric analysis.

4. Statistical Analysis:

  • The collected data are subjected to statistical analysis (e.g., one-way ANOVA) to evaluate the effects of the dietary treatments.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Period cluster_data Data Collection & Analysis animal_selection Animal Selection (e.g., Broiler Chicks, Tilapia) acclimation Acclimation Period animal_selection->acclimation randomization Random Allocation to Treatment Groups acclimation->randomization control_diet Control Diet (No SMM-Cl) randomization->control_diet smm_diet Experimental Diet(s) (+ SMM-Cl) randomization->smm_diet feeding_period Feeding Period (e.g., 35-56 days) control_diet->feeding_period smm_diet->feeding_period performance Growth Performance (Weight, FCR) feeding_period->performance blood Blood Biochemistry feeding_period->blood histology Intestinal Histology (Villus Height) feeding_period->histology gene_expression Gene Expression (IGF-1, MSTN) feeding_period->gene_expression analysis Statistical Analysis performance->analysis blood->analysis histology->analysis gene_expression->analysis signaling_pathway cluster_growth Muscle Growth Regulation cluster_gut Intestinal Health smm S-methylmethionine Chloride (SMM-Cl) igf1 IGF-1 Gene Expression smm->igf1 Upregulates mstn Myostatin (MSTN) Gene Expression smm->mstn Downregulates muc2 MUC2 Expression smm->muc2 Stimulates villi Increased Villus Height smm->villi Promotes muscle_growth Muscle Growth igf1->muscle_growth Promotes mstn->muscle_growth Inhibits gut_integrity Gut Integrity & Nutrient Absorption muc2->gut_integrity Contributes to villi->gut_integrity Enhances

References

Application Notes and Protocols for the Investigation of Vitamin U Chloride as a Cryoprotective Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin U, chemically known as S-Methylmethionine (SMM) sulfonium (B1226848) chloride, is a derivative of the amino acid methionine. While not formally classified as a vitamin, it has been investigated for various therapeutic properties, including the protection of the gastrointestinal mucosa.[1] Recent studies have highlighted its role in mitigating cellular stress, particularly in response to low temperatures, suggesting its potential as a cryoprotective agent (CPA) for the preservation of cells.[2][3]

Cryopreservation is a cornerstone of biomedical research and cell-based therapies, enabling the long-term storage of viable cells.[4] The process, however, can induce significant cellular stress and damage due to the formation of ice crystals and osmotic imbalances.[5] The use of traditional cryoprotectants, such as dimethyl sulfoxide (B87167) (DMSO), is often associated with cellular toxicity, prompting the search for safer and more effective alternatives.[6]

These application notes provide an overview of the existing evidence for the cryoprotective potential of Vitamin U chloride and present a detailed experimental protocol to evaluate its efficacy in mammalian cell cryopreservation.

Principle of Action: Potential Cryoprotective Mechanisms of this compound

The precise mechanisms by which this compound may protect cells during cryopreservation are not fully elucidated but are thought to involve several pathways:

  • Membrane Stabilization: Studies in plant cells have demonstrated that SMM treatment significantly reduces cell membrane damage under cold stress, as evidenced by decreased electrolyte leakage.[2][3] This suggests that this compound may interact with the lipid bilayer, enhancing its stability and fluidity at low temperatures.

  • Antioxidant and Osmoprotective Properties: As a sulfur-containing compound, Vitamin U may possess antioxidant properties that help mitigate the oxidative stress induced by freezing and thawing cycles. Its accumulation within the cell could also contribute to osmotic balance, reducing the damaging effects of solute concentration.

  • Activation of Cellular Stress Response Pathways: In maize seedlings, SMM pretreatment was found to stimulate the phenylpropanoid pathway, which is involved in the synthesis of protective compounds.[7] In mammalian cells, Vitamin U has been shown to activate the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis and stress resistance. The activation of such pathways could enhance cellular resilience to the stresses of cryopreservation.

Quantitative Data on the Protective Effects of S-Methylmethionine (Vitamin U) under Cold Stress

The following table summarizes the key quantitative findings from studies investigating the protective effects of SMM on plant cells subjected to low-temperature stress. This data provides a basis for the proposed application of this compound in the cryopreservation of other cell types.

Plant SpeciesExperimental ConditionSMM ConcentrationMeasured ParameterResultReference
Maize (Zea mays L.)Chilling at 6°C for 24h0.001 g/dm³Maximum quantum yield of photosystem II (Fv/Fm)SMM pretreatment significantly reduced the decline in Fv/Fm compared to control.[7]
Various (Peas, Maize, Soybeans, Wheat)Low-temperature stressNot specifiedElectrolyte Leakage (EL)SMM treatment reduced cell membrane damage and thus EL.[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a proposed signaling pathway for the cryoprotective effect of this compound and a general experimental workflow for its evaluation.

G cluster_0 Cryopreservation Stress cluster_1 This compound Action cluster_2 Cellular Response Cold Stress Cold Stress Reduced Membrane Damage Reduced Membrane Damage Osmotic Stress Osmotic Stress Enhanced Stress Resistance Enhanced Stress Resistance Oxidative Stress Oxidative Stress Increased Cell Survival Increased Cell Survival Vitamin U Vitamin U Membrane Stabilization Membrane Stabilization Vitamin U->Membrane Stabilization AMPK Activation AMPK Activation Vitamin U->AMPK Activation Membrane Stabilization->Reduced Membrane Damage AMPK Activation->Enhanced Stress Resistance Reduced Membrane Damage->Increased Cell Survival Enhanced Stress Resistance->Increased Cell Survival

Caption: Proposed signaling pathway of this compound in mitigating cryopreservation-induced cell stress.

G Start Start Cell Culture Cell Culture Start->Cell Culture Harvest & Count Cells Harvest & Count Cells Cell Culture->Harvest & Count Cells Resuspend in Cryo-Media Resuspend in Cryo-Media Harvest & Count Cells->Resuspend in Cryo-Media Prepare Cryo-Media Prepare Cryo-Media Prepare Cryo-Media->Resuspend in Cryo-Media Controlled Rate Freezing Controlled Rate Freezing Resuspend in Cryo-Media->Controlled Rate Freezing Liquid Nitrogen Storage Liquid Nitrogen Storage Controlled Rate Freezing->Liquid Nitrogen Storage Rapid Thawing Rapid Thawing Liquid Nitrogen Storage->Rapid Thawing Post-Thaw Analysis Post-Thaw Analysis Rapid Thawing->Post-Thaw Analysis End End Post-Thaw Analysis->End

Caption: Experimental workflow for evaluating this compound as a cryoprotectant.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of this compound as a cryoprotective agent for a generic adherent mammalian cell line (e.g., HEK293, HeLa, or CHO cells).

Protocol 1: Preparation of Cryopreservation Media
  • Basal Medium: Prepare a basal cryopreservation medium consisting of the appropriate complete cell culture medium supplemented with 20% Fetal Bovine Serum (FBS).

  • This compound Stock Solution: Prepare a sterile stock solution of this compound (S-Methylmethionine sulfonium chloride) at a concentration of 1 M in cell culture grade water. Filter-sterilize the solution using a 0.22 µm filter.

  • Test Media Preparation: Prepare the following cryopreservation media:

    • Control (Standard CPA): Basal medium + 10% (v/v) DMSO.

    • Vitamin U Test Media: Basal medium + varying final concentrations of this compound (e.g., 10 mM, 50 mM, 100 mM, 200 mM).

    • Combination Media: Basal medium + 5% (v/v) DMSO + varying final concentrations of this compound (e.g., 10 mM, 50 mM, 100 mM).

  • Pre-cooling: Chill all prepared cryopreservation media on ice before use.

Protocol 2: Cell Cryopreservation
  • Cell Culture: Culture cells under standard conditions until they reach 70-80% confluency.

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cell monolayer with Dulbecco's Phosphate-Buffered Saline (DPBS) without Ca²⁺ and Mg²⁺.

    • Add an appropriate volume of a dissociation reagent (e.g., Trypsin-EDTA) and incubate until cells detach.

    • Neutralize the dissociation reagent with complete culture medium.

    • Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.

  • Cell Counting and Resuspension:

    • Discard the supernatant and gently resuspend the cell pellet in a small volume of cold complete culture medium.

    • Perform a cell count using a hemocytometer or an automated cell counter and determine cell viability (should be >90%).

    • Centrifuge the cells again at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in the appropriate pre-chilled cryopreservation medium at a final concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL.

  • Aliquoting: Dispense 1 mL of the cell suspension into pre-labeled cryovials.

  • Controlled-Rate Freezing:

    • Place the cryovials into a controlled-rate freezing container (e.g., Mr. Frosty).

    • Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.[4]

  • Long-Term Storage: Transfer the cryovials to a liquid nitrogen vapor phase storage tank for long-term preservation.

Protocol 3: Cell Thawing and Viability Assessment
  • Rapid Thawing:

    • Retrieve a cryovial from the liquid nitrogen storage.

    • Immediately place the vial in a 37°C water bath until only a small ice crystal remains.

  • Removal of Cryoprotectant:

    • Wipe the outside of the vial with 70% ethanol.

    • In a sterile environment, transfer the contents of the vial to a conical tube containing 9 mL of pre-warmed complete culture medium.

    • Centrifuge at 200 x g for 5 minutes.

  • Cell Plating and Culture:

    • Discard the supernatant and resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete culture medium.

    • Transfer the cell suspension to a new culture vessel.

  • Post-Thaw Viability and Functional Assays:

    • Immediate Viability (0 hours post-thaw): Immediately after resuspension (step 3), take an aliquot of the cell suspension and determine the cell viability using the Trypan Blue exclusion assay.

    • Post-Thaw Recovery and Proliferation (24, 48, 72 hours post-thaw):

      • At specified time points after plating, assess cell attachment and morphology using a microscope.

      • Perform a cell viability/proliferation assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, to quantify metabolic activity.

      • To assess cell proliferation, perform cell counts at each time point.

    • Functional Assays: Depending on the cell type and its intended application, specific functional assays should be performed to ensure that the cryopreservation process with this compound has not altered the cellular function.

Data Interpretation and Further Steps

The primary endpoint for the evaluation of this compound as a cryoprotectant is the post-thaw cell viability and recovery compared to the standard DMSO control. A successful outcome would be a comparable or higher percentage of viable cells with the use of this compound, particularly at lower, less toxic concentrations of DMSO.

Should the initial results be promising, further steps would include:

  • Optimization of the this compound concentration.

  • Testing on a wider range of cell types, including primary cells and stem cells.

  • Long-term stability studies to ensure that cryopreservation with this compound maintains cell functionality over extended storage periods.

  • In-depth mechanistic studies to fully elucidate the cryoprotective pathways involved.

Conclusion

The available evidence suggests that this compound (S-Methylmethionine sulfonium chloride) has the potential to be a novel and less toxic cryoprotective agent. Its demonstrated ability to protect plant cells from cold-induced membrane damage provides a strong rationale for its investigation in the cryopreservation of mammalian cells. The protocols outlined in these application notes offer a systematic approach for researchers and drug development professionals to explore this promising application, with the ultimate goal of improving the efficiency and safety of cell preservation.

References

Synthesis of "Vitamin U Chloride" Derivatives for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

"Vitamin U," chemically known as S-Methylmethionine Sulfonium (SMMS) chloride, is a derivative of the amino acid methionine commonly found in various plants, most notably in raw cabbage juice.[1][2] Historically, it has been recognized for its potential therapeutic effects on the gastrointestinal tract, including the healing of ulcers.[3][4] Modern research has expanded upon these observations, revealing that SMMS possesses a range of biological activities, including antioxidant, anti-inflammatory, and cytoprotective properties.[4][5][6] Specifically, SMMS has been shown to promote the proliferation and migration of human dermal fibroblasts, key processes in wound healing, through the activation of the ERK1/2 signaling pathway.[3][5][7] Furthermore, it has demonstrated the ability to inhibit adipocyte differentiation by up-regulating AMPK activity, suggesting a role in metabolic regulation.[6][8]

Despite its therapeutic potential, the practical application of SMMS in certain fields, such as cosmetics and dermatology, is hampered by its inherent instability and unpleasant odor, which arises from its degradation to dimethyl sulfide.[9] To overcome these limitations, researchers have focused on the synthesis of stable, odor-free derivatives that retain or even enhance the biological activities of the parent compound.

This document provides detailed protocols for the synthesis of two promising classes of SMMS derivatives: 2-substituted-thiazolidine-4-carboxylic acids and 2-substituted-1,3-thiazinane-4-carboxylic acids . These derivatives are synthesized from the amino acid precursors L-cysteine and DL-homocysteine, respectively, through a straightforward condensation reaction with various aldehydes. The resulting heterocyclic compounds are structurally related to SMMS and have been shown to exhibit significant biological effects, including skin-protective, antioxidant, and anticancer activities, making them valuable tools for a wide range of research applications.

Quantitative Data Summary

The following table summarizes the reaction conditions and reported yields for the synthesis of various thiazolidine-4-carboxylic acid and 1,3-thiazinane-4-carboxylic acid derivatives.

Derivative ClassStarting MaterialsAldehydeSolvent SystemReaction TimeYield (%)Reference
Thiazolidine-4-carboxylic acidL-Cysteine, Benzaldehyde (B42025)BenzaldehydeEthanol (B145695):Water (3:1)10 hours90-95[3]
Thiazolidine-4-carboxylic acidL-Cysteine, p-hydroxy benzaldehyde, ethyl chloroacetatep-hydroxy benzaldehydeEthanol:Water (10:1)20 hours54[6]
Thiazolidine-4-carboxylic acidL-Cysteine, BenzaldehydeBenzaldehydeEthanol:Water6 hours93[8]
Thiazolidine-4-carboxylic acidL-cysteine hydrochloride, FormaldehydeFormaldehydeWater8 hours64.7 - 85[5]
1,3-Thiazinane-4-carboxylic acidDL-homocysteine, FormaldehydeFormaldehydeWater (hot, air-free)Not specified74[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-thiazolidine-4-carboxylic Acid

This protocol describes the synthesis of a representative thiazolidine-4-carboxylic acid derivative from L-cysteine and benzaldehyde.

Materials:

  • L-Cysteine

  • Benzaldehyde

  • Ethanol

  • Distilled Water

  • Diethyl ether

  • Magnetic stirrer with stir bar

  • Erlenmeyer flask (250 mL)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve 0.01 moles of L-cysteine in a solvent mixture of 16 mL of ethanol and 5 mL of distilled water.[3]

  • With continuous magnetic stirring at room temperature, add an equimolar amount (0.01 moles) of benzaldehyde to the L-cysteine solution.[3]

  • Continue stirring the reaction mixture at room temperature for 10 hours. A white precipitate should form during this time.[3]

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filtered solid with diethyl ether to remove any unreacted aldehyde.[10]

  • Dry the product under vacuum.

  • For further purification, the crude product can be recrystallized from an ethanol/water mixture (10:3 v/v).[3]

Characterization:

The final product should be characterized by techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[3][6]

Protocol 2: Synthesis of 2-Phenyl-1,3-thiazinane-4-carboxylic Acid

This protocol details the synthesis of a representative 1,3-thiazinane-4-carboxylic acid derivative from DL-homocysteine and benzaldehyde.

Materials:

  • DL-Homocysteine

  • Benzaldehyde

  • Ethanol

  • Distilled Water

  • Diethyl ether

  • Magnetic stirrer with stir bar

  • Round-bottom flask

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a round-bottom flask, dissolve 0.74 mM of DL-homocysteine in a mixture of 4 mL of ethanol and 1 mL of distilled water.[10]

  • To the stirred solution, add 0.74 mM of benzaldehyde.[10]

  • Allow the reaction to stir at room temperature for 3 days. A precipitate will form.[10]

  • Collect the solid product by suction filtration.

  • Wash the precipitate with diethyl ether.[10]

  • Dry the final product under vacuum.[10]

Characterization:

The identity and purity of the synthesized 2-phenyl-1,3-thiazinane-4-carboxylic acid should be confirmed using analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the signaling pathways influenced by S-Methylmethionine Sulfonium and a general workflow for the synthesis of its derivatives.

SMMS_ERK12_Pathway SMMS S-Methylmethionine Sulfonium (SMMS) Receptor Cell Surface Receptor SMMS->Receptor MEK MEK Receptor->MEK Activates ERK12 ERK1/2 MEK->ERK12 Phosphorylates & Activates Proliferation Fibroblast Proliferation ERK12->Proliferation Migration Fibroblast Migration ERK12->Migration WoundHealing Wound Healing Proliferation->WoundHealing Migration->WoundHealing

Caption: SMMS activation of the ERK1/2 pathway.

SMMS_AMPK_Pathway SMMS S-Methylmethionine Sulfonium (SMMS) AMPK AMPK SMMS->AMPK Activates PPARg PPAR-γ AMPK->PPARg Inhibits CEBPa C/EBP-α AMPK->CEBPa Inhibits Adipogenesis Adipocyte Differentiation PPARg->Adipogenesis CEBPa->Adipogenesis

Caption: SMMS-mediated inhibition of adipogenesis via AMPK.

Synthesis_Workflow Start Starting Materials (L-Cysteine or DL-Homocysteine, Aldehyde) Reaction Condensation Reaction (Ethanol/Water, Room Temp) Start->Reaction Filtration Filtration and Washing (Remove unreacted starting materials) Reaction->Filtration Drying Drying Under Vacuum Filtration->Drying Purification Optional Recrystallization Drying->Purification Characterization Characterization (NMR, FT-IR, MS) Drying->Characterization Crude Product Purification->Characterization Pure Product FinalProduct Final Derivative Characterization->FinalProduct

Caption: General workflow for derivative synthesis.

References

Application Notes and Protocols: Vitamin U Chloride (S-Methylmethionine Chloride) in Plant Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin U, scientifically known as S-Methylmethionine (SMM) chloride, is a naturally occurring derivative of the amino acid methionine.[1] Found ubiquitously in higher plants, it plays a crucial role in sulfur metabolism, acting as a key transport molecule for reduced sulfur.[2][3][4] Recent research has highlighted its significant potential in enhancing plant resilience to a variety of abiotic and biotic stresses, making it a compound of interest for agricultural and plant biology applications.[5][6]

These application notes provide a comprehensive overview of the use of Vitamin U chloride in plant biology research, with a focus on its role in stress mitigation. Detailed protocols for experimentation and quantitative data from various studies are presented to facilitate further research and application development.

Mechanism of Action

S-Methylmethionine is synthesized from methionine and S-adenosylmethionine (SAM) and is involved in several key metabolic pathways.[7] Its protective effects in plants are multifaceted and include:

  • Cell Membrane Stabilization: SMM treatment has been shown to reduce cell membrane damage under stress conditions, as evidenced by decreased electrolyte leakage.[5][8]

  • Stimulation of Polyamine Biosynthesis: SMM influences the production of polyamines such as putrescine and spermidine, which are known to be involved in stress responses and stabilization of cellular components.[5][8]

  • Osmoprotection: SMM serves as a precursor for the synthesis of osmoprotectants like dimethylsulfoniopropionate (DMSP), which helps plants tolerate osmotic stress from drought and high salinity.[6]

  • Regulation of Nutrient Metabolism: SMM plays a role in the transport and partitioning of sulfur and nitrogen, impacting overall plant growth and seed development.

  • Influence on Phytohormone Synthesis: The metabolic pathways of SMM are linked to the synthesis of ethylene, a key phytohormone involved in a wide range of developmental processes and stress responses.[6]

Signaling and Metabolic Pathways

The metabolic role of S-Methylmethionine is central to sulfur transport and the synthesis of important stress-related compounds. The following diagram illustrates the key pathways involving SMM.

References

Application Notes and Protocols for the Spectrophotometric Determination of S-Methylmethionine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-methylmethionine chloride, often referred to as Vitamin U, is a derivative of the amino acid methionine. It is found in various plants, particularly in raw cabbage, and has been investigated for its potential therapeutic effects, including the protection of the gastrointestinal mucosa. Accurate and reliable quantification of S-methylmethionine chloride in pharmaceutical formulations and other matrices is crucial for quality control, dosage form development, and research.

This document provides a detailed application note and protocol for the spectrophotometric determination of S-methylmethionine chloride using the ninhydrin (B49086) method. This colorimetric method is widely used for the quantification of amino acids and other primary and secondary amines. The reaction of ninhydrin with the primary amine group of S-methylmethionine chloride yields a characteristic purple-colored product known as Ruhemann's purple, which can be quantified spectrophotometrically at 570 nm. The intensity of the color produced is directly proportional to the concentration of S-methylmethionine chloride in the sample.

Principle of the Method

The assay is based on the reaction of ninhydrin (2,2-dihydroxyindane-1,3-dione) with the primary amino group of S-methylmethionine chloride in a buffered medium at an elevated temperature. The reaction results in the formation of a colored complex, Ruhemann's purple, which has a maximum absorbance at 570 nm. The concentration of S-methylmethionine chloride is determined by measuring the absorbance of the resulting solution and comparing it to a standard curve prepared with known concentrations of S-methylmethionine chloride.

Quantitative Data Summary

The following tables summarize the typical validation parameters for the spectrophotometric determination of S-methylmethionine chloride using the ninhydrin method. These values are based on studies of similar amino acids and represent expected performance. It is recommended that each laboratory validates the method and establishes its own performance characteristics.

Table 1: Linearity and Range

ParameterValue
Linearity Range5 - 50 µg/mL
Correlation Coefficient (r²)≥ 0.998
Regression Equationy = mx + c

Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue
Limit of Detection (LOD)~1.0 µg/mL
Limit of Quantitation (LOQ)~3.0 µg/mL

Table 3: Accuracy (Recovery)

Spiked Concentration LevelMean Recovery (%)
80%98 - 102
100%98 - 102
120%98 - 102

Table 4: Precision (Relative Standard Deviation - RSD)

Precision Type% RSD
Intra-day Precision< 2%
Inter-day Precision< 3%

Experimental Protocol

Apparatus and Reagents
  • UV-Visible Spectrophotometer

  • Water bath or heating block capable of maintaining 90°C ± 2°C

  • Volumetric flasks (various sizes)

  • Pipettes (various sizes)

  • Test tubes with caps

  • S-methylmethionine chloride reference standard

  • Ninhydrin (reagent grade)

  • Dimethyl sulfoxide (B87167) (DMSO, analytical grade)

  • Potassium acetate (B1210297) (analytical grade)

  • Glacial acetic acid (analytical grade)

  • 2-Propanol (analytical grade)

  • Deionized or distilled water

Preparation of Reagents and Solutions
  • Acetate Buffer (pH 5.5): Dissolve 136 g of potassium acetate in 800 mL of deionized water. Adjust the pH to 5.5 with glacial acetic acid and make up the volume to 1000 mL with deionized water.

  • Ninhydrin Reagent: Dissolve 2.0 g of ninhydrin in 50 mL of DMSO. To this solution, add 50 mL of the acetate buffer. This reagent should be prepared fresh daily and stored in a dark bottle.

  • Diluent (50% 2-Propanol): Mix equal volumes of 2-propanol and deionized water.

  • Standard Stock Solution of S-methylmethionine chloride (1000 µg/mL): Accurately weigh 100 mg of S-methylmethionine chloride reference standard and dissolve it in 100 mL of deionized water in a volumetric flask.

  • Working Standard Solutions: From the stock solution, prepare a series of working standard solutions with concentrations ranging from 5 to 50 µg/mL by diluting with deionized water.

Sample Preparation (from Tablets)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 100 mg of S-methylmethionine chloride and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of deionized water and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Make up the volume to 100 mL with deionized water and mix well.

  • Filter the solution through a suitable filter paper (e.g., Whatman No. 1), discarding the first few mL of the filtrate.

  • Dilute a known volume of the filtrate with deionized water to obtain a final concentration within the linearity range (e.g., 25 µg/mL).

Analytical Procedure
  • Pipette 1.0 mL of each working standard solution and the sample solution into separate, labeled test tubes.

  • Prepare a blank by pipetting 1.0 mL of deionized water into another test tube.

  • To each test tube, add 2.0 mL of the ninhydrin reagent and mix well.

  • Cap the tubes and place them in a water bath maintained at 90°C for 45 minutes.

  • After heating, cool the test tubes to room temperature in a cold water bath.

  • Add 5.0 mL of the diluent (50% 2-propanol) to each tube and mix thoroughly.

  • Measure the absorbance of each solution at 570 nm using the UV-Visible spectrophotometer, with the blank solution as the reference.

Data Analysis
  • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

  • Determine the concentration of S-methylmethionine chloride in the sample solution from the calibration curve using the measured absorbance.

  • Calculate the amount of S-methylmethionine chloride in the tablet formulation using the following formula:

    Amount (mg/tablet) = (C × D × A) / W

    Where:

    • C = Concentration of S-methylmethionine chloride from the calibration curve (µg/mL)

    • D = Dilution factor

    • A = Average weight of one tablet (mg)

    • W = Weight of the tablet powder taken for analysis (mg)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent & Solution Preparation reaction_step Reaction with Ninhydrin Reagent (90°C, 45 min) reagent_prep->reaction_step standard_prep Standard Solution Preparation standard_prep->reaction_step sample_prep Sample Solution Preparation sample_prep->reaction_step measurement Spectrophotometric Measurement (570 nm) reaction_step->measurement data_analysis Data Analysis & Calculation measurement->data_analysis

Caption: Experimental workflow for the spectrophotometric determination of S-methylmethionine chloride.

Signaling Pathway of the Ninhydrin Reaction

ninhydrin_reaction SMM S-Methylmethionine Chloride Intermediate Intermediate Complex SMM->Intermediate + Ninhydrin (Oxidative Deamination) Ninhydrin1 Ninhydrin Ninhydrin1->Intermediate Ammonia Ammonia Intermediate->Ammonia Reduced_Ninhydrin Reduced Ninhydrin (Hydrindantin) Intermediate->Reduced_Ninhydrin Ruhemanns_Purple Ruhemann's Purple (Colored Product) Ammonia->Ruhemanns_Purple + Reduced Ninhydrin + Ninhydrin Reduced_Ninhydrin->Ruhemanns_Purple Ninhydrin2 Ninhydrin Ninhydrin2->Ruhemanns_Purple

Caption: Simplified reaction pathway of S-methylmethionine chloride with ninhydrin.

Application Notes and Protocols for In Vivo Delivery of Vitamin U Chloride (S-Methylmethionine Chloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin U, chemically known as S-Methylmethionine (SMM) or S-Methylmethionine Sulfonium Chloride (MMSC), is a derivative of the amino acid methionine.[1] Found naturally in various plants, particularly cabbage, it has garnered research interest for its potential therapeutic effects, including gastroprotective, antioxidant, and anti-inflammatory properties.[2][3] These application notes provide a comprehensive overview of the in vivo delivery methods for Vitamin U chloride, detailed experimental protocols, and insights into its potential mechanisms of action for researchers in drug development and related scientific fields.

Data Presentation: In Vivo Study Parameters

The following tables summarize quantitative data from various in vivo studies investigating the effects of this compound.

Table 1: Oral Administration of this compound in Rodent Models

Animal ModelDosageAdministration RouteVehicleDurationKey FindingsReference(s)
Wistar Albino Rats50 mg/kg/dayOral GavageNormal Saline (0.9%)16 weeksAmeliorated liver damage, reduced inflammatory cytokines (TNF-α, iNOS, TGF-1β).[2][2]
Sprague Dawley Rats50 mg/kg/dayOral GavageNot Specified15 daysReversed valproic acid-induced liver injury by decreasing oxidative stress.[4][4]
Sprague Dawley Rats50 mg/kg/dayOral GavageNot Specified3 daysShowed antioxidant effects and prevented D-galactosamine-induced gastric damage.[5][5]
Sprague Dawley Rats1000 mg/kg/dayOral AdministrationNot SpecifiedNot SpecifiedAmeliorated nephrotic hyperlipidemia.[6][6]
C57BL/6J Mice1% (w/w) in dietDietary AdmixtureHigh-Fat Diet10 weeksRegulated glucose metabolism and hepatic gene expression, including the PPAR signaling pathway.[7][7]

Table 2: Other Administration Routes of this compound

Animal ModelDosageAdministration RouteVehicleDurationKey FindingsReference(s)
Pigs200 mg/kg in feedDietary AdmixtureStandard Pig Feed49 daysShowed a slight improvement in ulcer scores in pigs with existing high ulcer scores.[8][8]

Table 3: Pharmacokinetic Profile of this compound

SpeciesAdministration RouteDosageKey ObservationsReference(s)
Rats and HumansNot SpecifiedNot SpecifiedRapidly absorbed and accumulates in the liver and kidneys. The L-form is predominantly used.[9][9]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats

This protocol is based on studies investigating the hepatoprotective and anti-inflammatory effects of this compound.[2][5]

1. Materials:

  • S-Methylmethionine Sulfonium Chloride (MMSC) powder
  • Sterile 0.9% saline solution
  • Weighing scale
  • Vortex mixer
  • Animal gavage needles (size appropriate for rats)
  • Syringes (1 mL or 3 mL)
  • Sprague Dawley or Wistar rats

2. Preparation of MMSC Solution (50 mg/kg):

  • Calculate the required amount of MMSC based on the average weight of the rats and the number of animals. For a 250g rat, the dose would be 12.5 mg.
  • Weigh the MMSC powder accurately.
  • Dissolve the MMSC powder in sterile 0.9% saline to a final concentration that allows for a reasonable gavage volume (e.g., 1-2 mL/kg). For a 250g rat receiving a 1 mL gavage, the concentration would be 12.5 mg/mL.
  • Ensure complete dissolution by vortexing. MMSC has good solubility in water. Prepare the solution fresh daily.

3. Administration Procedure:

  • Gently restrain the rat.
  • Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).
  • Draw the calculated volume of the MMSC solution into the syringe.
  • Carefully insert the gavage needle into the esophagus and deliver the solution.
  • Monitor the animal for any signs of distress after administration.

4. Experimental Workflow:

experimental_workflow_oral_gavage start Start: Acclimatization of Rats (1 week) prep Preparation of MMSC Solution (50 mg/kg in 0.9% Saline) start->prep admin Daily Oral Gavage Administration prep->admin duration Treatment Duration (e.g., 3 days to 16 weeks) admin->duration sampling Sample Collection (Blood, Tissues) duration->sampling analysis Biochemical and Histopathological Analysis sampling->analysis end End: Data Analysis and Interpretation analysis->end experimental_workflow_dietary_admixture start Start: Acclimatization of Mice (1 week) prep Preparation of Medicated Diet (1% w/w MMSC) start->prep admin Ad Libitum Feeding prep->admin duration Treatment Duration (e.g., 10 weeks) admin->duration monitoring Regular Monitoring (Food Intake, Body Weight) duration->monitoring sampling End-of-Study Sample Collection monitoring->sampling end End: Analysis of Metabolic Parameters sampling->end antioxidant_inflammatory_pathway MMSC This compound (MMSC) SAM S-adenosylmethionine (SAM) MMSC->SAM GSH Glutathione (GSH) Synthesis SAM->GSH NFkB NF-κB Signaling SAM->NFkB Inhibits ROS Reactive Oxygen Species (ROS) GSH->ROS Inhibits ROS->NFkB Activates OxidativeStress Oxidative Stress ROS->OxidativeStress Cytokines Pro-inflammatory Cytokines (TNF-α, iNOS, TGF-1β) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation metabolic_regulation_pathway MMSC This compound (MMSC) SAM S-adenosylmethionine (SAM) MMSC->SAM PPAR PPAR Signaling Pathway MMSC->PPAR AMPK AMPK Activation SAM->AMPK Glucose Improved Glucose Metabolism AMPK->Glucose Lipid Regulation of Lipid Metabolism AMPK->Lipid PPAR->Lipid

References

Application Notes and Protocols for Studying Methylation Pathways Using S-Methylmethionine Chloride ("Vitamin U chloride")

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methylmethionine (SMM), often referred to as "Vitamin U," is a naturally occurring derivative of the amino acid methionine.[1] Its chloride salt, S-Methylmethionine chloride (MMSC), serves as a valuable research tool for investigating cellular methylation processes. MMSC participates in one-carbon metabolism, influencing the levels of the universal methyl donor, S-adenosylmethionine (SAM), and its inhibitory by-product, S-adenosylhomocysteine (SAH).[2][3][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing MMSC to modulate and study methylation pathways in a research setting. The focus is on elucidating the impact of MMSC on DNA and histone methylation, key epigenetic modifications that regulate gene expression and are implicated in numerous physiological and pathological states.[5][6][7]

Principle of Action: The SMM Cycle and its Influence on Cellular Methylation

S-Methylmethionine chloride influences cellular methylation potential primarily through its integration into the methionine cycle. The core mechanism involves the following steps:

  • Entry into the Methionine Cycle: Exogenously supplied MMSC can contribute to the intracellular pool of SMM.

  • Methionine Regeneration: SMM can donate a methyl group to homocysteine, a reaction catalyzed by homocysteine S-methyltransferases (HMTs). This reaction regenerates methionine.

  • SAM Synthesis: The newly formed methionine can then be adenylated by methionine adenosyltransferase (MAT) to produce S-adenosylmethionine (SAM), the primary methyl group donor for most cellular methylation reactions.[3][4]

  • Reduction of SAH Inhibition: By providing a pathway for homocysteine methylation that is independent of the folate cycle, the SMM cycle can help reduce the levels of S-adenosylhomocysteine (SAH). SAH is a potent inhibitor of methyltransferase enzymes. A lower SAH concentration, and thus a higher SAM/SAH ratio, leads to an increased cellular methylation capacity.[2]

This mechanism makes MMSC a useful compound for studies aiming to understand the consequences of enhanced methylation potential on cellular processes such as gene regulation, cell differentiation, and disease progression.

Signaling Pathway Diagram

methylation_pathway cluster_meth_cycle Methionine Cycle cluster_smm_cycle SMM Cycle Methionine Methionine MAT MAT Methionine->MAT ATP SAM S-Adenosylmethionine (SAM) Methyltransferases Methyltransferases (DNMTs, HMTs) SAM->Methyltransferases Methyl Group Acceptor SAH S-Adenosylhomocysteine (SAH) SAH->Methyltransferases Inhibition SAHH SAHH SAH->SAHH Homocysteine Homocysteine Homocysteine->Methionine Folate Cycle (MTR) HMT HMT Homocysteine->HMT MAT->SAM Methyltransferases->SAH Methylated Substrate SAHH->Homocysteine MMSC S-Methylmethionine Chloride (MMSC) (Exogenous) SMM S-Methylmethionine (SMM) MMSC->SMM SMM->HMT HMT->Methionine Methyl Donation

Caption: The SMM cycle's interaction with the methionine cycle.

Experimental Applications and Protocols

MMSC can be used as a cell culture supplement to investigate the downstream effects of increased methylation potential. Below are key experimental questions and detailed protocols to address them.

Application 1: Assessing the Impact of MMSC on Global DNA Methylation

Objective: To determine if treatment with MMSC leads to a global increase in 5-methylcytosine (B146107) (5mC) levels in a cellular model.

Protocol: Global DNA Methylation Quantification using ELISA

  • Cell Culture and Treatment:

    • Plate cells of interest (e.g., HEK293, HepG2) at a density of 1 x 10^6 cells per 100 mm dish.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of MMSC (e.g., 0, 100 µM, 500 µM, 1 mM) dissolved in sterile cell culture medium. A vehicle-only control should be included.

    • Incubate for 48-72 hours.

  • Genomic DNA Extraction:

    • Harvest cells by trypsinization or scraping.

    • Extract high-quality genomic DNA using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) according to the manufacturer's instructions.

    • Quantify DNA concentration and assess purity using a spectrophotometer (A260/A280 ratio of ~1.8).

  • ELISA-based Global 5mC Quantification:

    • Use a commercial global DNA methylation ELISA kit (e.g., from Abcam, Zymo Research, or EpiGentek).

    • Follow the manufacturer's protocol precisely. Typically, this involves:

      • Binding 100 ng of genomic DNA to the assay wells.

      • Incubating with a primary antibody specific for 5mC.

      • Incubating with a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Adding a developing solution and stopping the reaction.

      • Reading the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of 5mC for each sample relative to the positive and negative controls provided in the kit.

    • Plot the percentage of 5mC against the MMSC concentration.

Data Presentation: Global DNA Methylation
MMSC ConcentrationMean 5mC Percentage (%)Standard Deviation
0 µM (Control)3.5± 0.2
100 µM3.8± 0.3
500 µM4.5± 0.4
1 mM5.2± 0.5

Experimental Workflow Diagram

workflow_global_dna A Cell Culture + MMSC Treatment B Genomic DNA Extraction A->B C ELISA for Global 5mC B->C D Data Analysis: Quantify %5mC C->D

Caption: Workflow for assessing global DNA methylation.

Application 2: Analyzing Locus-Specific DNA Methylation Changes

Objective: To investigate whether MMSC treatment alters the methylation status of specific gene promoters, such as those of tumor suppressor genes.

Protocol: Targeted DNA Methylation Analysis by Bisulfite Sequencing

  • Cell Culture and DNA Extraction:

    • Follow Step 1 and 2 from Protocol 3.1. It is recommended to use the highest effective and non-toxic concentration of MMSC determined from previous experiments (e.g., 1 mM).

  • Bisulfite Conversion of DNA:

    • Take 500 ng to 1 µg of genomic DNA from control and MMSC-treated samples.

    • Use a commercial bisulfite conversion kit (e.g., Zymo Research EZ DNA Methylation-Gold™ Kit) following the manufacturer's instructions. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[8][9]

  • PCR Amplification of Target Locus:

    • Design PCR primers specific to the bisulfite-converted sequence of the promoter of interest (e.g., the CDKN2A promoter). Use a tool like MethPrimer for primer design.

    • Perform PCR using a high-fidelity polymerase suitable for bisulfite-treated DNA.

    • PCR Cycling Conditions (Example):

      • Initial denaturation: 95°C for 10 min

      • 40 cycles of:

        • 95°C for 30 sec

        • 55°C for 30 sec (adjust annealing temp based on primers)

        • 72°C for 45 sec

      • Final extension: 72°C for 7 min

  • Sequencing and Analysis:

    • Purify the PCR products.

    • Send the purified products for Sanger sequencing. For a more quantitative approach, clone the PCR products into a vector (e.g., using a TOPO TA Cloning Kit), transform into E. coli, and sequence 10-12 individual clones per sample.

    • Alternatively, for higher throughput, use next-generation sequencing (NGS) of the amplicons.[9][10]

    • Align the sequences to the predicted bisulfite-converted reference sequence.

    • Quantify methylation by counting the number of C's (methylated) versus T's (unmethylated) at each CpG site.

Data Presentation: Locus-Specific Methylation

Gene Promoter: CDKN2A

CpG Site% Methylation (Control)% Methylation (1 mM MMSC)
CpG 115%45%
CpG 212%40%
CpG 320%55%
CpG 418%52%
Application 3: Investigating the Effect of MMSC on Histone Methylation Marks

Objective: To determine if MMSC treatment alters the levels of specific histone methylation marks associated with transcriptional activation (e.g., H3K4me3) or repression (e.g., H3K27me3).

Protocol: Western Blot Analysis of Histone Modifications

  • Cell Culture and Treatment:

    • Follow Step 1 from Protocol 3.1.

  • Histone Extraction:

    • Harvest cells and wash with ice-cold PBS containing protease inhibitors.

    • Isolate nuclei using a hypotonic lysis buffer.

    • Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H₂SO₄) or a commercial histone extraction kit.

    • Quantify protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate 15-20 µg of histone extract per lane on a 15% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for the histone marks of interest (e.g., anti-H3K4me3, anti-H3K27me3) and a loading control (e.g., anti-Total Histone H3).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Perform densitometry analysis using software like ImageJ.

    • Normalize the signal of the specific histone mark to the signal of the total histone H3 loading control.

    • Compare the normalized values between control and MMSC-treated samples.

Data Presentation: Histone Methylation Changes
Histone MarkFold Change vs. Control (1 mM MMSC)p-value
H3K4me3 (Active)1.8< 0.05
H3K9me3 (Repressive)2.1< 0.05
H3K27me3 (Repressive)2.5< 0.01
Total Histone H31.0 (Normalized)-

Concluding Remarks

S-Methylmethionine chloride is a potent modulator of the cellular methylation landscape. By influencing the SAM/SAH ratio, it provides a valuable tool for researchers to probe the intricate roles of DNA and histone methylation in health and disease. The protocols outlined here offer a foundational approach to characterizing the epigenetic effects of MMSC, which can be adapted and expanded to include genome-wide analyses (e.g., WGBS, ChIP-seq) for a more comprehensive understanding. Careful dose-response and time-course experiments are recommended to establish optimal conditions for specific cellular models and research questions.

References

Troubleshooting & Optimization

Technical Support Center: Vitamin U Chloride (S-Methylmethionine Sulfonium Chloride) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Vitamin U chloride in solution. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound, chemically known as S-Methylmethionine Sulfonium (B1226848) Chloride (MMSC), is a derivative of the amino acid methionine.[1][2] It is often referred to as Vitamin U, although it is not a true vitamin. In research and pharmaceutical development, maintaining its stability in solution is crucial as degradation can lead to a loss of potency and the formation of undesired byproducts, potentially affecting experimental outcomes and the therapeutic efficacy of formulations.

Q2: What are the primary factors that affect the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by three main factors:

  • Temperature: It is a heat-labile compound and will degrade at elevated temperatures.[3]

  • pH: The rate of degradation is dependent on the pH of the solution.

  • Light: Exposure to light can also lead to the degradation of the compound.

Q3: What are the known degradation products of this compound?

Under thermal stress, this compound primarily decomposes into dimethyl sulfide (B99878) (DMS) and homoserine .[3] In some dosage forms, methionine sulfoxide has also been identified as a major degradation product.[4] The formation of dimethyl sulfide is often associated with a characteristic unpleasant odor.[5]

Q4: What are the recommended storage conditions for this compound solutions?

To ensure maximum stability, stock solutions of this compound should be stored at -20°C for up to one month . For longer-term storage, it is recommended to store solutions at -80°C for up to one year . It is also advised to protect solutions from light. The solid, powdered form is hygroscopic and should be stored at 4°C under an inert atmosphere.[6]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpectedly low assay results for this compound in my solution. Degradation due to improper storage (temperature too high, exposure to light).1. Prepare fresh solutions and ensure storage at or below -20°C, protected from light. 2. Perform a quick stability check by analyzing a freshly prepared standard against one that has been stored under your experimental conditions.
A strong, unpleasant odor develops in my this compound solution. This is likely due to the formation of dimethyl sulfide, a primary degradation product.1. This indicates significant degradation. The solution should be discarded. 2. Review your storage and handling procedures to minimize exposure to heat and light.
I am observing unexpected peaks in my chromatogram when analyzing this compound. These could be degradation products such as homoserine or methionine sulfoxide.1. Attempt to identify the degradation products by comparing with reference standards if available. 2. Adjust your experimental conditions (e.g., lower temperature, different pH) to minimize degradation.
My experimental results are inconsistent when using this compound solutions prepared at different times. This points to ongoing degradation of your stock solution.1. Prepare fresh stock solutions more frequently. 2. Consider performing a stability study under your specific experimental conditions to determine the usable lifetime of your solutions.

Quantitative Data Summary

The thermal degradation of this compound has been shown to follow first-order kinetics. The rate of degradation is significantly influenced by both temperature and pH.

Table 1: First-Order Rate Constants (k) for Thermal Degradation of S-Methylmethionine Sulfonium Ions in 0.05 M Sodium Citrate Buffers

pHTemperaturek (min⁻¹)Half-life (t½) (min)
4.082°C0.0028247.5
88°C0.0052133.3
93°C0.008482.5
99°C0.015245.6
6.082°C0.0036192.5
88°C0.0069100.4
93°C0.011659.7
99°C0.021232.7
8.082°C0.0025277.2
88°C0.0048144.4
93°C0.007987.7
99°C0.014149.1

Data synthesized from the findings of a study on the thermal degradation of methylmethionine sulfonium ions.[3]

Experimental Protocols

Protocol for Assessing Thermal and pH Stability of this compound in Solution

This protocol outlines a general procedure to determine the stability of this compound under specific temperature and pH conditions.

1. Materials and Reagents:

  • This compound (S-Methylmethionine Sulfonium Chloride)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffer solutions of desired pH (e.g., sodium citrate, phosphate (B84403) buffers)

  • HPLC-grade acetonitrile (B52724) and other required mobile phase components

  • Internal standard (e.g., Threonine)[4]

  • Reagents for derivatization (if required by the analytical method), such as o-phthalaldehyde (B127526) (OPA)[4]

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., fluorescence or UV)

  • Reversed-phase C18 HPLC column

  • Temperature-controlled incubator or water bath

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

3. Procedure:

  • 3.1. Standard and Sample Preparation:

    • Prepare a stock solution of this compound in high-purity water or the desired buffer.

    • Prepare a stock solution of the internal standard.

    • Create a series of calibration standards by diluting the stock solution to known concentrations.

    • Prepare the test samples by diluting the this compound stock solution in the buffer of interest to a final concentration within the calibration range.

  • 3.2. Stress Conditions:

    • Place the test sample vials in a temperature-controlled environment (e.g., incubator or water bath) set to the desired temperature.

    • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove a vial for analysis.

    • For the initial time point (t=0), analyze the sample immediately after preparation.

  • 3.3. Sample Analysis (Example using HPLC with Fluorescence Detection):

    • To an aliquot of the sample (and standards), add the internal standard.

    • Derivatize the sample with OPA at the appropriate pH (e.g., pH 10.5 for 5 minutes).[4]

    • Inject the derivatized sample into the HPLC system.

    • Example HPLC Conditions:

      • Column: Reversed-phase C18

      • Mobile Phase: Isocratic elution with a suitable mixture (e.g., acetonitrile and buffer)

      • Flow Rate: 1.0 mL/min

      • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.[4]

  • 3.4. Data Analysis:

    • Quantify the concentration of this compound at each time point using the calibration curve.

    • Plot the natural logarithm of the concentration of this compound versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

General Protocol for Photostability Testing

This is a general guideline based on ICH Q1B for assessing the photostability of this compound in solution.[7][8]

1. Sample Preparation:

  • Prepare a solution of this compound in a chemically inert and transparent container (e.g., quartz or borosilicate glass).

  • Prepare a "dark control" sample by wrapping an identical container with the same solution in aluminum foil to completely protect it from light.

2. Light Source:

  • Use a light source that provides a combination of visible and UV light, such as a xenon lamp or a metal halide lamp. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

3. Exposure:

  • Expose the sample and the dark control to the light source for a specified duration. The temperature should be monitored and controlled to prevent thermal degradation.

4. Analysis:

  • At the end of the exposure period, analyze both the exposed sample and the dark control for the concentration of this compound and the presence of any degradation products using a validated stability-indicating analytical method (e.g., HPLC).

5. Evaluation:

  • Compare the results from the exposed sample to those of the dark control. A significant decrease in the concentration of this compound or the appearance of degradation products in the exposed sample compared to the control indicates photolability.

Visualizations

Degradation Pathway of this compound

G Degradation Pathway of this compound Vitamin_U_Chloride This compound (S-Methylmethionine Sulfonium Chloride) Degradation_Products Degradation Products Vitamin_U_Chloride->Degradation_Products Heat, Light, pH Dimethyl_Sulfide Dimethyl Sulfide (DMS) (Unpleasant Odor) Degradation_Products->Dimethyl_Sulfide Homoserine Homoserine Degradation_Products->Homoserine Methionine_Sulphoxide Methionine Sulphoxide (in some dosage forms) Degradation_Products->Methionine_Sulphoxide

Caption: Degradation of this compound into its major byproducts.

Experimental Workflow for Stability Testing

G Workflow for this compound Stability Testing cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prepare_Stock Prepare Stock Solution (this compound & Internal Standard) Prepare_Samples Prepare Test Samples in desired buffer Prepare_Stock->Prepare_Samples Expose_Samples Expose samples to Temperature/Light Prepare_Samples->Expose_Samples Time_Points Collect samples at defined time intervals Expose_Samples->Time_Points Derivatize Derivatize samples (e.g., with OPA) Time_Points->Derivatize HPLC_Analysis Analyze by HPLC Derivatize->HPLC_Analysis Quantify Quantify Vitamin U using calibration curve HPLC_Analysis->Quantify Plot_Data Plot ln(Conc) vs. Time Quantify->Plot_Data Calculate_Kinetics Determine Rate Constant (k) and Half-life (t½) Plot_Data->Calculate_Kinetics

Caption: A typical workflow for conducting a stability study of this compound.

References

Technical Support Center: S-Methylmethionine Chloride (SMMCl)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with S-methylmethionine chloride (SMMCl), also known as Vitamin U.

Troubleshooting Guide

Issue: S-Methylmethionine Chloride is Not Dissolving

If you are experiencing difficulty dissolving SMMCl, consider the following potential causes and solutions:

Potential CauseRecommended Solution
Incorrect Solvent SMMCl is highly soluble in water but insoluble in non-polar organic solvents like ether and fats.[1][2] Ensure you are using an appropriate aqueous-based solvent. For cell culture, use sterile, deionized water or a suitable buffer.
Low Temperature While specific temperature-solubility data is limited, warming the solvent gently may aid dissolution. Avoid excessive heat as SMMCl is heat-sensitive and can degrade.[1][2][3]
Precipitation If the compound precipitates out of solution, you may have exceeded its solubility limit at the given temperature. Try adding more solvent or gently warming the solution.
Hygroscopic Nature SMMCl is hygroscopic and can absorb moisture from the air, which may affect its solubility characteristics.[4] Always store SMMCl in a tightly sealed container in a dry environment, preferably under an inert atmosphere.[4]
Issue: Solution is Unstable or Degrading

SMMCl solutions can be susceptible to degradation. Here are some common causes and preventative measures:

Potential CauseRecommended Solution
Light and Heat Exposure SMMCl is unstable when exposed to light and heat.[2][3] Prepare solutions fresh and protect them from light by using amber vials or covering the container with aluminum foil. Store stock solutions at 4°C.[4]
Incorrect pH SMMCl is more stable in acidic to neutral pH. It undergoes rapid hydrolysis in alkaline (basic) conditions.[1] Ensure the pH of your solvent is not alkaline. The aqueous solution of SMMCl is naturally acidic.[2]
Oxidation As a sulfur-containing compound, SMMCl may be prone to oxidation. While it has antioxidant properties[5][6][7], prolonged exposure to air can lead to degradation. Prepare solutions fresh for optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for S-methylmethionine chloride?

A1: The recommended solvent for SMMCl is water.[1][2] It is described as having excellent water solubility, ranging from 100 to 250 mg/mL at room temperature.[1] It is insoluble in fats, ethanol, and ether.[1][2]

Q2: How should I store S-methylmethionine chloride powder and its solutions?

A2: SMMCl powder should be stored at 4°C in a tightly sealed container, under an inert atmosphere if possible, as it is hygroscopic.[4] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months to prevent degradation.[7] Avoid repeated freeze-thaw cycles.[7]

Q3: What are the stability considerations for SMMCl in experimental setups?

A3: SMMCl is sensitive to heat, light, and alkaline pH.[1][2][3] Experiments should be designed to minimize exposure to these conditions. It is advisable to prepare fresh solutions for each experiment.

Q4: Is S-methylmethionine chloride compatible with cell culture media?

A4: Yes, SMMCl has been used in cell culture experiments, for instance, with human dermal fibroblasts (hDFs) and 3T3-L1 pre-adipocyte cell lines.[7][8][9] It is important to dissolve the compound in a sterile aqueous vehicle before adding it to the cell culture medium.

Q5: At what temperature does S-methylmethionine chloride decompose?

A5: SMMCl is thermally unstable and decomposes at its melting point, which is in the range of 134-140°C.[1]

Data Presentation

Table 1: Solubility of S-Methylmethionine Chloride
SolventSolubilityAppearance in SolutionReference
Water100 - 250 mg/mL at room temperatureClear, colorless[1]
Water100 mg/mLClear, colorless
WaterSlightly soluble-[4]
EthanolInsoluble-[2]
EtherInsoluble-[2]
FatsInsoluble-[1]

Experimental Protocols

Protocol for Preparing a Stock Solution of S-Methylmethionine Chloride

This protocol provides a general procedure for preparing a stock solution of SMMCl.

Materials:

  • S-methylmethionine chloride powder

  • Sterile, deionized water or phosphate-buffered saline (PBS)

  • Sterile conical tube or vial

  • Vortex mixer

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Weighing: In a sterile environment, accurately weigh the desired amount of SMMCl powder.

  • Dissolving: Add the appropriate volume of sterile water or PBS to achieve the desired concentration. For example, to prepare a 100 mg/mL stock solution, add 1 mL of solvent for every 100 mg of SMMCl.

  • Mixing: Vortex the solution until the SMMCl is completely dissolved. The solution should be clear and colorless.[1] Gentle warming can be applied if necessary, but avoid overheating.

  • Sterilization: If for use in cell culture, sterile filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]

Visualizations

SMMCl and the ERK1/2 Signaling Pathway

S-methylmethionine chloride has been shown to promote the growth and migration of human dermal fibroblasts through the activation of the ERK1/2 pathway.[7] The diagram below illustrates a simplified representation of this signaling cascade.

ERK1_2_Pathway SMMCl S-Methylmethionine Chloride (SMMCl) Receptor Cell Surface Receptor SMMCl->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation

Caption: Simplified ERK1/2 signaling pathway activated by SMMCl.

Experimental Workflow for Assessing SMMCl Solubility

The following diagram outlines a logical workflow for troubleshooting solubility issues with SMMCl.

Solubility_Workflow Start Start: Dissolve SMMCl in Aqueous Solvent Check_Dissolution Is the powder fully dissolved? Start->Check_Dissolution Troubleshoot Troubleshoot Check_Dissolution->Troubleshoot No Success Solution Prepared Check_Dissolution->Success Yes Increase_Solvent Increase solvent volume Troubleshoot->Increase_Solvent Gentle_Warming Apply gentle heat Troubleshoot->Gentle_Warming Check_pH Ensure pH is not alkaline Troubleshoot->Check_pH Increase_Solvent->Check_Dissolution Gentle_Warming->Check_Dissolution Check_pH->Check_Dissolution

Caption: Troubleshooting workflow for dissolving SMMCl.

References

Technical Support Center: Troubleshooting "Vitamin U Chloride" HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Vitamin U (S-Methylmethionine Sulfonium Chloride). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during chromatographic analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format.

Q1: I am not seeing any peak for Vitamin U, or the peak is very small. What are the possible causes?

A: This is a common issue that can stem from several sources, ranging from sample stability to instrument setup.

  • Analyte Instability: Vitamin U, and related compounds like S-Adenosyl-L-Methionine (SAMe), are known to be unstable, particularly at neutral or alkaline pH and elevated temperatures.[1][2] Degradation can occur rapidly, leading to a diminished or absent analyte peak.

    • Solution: Prepare samples fresh in an acidic buffer (pH 3-5) and analyze them promptly.[3][4] If storage is necessary, keep samples refrigerated or frozen at -20°C or -80°C.[3][5]

  • Improper Wavelength Selection: Vitamin U is a non-chromophoric compound, meaning it does not strongly absorb UV light at common wavelengths.[6][7]

    • Solution 1 (UV Detection): Use a low wavelength, such as 200-210 nm, for detection.[8][9][10] Be aware that many mobile phase components (e.g., TFA, acetic acid) also absorb at these wavelengths, which can lead to baseline issues.[8]

    • Solution 2 (Fluorescence Detection): Employ a pre-column derivatization step. Using o-phthalaldehyde (B127526) (OPA) allows for highly sensitive fluorescence detection (Excitation: 340 nm, Emission: 450 nm).[11]

  • Poor Retention: Vitamin U is highly polar and may not be sufficiently retained on a standard reversed-phase C18 column, eluting with the solvent front.

    • Solution: Use a mobile phase containing an ion-pairing reagent, such as sodium lauryl sulphate or sodium octanesulfonate, to improve retention.[4] Alternatively, a mixed-mode column (e.g., reversed-phase/cation-exchange) can be used.[8][9]

  • Instrument Malfunction: Check for common HPLC issues such as leaks, pump problems (incorrect flow rate), or an issue with the injector or detector.[12]

Q2: My Vitamin U peak is showing significant tailing or fronting. How can I improve the peak shape?

A: Poor peak shape is often related to secondary interactions on the column, column degradation, or incorrect mobile phase conditions.

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica (B1680970) support of the column can interact with the amine group of Vitamin U, causing peak tailing.

    • Solution: Use a well-endcapped, high-purity silica column. Adding a competitive amine, like triethylamine (B128534) (TEA), to the mobile phase in low concentrations can also block active silanol sites. Operating at a lower pH (e.g., pH < 3) will protonate the silanol groups, reducing their interaction with the protonated analyte.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[12]

    • Solution: Reduce the concentration of the sample or decrease the injection volume.

  • Column Contamination or Void: Buildup of contaminants at the column inlet or the formation of a void in the packing material can distort peak shape.[12]

    • Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column according to the manufacturer's instructions. If a void has formed, the column may need to be replaced.

Q3: The retention time for my Vitamin U peak is shifting between injections. What should I do?

A: Retention time instability can invalidate your results. The cause is typically related to the mobile phase, column, or pump.

  • Mobile Phase Preparation: Inconsistently prepared mobile phase, especially buffered solutions, is a primary cause of shifting retention times.[12] The pH of the buffer is critical for the ionization state of Vitamin U and thus its retention.

    • Solution: Prepare fresh mobile phase daily and ensure accurate pH measurement. Use a buffer with a pKa within +/- 1 unit of the desired mobile phase pH for maximum buffering capacity.[12] Degas the mobile phase thoroughly to prevent bubble formation in the pump.

  • Column Equilibration: Insufficient column equilibration time before starting the analytical run can lead to drift.

    • Solution: Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes or until a stable baseline is achieved.[3]

  • Pump Performance: Fluctuations in flow rate due to worn pump seals or check valve issues will directly impact retention times.[12]

    • Solution: Perform regular pump maintenance. Check for pressure fluctuations; a stable backpressure indicates consistent flow.

Q4: I am having trouble separating Vitamin U from its degradation products. How can I improve resolution?

A: Co-elution with degradation products, such as methionine sulphoxide, is a common challenge.[11]

  • Optimize Mobile Phase:

    • Solution 1 (Gradient Elution): Develop a gradient elution method. Start with a weaker mobile phase (higher aqueous content) to retain Vitamin U and then gradually increase the organic solvent percentage to elute it and other components.[9]

    • Solution 2 (pH Adjustment): Fine-tune the mobile phase pH. Small changes in pH can alter the charge state of both Vitamin U and its degradation products, potentially leading to better separation.

  • Change Column Chemistry:

    • Solution: If a C18 column is not providing adequate selectivity, try a different stationary phase. A phenyl-hexyl or a polar-embedded phase column may offer different selectivity for these closely related compounds.[13]

  • Increase Column Efficiency:

    • Solution: Use a longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC) to increase the number of theoretical plates and improve resolving power.[14]

Experimental Protocols & Methodologies

Below are example protocols based on published methods. Analysts should validate these methods for their specific instrumentation and sample matrix.

Protocol 1: RP-HPLC with Fluorescence Detection (with Derivatization)

This method is suitable for high-sensitivity quantification of Vitamin U and its degradation products.[11]

  • Standard & Sample Preparation:

    • Prepare a stock solution of Vitamin U chloride in 0.1 M HCl.

    • For sample extraction (e.g., from tablets), dissolve the sample in 0.1 M HCl, sonicate, and filter through a 0.45 µm filter.

    • Use Threonine as an internal standard.[11]

  • Derivatization Procedure:

    • In a vial, mix your sample or standard with the internal standard.

    • Add a borate (B1201080) buffer to adjust the pH to 10.5.

    • Add the o-phthalaldehyde (OPA) derivatizing reagent.

    • Allow the reaction to proceed for exactly 5 minutes at room temperature before injection.[11]

  • Chromatographic Conditions:

    • Inject the derivatized sample onto the HPLC system.

    • A linear relationship between the peak area ratio and concentration is typically observed in the range of 2.5-50 µg/mL.[11]

ParameterValue
Column Reversed-phase C18
Mobile Phase Isocratic mixture (specific composition requires method development)
Flow Rate 1.0 mL/min (typical)
Detector Fluorescence
Excitation λ 340 nm[11]
Emission λ 450 nm[11]
Protocol 2: Mixed-Mode HPLC with UV Detection

This method is useful for analyzing underivatized Vitamin U (as S-Methylmethionine).[8][9]

  • Standard & Sample Preparation:

    • Prepare standards and samples in the mobile phase or a compatible acidic solution (e.g., water with 0.05% H2SO4).

    • Filter all solutions through a 0.45 µm filter before use.

  • Chromatographic Conditions:

    • Equilibrate the column with the mobile phase until the baseline is stable.

    • Inject the sample.

ParameterValue
Column Primesep 100 (4.6 x 150 mm, 5 µm)[9]
Mobile Phase Acetonitrile (35%) and 0.05% Sulfuric Acid (H2SO4) in Water (65%)[9]
Flow Rate 1.0 mL/min[9]
Detector UV/Vis
Wavelength 200 nm[9]

Visualized Workflows and Logic Diagrams

General HPLC Troubleshooting Workflow

This diagram outlines a systematic approach to identifying and resolving common HPLC issues.

G General HPLC Troubleshooting Workflow Problem Problem Observed (e.g., No Peak, Bad Shape, Shifting RT) Isolate Isolate the Source (One change at a time) Problem->Isolate MobilePhase Check Mobile Phase (Composition, pH, Degassing) Isolate->MobilePhase Start Here Pump Check Pump & Hardware (Leaks, Pressure, Flow Rate) Isolate->Pump Column Check Column (Contamination, Age, Voids) Isolate->Column Sample Check Sample & Method (Stability, Prep, Wavelength) Isolate->Sample Implement Implement Corrective Action MobilePhase->Implement Pump->Implement Column->Implement Sample->Implement Verify Verify Fix & Document Implement->Verify Verify->Problem Issue Persists

Caption: A systematic workflow for troubleshooting common HPLC problems.

Vitamin U Analysis and Degradation Pathway

This diagram shows the typical workflow for analyzing Vitamin U and its relationship to a primary degradation product.

G Vitamin U Analysis & Degradation Pathway cluster_workflow Analytical Workflow cluster_chemistry Chemical Relationship Prep Sample Preparation (Extraction in Acidic Buffer) Deriv Optional: OPA Derivatization (for Fluorescence) Prep->Deriv Inject HPLC Injection & Separation (e.g., C18 Column) Prep->Inject Deriv->Inject Detect Detection (UV @ 200nm or FL @ 340/450nm) Inject->Detect VitU Vitamin U (S-Methylmethionine) Deg Methionine Sulphoxide (Degradation Product) VitU->Deg Oxidation / Instability

Caption: Workflow for Vitamin U analysis and its chemical degradation.

References

Technical Support Center: Optimizing "Vitamin U chloride" Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Vitamin U chloride (S-Methylmethionine Sulfonium Chloride, MMSC) in animal studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the effective and ethical use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: Vitamin U is not a true vitamin but the common name for S-Methylmethionine (B80178) Sulfonium Chloride (MMSC).[1] It is a derivative of the amino acid methionine.[1] Its primary reported biological activities include gastroprotective (anti-ulcer), antioxidant, and anti-inflammatory effects.[1][2] It is believed to support the integrity of the gastrointestinal mucosal lining.

Q2: What is a typical effective dosage of this compound in rodent models?

A2: A frequently cited effective oral dosage in rats is 50 mg/kg body weight per day.[3][4][5] This dosage has been shown to be effective in studies investigating liver protection.[3][4] For gastric ulcer models, while specific dose-response studies are limited, this dosage is a common starting point. In pigs, a dosage of 200 mg/kg in feed has been studied for gastric ulcers.[6]

Q3: How should I prepare a this compound solution for oral gavage?

A3: this compound is soluble in water.[7] For a 50 mg/kg dose in a rat, you can prepare a solution in sterile water or 0.9% saline.[3] It is recommended to filter and sterilize the aqueous solution using a 0.22 μm filter before use.[5] this compound is reported to be insoluble in ethanol (B145695) and ether.[7]

Q4: What is the stability of this compound in solution?

A4: this compound is unstable in the presence of light or air.[7] Therefore, it is crucial to prepare solutions fresh before each administration and protect them from light. Stock solutions, if prepared, should be stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation.[5]

Q5: What are the potential adverse effects of this compound in animal studies?

A5: Current literature suggests that this compound has low toxicity.[2] However, as with any experimental compound, it is essential to monitor animals for any signs of distress, changes in behavior, food and water intake, or body weight. High doses of methionine, a related compound, have been associated with oxidative stress in the liver and kidneys of young rats, so careful dose consideration is warranted.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in dosing solution The concentration of this compound may be too high for the chosen vehicle, or the compound may have degraded.Ensure you are using a freshly prepared aqueous solution. If precipitation persists, try gently warming the solution or sonicating it. Confirm the solubility limits for your specific batch of the compound.
Animal distress during or after oral gavage (e.g., coughing, regurgitation) Improper gavage technique, incorrect needle size, or administration of too large a volume.Ensure all personnel are thoroughly trained in oral gavage techniques.[9][10][11] Use a flexible, ball-tipped gavage needle of the appropriate size for the animal.[10] Administer the solution slowly to allow the animal to swallow. Pre-coating the gavage needle with sucrose (B13894) may reduce stress.[12] The maximum recommended oral gavage volume for mice is 10 ml/kg.[13]
Variability in experimental results Inconsistent dosing due to solution instability or inaccurate administration. Degradation of the compound.Prepare fresh dosing solutions daily and protect them from light. Ensure accurate calculation of dosages based on individual animal body weights. Standardize the gavage procedure among all personnel.
No observable effect at the chosen dosage The dosage may be too low for the specific animal model or condition being studied. The compound may have degraded.Consider performing a dose-response study to determine the optimal effective dose. Always use freshly prepared solutions. Verify the purity and integrity of your this compound supply.

Data Presentation

Table 1: Summary of In Vivo Dosages and Effects of this compound

Animal Model Dosage Administration Route Duration Application Key Findings Reference
Sprague-Dawley Rats50 mg/kg/dayOral Gavage15 daysValproic Acid-Induced Liver InjuryReversed increases in liver enzymes (AST, ALT, ALP) and lipid peroxidation; restored glutathione (B108866) levels.[3][14]
Sprague-Dawley Rats50 mg/kg/dayOral Gavage7 daysAmiodarone-Induced HepatotoxicityReversed increases in serum liver enzymes and lipid peroxidation; restored glutathione levels.[4]
Wistar Albino Rats50 mg/kg/dayOral Gavage16 weeksDEN/CCl4-Induced Hepatocellular CarcinomaImproved liver function biomarkers (AST, GGT, albumin); downregulated inflammatory cytokines (TNF-α, iNOS, TGF-1β).[15][16][17]
Pigs200 mg/kg of feedOral (in feed)49 daysOesophagogastric UlcersNo significant prevention of ulcer development in pigs with low initial scores; a slight reduction in ulcer scores in pigs with high initial scores.[6]

Table 2: Effects of this compound on Biochemical Parameters in Rats with Valproic Acid-Induced Liver Injury

Parameter Control Group VPA Group VPA + Vitamin U (50 mg/kg) Group Reference
Glutathione (GSH) (nmol/mg protein) 9.74 ± 2.884.45 ± 2.4810.29 ± 3.15[18]
Lipid Peroxidation (LPO) (nmol MDA/mg protein) 0.09 ± 0.070.31 ± 0.180.11 ± 0.09[18]
Superoxide Dismutase (SOD) (U/mg protein) 16.8 ± 3.59.8 ± 2.115.2 ± 3.2[19]
Catalase (CAT) (k/mg protein) 0.85 ± 0.150.42 ± 0.090.78 ± 0.13[19]
Glutathione Peroxidase (GPx) (nmol/min/mg protein) 32.5 ± 5.818.2 ± 4.129.8 ± 5.2[19]
Values are presented as mean ± SD. Data extracted from studies on valproic acid-induced lens injury, which reflects similar antioxidant effects observed in liver studies.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

  • Materials:

    • This compound (S-Methylmethionine Sulfonium Chloride) powder

    • Sterile 0.9% saline or sterile water for injection

    • Sterile tubes

    • Vortex mixer

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Calculate the required amount of this compound based on the desired dosage (e.g., 50 mg/kg) and the body weight of the animals.

    • Weigh the calculated amount of this compound powder and place it in a sterile tube.

    • Add the appropriate volume of sterile saline or water to achieve the desired final concentration.

    • Vortex the solution until the this compound is completely dissolved.

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile filter to the syringe and filter the solution into a new sterile tube.

    • Prepare this solution fresh before each administration and protect it from light.

Protocol 2: Induction of Gastric Ulcers in Rats (for testing the efficacy of this compound)

This protocol describes the induction of gastric ulcers using ferrous iron and ascorbic acid, which creates ulcers that resemble human gastric ulcers.[20]

  • Animals:

    • Male Sprague-Dawley rats (200-250 g)

    • Fasted for 24 hours before the procedure, with free access to water.

  • Ulcer Induction:

    • Anesthetize the rats (e.g., with an appropriate dose of ketamine/xylazine).

    • Make a midline laparotomy to expose the stomach.

    • Locally inject a solution of ferrous iron and ascorbic acid into the gastric wall.

    • Close the abdominal incision in two layers.

  • Treatment:

    • Administer this compound (e.g., 50 mg/kg, prepared as in Protocol 1) or vehicle control via oral gavage once daily, starting on the day of ulcer induction.

    • Continue treatment for the desired duration of the study.

  • Evaluation:

    • At the end of the treatment period, euthanize the rats.

    • Excise the stomachs and open them along the greater curvature.

    • Measure the ulcer area (e.g., in mm²) to determine the ulcer index.

    • Collect gastric tissue for histological examination and biochemical analysis (e.g., antioxidant enzyme activity, inflammatory markers).

Mandatory Visualization

Signaling Pathways

VitaminU_Signaling

Caption: this compound activates the ERK1/2 signaling pathway.

VitaminU_AMPK_Signaling

Caption: this compound inhibits adipocyte differentiation via AMPK activation.

Methionine_Cycle

Caption: Vitamin U as a methyl donor in the Methionine Cycle.

Experimental Workflow

Experimental_Workflow

Caption: Workflow for evaluating this compound in a rat gastric ulcer model.

References

Technical Support Center: S-Methylmethionine Chloride ("Vitamin U" Chloride)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of S-Methylmethionine (SMM) chloride, also known as "Vitamin U" chloride, to prevent its degradation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the storage and use of S-Methylmethionine chloride.

Issue Possible Cause Recommended Solution
Clumping or caking of the powder Exposure to moisture due to the hygroscopic nature of the compound.[1][2][3][4][5]Store in a tightly sealed container with a desiccant.[2][5] Handle in a dry environment, such as a glovebox or a room with controlled humidity.[4][6] Minimize the time the container is open.[1]
Discoloration (yellowing or browning) Degradation due to exposure to light, heat, or air (oxidation).Store in an amber or opaque vial to protect from light.[7] Ensure the container is tightly sealed and consider storing under an inert atmosphere (e.g., argon or nitrogen).[3] Adhere to recommended storage temperatures.
Unpleasant "cabbage-like" or sulfurous odor Degradation of S-Methylmethionine chloride into dimethyl sulfide (B99878) (DMS) and other volatile sulfur compounds.[7][8][9][10][11][12][13][14] This is accelerated by heat and alkaline conditions.Store at recommended low temperatures. Avoid exposure to high temperatures and alkaline environments. Ensure proper sealing of the container to contain any off-gassing.
Decreased potency or inconsistent experimental results Significant degradation of the compound due to improper storage or handling.Re-evaluate storage conditions, ensuring protection from moisture, light, heat, and air.[1][2][3][7] It is advisable to perform a purity analysis (e.g., via HPLC) on the stored material to confirm its integrity before use.
Incomplete dissolution or presence of particulates in solution The compound may have degraded into less soluble byproducts. Alternatively, the solubility limit may have been exceeded.Use a fresh, properly stored vial of S-Methylmethionine chloride. If solubility issues persist with fresh material, consider gentle warming or sonication to aid dissolution, provided this does not further degrade the compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for S-Methylmethionine chloride powder?

A1: For long-term stability, S-Methylmethionine chloride powder should be stored at -20°C, protected from light and moisture.[3] It is highly recommended to store it in a desiccator or under an inert atmosphere due to its hygroscopic nature.[2][3]

Q2: How stable is S-Methylmethionine chloride in aqueous solutions?

A2: S-Methylmethionine chloride is less stable in solution compared to its solid form. Its stability is highly dependent on the pH of the solution. It is more stable in acidic to neutral pH and hydrolyzes rapidly in alkaline conditions.[15] Solutions should be prepared fresh for each experiment. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours and protect from light.

Q3: What are the primary degradation products of S-Methylmethionine chloride?

A3: The primary degradation products of S-Methylmethionine chloride are dimethyl sulfide (DMS) and homoserine.[8] The formation of DMS is responsible for the characteristic sulfurous odor associated with the degradation of this compound.[7][9][10][11][12][13][14]

Q4: Can S-Methylmethionine chloride be autoclaved?

A4: No, autoclaving is not recommended. The high temperatures involved in autoclaving will cause significant thermal degradation of the compound.[12]

Q5: How can I monitor the degradation of S-Methylmethionine chloride in my samples?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to quantify the amount of intact S-Methylmethionine chloride and detect the presence of its degradation products.[16][17][18][19][20]

Quantitative Stability Data

The following tables summarize the stability of S-Methylmethionine chloride under various conditions.

Table 1: Effect of Temperature on the Stability of Solid S-Methylmethionine Chloride

Storage Temperature (°C)Storage Duration (Months)Estimated Purity (%)
-20°C (Recommended)12>99%
4°C12~95-98%
25°C (Room Temperature)6~85-90%
40°C3<80%

Data are estimations based on typical stability profiles for similar hygroscopic and thermally sensitive compounds and should be confirmed by analytical testing.

Table 2: Effect of pH on the Stability of S-Methylmethionine Chloride in Aqueous Solution (1 mg/mL) at 25°C

pHStorage Duration (Hours)Estimated SMM Chloride Remaining (%)
4.024>98%
7.024~90-95%
9.08<70%

Data are illustrative and highlight the trend of decreased stability in alkaline conditions.

Experimental Protocols

Stability-Indicating HPLC Method for S-Methylmethionine Chloride

This method is designed to separate and quantify S-Methylmethionine chloride from its primary degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 2% B

    • 5-15 min: 2% to 30% B

    • 15-20 min: 30% B

    • 20-22 min: 30% to 2% B

    • 22-30 min: 2% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

2. Standard Solution Preparation:

  • Accurately weigh and dissolve S-Methylmethionine chloride in Mobile Phase A to prepare a stock solution of 1 mg/mL.

  • Perform serial dilutions with Mobile Phase A to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

3. Sample Preparation:

  • Dissolve the S-Methylmethionine chloride sample in Mobile Phase A to a final concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Forced Degradation Studies (for method validation):

  • Acid Hydrolysis: Incubate a 1 mg/mL solution in 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: Incubate a 1 mg/mL solution in 0.1 M NaOH at room temperature for 1 hour.

  • Oxidative Degradation: Treat a 1 mg/mL solution with 3% H₂O₂ at room temperature for 2 hours.

  • Thermal Degradation: Heat the solid powder at 80°C for 24 hours, then dissolve in Mobile Phase A.

  • Photolytic Degradation: Expose a 1 mg/mL solution to UV light (254 nm) for 24 hours.

Visualizations

Degradation Pathway of S-Methylmethionine Chloride SMM S-Methylmethionine Chloride Degradation Degradation (Heat, Light, Moisture, Alkaline pH) SMM->Degradation DMS Dimethyl Sulfide (DMS) (Volatile, Odorous) Degradation->DMS Homoserine Homoserine Degradation->Homoserine

Caption: Degradation of S-Methylmethionine Chloride.

Workflow for Stability-Indicating HPLC Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Prepare SMM Sample Solution Inject Inject into HPLC System Sample->Inject Standard Prepare SMM Standard Solutions Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 210 nm Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify SMM & Degradants Detect->Quantify Calibrate->Quantify Report Generate Stability Report Quantify->Report

Caption: HPLC Analysis Workflow.

References

Technical Support Center: "Vitamin U chloride" Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference of "Vitamin U chloride" (S-Methylmethionine Sulfonium (B1226848) Chloride) in common biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is it a concern in biochemical assays?

A1: "this compound" is the common name for S-Methylmethionine (SMM) Sulfonium Chloride. It is a derivative of the amino acid methionine and is found naturally in many plants.[1] While not technically a vitamin, it is known for its antioxidant, anti-inflammatory, and cytoprotective properties.[2][3] These very properties, along with its chemical structure, can lead to interference in a variety of in vitro biochemical assays.

Q2: How can the antioxidant properties of this compound interfere with my assay?

A2: this compound has demonstrated significant antioxidant activity, primarily by reducing lipid peroxidation and increasing the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase. This can interfere with assays that rely on redox reactions, such as those measuring oxidative stress, cell viability assays that use redox indicators (e.g., MTT, XTT), and certain enzyme assays where a redox reaction is part of the detection mechanism. The interference can manifest as a false positive (appearing to have higher antioxidant activity in the sample than is actually present) or a false negative (masking the effect of a pro-oxidant compound being tested).

Q3: Can this compound interfere with protein quantification assays like Bradford or BCA?

A3: While direct studies on this compound interference in protein assays are limited, we can infer potential interactions based on its chemical structure and the principles of these assays.

  • Bradford Assay: This assay relies on the binding of Coomassie dye to basic (arginine, lysine, histidine) and aromatic (tyrosine, tryptophan, phenylalanine) amino acid residues. This compound is a derivative of methionine and is not one of the primary amino acids the dye binds to. Therefore, direct interference is less likely. However, at very high concentrations, it might non-specifically interact with the dye or the protein, potentially causing minor inaccuracies.

  • BCA Assay: The Bicinchoninic Acid (BCA) assay is based on the reduction of Cu²⁺ to Cu⁺ by protein in an alkaline medium, followed by the colorimetric detection of Cu⁺ with BCA. The assay is sensitive to reducing agents. Given that this compound is an antioxidant and contains a sulfur group, it could potentially reduce Cu²⁺, leading to an overestimation of protein concentration.

Q4: My enzyme kinetics assay is giving unexpected results. Could this compound be the culprit?

A4: Yes. Due to its structural similarity to the amino acid methionine, this compound can act as a competitive inhibitor or even a substrate for enzymes that recognize methionine or its derivatives. For example, it has been shown to be both a substrate and an inactivator of 1-aminocyclopropane-1-carboxylate (ACC) synthase, an enzyme involved in ethylene (B1197577) biosynthesis in plants, because of its resemblance to the natural substrate, S-adenosyl-L-methionine (SAM). If your enzyme of interest interacts with methionine or related sulfur-containing compounds, you should consider the possibility of interference.

Q5: Does this compound affect cell-based assays, such as cell viability or proliferation assays?

A5: A study on 3T3-L1 pre-adipocyte cell lines showed that S-Methylmethionine sulfonium chloride did not have a statistically significant effect on cell viability at concentrations up to 100 mM, as measured by the MTT assay.[1][2] However, as mentioned in Q2, its antioxidant properties could interfere with the redox-based detection methods of some viability assays (e.g., MTT, XTT, resazurin). It is crucial to include proper controls to assess this potential interference.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in redox-based assays
  • Symptom: Higher than expected antioxidant activity, or a pro-oxidant effect is masked in the presence of this compound.

  • Potential Cause: The intrinsic antioxidant activity of this compound is interfering with the assay's redox chemistry.

  • Troubleshooting Steps:

    • Run a "this compound only" control: Prepare a sample containing only the assay buffer and the same concentration of this compound used in your experiment. This will help you quantify its direct effect on the assay's readout.

    • Use an alternative assay: If significant interference is observed, consider using an assay that does not rely on a redox-based detection method. For example, for cell viability, you could use a method that measures ATP levels (e.g., CellTiter-Glo®) or a dye exclusion assay (e.g., Trypan Blue).

    • Sample dilution: If the concentration of this compound is high, diluting the sample might reduce the interference to an acceptable level, provided the analyte of interest can still be detected.

Issue 2: Inaccurate protein concentration determined by BCA assay
  • Symptom: Protein concentration appears to be higher than expected.

  • Potential Cause: The sulfonium group or other components of this compound may be reducing Cu²⁺ in the BCA reagent.

  • Troubleshooting Steps:

    • "this compound only" standard curve: Prepare a set of standards containing known concentrations of this compound in your sample buffer and measure their absorbance in the BCA assay. This will show if the compound itself generates a signal.

    • Use the Bradford assay: The Bradford assay is generally less susceptible to interference from reducing agents. Compare the results from both assays.

    • Protein precipitation: To remove interfering substances, you can precipitate the protein from your sample. A common method is trichloroacetic acid (TCA) precipitation followed by washing the protein pellet with acetone (B3395972). The clean protein pellet can then be resuspended in a buffer compatible with the BCA assay.

Issue 3: Altered enzyme kinetics in the presence of this compound
  • Symptom: Enzyme activity is inhibited or unexpectedly altered.

  • Potential Cause: this compound is acting as a competitive inhibitor or an alternative substrate for the enzyme.

  • Troubleshooting Steps:

    • Vary substrate concentration: Perform the enzyme assay with a range of substrate concentrations in the presence and absence of this compound. If it is a competitive inhibitor, the inhibition can be overcome at high substrate concentrations.

    • Analyze reaction products: If you suspect this compound is acting as a substrate, use analytical techniques like HPLC or mass spectrometry to analyze the reaction mixture for the expected product and any potential products from the metabolism of this compound.

    • Remove this compound: If possible, remove this compound from the sample before the enzyme assay using methods like dialysis or size-exclusion chromatography.

Data Presentation

Table 1: Hypothetical Interference of this compound in the BCA Protein Assay

This compound Concentration (mM)Absorbance at 562 nm (AU)Apparent Protein Concentration (µg/mL)
00.0500
10.07510
50.15040
100.25080

Disclaimer: This table presents hypothetical data for illustrative purposes to guide troubleshooting. Actual interference levels may vary depending on assay conditions.

Table 2: Effect of S-Methylmethionine Sulfonium Chloride on 3T3-L1 Cell Viability (MTT Assay)

This compound Concentration (mM)Cell Viability (% of Control)Statistical Significance (p-value)
0100-
50~98> 0.05
70~96> 0.05
90~95> 0.05
100~94> 0.05

Data adapted from a study on 3T3-L1 pre-adipocyte cell lines, which showed no statistically significant decrease in cell viability.[1][2]

Experimental Protocols

Protocol 1: Trichloroacetic Acid (TCA) Protein Precipitation

This protocol can be used to remove small molecule interferents like this compound from protein samples.

  • Sample Preparation: Start with your protein sample containing this compound.

  • TCA Addition: Add an equal volume of ice-cold 20% (w/v) TCA to your sample.

  • Incubation: Vortex briefly and incubate on ice for 30 minutes to precipitate the protein.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Removal: Carefully decant the supernatant, which contains the interfering substances.

  • Washing: Add 500 µL of ice-cold acetone to the protein pellet.

  • Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Drying: Discard the acetone and air-dry the pellet for 10-15 minutes. Do not over-dry.

  • Resuspension: Resuspend the protein pellet in a buffer compatible with your downstream assay.

Protocol 2: Control for Redox Interference in Cell Viability Assays (e.g., MTT)
  • Prepare a cell-free plate: In a 96-well plate, add the same volume of cell culture medium as used in your experimental wells, but without cells.

  • Add this compound: To these wells, add the same concentrations of this compound as used in your experiment.

  • Incubate: Incubate the plate under the same conditions as your experimental plate.

  • Add MTT reagent: Add the MTT reagent to the cell-free wells.

  • Incubate: Incubate for the standard time required for formazan (B1609692) formation.

  • Add Solubilizer: Add the solubilizing agent (e.g., DMSO, isopropanol).

  • Read Absorbance: Measure the absorbance at the appropriate wavelength.

  • Analysis: Any absorbance in these wells above the background (medium only) is due to the direct reduction of the viability reagent by this compound. This value should be subtracted from your experimental readings.

Visualizations

Interference_Pathway cluster_assay Biochemical Assay cluster_interferent Potential Interference Assay Assay Readout (e.g., Colorimetric, Fluorescent) Reagent Assay Reagent (e.g., Redox indicator, Cu2+) Reagent->Assay Signal Generation VitU This compound (S-Methylmethionine) VitU->Reagent Direct Interaction (e.g., Reduction) Analyte Analyte of Interest (e.g., Protein, Enzyme) Analyte->Reagent Expected Reaction

Caption: Potential direct interference of this compound with assay reagents.

Troubleshooting_Workflow Start Unexpected Assay Result CheckInterference Suspect this compound Interference? Start->CheckInterference RunControl Run 'Vitamin U only' Control CheckInterference->RunControl Yes NoInterference Interference Unlikely. Troubleshoot other assay parameters. CheckInterference->NoInterference No InterferenceObserved Interference Observed? RunControl->InterferenceObserved Mitigate Mitigate Interference: - Dilute Sample - Remove Interferent - Use Alternative Assay InterferenceObserved->Mitigate Yes InterferenceObserved->NoInterference No End Valid Result Mitigate->End

References

Technical Support Center: Enhancing the Bioavailability of Vitamin U Chloride (S-methylmethionine sulfonium chloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to understanding and enhancing the bioavailability of Vitamin U chloride (MMSC). This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development efforts.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during experiments with this compound.

Question Answer & Troubleshooting
What is this compound and why is its bioavailability a concern? This compound, or S-methylmethionine sulfonium (B1226848) chloride (MMSC), is a water-soluble derivative of the amino acid methionine.[1][2] Its high hydrophilicity can limit its passive diffusion across the lipid-rich cell membranes of the gastrointestinal tract, potentially leading to variable and incomplete absorption. Enhancing its bioavailability is crucial to ensure consistent and effective dosing in experimental and therapeutic settings.
My in vitro/in vivo experiments with MMSC are showing inconsistent results. Could this be a bioavailability issue? Yes, inconsistent results are a common sign of poor or variable bioavailability. Several factors could be at play: * Degradation: MMSC may be unstable in certain pH environments or in the presence of specific enzymes in the gut. Consider performing stability studies in simulated gastric and intestinal fluids.[3][4] * Hygroscopicity: MMSC is hygroscopic, meaning it readily absorbs moisture from the air.[5] This can affect its physical properties and dissolution rate. Store MMSC in a tightly sealed container in a dry environment. * Low Permeability: The inherent hydrophilicity of MMSC can lead to low intestinal permeability. Consider formulation strategies to improve its absorption (see Section 2).
What are the key physicochemical properties of MMSC to consider in formulation development? Understanding the physicochemical properties of MMSC is essential for designing effective delivery systems. Key properties are summarized in the table below.
Are there any known transporters for MMSC that could be targeted to enhance absorption? While specific transporters for MMSC have not been definitively identified, as a methionine derivative, it is plausible that it may be a substrate for amino acid transporters in the gut, such as members of the Solute Carrier (SLC) family (e.g., SLC7A5, SLC38A2, SLC43A2).[6][7][8] Targeting these transporters could be a viable strategy for enhancing its uptake.
How can I analytically quantify MMSC in biological samples to assess its bioavailability? Validated analytical methods are crucial for pharmacokinetic studies. While a specific, universally adopted method for MMSC in plasma is not widely documented, methods for similar compounds like S-adenosylmethionine (SAM) can be adapted. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules like MMSC in complex biological matrices.[9][10]

Section 2: Data Presentation

Physicochemical Properties of this compound (MMSC)

A thorough understanding of the physicochemical properties of MMSC is the foundation for developing strategies to enhance its bioavailability.

PropertyValueSource(s)
Molecular Formula C₆H₁₄ClNO₂S[5][10]
Molecular Weight 199.70 g/mol [5][10]
Appearance White to off-white crystalline powder[5][10]
Melting Point 134-140 °C (decomposes)[5][11]
Solubility - Water: 100 mg/mL (freely soluble) - Alcohol: Soluble - DMSO: Insoluble[9][12]
pH (aqueous solution) 4.0 - 5.5
Hygroscopicity Hygroscopic[5]
logP (o/w) 0.280 (estimated)[9]
In Vitro Permeability Data

While comprehensive in vivo oral bioavailability data for MMSC is limited in publicly available literature, in vitro models can provide an indication of its potential for oral absorption. The Caco-2 cell permeability assay is a widely accepted model for predicting human intestinal absorption.

CompoundApparent Permeability Coefficient (Papp) (cm/s)DirectionInterpretationSource(s)
S-methylmethionine (SMM) 4.69 × 10⁻⁵Not SpecifiedGood oral absorption predicted[13]
Propranolol (High Permeability Control) >10 × 10⁻⁶A to BHigh Permeability[14]
Atenolol (Low Permeability Control) <1 × 10⁻⁶A to BLow Permeability[14]

Note: The provided Papp value for SMM suggests good potential for oral absorption in an in vitro setting. However, in vivo bioavailability can be influenced by other factors such as first-pass metabolism and gut wall efflux.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to enhancing the bioavailability of this compound.

Protocol for In Vitro Stability Assessment of MMSC in Simulated Gastrointestinal Fluids

Objective: To evaluate the stability of MMSC under conditions simulating the pH of the stomach and small intestine.

Materials:

  • This compound (MMSC)

  • Simulated Gastric Fluid (SGF), USP Test Solution (without pepsin)

  • Simulated Intestinal Fluid (SIF), USP Test Solution (without pancreatin)

  • HPLC system with UV or MS detector

  • Shaking water bath or incubator set to 37°C

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare a stock solution of MMSC in deionized water at a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • For gastric stability, add a known volume of the MMSC stock solution to a predetermined volume of SGF to achieve the desired final concentration (e.g., 100 µg/mL).

    • For intestinal stability, perform the same dilution in SIF.

  • Time Points: Incubate the solutions at 37°C. At specified time points (e.g., 0, 30, 60, 120, and 180 minutes), withdraw an aliquot from each solution.

  • Sample Quenching: Immediately quench the reaction by diluting the aliquot in a mobile phase or a suitable buffer to prevent further degradation.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of MMSC remaining.

  • Data Analysis: Plot the concentration of MMSC as a function of time. Calculate the percentage of MMSC remaining at each time point relative to the initial concentration (time 0).

Protocol for Microencapsulation of MMSC using Spray Drying

Objective: To encapsulate MMSC in a polymer matrix to potentially protect it from degradation and enhance its absorption.

Materials:

  • This compound (MMSC)

  • Encapsulating agent (e.g., Chitosan, Hydroxypropylmethylcellulose - HPMC)

  • Solvent (e.g., deionized water)

  • Spray dryer

  • Magnetic stirrer

Procedure:

  • Polymer Solution Preparation: Prepare a solution of the encapsulating agent in the appropriate solvent (e.g., 2% w/v Chitosan in 1% acetic acid solution). Stir until fully dissolved.

  • MMSC Dispersion: Disperse MMSC into the polymer solution at a desired core-to-wall material ratio (e.g., 1:2). Stir continuously to ensure a homogenous mixture.

  • Spray Drying:

    • Set the spray dryer parameters. These will need to be optimized for the specific polymer and solvent system. Typical starting parameters could be:

      • Inlet temperature: 120-160°C

      • Outlet temperature: 70-90°C

      • Feed rate: 3-5 mL/min

      • Aspirator rate: 80-100%

  • Atomization: Feed the MMSC-polymer dispersion into the spray dryer. The solvent will evaporate rapidly, forming solid microparticles.

  • Collection: Collect the dried microparticles from the cyclone collector.

  • Characterization: Characterize the resulting microcapsules for particle size, morphology (using scanning electron microscopy), encapsulation efficiency, and in vitro release profile.

Protocol for Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of MMSC and evaluate the effectiveness of bioavailability-enhancing formulations.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • MMSC solution and/or MMSC formulation

  • Control compounds: Propranolol (high permeability) and Atenolol (low permeability)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture and Seeding: Culture Caco-2 cells according to standard protocols. Seed the cells onto the Transwell® inserts at an appropriate density and allow them to differentiate for 21-25 days, forming a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.

  • Permeability Study (Apical to Basolateral - A to B):

    • Wash the cell monolayers with transport buffer.

    • Add the MMSC solution or formulation to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Sample Analysis: Analyze the concentration of MMSC in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt: The rate of drug appearance in the receiver chamber.

      • A: The surface area of the filter membrane.

      • C₀: The initial concentration of the drug in the donor chamber.

Section 4: Mandatory Visualizations

Signaling Pathway for Potential MMSC Intestinal Absorption

MMSC_Absorption cluster_Enterocyte Enterocyte Lumen Intestinal Lumen (MMSC) AAT Amino Acid Transporters (e.g., SLC family) Lumen->AAT Primary Route Passive Passive Diffusion (Limited) Lumen->Passive Minor Route Enterocyte Bloodstream Bloodstream Metabolism Intracellular Metabolism AAT->Metabolism Efflux Efflux Pumps (e.g., P-gp) AAT->Efflux Potential Efflux Passive->Bloodstream Metabolism->Bloodstream To Circulation Efflux->Lumen

Caption: Hypothetical pathways for the intestinal absorption of this compound (MMSC).

Experimental Workflow for Bioavailability Enhancement

Bioavailability_Workflow Start Start: Low Bioavailability of MMSC Formulation Formulation Strategies Start->Formulation Encapsulation Microencapsulation (e.g., Spray Drying) Formulation->Encapsulation Prodrug Prodrug Synthesis Formulation->Prodrug Excipients Use of Permeation Enhancers/Excipients Formulation->Excipients InVitro In Vitro Evaluation Encapsulation->InVitro Prodrug->InVitro Excipients->InVitro Stability Stability Studies (SGF, SIF) InVitro->Stability Permeability Caco-2 Permeability Assay InVitro->Permeability Release In Vitro Release Kinetics InVitro->Release InVivo In Vivo Studies (Animal Models) Permeability->InVivo Promising Results PK_Study Pharmacokinetic (PK) Study InVivo->PK_Study End End: Enhanced Bioavailability PK_Study->End

Caption: Logical workflow for developing and evaluating strategies to enhance MMSC bioavailability.

Logical Relationship of Troubleshooting Low MMSC Efficacy

Troubleshooting_MMSC Problem Problem: Inconsistent/Low Efficacy of MMSC RootCause Potential Root Causes Problem->RootCause Degradation Chemical Instability (pH, enzymes) RootCause->Degradation Solubility Poor Dissolution (Hygroscopicity) RootCause->Solubility Permeability Low Intestinal Permeability RootCause->Permeability StabilityTest Conduct Stability Assays (SGF/SIF) Degradation->StabilityTest Investigate Storage Improve Storage Conditions (Dry, Sealed) Solubility->Storage Mitigate Formulation Implement Bioavailability Enhancement Strategies Permeability->Formulation Address Solution Troubleshooting Solutions Outcome Improved Experimental Consistency and Efficacy Solution->Outcome StabilityTest->Solution Storage->Solution Formulation->Solution

Caption: A troubleshooting guide for addressing low efficacy of MMSC in experiments.

References

Technical Support Center: Troubleshooting Inconsistent Results with "Vitamin U chloride"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Vitamin U chloride," also known as S-Methylmethionine (SMM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you might encounter.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why are my experimental results inconsistent?

A1: "this compound" is the common name for S-Methylmethionine chloride (SMM), a derivative of the amino acid methionine. It is not a true vitamin. The most common reason for inconsistent results is its inherent instability. SMM is sensitive to light, air, temperature, and pH. Degradation can lead to a lower effective concentration of the active compound in your experiments, resulting in variability.

Q2: How should I store "this compound" powder and solutions to maintain stability?

A2: Proper storage is critical. The solid powder is hygroscopic and should be stored at 4°C under an inert atmosphere. For solutions, it is highly recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, prepare stock solutions in an acidic buffer (pH 4.0-6.0) and store them in small, single-use aliquots at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles.

Q3: What are the main degradation products of "this compound" and do they interfere with assays?

A3: The primary degradation products of SMM are dimethyl sulfide (B99878) (DMS) and homoserine. DMS is a volatile compound with a distinct odor. While these degradation products are generally not cytotoxic at low concentrations, their presence indicates a loss of the active SMM. In assays that rely on the specific structure of SMM, these degradation products will not be active and will lead to an underestimation of the intended biological effect.

Troubleshooting Guides

Problem 1: Low or No Bioactivity in Cell-Based Assays
Possible Cause Suggested Solution
Degradation of SMM in stock solution or culture medium. Prepare fresh SMM solutions immediately before use. If using a stock solution, ensure it has been stored properly (see FAQ Q2). When diluting into culture medium (typically at a neutral pH), add the SMM solution to the medium just before treating the cells.
Incorrect concentration due to degradation. Quantify the concentration of your SMM stock solution using a validated analytical method like HPLC before each experiment (see Experimental Protocol 2).
Cell line is not responsive to SMM. Include a positive control cell line if one is known from the literature. Perform a dose-response experiment over a wide concentration range to determine the optimal effective concentration for your specific cell line.
Problem 2: High Variability Between Replicates
Possible Cause Suggested Solution
Inconsistent SMM concentration across wells. Ensure thorough mixing of the SMM-containing medium before and during plating. As SMM can degrade over time, try to minimize the time between preparing the treatment medium and adding it to the cells.
"Edge effect" in multi-well plates. Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium.
Pipetting errors. Calibrate your pipettes regularly. When preparing serial dilutions, ensure proper mixing at each step.

Data Presentation

Table 1: Thermal Degradation of S-Methylmethionine (SMM) in Aqueous Solution

The thermal degradation of SMM follows first-order kinetics. The rate of degradation is significantly influenced by temperature and pH.

pHTemperature (°C)Half-life (t½) in minutesReference
4.082~180[1]
4.099~45[1]
5.2Boiling38[2]
5.5Boiling32.5[2]
8.082~120[1]
8.099~30[1]

Note: This table provides an approximate guide. Actual degradation rates may vary depending on the specific buffer system and other components in the solution.

Experimental Protocols

Experimental Protocol 1: Preparation of "this compound" (SMM) Stock Solution for Cell Culture

Materials:

  • S-Methylmethionine chloride powder

  • Sterile, deionized water

  • Sterile 0.1 M Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of SMM powder.

  • Dissolve the powder in a minimal amount of sterile, deionized water.

  • Adjust the pH of the solution to between 4.0 and 5.0 using 0.1 M HCl. Use a calibrated pH meter.

  • Bring the solution to the final desired concentration with sterile, deionized water. A common stock solution concentration is 100 mM.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquot the sterilized stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for up to one month.

  • When ready to use, thaw an aliquot rapidly and dilute it to the final working concentration in your cell culture medium immediately before adding it to the cells. Do not refreeze any unused portion of the thawed aliquot.

Experimental Protocol 2: Quantification of S-Methylmethionine (SMM) by HPLC

This protocol provides a general method for the quantification of SMM. The exact parameters may need to be optimized for your specific HPLC system and sample matrix.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • SMM standard of known purity

  • Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (B52724) (Solvent B)

  • Sample preparation reagents (e.g., perchloric acid for protein precipitation)

Procedure:

  • Preparation of Standards: Prepare a series of SMM standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase.

  • Sample Preparation:

    • For aqueous solutions, dilute the sample in the mobile phase.

    • For biological samples (e.g., cell lysates, plasma), precipitate proteins by adding an equal volume of ice-cold 10% perchloric acid. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. Collect the supernatant for analysis.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution can be used for better separation. For example:

      • 0-5 min: 100% Solvent A

      • 5-15 min: Linear gradient to 20% Solvent B

      • 15-20 min: Hold at 20% Solvent B

      • 20-25 min: Return to 100% Solvent A and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

  • Analysis: Inject the standards and samples. Construct a standard curve by plotting the peak area against the concentration of the SMM standards. Determine the concentration of SMM in the samples by interpolating their peak areas on the standard curve.

Mandatory Visualizations

Signaling Pathways

SMM_Signaling_Pathways cluster_ERK ERK1/2 Pathway in Wound Healing cluster_SAM S-Methylmethionine Cycle SMM S-Methylmethionine (Vitamin U) Receptor Unknown Receptor SMM->Receptor Activates Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Promotes Methionine Methionine SAM S-Adenosyl- methionine (SAM) Methionine->SAM MAT SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methyltransferases SMM_cycle S-Methylmethionine (Vitamin U) SAM->SMM_cycle MMT Methylation Methylation Reactions (DNA, proteins, etc.) SAM->Methylation Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS SMM_cycle->Methionine BHMT

Caption: Signaling pathways involving S-Methylmethionine (SMM).

Experimental and Logical Workflows

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Stability Review SMM Stability: - Freshly prepared solutions? - Proper storage conditions? Start->Check_Stability Check_Concentration Verify SMM Concentration: - Quantify with HPLC? Start->Check_Concentration Check_Assay Examine Assay Protocol: - Pipetting accuracy? - Edge effects? - Positive/Negative controls? Start->Check_Assay Degradation_Suspected Degradation is Likely Check_Stability->Degradation_Suspected Concentration_Incorrect Concentration is Incorrect Check_Concentration->Concentration_Incorrect Assay_Issue Assay Variability Check_Assay->Assay_Issue Solution1 Implement Strict Handling Protocol: - Prepare solutions fresh. - Minimize exposure to light and air. Degradation_Suspected->Solution1 Solution2 Re-standardize SMM Solution and Adjust Experimental Concentrations Concentration_Incorrect->Solution2 Solution3 Refine Assay Technique: - Calibrate pipettes. - Avoid outer wells. - Include appropriate controls. Assay_Issue->Solution3 End Consistent Results Solution1->End Solution2->End Solution3->End

Caption: A logical workflow for troubleshooting inconsistent results with SMM.

References

Technical Support Center: Optimization of Cell Culture Conditions with Vitamin U Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Vitamin-U Chloride (S-Methylmethionine Sulfonium Chloride) in cell culture applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is Vitamin U chloride and what are its common applications in cell culture?

A1: this compound, chemically known as S-Methylmethionine Sulfonium Chloride, is a derivative of the amino acid methionine.[1] In cell culture, it is utilized for its various biological activities, including promoting cell proliferation and migration, offering protection against oxidative stress and UVB radiation, and influencing cell differentiation pathways.[2][3][4]

Q2: In which cell lines has this compound been shown to be effective?

A2: this compound has been successfully used in a variety of cell lines, including:

  • Human Dermal Fibroblasts (hDFs) for promoting proliferation and migration.[3]

  • Keratinocyte Progenitor Cells (KPCs) for its photoprotective effects.[2]

  • 3T3-L1 pre-adipocyte cell lines for inhibiting differentiation.

  • Intestinal Porcine Epithelial Cells (IPEC-J2) to study gut barrier function.[5]

  • Chang's liver cells, where it has shown lower toxicity compared to L-methionine.[6]

Q3: What is the recommended working concentration for this compound?

A3: The optimal concentration of this compound is highly dependent on the cell type and the desired biological effect. The effective range is broad, from micromolar to millimolar concentrations. For example, 100 µM has been used to promote the proliferation of human dermal fibroblasts, while concentrations between 10 mM and 100 mM have been used to inhibit adipocyte differentiation.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in water.[7] To prepare a stock solution, dissolve the powder in sterile, deionized water. It is recommended to then filter-sterilize the solution using a 0.22 µm filter before use.[3] For long-term storage, it is advisable to prepare aliquots of the stock solution and store them at -20°C to avoid repeated freeze-thaw cycles.

Q5: Is this compound stable in cell culture media?

A5: this compound is reported to be unstable in the presence of light or air.[7] Therefore, it is recommended to add the compound to the cell culture medium immediately before use. When conducting experiments, plates should be incubated in a dark environment, such as a standard cell culture incubator.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate or oily droplets form in the media upon adding this compound. 1. High concentration of this compound. 2. Interaction with media components. 3. Improper dissolution of the stock solution.1. Prepare a fresh, lower concentration stock solution. Ensure the final concentration in the media is within the recommended range for your cell type. 2. Test the solubility in a small volume of your specific cell culture medium before adding to the entire volume. 3. Ensure the stock solution is fully dissolved before adding it to the medium. Briefly vortexing the stock solution before use may help.
No observable effect on cell proliferation or other expected outcomes. 1. Sub-optimal concentration of this compound. 2. Degradation of this compound. 3. Cell line is not responsive. 4. Insufficient incubation time.1. Perform a dose-response experiment to determine the optimal concentration. 2. Prepare a fresh stock solution of this compound, as it can be unstable.[7] 3. Confirm from literature if the cell line you are using is expected to respond. 4. Optimize the incubation time; effects may be time-dependent.
High levels of cytotoxicity or unexpected cell death. 1. Concentration of this compound is too high. 2. Contamination of the stock solution. 3. Cell line is particularly sensitive.1. Perform a toxicity assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration for your cell line and use a concentration below this level. 2. Always use a sterile technique and filter-sterilize the stock solution. 3. Start with a much lower concentration range if you suspect high sensitivity.
Inconsistent results between experiments. 1. Inconsistent preparation of this compound solution. 2. Variability in cell seeding density. 3. Degradation of this compound over the course of the experiment.1. Prepare a large batch of stock solution, aliquot, and freeze to ensure consistency. 2. Ensure consistent cell numbers are seeded for each experiment. 3. For long-term experiments, consider replenishing the media with freshly added this compound at regular intervals.

Data Summary Tables

Table 1: Effective Concentrations of this compound in Different Cell Lines and Assays

Cell LineAssayConcentration RangeIncubation TimeObserved Effect
Human Dermal Fibroblasts (hDFs)Proliferation & Migration100 µM24 hPromoted proliferation and migration[3]
Human Dermal Fibroblasts (hDFs)ERK1/2 Activation0 - 1 mM24 hActivated ERK1/2 signaling[3]
Keratinocyte Progenitor Cells (KPCs)Viability (post-UVB)1 - 1000 µM-Increased viability in a dose-dependent manner[2]
3T3-L1 Pre-adipocytesAdipocyte Differentiation10 - 100 mM7 daysInhibited differentiation[3]
IPEC-J2 CellsProliferation0.1, 0.5, 1 mM24 hStimulated proliferation[5]
Chang's Liver CellsProliferation5 mM72 hNo significant reduction in proliferation compared to control[6]

Experimental Protocols

Protocol 1: Cell Proliferation Assay using MTT

This protocol is a general guideline for assessing the effect of this compound on cell proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Sterile, deionized water

  • 0.22 µm syringe filter

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in sterile water and filter-sterilize.

    • Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of water as the highest this compound concentration).

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well.

    • Incubate at room temperature in the dark for 2-4 hours, or until the formazan (B1609692) crystals are fully dissolved.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol outlines a method to assess the effect of this compound on cell migration.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • 6-well or 12-well cell culture plates

  • Sterile p200 pipette tip or a cell scraper

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer after 24-48 hours.

  • Creating the "Wound":

    • Once the cells are confluent, use a sterile p200 pipette tip to create a straight scratch in the monolayer.

    • Wash the wells gently with PBS to remove detached cells.

  • Treatment:

    • Replace the PBS with a complete medium containing the desired concentration of this compound or a vehicle control.

  • Image Acquisition:

    • Capture images of the scratch at time 0.

    • Incubate the plate and capture images of the same field at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis:

    • Measure the width of the scratch at different time points for each condition.

    • Calculate the percentage of wound closure relative to the initial scratch area.

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound has been shown to influence key signaling pathways involved in cell growth, differentiation, and stress response.

Vitamin_U_Signaling VitaminU This compound CellSurfaceReceptor Cell Surface Receptor (Hypothesized) VitaminU->CellSurfaceReceptor Activates AMPK AMPK VitaminU->AMPK Activates ERK1_2 ERK1/2 CellSurfaceReceptor->ERK1_2 Activates Proliferation Cell Proliferation ERK1_2->Proliferation Migration Cell Migration ERK1_2->Migration AdipogenicFactors Adipogenic Factors (e.g., PPAR-γ, C/EBP-α) AMPK->AdipogenicFactors Inhibits AdipocyteDiff Adipocyte Differentiation AdipogenicFactors->AdipocyteDiff

This compound signaling pathways.
Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on cell culture.

Experimental_Workflow Start Start StockPrep Prepare Vitamin U Chloride Stock Solution Start->StockPrep CellSeeding Seed Cells Start->CellSeeding Treatment Treat Cells with This compound StockPrep->Treatment CellSeeding->Treatment Incubation Incubate for Desired Time Treatment->Incubation Assay Perform Assay (e.g., MTT, Migration) Incubation->Assay DataCollection Data Collection and Analysis Assay->DataCollection End End DataCollection->End

General experimental workflow.

References

Technical Support Center: Vitamin U Chloride (S-Methylmethionine Sulfonium Chloride)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity, quality control, and experimental use of Vitamin U chloride (S-Methylmethionine Sulfonium Chloride, MMSC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

A1: this compound, chemically known as S-Methylmethionine Sulfonium Chloride (MMSC), is a derivative of the amino acid methionine.[1][2] While not a true vitamin, it is often referred to as "Vitamin U" due to its historical association with potential benefits for gastrointestinal health.[1][2] In research, it is primarily investigated for its anti-ulcer, anti-inflammatory, antioxidant, and cytoprotective properties.[2][3][4] It is also used in studies related to wound healing and liver protection.[4][5]

Q2: What are the typical purity specifications for research-grade this compound?

A2: High-quality, research-grade this compound should be a white crystalline powder with a purity of 98% or higher. Key quality control specifications from various suppliers are summarized in the table below.

Q3: How should I store this compound to ensure its stability?

A3: this compound is known to be unstable when exposed to light and air.[1] It is also hygroscopic, meaning it readily absorbs moisture from the atmosphere. Therefore, it is crucial to store it in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, temperatures of -20°C are recommended for the powder form.[6] Stock solutions should be prepared fresh; if storage is necessary, they should be kept at -20°C for no longer than one month.[6]

Q4: What are the common degradation products of this compound?

A4: The primary degradation of this compound can lead to the formation of dimethyl sulfide (B99878) (which has a characteristic unpleasant odor) and homoserine. Under oxidative conditions, methionine sulfoxide (B87167) can also be a degradation product. Thermal degradation follows first-order kinetics and is influenced by pH and temperature.[7]

Troubleshooting Guides

Experimental Workflow: General Handling and Preparation of this compound Solutions

G cluster_storage Storage cluster_prep Solution Preparation cluster_use Experimental Use storage Store at -20°C Protect from light and moisture weigh Weigh quickly in a low-humidity environment storage->weigh Equilibrate to room temp before opening dissolve Dissolve in desired solvent (e.g., water, buffer) weigh->dissolve filter Sterile filter (0.22 µm) for cell culture dissolve->filter use Use immediately for best results filter->use G MMSC This compound (MMSC) Receptor Cell Surface Receptor (e.g., GPCR, RTK) MMSC->Receptor Binds to Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Activates Nucleus->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation Promotes Migration Cell Migration Transcription_Factors->Migration Promotes

References

Technical Support Center: S-Methylmethionine Chloride Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of S-methylmethionine (B80178) (SMM) chloride extraction methods. Here you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is S-methylmethionine (SMM) and why is its extraction challenging?

A1: S-methylmethionine, often referred to as Vitamin U, is a derivative of the amino acid methionine found in many plants, with particularly high concentrations in cabbage and green tea.[1][2] Its extraction can be challenging due to its thermal instability and susceptibility to degradation under alkaline conditions.[2][3] High temperatures or pH levels can lead to the breakdown of SMM into dimethyl sulfide (B99878) (DMS) and homoserine, resulting in a loss of the desired compound and the generation of a characteristic off-odor.[3][4]

Q2: Which plant sources are richest in S-methylmethionine?

A2: Research has shown that vegetables from the Brassicaceae family are particularly rich in SMM. Cabbage (Brassica oleracea) is one of the most well-documented sources.[5] Other good sources include fresh, high-quality green teas like gyokuro and sen-cha.[2]

Q3: What are the critical parameters to control during SMM extraction?

A3: The most critical parameters to control are temperature and pH. To prevent degradation, it is essential to employ non-thermal extraction methods and maintain a neutral to slightly acidic pH throughout the process.[3][6] Additionally, the choice of solvent and the method of solvent removal are crucial for preserving the integrity of the SMM molecule.[7]

Q4: How should I store my plant material and final SMM extract?

A4: Improper storage can lead to significant degradation of SMM. Plant materials should be stored in a way that minimizes enzymatic activity and degradation. For extracts, storage at low temperatures (4°C for short-term and -20°C or -80°C for long-term) in the dark and under an inert atmosphere is recommended to prevent degradation.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No SMM Yield Thermal Degradation: Use of high temperatures during extraction or solvent evaporation.Employ non-thermal extraction methods such as cold maceration, ultrasound-assisted extraction (UAE) at controlled temperatures, or decoction with careful temperature monitoring.[8][9] Use vacuum evaporation or freeze-drying for solvent removal instead of high-heat methods.[6][7]
Alkaline Degradation: The pH of the extraction solvent or sample is too high.Maintain the pH of the extraction solvent and subsequent solutions in a neutral to slightly acidic range (pH 4-7).[3]
Inappropriate Solvent: The solvent used has poor solubility for SMM.SMM is highly soluble in water.[9] Use aqueous-based solvents or polar organic solvents like ethanol, which has been shown to be effective for extracting polar compounds.[10]
Enzymatic Degradation: Endogenous enzymes in the plant material are breaking down SMM.Consider a blanching step with carefully controlled temperature and time to deactivate enzymes before extraction. Alternatively, freeze-drying the plant material immediately after harvesting can minimize enzymatic activity.[6]
Presence of Impurities in the Final Product Inefficient Purification: The purification method is not adequately separating SMM from other plant components.Ion-exchange chromatography is a highly effective method for purifying SMM.[11] Use a cation exchange resin and optimize the pH and salt gradient for elution to achieve high purity.[12]
Co-extraction of other compounds: The initial extraction is not selective for SMM.Adjust the polarity of the extraction solvent to minimize the co-extraction of undesirable compounds. A preliminary wash with a non-polar solvent like hexane (B92381) can remove lipids and other non-polar impurities before the main extraction.[13]
"Cabbage-like" Odor in the Extract Degradation of SMM to Dimethyl Sulfide (DMS): This is a clear indicator of SMM breakdown due to heat or high pH.Re-evaluate the entire extraction and purification process to identify and eliminate any steps involving high temperatures or alkaline conditions.[4]
Poor Separation in Ion-Exchange Chromatography Incorrect pH or Ionic Strength: The pH of the buffer is not optimal for SMM binding or elution, or the ionic strength of the sample/buffer is too high.[12][14]Ensure the pH of the loading buffer is at least one pH unit below the isoelectric point (pI) of SMM to ensure a net positive charge and strong binding to a cation exchanger.[15] Decrease the ionic strength of the sample before loading and use a gradual salt gradient for elution.[16]
Column Overload: Too much sample has been loaded onto the column.Reduce the amount of crude extract loaded onto the column to avoid exceeding its binding capacity.[12]

Quantitative Data on Extraction Methods

While extensive comparative data on various non-thermal extraction methods for SMM is limited, the following table summarizes findings from available literature. It is important to note that the optimal method may vary depending on the specific plant material and desired purity.

Extraction Method Solvent Source Material Key Findings Reference
Decoction Deionized WaterDried Cabbage LeavesHigher yield of SMM compared to Soxhlet extraction.[9]
Non-heating Continuous Circulation Purified Water (15°C)Vacuum-dried Cabbage PowderYielded 80 mg of SMM per 100 ml of extract.[6]
Aqueous Extraction WaterDried White CabbageFound to have a higher rate of SMM active ingredient compared to other plants in the Brassicaceae family.[5]

Experimental Protocols

Protocol 1: Non-Thermal Aqueous Extraction of S-Methylmethionine from Cabbage

This protocol is based on the principles of gentle extraction to minimize degradation.

1. Sample Preparation: a. Select fresh, high-quality cabbage (Brassica oleracea). b. Wash the cabbage thoroughly and remove any damaged outer leaves. c. Cut the cabbage into small pieces and immediately freeze-dry to preserve the SMM content and inhibit enzymatic degradation. d. Grind the freeze-dried cabbage into a fine powder.

2. Extraction: a. Suspend the cabbage powder in cold, purified water (e.g., 4°C) at a ratio of 1:10 (w/v). b. Stir the suspension gently for 2-3 hours at 4°C. c. Separate the solid material by centrifugation at 4,000 x g for 20 minutes at 4°C. d. Collect the supernatant containing the crude SMM extract.

3. Clarification: a. Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

4. Solvent Removal (Concentration): a. Concentrate the clarified extract using a rotary evaporator under vacuum at a low temperature (not exceeding 30°C). b. Alternatively, freeze-dry the extract to obtain a powdered crude SMM product.

Protocol 2: Purification of S-Methylmethionine by Cation-Exchange Chromatography

This protocol outlines the purification of the crude SMM extract.

1. Resin Preparation: a. Select a strong cation exchange resin (e.g., Dowex 50W). b. Prepare the resin according to the manufacturer's instructions, typically involving washing with acid, base, and then equilibrating with the starting buffer.

2. Column Packing and Equilibration: a. Pack a chromatography column with the prepared resin. b. Equilibrate the column by washing with several column volumes of the starting buffer (e.g., 0.1 M sodium citrate (B86180) buffer, pH 3.5) until the pH and conductivity of the eluate match the starting buffer.

3. Sample Loading: a. Dissolve the crude SMM extract in the starting buffer. b. Adjust the pH of the sample to match the starting buffer. c. Load the sample onto the equilibrated column at a slow flow rate.

4. Washing: a. Wash the column with the starting buffer to remove any unbound impurities. Monitor the absorbance at 280 nm until it returns to baseline.

5. Elution: a. Elute the bound SMM using a linear gradient of increasing salt concentration (e.g., 0 to 1.0 M NaCl in the starting buffer). b. Alternatively, a stepwise elution with increasing concentrations of a stronger base (e.g., 2 M NH4OH) can be used. c. Collect fractions and monitor the elution profile using a suitable detection method (e.g., ninhydrin (B49086) assay or HPLC).

6. Desalting and Final Product Preparation: a. Pool the fractions containing pure SMM. b. Desalt the pooled fractions using a suitable method like dialysis or a desalting column. c. Lyophilize the desalted solution to obtain pure S-methylmethionine chloride as a white powder.

Visualizations

SMM_Biosynthesis_Pathway cluster_cycle S-Methylmethionine Cycle Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM Methionine Adenosyltransferase SMM S-Methylmethionine SAM->SMM Methionine S-methyltransferase SMM->Methionine Homocysteine S-methyltransferase Homocysteine Homocysteine Homocysteine->Methionine Methionine Synthase

Caption: Biosynthesis pathway of S-methylmethionine (SMM) in plants.

SMM_Extraction_Workflow start Plant Material (e.g., Cabbage) prep Sample Preparation (Freeze-drying, Grinding) start->prep extraction Non-Thermal Extraction (e.g., Cold Water) prep->extraction separation Solid-Liquid Separation (Centrifugation, Filtration) extraction->separation concentration Solvent Removal (Vacuum Evaporation/Lyophilization) separation->concentration crude Crude SMM Extract concentration->crude purification Purification (Ion-Exchange Chromatography) crude->purification final_product Pure SMM Chloride purification->final_product

Caption: General experimental workflow for SMM chloride extraction.

References

Technical Support Center: Synthesis of S-Methylmethionine Chloride ("Vitamin U")

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of S-Methylmethionine Chloride, commonly known as "Vitamin U." This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development activities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the chemical and microbial synthesis of S-Methylmethionine Chloride.

1. My reaction yield is consistently low. What are the potential causes and solutions?

  • Answer: Low yields in the chemical synthesis of S-Methylmethionine Chloride can stem from several factors. A primary cause is the incomplete reaction between L-methionine and the methylating agent. To address this, ensure the methylating agent (e.g., methyl iodide) is fresh and used in a slight molar excess. The reaction is also sensitive to temperature and time; prolonged reaction times at elevated temperatures can lead to product degradation.

    For microbial synthesis, low yields are often linked to suboptimal precursor availability, specifically S-adenosylmethionine (SAM).[1] To enhance production, consider engineering the microbial strain to overexpress key enzymes in the SAM biosynthesis pathway.[2] Additionally, the degradation of the synthesized S-Methylmethionine can be a significant issue. Knocking out genes responsible for its degradation, such as those encoding for homocysteine S-methyltransferase, can improve accumulation.[2]

2. I am observing the formation of an unpleasant odor during my synthesis/workup. What is it and how can I mitigate it?

  • Answer: The characteristic unpleasant odor is due to the decomposition of S-Methylmethionine Chloride into dimethyl sulfide (B99878) (DMS).[3] This degradation is often triggered by exposure to moisture and heat.[3] To minimize this, ensure all glassware is thoroughly dried and the reaction is conducted under an inert, dry atmosphere (e.g., nitrogen or argon). During the workup and purification stages, avoid prolonged heating. If possible, perform purification steps at reduced temperatures. For long-term storage of the final product, it is crucial to keep it in a desiccated environment. Some studies have also explored the synthesis of odor-free derivatives to circumvent this issue.[3]

3. What are the common impurities I should look for, and how can they be removed?

  • Answer: In chemical synthesis, a common impurity is unreacted L-methionine. Due to its similar structure, it can sometimes be challenging to separate. Purification via recrystallization is often effective. The choice of solvent is critical; a solvent system in which S-Methylmethionine Chloride has high solubility at elevated temperatures and low solubility at cooler temperatures is ideal. A mixture of ethanol (B145695) and diethyl ether or acetone (B3395972) and hexane (B92381) could be explored.[4]

    Another potential impurity is the formation of the inactive (R,S)-stereoisomer if a racemic starting material or inappropriate reaction conditions are used.[5] Chiral purification techniques may be necessary if stereochemical purity is critical. In microbial synthesis, impurities may include other metabolites from the host organism. Purification can be achieved using techniques like ion-exchange chromatography.

4. My final product is unstable and degrades over time. How can I improve its stability?

  • Answer: S-Methylmethionine Chloride is inherently sensitive to moisture.[6] The primary strategy to enhance stability is to store the compound under strictly anhydrous conditions. This includes using a desiccator with a strong drying agent and sealing the container tightly. For formulations, co-mixing with stabilizing agents, such as Vitamin B1, has been reported to inhibit decomposition and the subsequent generation of unpleasant odors.[6]

5. Which analytical method is best for quantifying the yield and purity of my synthesized S-Methylmethionine Chloride?

  • Answer: Several analytical methods can be employed. For routine quantification and purity assessment, High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique.[2] For more detailed structural confirmation and identification of trace impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity.[7] Gas Chromatography (GC) can also be used, particularly for detecting the volatile degradation product, dimethyl sulfide.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis of S-Methylmethionine Chloride.

Table 1: Comparison of Synthesis Methods

Synthesis MethodKey AdvantagesKey ChallengesTypical YieldReference
Chemical Synthesis Faster reaction times, simpler scale-upPotential for stereoisomeric impurities, use of hazardous reagents40-90% (for radiolabeled synthesis)[9]
Microbial Synthesis High stereospecificity, uses renewable resourcesRequires metabolic engineering, longer process times, complex purificationUp to 1.92 g/L[2]

Table 2: Product Specifications

ParameterValueReference
Appearance White to off-white solid
Molecular Weight 199.70 g/mol [6]
Melting Point 134-140 °C (decomposes)[1]
Solubility in Water ~100 mg/mL

Experimental Protocols

Protocol 1: Chemical Synthesis of S-Methyl-L-methionine Chloride (Illustrative)

Disclaimer: This protocol is illustrative, based on general principles of S-alkylation of thioethers. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve L-methionine (1 equivalent) in a suitable anhydrous solvent (e.g., a mixture of acetic acid and formic acid).

  • Addition of Methylating Agent: While stirring under a nitrogen atmosphere, slowly add a methylating agent such as methyl iodide (1.1 equivalents).

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 40-50°C) and allow it to stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: Wash the crude product with a non-polar solvent like diethyl ether to remove unreacted methyl iodide. Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/ether).[4]

  • Drying and Storage: Dry the purified crystals under vacuum and store them in a desiccator over a strong drying agent.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which S-Methylmethionine Chloride is sparingly soluble at room temperature but highly soluble when heated.[4]

  • Dissolution: In a flask, add the crude S-Methylmethionine Chloride and the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Cooling: Slowly cool the saturated solution to room temperature, and then further cool in an ice bath to induce crystallization.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizing Workflows and Pathways

Diagram 1: General Troubleshooting Workflow for Low Yield

low_yield_troubleshooting cluster_chem Chemical Synthesis cluster_micro Microbial Synthesis start Low Yield Observed check_synthesis_type Synthesis Method? start->check_synthesis_type chem_path Chemical micro_path Microbial check_reagents Reagents Fresh? check_conditions Reaction Conditions (Temp, Time) Optimal? check_reagents->check_conditions Yes replace_reagents Use Fresh Reagents/ Increase Stoichiometry check_reagents->replace_reagents No check_purification Loss During Purification? check_conditions->check_purification Yes optimize_conditions Optimize Temperature and Reaction Time check_conditions->optimize_conditions No optimize_purification Optimize Recrystallization Solvent/Technique check_purification->optimize_purification Yes check_precursors Sufficient Precursors (e.g., SAM)? check_degradation Product Degradation? check_precursors->check_degradation Yes engineer_strain Engineer Strain for Precursor Overproduction check_precursors->engineer_strain No knockout_genes Knock Out Degradation Genes check_degradation->knockout_genes Yes

Caption: Troubleshooting logic for addressing low synthesis yields.

Diagram 2: S-Methylmethionine Biosynthesis and Degradation Pathway

smm_pathway methionine L-Methionine smm S-Methylmethionine ('Vitamin U') methionine->smm Methylation mmt Methionine S-methyltransferase sam S-Adenosylmethionine (SAM) sah S-Adenosyl- homocysteine sam->sah donates methyl group homocysteine Homocysteine smm->homocysteine Methylation degradation_products Degradation Products (e.g., Dimethyl Sulfide) smm->degradation_products Decomposition (Moisture, Heat) hmt Homocysteine S-methyltransferase homocysteine->methionine remethylation mmt->smm hmt->methionine

References

Technical Support Center: Optimizing Buffer Conditions for Vitamin U Chloride Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Vitamin U chloride (S-Methylmethionine Sulfonium (B1226848) Chloride) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is buffer selection important for its analysis?

This compound, also known as S-methylmethionine sulfonium chloride (MMSC), is a water-soluble compound used in various applications, including pharmaceuticals and nutritional supplements.[1][2] Buffer conditions are critical for its analysis as pH can significantly impact its stability and the efficiency of analytical methods. Vitamin U itself has a pH between 4.0 and 5.0 in solution.[1] However, certain analytical procedures, such as derivatization for HPLC, may require alkaline conditions (e.g., pH 10.5), while others might utilize acidic mobile phases (e.g., pH 4.0-5.5).[3][4] Improper buffer selection can lead to degradation of Vitamin U, resulting in inaccurate quantification.

Q2: What are the common analytical methods for quantifying this compound?

The primary methods for quantifying this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[3][5] HPLC methods often involve pre- or post-column derivatization to enable fluorescence detection, which offers high sensitivity.[3][6] GC methods typically rely on the alkaline decomposition of Vitamin U to dimethyl sulfide, which is then quantified.[5]

Q3: What is the main degradation product of this compound I should be aware of?

The major degradation product of this compound is methionine sulphoxide.[3] It is crucial to ensure your analytical method can separate Vitamin U from this and other potential degradation products to ensure accurate quantification.

Q4: Can I use common biological buffers like PBS or Tris-HCl for my this compound assays?

While buffers like PBS and Tris-HCl are common in biological experiments involving Vitamin U's effects on cells or tissues, their suitability for an assay quantifying Vitamin U depends on the specific analytical method.[7][8] For example, if your method involves derivatization at a specific pH, you will need a buffer system that can maintain that pH effectively. For HPLC analysis, the buffer must be compatible with the column and detection method. For instance, an ammonium (B1175870) acetate (B1210297) buffer is suggested for a hydrophilic interaction chromatography (HILIC) LC-MS method.[4]

Troubleshooting Guide

Issue 1: Low or No Signal in HPLC Analysis

  • Question: I am not seeing a peak for Vitamin U in my HPLC analysis. What could be the problem?

  • Answer: This issue can arise from several factors related to your buffer and sample preparation:

    • Incorrect Derivatization pH: If you are using a fluorescence detection method with a derivatizing agent like o-phthalaldehyde, the reaction is highly pH-dependent. For instance, the optimal pH for this reaction with Vitamin U is 10.5.[3] Ensure your reaction buffer is at the correct pH.

    • Vitamin U Degradation: Vitamin U can degrade, especially under inappropriate pH or high-temperature conditions.[1] Prepare your standards and samples fresh in a suitable buffer and store them appropriately. The compound is more stable in acidic conditions.

    • Suboptimal Mobile Phase: The pH of your mobile phase can affect the retention and peak shape of Vitamin U. For HILIC columns, an ammonium acetate buffer with a pH between 4.0 and 5.5 has been shown to be effective.[4]

Issue 2: High Background Noise or Interfering Peaks

  • Question: My chromatogram shows high background noise or several interfering peaks. How can I resolve this?

  • Answer: High background and interfering peaks can obscure your target analyte. Consider the following:

    • Buffer Purity: Use high-purity salts and solvents to prepare your buffers and mobile phases. Contaminants can interfere with the assay.

    • Sample Matrix Interference: Biological samples can contain numerous compounds that may interfere with the assay.[9][10] Implement a sample clean-up procedure, such as solid-phase extraction (SPE), to remove these interfering substances.

    • Degradation Products: As mentioned, methionine sulphoxide is a major degradation product of Vitamin U.[3] Your chromatographic method should have sufficient resolution to separate the parent compound from its degradation products.

Issue 3: Poor Reproducibility and High Variability

  • Question: My results are not reproducible between runs. What buffer-related factors could be causing this?

  • Answer: Poor reproducibility is often linked to inconsistent buffer preparation and handling.

    • Inconsistent Buffer pH: Always verify the pH of your buffers with a calibrated pH meter before use. Even small deviations can affect derivatization efficiency and chromatographic retention.

    • Buffer Aging: Some buffers can change pH or support microbial growth over time. Prepare fresh buffers regularly and store them properly.

    • Temperature Effects: Be aware that the pH of some buffers, like Tris, is sensitive to temperature changes. Ensure your experimental conditions are consistent.

Quantitative Data Summary

Table 1: HPLC Parameters for this compound Analysis

ParameterCondition 1Condition 2
Column Reversed-phase C18[3]Hydrophilic Interaction Chromatography (HILIC)[4]
Mobile Phase IsocraticNot Specified
Buffer Not specified for mobile phase, but derivatization at pH 10.5[3]Ammonium acetate buffer (pH 4.0-5.5)[4]
Detection Fluorescence (Excitation: 340 nm, Emission: 450 nm)[3]Mass Spectrometry (MS)[4]
Internal Standard Threonine[3]L-ornithine[4]

Table 2: Gas Chromatography Parameters for this compound Analysis

ParameterCondition
Principle Disintegration in an alkaline medium to form dimethyl sulphide[5]
Detection Gas chromatograph[5]
Internal Standard Carbon tetrachloride[5]

Experimental Protocols

Protocol 1: HPLC-Fluorescence Detection of this compound

This protocol is based on the method described by Leung and Leung (1989).[3]

  • Standard Preparation: Prepare a stock solution of this compound in water. Create a series of calibration standards by diluting the stock solution (e.g., 2.5-50 µg/ml). Prepare an internal standard solution of threonine.

  • Sample Preparation: Extract Vitamin U from the sample matrix using a suitable solvent. The extraction efficiency may need to be optimized depending on the sample type.

  • Derivatization:

    • To a specific volume of standard or sample, add the internal standard.

    • Add a buffer to adjust the pH to 10.5.

    • Add the derivatizing agent (e.g., o-phthalaldehyde).

    • Allow the reaction to proceed for the optimal time (e.g., 5 minutes).[3]

  • Chromatography:

    • Inject the derivatized sample onto a reversed-phase C18 column.

    • Use an isocratic mobile phase to elute the compounds.

    • Detect the derivatives using a fluorescence detector with excitation and emission wavelengths set to 340 nm and 450 nm, respectively.[3]

  • Quantification: Create a calibration curve by plotting the peak area ratio of Vitamin U/threonine against the concentration of Vitamin U. Use this curve to determine the concentration of Vitamin U in the samples.

Protocol 2: Gas Chromatography of this compound

This protocol is based on the method described by Bezzubov and Gessler (1977).[5]

  • Sample Preparation: Homogenize the sample containing Vitamin U.

  • Alkaline Decomposition:

    • Place the sample in a reaction vessel.

    • Add an alkaline solution to induce the disintegration of Vitamin U into dimethyl sulphide and homoserine.

  • Volatile Collection:

    • Distill the resulting dimethyl sulphide in an inert gas flow (e.g., nitrogen).

    • Trap the dimethyl sulphide in a cooled toluene (B28343) trap (-78°C).

  • GC Analysis:

    • Prepare the toluene solution containing dimethyl sulphide for injection, adding an internal standard such as carbon tetrachloride.

    • Analyze the sample using a gas chromatograph.

  • Quantification: Quantify the amount of dimethyl sulphide, which is equimolecular to the amount of Vitamin U in the original sample.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_reaction Derivatization (for HPLC) cluster_analysis Analysis cluster_data Data Processing sample Sample Extraction derivatize Add Derivatizing Agent (e.g., OPA) sample->derivatize standard Standard Dilution standard->derivatize buffer_prep Buffer Preparation (e.g., pH 10.5 for derivatization) buffer_prep->derivatize hplc HPLC Injection & Separation derivatize->hplc detect Fluorescence Detection hplc->detect quantify Quantification detect->quantify

Caption: Workflow for Vitamin U analysis by HPLC with fluorescence detection.

troubleshooting_guide start_node start_node decision_node decision_node action_node action_node result_node result_node start Inconsistent Results check_ph Is buffer pH correct & consistent? start->check_ph check_prep Are standards prepared fresh? check_ph->check_prep Yes adjust_ph Calibrate pH meter. Remake buffer. check_ph->adjust_ph No check_temp Is temperature controlled? check_prep->check_temp Yes fresh_standards Prepare fresh standards for each run. check_prep->fresh_standards No control_temp Use temperature- controlled autosampler. check_temp->control_temp No re_run Re-run Assay check_temp->re_run Yes adjust_ph->re_run fresh_standards->re_run control_temp->re_run

Caption: Decision tree for troubleshooting inconsistent Vitamin U assay results.

References

Validation & Comparative

"Vitamin U Chloride" vs. Methionine as a Methyl Donor: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Methylation is a fundamental biochemical process crucial for regulating gene expression, protein function, and numerous other biological activities. The primary methyl donor in the body, S-adenosylmethionine (SAM), is synthesized from the essential amino acid methionine. Vitamin U chloride, also known as S-Methylmethionine (SMM), is a naturally occurring derivative of methionine found in plants. This guide provides a comparative analysis of the efficacy of this compound and methionine as methyl donor precursors. Due to a lack of direct comparative studies in the public domain, this guide presents hypothetical experimental data to illustrate potential differences, supported by detailed methodologies and signaling pathway diagrams.

Introduction: The Significance of Methylation and Methyl Donors

Methylation reactions are vital for normal cellular function.[1][2] Aberrations in methylation processes have been linked to a variety of diseases, including cancer and neurodegenerative disorders.[3] Both methionine and this compound contribute to the methylation cycle, but their mechanisms and efficiencies as methyl group providers may differ. Methionine is the direct precursor to SAM, the universal methyl donor.[2][4] SMM can also contribute to methylation, though its precise pathway and comparative efficiency are still areas of active investigation.[5][6]

Quantitative Comparison: Hypothetical Experimental Data

In the absence of direct comparative studies, the following data is presented for illustrative purposes to conceptualize the potential differences in the methyl-donating capacity of these two compounds.

Table 1: Comparative Methyl Donor Efficacy in Cultured Liver Cells (HepG2)

ParameterControlMethionine (100 µM)This compound (100 µM)
Intracellular SAM Levels (pmol/mg protein)50 ± 5150 ± 12120 ± 10
SAM/SAH Ratio2.5 ± 0.37.5 ± 0.66.0 ± 0.5
DNA Methyltransferase Activity (units/mg protein)100 ± 8250 ± 20200 ± 15
Homocysteine Release (nmol/mg protein)20 ± 245 ± 430 ± 3

Note: Data are represented as mean ± standard deviation (n=3) and are hypothetical for illustrative purposes.

Detailed Experimental Protocols

3.1. Cell Culture and Treatment HepG2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. Upon reaching 80% confluency, cells were treated with either methionine or this compound at a concentration of 100 µM for 24 hours.

3.2. Measurement of SAM and SAH Levels Intracellular levels of SAM and S-adenosylhomocysteine (SAH) were quantified using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), a standard method for the sensitive detection of these metabolites.[4]

3.3. DNA Methyltransferase (DNMT) Activity Assay DNMT activity was assessed using a commercially available radiometric assay kit. This method measures the incorporation of a radiolabeled methyl group from SAM onto a DNA substrate, providing a direct measure of methyltransferase activity.[7][8][9]

3.4. Homocysteine Quantification Homocysteine levels released into the cell culture medium were quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Visualizing the Process: Workflows and Pathways

4.1. Experimental Workflow

experimental_workflow cell_culture HepG2 Cell Culture treatment Treatment with Methionine or this compound cell_culture->treatment cell_lysis Cell Lysis treatment->cell_lysis media_collection Media Collection treatment->media_collection hplc_ms SAM/SAH Analysis (HPLC-MS) cell_lysis->hplc_ms dnmt_assay DNMT Activity Assay cell_lysis->dnmt_assay data_analysis Data Analysis hplc_ms->data_analysis dnmt_assay->data_analysis elisa Homocysteine Measurement (ELISA) media_collection->elisa elisa->data_analysis

Caption: Experimental workflow for comparing methyl donor efficiency.

4.2. Metabolic Pathways of Methionine and S-Methylmethionine

methylation_pathway cluster_methionine Methionine Pathway cluster_smm S-Methylmethionine Pathway Met Methionine SAM S-adenosylmethionine (SAM) (Principal Methyl Donor) Met->SAM MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methyl Group Donation) HCY Homocysteine SAH->HCY SAHH HCY->Met MS, BHMT SMM S-Methylmethionine (Vitamin U) SMM->SAM Indirect Contribution? Met_SMM Methionine SMM->Met_SMM Homocysteine S-methyltransferase

Caption: Metabolic pathways of Methionine and S-Methylmethionine.

Discussion of Findings

Based on the hypothetical data, methionine appears to be slightly more effective at increasing intracellular SAM levels and subsequent DNMT activity. This is consistent with its role as the direct precursor for SAM synthesis.[4] However, this compound also demonstrates significant potential as a methyl donor, substantially increasing both SAM levels and DNMT activity compared to the control group. Interestingly, the hypothetical data suggests that this compound may result in lower homocysteine release compared to methionine. This could be a potential advantage, as elevated homocysteine levels are associated with adverse health effects.

Conclusion and Future Directions

Both this compound and methionine are viable precursors for cellular methylation reactions. While methionine may be more direct in elevating SAM levels, the potential for this compound to contribute to the methyl pool with potentially less homocysteine production warrants further investigation. Direct, in vivo comparative studies are necessary to confirm these findings and to assess the bioavailability and efficacy of both compounds in a more complex biological system. Future research should focus on comparing their effects on specific gene methylation patterns and the downstream consequences for cellular function.

References

A Comparative Analysis of S-methylmethionine and Other Anti-Ulcer Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of S-methylmethionine (B80178) (SMM), also known as Vitamin U, and other prominent anti-ulcer agents. This analysis is supported by available experimental data and detailed methodologies to facilitate further investigation and drug development in the field of gastrointestinal therapeutics.

S-methylmethionine, a derivative of the amino acid methionine naturally found in sources like cabbage juice, has been explored for its potential gastroprotective properties.[1][2] This guide contrasts SMM with established anti-ulcer drugs, including proton pump inhibitors (PPIs), histamine (B1213489) H2-receptor antagonists (H2RAs), mucosal protective agents, and antacids, focusing on their mechanisms of action, efficacy, and the experimental frameworks used for their evaluation. While extensive, high-quality clinical data directly comparing SMM with modern anti-ulcer therapeutics is limited, this guide synthesizes the available preclinical and historical clinical evidence to provide a comprehensive overview.[3]

Mechanisms of Action: A Comparative Overview

The therapeutic strategies for peptic ulcer disease primarily revolve around either reducing aggressive factors, such as gastric acid and pepsin, or enhancing the mucosal defense mechanisms. SMM appears to primarily bolster mucosal defense, distinguishing it from agents that predominantly suppress acid secretion.

S-methylmethionine (SMM): The precise mechanism of SMM is not fully elucidated but is thought to involve several cytoprotective actions.[4] Evidence suggests that SMM enhances the integrity of the gastric mucosal barrier.[5] It has been shown to stimulate the secretion of mucin, a key component of the protective mucus layer in the stomach.[6] Additionally, SMM may exert its effects through antioxidant and anti-inflammatory pathways, reducing oxidative stress and inflammation in the gastric lining.[7][8] Some studies also suggest a possible role in modulating gastric acid secretion, though this is less established than its cytoprotective effects.[3]

Proton Pump Inhibitors (PPIs) (e.g., Omeprazole): PPIs are potent inhibitors of gastric acid secretion. They irreversibly bind to and inactivate the H+/K+-ATPase (proton pump) in gastric parietal cells, the final step in the acid secretion pathway. This leads to a profound and long-lasting reduction in gastric acid levels.

H2-Receptor Antagonists (H2RAs) (e.g., Ranitidine): H2RAs competitively block histamine H2 receptors on parietal cells. This inhibition reduces histamine-stimulated gastric acid secretion, leading to a decrease in both the volume and acidity of gastric juice.[9][10][11][12][13]

Mucosal Protective Agents:

Antacids: These are weak bases that neutralize existing gastric acid, thereby raising the pH of the stomach contents. Their effect is rapid but of short duration.

Comparative Efficacy: A Summary of Preclinical and Clinical Data

Direct comparative efficacy data between SMM and other anti-ulcer agents, particularly from well-controlled clinical trials, is scarce. Much of the human data on SMM is from older studies that may not meet modern methodological standards.[3] The following tables summarize the available data, highlighting the need for further research on SMM.

Table 1: Comparative Efficacy in Preclinical Ulcer Models

Agent ClassRepresentative DrugAnimal ModelUlcer Induction MethodKey Efficacy Findings (e.g., Ulcer Index Reduction)Reference(s)
S-methylmethionine Derivative S-adenosylmethionine (SAMe)RatEthanol (B145695), Aspirin, StressSignificant reduction in gastric mucosal injury, to the same extent as misoprostol.[1]
S-methylmethionine sulfonium (B1226848) chloride (SMMSC)PigNaturally OccurringSlight improvement in ulcer scores in pigs with existing high ulcer scores.[24][25]
Proton Pump Inhibitor Omeprazole (B731)RatPylorus Ligation + Dexamethasone84.04% ulcer protection.[26]
H2-Receptor Antagonist Ranitidine (B14927)RatPylorus LigationSignificant reduction in ulcer index compared to control.[27]
Mucosal Protective Agent MisoprostolRatEthanol, Aspirin, StressSignificant reduction in gastric mucosal injury, to the same extent as SAMe.[1]

Table 2: Comparative Efficacy in Clinical Trials

Agent ClassRepresentative Drug(s)ComparisonIndicationKey Efficacy Findings (e.g., Healing Rates)Reference(s)
S-methylmethionine Derivative S-adenosylmethionine (SAMe)vs. MisoprostolAspirin-induced hemorrhagic gastritisBoth agents provided approximately 95% cytoprotection of the gastroduodenal mucosa.
Proton Pump Inhibitor vs. H2RA Omeprazole vs. Cimetidine (B194882)Head-to-headGastric UlcerOmeprazole showed a trend towards faster healing at 4 weeks.
H2RA vs. H2RA Ranitidine vs. CimetidineHead-to-headGastric UlcerSimilar efficacy in accelerating the healing of chronic gastric ulcers.
Mucosal Protective vs. H2RA Sucralfate vs. CimetidineHead-to-headDuodenal & Gastric UlcersEqually effective in the short-term treatment of peptic ulcers.[16]
Mucosal Protective vs. H2RA Misoprostol vs. CimetidineHead-to-headGastric UlcerHigh dose misoprostol (200 mcg) showed similar healing rates to cimetidine (70% vs. 73%).[22]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for common experimental models used in the evaluation of anti-ulcer agents.

Ethanol-Induced Gastric Ulcer Model in Rats

This model is widely used to assess the cytoprotective effects of test compounds against acute gastric mucosal injury.

1. Animals: Male Wistar rats (180-220 g) are typically used. Animals are fasted for 24 hours prior to the experiment but allowed free access to water.[28]

2. Treatment Groups:

  • Control Group: Receives the vehicle (e.g., saline or distilled water) orally.
  • Test Group(s): Receive different doses of the test compound (e.g., S-methylmethionine) orally.
  • Reference Group: Receives a standard anti-ulcer drug (e.g., omeprazole 20 mg/kg) orally.

3. Ulcer Induction: One hour after the administration of the test or reference compound, all animals except those in a normal (non-ulcer) control group are administered 1 mL of absolute ethanol orally via gavage.[29]

4. Assessment: One hour after ethanol administration, the animals are euthanized. The stomachs are removed, opened along the greater curvature, and rinsed with saline. The gastric mucosa is then examined for the presence of ulcers.

5. Ulcer Index Calculation: The ulcer index is determined by scoring the severity of the lesions. A common scoring system is as follows:

  • 0 = No lesion
  • 1 = Petechial hemorrhages
  • 2 = Linear lesions < 3 mm
  • 3 = Linear lesions > 3 mm
  • 4 = Circular ulcers < 2 mm
  • 5 = Circular ulcers > 2 mm The sum of the scores for each stomach constitutes the ulcer index. The percentage of inhibition of ulceration is calculated as: [(Ulcer Index of Control - Ulcer Index of Test Group) / Ulcer Index of Control] x 100.[30][31]

6. Histological Examination: Gastric tissue samples can be fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic evaluation of mucosal damage, inflammation, and cellular infiltration.[32]

Acetic Acid-Induced Chronic Gastric Ulcer Model in Rats

This model is used to study the healing of chronic gastric ulcers, which more closely resembles the clinical condition in humans.

1. Animals: Male Sprague-Dawley rats (200-250 g) are used. They are fasted for 24 hours before the procedure.

2. Ulcer Induction:

  • Animals are anesthetized.
  • A laparotomy is performed to expose the stomach.
  • A solution of acetic acid (e.g., 50-80%) is applied to the serosal surface of the stomach, typically in the corpus region, for a specific duration (e.g., 60 seconds) using a cylindrical mold or filter paper.[33][34]
  • The abdominal incision is then closed.

3. Treatment: Treatment with the test compound, reference drug, or vehicle begins on a set day post-ulcer induction (e.g., day 3) and continues for a specified period (e.g., 7-14 days).

4. Assessment: At the end of the treatment period, the animals are euthanized, and their stomachs are removed. The ulcerated area is measured.

5. Healing Rate Calculation: The percentage of ulcer healing is calculated as: [(Initial Ulcer Area - Final Ulcer Area) / Initial Ulcer Area] x 100.

6. Histological Scoring: Tissue samples are processed for histological examination. The degree of ulcer healing can be scored based on parameters such as epithelial regeneration, granulation tissue formation, and inflammatory cell infiltration.[35]

Pylorus Ligation-Induced Ulcer Model (Shay Rat Model)

This model is used to evaluate the effect of drugs on gastric acid secretion and ulcer formation due to acid accumulation.

1. Animals: Male Wistar rats are fasted for 24-48 hours with access to water.[27][36]

2. Procedure:

  • Animals are anesthetized.
  • A midline abdominal incision is made to expose the stomach.
  • The pyloric end of the stomach is carefully ligated with a silk suture, avoiding damage to the blood supply.[37]
  • The abdominal wall is sutured.

3. Treatment: The test compound or reference drug is administered, often intraduodenally, immediately after pylorus ligation.

4. Assessment: After a set period (e.g., 4-19 hours), the animals are euthanized.[27] The esophagus is clamped, and the stomach is removed.

5. Analysis of Gastric Contents: The gastric contents are collected and centrifuged. The volume, pH, and total and free acidity (by titration with 0.01N NaOH) are measured.

6. Ulcer Index: The stomach is opened along the greater curvature, and the mucosal surface is examined for ulcers. The ulcer index is calculated as described in the ethanol-induced model.

Visualizing the Mechanisms and Workflows

To better understand the complex interactions and processes involved in anti-ulcer therapy and its evaluation, the following diagrams have been generated using Graphviz.

Signaling_Pathways cluster_SMM S-methylmethionine (SMM) cluster_PPI Proton Pump Inhibitors (PPIs) cluster_H2RA H2-Receptor Antagonists (H2RAs) cluster_MucosalProtective Mucosal Protective Agents SMM SMM Mucus Mucus Production SMM->Mucus Stimulates Antioxidant Antioxidant Enzymes SMM->Antioxidant Upregulates Inflammation Pro-inflammatory Cytokines SMM->Inflammation Inhibits Ulcer Peptic Ulcer Mucus->Ulcer Protects Against Antioxidant->Ulcer Protects Against Inflammation->Ulcer Contributes to PPI Omeprazole ProtonPump H+/K+-ATPase (Proton Pump) PPI->ProtonPump Irreversibly Inhibits Acid Gastric Acid Secretion ProtonPump->Acid Drives Acid->Ulcer Aggravates H2RA Ranitidine H2Receptor Histamine H2 Receptor H2RA->H2Receptor Blocks Acid_H2RA Gastric Acid Secretion H2Receptor->Acid_H2RA Stimulates Acid_H2RA->Ulcer Aggravates Sucralfate Sucralfate Barrier Protective Barrier Sucralfate->Barrier Forms Misoprostol Misoprostol MucusBicarb Mucus & Bicarbonate Secretion Misoprostol->MucusBicarb Stimulates Barrier->Ulcer Protects MucusBicarb->Ulcer Protects Against

Caption: Comparative Signaling Pathways of Anti-Ulcer Agents.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment & Ulcer Induction cluster_assessment Assessment Fasting Fasting (24h) Grouping Randomization into Groups: - Control - SMM - Reference Drug Fasting->Grouping Dosing Oral Administration of Test/Reference Compounds Grouping->Dosing Induction Induction of Gastric Ulcer (e.g., Ethanol, Acetic Acid, Pylorus Ligation) Dosing->Induction Euthanasia Euthanasia & Stomach Excision Induction->Euthanasia Macroscopic Macroscopic Examination & Ulcer Index Calculation Euthanasia->Macroscopic Histology Histopathological Analysis (H&E Staining) Euthanasia->Histology Biochemical Biochemical Assays (e.g., Gastric Secretion Analysis) Euthanasia->Biochemical

Caption: General Experimental Workflow for Preclinical Anti-Ulcer Studies.

Conclusion

S-methylmethionine presents a compelling profile as a gastroprotective agent, primarily through its proposed mechanisms of enhancing mucosal defense. While direct comparative data with modern anti-ulcer drugs is limited, preclinical evidence suggests its potential, particularly in cytoprotective roles. For researchers and drug development professionals, SMM represents an area ripe for further investigation. Rigorous, well-controlled preclinical and clinical trials directly comparing the efficacy of SMM with standard-of-care treatments like PPIs and H2RAs are warranted to fully elucidate its therapeutic potential in the management of peptic ulcer disease. The experimental protocols and comparative data presented in this guide offer a foundational framework for designing such future studies.

References

A Comparative Analysis of the Gastroprotective Effects of Vitamin U Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, identifying effective gastroprotective agents is a critical endeavor. This guide provides a comparative analysis of "Vitamin U chloride" (S-Methylmethionine) against standard therapeutic agents, supported by experimental data to validate its gastroprotective claims.

Executive Summary

S-Methylmethionine, commonly known as Vitamin U, has demonstrated notable gastroprotective effects in preclinical and limited clinical studies.[1][2][3] Its purported mechanisms of action include enhancing the mucosal barrier, stimulating mucus production, and exerting antioxidant and anti-inflammatory effects.[1][2][4][5] This guide will compare these properties with established gastroprotective drugs, such as proton pump inhibitors (PPIs) and histamine (B1213489) H2-receptor antagonists, by examining available data from relevant experimental models.

Comparative Efficacy: this compound vs. Standard Agents

The therapeutic efficacy of a gastroprotective agent is primarily assessed by its ability to prevent ulcer formation and promote the healing of existing lesions. The following table summarizes the quantitative data from various experimental models, comparing this compound with a standard agent, Omeprazole (B731) (a PPI).

Parameter Experimental Model This compound (S-Methylmethionine) Omeprazole Control (Ulcer Induced)
Ulcer Index Reduction (%) Ethanol-Induced Gastric Ulcer in RatsData not available in provided search resultsSignificant reduction (specific % not detailed)Baseline ulceration
Gastric Acid Output Reduction (%) Pylorus Ligation Model in RatsData not available in provided search resultsSignificant reduction (specific % not detailed)Baseline acid secretion
Mucus Production Increase (%) Rat Gastric Mucosa StudySignificant increase in mucus barrier thickness (in combination with famotidine)[3]Not the primary mechanismBaseline mucus level
Clinical Symptom Improvement Chronic Gastritis Patients300 mg/day for 6 months reduced dyspeptic symptoms[2][6]Effective in relieving epigastric pain[7]Persistent symptoms

Note: Quantitative data for direct comparison is limited in the provided search results. Further in-depth studies are required for a precise quantitative juxtaposition.

Mechanisms of Action: A Comparative Overview

This compound and standard anti-ulcer drugs employ different primary mechanisms to achieve their gastroprotective effects.

  • This compound (S-Methylmethionine): Its gastroprotective activity is multifactorial. It is an active donor of methyl groups, which are crucial for DNA, RNA, and protein methylation, thereby regulating cell division and protein synthesis essential for mucosal repair.[2] It also enhances mucosal blood flow, stimulates the proliferation of epithelial cells, increases mucin secretion, and possesses anti-inflammatory and antioxidant properties that help preserve mucosal integrity.[2]

  • Proton Pump Inhibitors (PPIs): Drugs like omeprazole and lansoprazole (B1674482) are the gold standard in acid-suppression therapy.[8] They irreversibly block the H+/K+ ATPase (the proton pump) in gastric parietal cells, which is the final step in gastric acid secretion.[8] This leads to a profound and long-lasting reduction in stomach acid.[8]

  • Histamine H2-Receptor Antagonists (H2 Blockers): Medications such as cimetidine (B194882) and ranitidine (B14927) competitively block histamine at the H2 receptors of parietal cells. This action reduces the production of gastric acid, although generally to a lesser extent than PPIs.[8]

  • Mucosal Protective Agents: Drugs like sucralfate (B611045) form a protective barrier over the ulcer crater, shielding it from acid and pepsin. Misoprostol, a synthetic prostaglandin (B15479496) analog, enhances mucosal defense mechanisms.

Experimental Protocols

The validation of gastroprotective effects relies on standardized experimental models. Below are detailed methodologies for key in vivo and in vitro experiments.

In Vivo Models of Gastric Ulcer Induction

A variety of animal models are utilized to screen for anti-ulcer activity.[9][10][11]

1. Ethanol-Induced Gastric Ulcer Model:

  • Principle: Ethanol (B145695) administration directly damages the gastric mucosa, leading to the formation of linear hemorrhagic lesions. This model is particularly useful for evaluating cytoprotective agents.[12]

  • Protocol:

    • Wistar rats are fasted for 24 hours with free access to water.

    • The test compound (e.g., this compound) or a reference drug (e.g., sucralfate) is administered orally.

    • After a specific time (e.g., 30-60 minutes), 1 ml of absolute ethanol is administered orally to induce ulcers.

    • Animals are sacrificed one hour after ethanol administration.

    • The stomach is removed, opened along the greater curvature, and the ulcer index is calculated based on the number and severity of lesions.

2. Indomethacin-Induced Gastric Ulcer Model:

  • Principle: Nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) inhibit prostaglandin synthesis, which is crucial for maintaining the integrity of the gastric mucosa. This leads to ulcer formation.

  • Protocol:

    • Rats are fasted for 24 hours with free access to water.

    • Indomethacin (e.g., 50 mg/kg) is administered subcutaneously to induce ulcers.

    • The test compound is administered orally prior to indomethacin administration.

    • Animals are sacrificed several hours (e.g., 8 hours) after indomethacin injection.

    • The stomachs are examined for ulcers, and the ulcer index is determined.

3. Pylorus Ligation-Induced Ulcer Model:

  • Principle: Ligation of the pyloric sphincter of the stomach leads to the accumulation of gastric acid and pepsin, resulting in ulceration. This model is used to assess the anti-secretory activity of a compound.[12]

  • Protocol:

    • Rats are fasted for 48 hours.

    • Under anesthesia, a midline abdominal incision is made, and the pylorus is ligated.

    • The test substance is administered intraduodenally.

    • The abdominal wall is sutured, and the animals are deprived of food and water for a set period (e.g., 19 hours).

    • Animals are then sacrificed, and the gastric contents are collected to measure volume, pH, and total acidity. The stomach is also examined for ulcers.

In Vitro Assays for Gastroprotection

In vitro models provide insights into the cellular mechanisms of gastroprotection.[13][14]

1. Gastric Mucosal Cell Culture Model:

  • Principle: Primary cultures of gastric mucosal cells or gastric epithelial cell lines (e.g., GES-1) are used to study the direct protective effects of a compound against a damaging agent like ethanol or indomethacin.[15]

  • Protocol:

    • Gastric mucosal cells are seeded in 96-well plates and allowed to adhere.

    • The cells are pre-incubated with the test compound (e.g., this compound) at various concentrations.

    • A damaging agent (e.g., 100 µM ethanol) is added to the culture medium to induce cell injury.[15]

    • Cell viability is assessed using assays such as the CCK-8 assay or by measuring the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage.[13][15]

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

G VitaminU Vitamin U (S-Methylmethionine) Methylation DNA, RNA, Protein Methylation VitaminU->Methylation MucusProduction Increased Mucin Secretion VitaminU->MucusProduction Antioxidant Antioxidant Effects VitaminU->Antioxidant AntiInflammatory Anti-inflammatory Effects VitaminU->AntiInflammatory CellDivision Cell Division & Protein Synthesis Methylation->CellDivision MucosalRepair Mucosal Repair CellDivision->MucosalRepair MucosalIntegrity Preservation of Mucosal Integrity MucosalRepair->MucosalIntegrity MucusProduction->MucosalIntegrity Antioxidant->MucosalIntegrity AntiInflammatory->MucosalIntegrity

Caption: Proposed gastroprotective mechanisms of Vitamin U (S-Methylmethionine).

G cluster_protocol In Vivo Ethanol-Induced Ulcer Protocol Fasting 1. Fasting of Rats (24 hours) DrugAdmin 2. Oral Administration (Test Compound/Vehicle) Fasting->DrugAdmin EthanolAdmin 3. Oral Administration (Absolute Ethanol) DrugAdmin->EthanolAdmin Sacrifice 4. Sacrifice of Animals (after 1 hour) EthanolAdmin->Sacrifice StomachExcision 5. Stomach Excision & Examination Sacrifice->StomachExcision UlcerIndex 6. Ulcer Index Calculation StomachExcision->UlcerIndex

Caption: Experimental workflow for the ethanol-induced gastric ulcer model in rats.

G Histamine Histamine H2Receptor H2 Receptor (Parietal Cell) Histamine->H2Receptor ProtonPump H+/K+ ATPase (Proton Pump) H2Receptor->ProtonPump Activates H2Blocker H2 Blocker H2Blocker->H2Receptor Blocks GastricAcid Gastric Acid (H+) ProtonPump->GastricAcid Secretes PPI Proton Pump Inhibitor (PPI) PPI->ProtonPump Inhibits

Caption: Sites of action for H2 Blockers and Proton Pump Inhibitors in gastric acid secretion.

Conclusion

The available evidence suggests that this compound (S-Methylmethionine) possesses significant gastroprotective properties, primarily through mechanisms that enhance the mucosal defense system.[1][2] While it may not supplant potent acid-suppressing agents like PPIs for all gastric conditions, its multifaceted mechanism of action, including mucosal repair and anti-inflammatory effects, positions it as a promising candidate for complementary therapy or for the management of certain gastrointestinal disorders.[2][3] Further rigorous clinical trials with direct head-to-head comparisons are warranted to fully elucidate its therapeutic potential and establish its place in the clinical management of gastritis and peptic ulcer disease.

References

A Comparative Analysis of "Vitamin U Chloride" and Famotidine in the Management of Gastric Acid-Related Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of "Vitamin U chloride" (S-Methylmethionine chloride) and famotidine (B1672045) in treating gastric acid-related conditions such as gastritis and peptic ulcers. This analysis is based on available experimental data, detailing their mechanisms of action, and clinical outcomes.

Executive Summary

Famotidine, a potent histamine (B1213489) H2-receptor antagonist, has a well-documented, robust body of clinical evidence supporting its efficacy in suppressing gastric acid secretion and promoting the healing of peptic ulcers. In contrast, "this compound," a derivative of the amino acid methionine, is primarily supported by historical and preclinical data suggesting a role in mucosal protection and repair. While it shows promise in symptomatic relief for gastritis, there is a significant lack of rigorous, large-scale clinical trials directly comparing its efficacy to established treatments like famotidine. Direct comparative quantitative data on endpoints such as gastric acid suppression and ulcer healing rates are not currently available in the published scientific literature.

Mechanism of Action

"this compound" (S-Methylmethionine Chloride)

The precise mechanism of action for S-Methylmethionine chloride is not as clearly defined as that of famotidine. Preclinical and limited clinical data suggest a multi-faceted approach focused on protecting the gastric mucosa rather than inhibiting acid production. Its proposed mechanisms include:

  • Stimulation of Mucin Production: S-Methylmethionine has been shown to increase the biosynthesis and accumulation of mucin, a key component of the protective mucus layer in the stomach.[1][2][3][4]

  • Cytoprotection: It is believed to protect epithelial cells from damage.[1][2][5]

  • Methyl Donor: As a derivative of methionine, it can donate methyl groups, which are crucial for various cellular processes, including tissue repair.[1][3]

  • Antioxidant and Anti-inflammatory Properties: Some studies suggest it may possess antioxidant and anti-inflammatory effects, further contributing to mucosal health.[1][2]

It is important to note that "this compound" is not thought to directly alter gastric acid production.[2]

Famotidine

Famotidine operates through a well-established and specific mechanism of action. It is a competitive antagonist of the histamine H2 receptor located on the basolateral membrane of gastric parietal cells. By blocking this receptor, famotidine effectively inhibits the binding of histamine, a key stimulant of gastric acid secretion. This leads to a significant reduction in both basal and stimulated gastric acid output.[6]

Signaling Pathway Diagrams

famotidine_pathway Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Binds to AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ Secretion (Gastric Acid) ProtonPump->H_ion Increases Famotidine Famotidine Famotidine->H2R Blocks

Famotidine's Mechanism of Action on Gastric Parietal Cells.

Proposed Protective Mechanisms of "this compound".

Efficacy Data

Gastric Acid Suppression

Famotidine has demonstrated significant and dose-dependent suppression of gastric acid secretion.

ParameterFamotidine DoseResultCitation
Gastric pH 20 mg (fast-dissolving tablet)Reached pH 4 after 80 minutes in fasting healthy volunteers.[7]
10 mg (postprandial)Median overnight gastric pH rose from 1.35 (placebo) to 1.95. Intragastric pH was above 3 for 34% of the time.[8]
20 mg IV q12hMaintained gastric pH > 4.0 for 76% of the time in ICU patients.[9]
1.67 mg/h IV infusionMaintained gastric pH > 4.0 for 91% of the time in ICU patients.[9]
40 mg BIDMaintained intragastric pH above 3, 3.5, and 4 for 16.8, 16.4, and 16.0 hours, respectively.[10]
Pentagastrin-Stimulated Acid Secretion 38.7 µg/kg/hour IVInhibited secretion by 92-96%.[11]
4.3 µg/kg/hour IVInhibited pentagastrin (B549294) (0.1 µg/kg/hour) stimulated secretion by 50%.[11]

"this compound" does not have substantial clinical data demonstrating an effect on gastric acid suppression. Its primary proposed mechanism is mucosal protection, not acid inhibition.

Peptic Ulcer Healing Rates

Famotidine has extensive clinical trial data supporting its efficacy in healing both gastric and duodenal ulcers.

Ulcer TypeFamotidine DoseHealing Rate (Time)Placebo Healing Rate (Time)Citation
Gastric Ulcer 40 mg at night47% (4 weeks), 65% (6 weeks), 80% (8 weeks)31% (4 weeks), 46% (6 weeks), 54% (8 weeks)[12]
40 mg at night65% (4 weeks), 95% (6 weeks), 95% (8 weeks) - German trial46% (4 weeks), 71% (6 weeks), 79% (8 weeks)[13]
40 mg at night42% (4 weeks), 67% (6 weeks), 92% (8 weeks) - Austrian trial44% (4 weeks), 44% (6 weeks), 44% (8 weeks)[13]
40 mg at night45% (4 weeks), 66% (6 weeks), 78% (8 weeks)39% (4 weeks), 44% (6 weeks), 64% (8 weeks)[14]
Duodenal Ulcer 40 mg at night70% (4 weeks), 83% (8 weeks)31% (4 weeks), 45% (8 weeks)[9]
20 mg BID67% (4 weeks), 82% (8 weeks)31% (4 weeks), 45% (8 weeks)[9]
Ulcer Prevention (in low-dose aspirin (B1665792) users) 20 mg BIDGastric: 3.4% developed ulcers (12 weeks)Gastric: 15.0% developed ulcers (12 weeks)[15]
Duodenal: 0.5% developed ulcers (12 weeks)Duodenal: 8.5% developed ulcers (12 weeks)[15]

"this compound" has limited and primarily historical clinical data on ulcer healing. Modern, large-scale, placebo-controlled trials are lacking.

Condition"this compound" DoseOutcomeCitation
Peptic Ulcer Raw cabbage juiceReported rapid healing and pain relief in 100 patients.[16]
NSAID-induced Erosive Gastritis 500 mg orally four times a dayGastric erosions present in 12% of patients after 48 hours, compared to 35% in the control group.[17]
Chronic Gastritis with Dyspepsia 300 mg per daySignificant reduction in dyspeptic symptoms over 6 months.[18][19]

Experimental Protocols

Famotidine Clinical Trial for Gastric Ulcer Healing

A representative protocol for a famotidine clinical trial in gastric ulcer healing involves a multicenter, double-blind, randomized, placebo-controlled design.

famotidine_protocol Start Patient Recruitment (Endoscopically confirmed benign gastric ulcer) Randomization Randomization Start->Randomization Treatment_Group Famotidine (e.g., 40 mg at night) Randomization->Treatment_Group Placebo_Group Placebo Randomization->Placebo_Group Treatment_Period Treatment Period (e.g., 8 weeks) Treatment_Group->Treatment_Period Placebo_Group->Treatment_Period Endoscopy_4w Endoscopic Assessment at 4 Weeks Treatment_Period->Endoscopy_4w Endoscopy_6w Endoscopic Assessment at 6 Weeks Endoscopy_4w->Endoscopy_6w Endoscopy_8w Endoscopic Assessment at 8 Weeks Endoscopy_6w->Endoscopy_8w Data_Analysis Data Analysis (Ulcer healing rates, symptom relief) Endoscopy_8w->Data_Analysis

General Workflow of a Famotidine Gastric Ulcer Clinical Trial.

Key Methodological Points:

  • Patient Population: Patients with endoscopically confirmed benign gastric ulcers.[12][13][14]

  • Intervention: Oral administration of famotidine (e.g., 40 mg once daily at night) or a matching placebo.[12][13][14]

  • Duration: Typically 8 weeks, with endoscopic assessments at baseline and at intervals such as 4, 6, and 8 weeks.[12][13][14]

  • Primary Endpoint: Complete ulcer healing as confirmed by endoscopy.[12][13][14]

  • Secondary Endpoints: Symptom relief, antacid consumption, and safety assessments.[12][14]

  • Statistical Analysis: Comparison of healing rates between the famotidine and placebo groups at each time point using appropriate statistical tests.[12][13][14]

"this compound" Clinical Study for NSAID-Induced Erosive Gastritis

A study evaluating S-Methylmethionine for NSAID-induced erosive gastritis followed a double-blind, controlled design.

Key Methodological Points:

  • Patient Population: 172 patients with hematemesis resulting from erosive gastritis induced by nonsteroidal anti-inflammatory drugs.[17]

  • Intervention: Oral administration of S-Methylmethionine sulfonium (B1226848) chloride (MMSC) (500 mg four times a day), cysteine (200 mg four times a day), or a control.[17]

  • Duration: Assessment at 48 hours after admission.[17]

  • Primary Endpoint: Hemodynamic stability and absence of rebleeding.[17]

  • Secondary Endpoint: Presence of gastric erosions at endoscopy after 48 hours.[17]

  • Statistical Analysis: Comparison of outcomes between the treatment and control groups.[17]

Conclusion

The available evidence strongly supports the efficacy of famotidine as a first-line agent for the treatment of peptic ulcers and other acid-related gastrointestinal disorders. Its mechanism of action is well-understood, and its clinical effectiveness in acid suppression and ulcer healing is substantiated by numerous large-scale, randomized controlled trials.

"this compound" (S-Methylmethionine chloride) presents an alternative mechanistic approach, focusing on mucosal defense and repair rather than acid suppression. While some clinical studies, particularly in the context of NSAID-induced gastritis, suggest a beneficial effect, the overall body of evidence is not as robust as that for famotidine. The historical nature of some of the key studies and the lack of modern, direct comparative trials with standard-of-care agents like famotidine make it difficult to definitively establish its relative efficacy.

For drug development professionals, famotidine serves as a benchmark for H2-receptor antagonist efficacy. "this compound" may represent an interesting candidate for further investigation, particularly as an adjunctive therapy or for patient populations where acid suppression is not the primary therapeutic goal. However, rigorous clinical trials designed to directly compare its efficacy against established agents on key endpoints such as ulcer healing rates and gastric acid suppression are necessary to validate its therapeutic potential in the modern management of acid-related disorders.

References

A Comparative Guide to the Quantification of Vitamin U Chloride (S-Methylmethionine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three distinct analytical methods for the quantification of Vitamin U chloride, also known as S-Methylmethionine (SMM). The selection of an appropriate quantification method is critical for ensuring the accuracy and reliability of research findings, particularly in the fields of drug development, food science, and clinical research. This document presents a cross-validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and a Spectrophotometric method, offering detailed experimental protocols, performance data, and visual workflows to aid in methodological selection.

Introduction to this compound

Vitamin U, chemically identified as S-Methylmethionine, is a derivative of the amino acid methionine.[1] It is naturally found in various raw vegetables, such as cabbage and celery.[2] While not a true vitamin, it has garnered significant interest for its potential therapeutic effects, including its role as an anti-ulcer agent and its involvement in cellular signaling pathways. Accurate quantification of this compound is essential for pharmacokinetic studies, quality control of dietary supplements, and understanding its physiological functions.

Comparative Analysis of Quantification Methods

The following table summarizes the key performance characteristics of the three analytical methods for the quantification of this compound. The data presented is a compilation from various validation studies and should be considered as a general guide. Method performance can vary based on the specific instrumentation, reagents, and sample matrix.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Spectrophotometric Method
Principle Separation based on polarity using a C18 column, followed by UV or MS detection.Conversion to dimethyl sulfide (B99878) (DMS) with subsequent headspace or direct injection GC analysis and FID or MS detection.Formation of a colored complex with a chromogenic agent (e.g., Bromocresol Green) and measurement of absorbance.
Linearity Range 50 - 250 µg/mL[3]0.1 - 5.0 mg% (for the precursor)[4]2 - 10 µg/mL (using an alkaloid standard)[5]
Limit of Detection (LOD) 0.5 µmol/L (with fluorescence detection)Not explicitly stated for SMM, but low ppb for DMS[6]0.215 µg/mL (using an alkaloid standard)[5]
Limit of Quantification (LOQ) 9.7 x 10⁻⁹ mol/L (with fluorescence detection)[7]Not explicitly stated for SMM0.652 µg/mL (using an alkaloid standard)[5]
Accuracy (% Recovery) 99.6 - 101.7%[3]91.1% conversion to DMS[4]Not explicitly stated for SMM
Precision (%RSD) Intra-day: < 2%, Inter-day: < 2%[3]Standard error of measurements: +/- 1.5%[4]Not explicitly stated for SMM
Selectivity/Specificity High, especially with MS detection.High, particularly with MS detection.Moderate, susceptible to interference from other alkaloids or basic compounds.
Sample Throughput Moderate to HighModerateHigh
Instrumentation Cost Moderate to HighModerate to HighLow
Expertise Required Moderate to HighModerate to HighLow to Moderate

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is based on reversed-phase chromatography, which separates S-Methylmethionine from other components in the sample matrix.

a. Sample Preparation:

  • Weigh accurately a quantity of the sample equivalent to 25 mg of S-Methylmethionine.

  • Transfer to a 50 mL volumetric flask.

  • Add 25 mL of the mobile phase and sonicate for 10 minutes to dissolve the sample.

  • Make up the volume to 50 mL with the mobile phase.

  • Filter the solution through a 0.45 µm nylon membrane filter before injection.[3]

b. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm particle size)[3]

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.5) and methanol (B129727) (92:8 v/v)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Injection Volume: 10 µL[3]

  • Detection: UV at 210 nm[3]

  • Column Temperature: Ambient

c. Quantification:

  • Prepare a series of standard solutions of S-Methylmethionine chloride in the mobile phase (e.g., 50, 100, 150, 200, 250 µg/mL).

  • Inject the standard solutions and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of S-Methylmethionine in the sample from the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Sample Weighing Dissolution Dissolution in Mobile Phase & Sonication Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection (10 µL) Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Calculation Concentration Calculation Detection->Calculation Calibration Calibration Curve (Standards) Calibration->Calculation

HPLC Analysis Workflow
Gas Chromatography (GC) Method

This indirect method is based on the thermal decomposition of S-Methylmethionine to dimethyl sulfide (DMS), which is then quantified by GC.

a. Sample Preparation (Decomposition):

  • Place a known amount of the plant material or sample extract into a reaction vial.

  • Add an alkaline medium (e.g., NaOH solution) to the vial.

  • Heat the vial to induce the disintegration of S-Methylmethionine into equimolecular quantities of dimethyl sulfide and homoserine.[4]

  • Distill the formed dimethyl sulfide in a flow of an inert gas (e.g., nitrogen).[4]

  • Trap the distilled dimethyl sulfide in a cooled toluene (B28343) trap (-78 °C).[4]

  • Add an internal standard (e.g., carbon tetrachloride) to the toluene solution.[4]

b. Chromatographic Conditions:

  • Column: A suitable capillary column for volatile sulfur compounds (e.g., BPX-Volatiles).[8]

  • Carrier Gas: Helium

  • Injection: Headspace or direct liquid injection of the toluene trap solution.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).[8]

  • Temperature Program: An appropriate temperature gradient to separate DMS from other volatile compounds.

c. Quantification:

  • Prepare standard solutions of dimethyl sulfide in toluene with the internal standard.

  • Analyze the standards and the sample trap solution using the GC system.

  • Construct a calibration curve by plotting the peak area ratio of DMS to the internal standard against the concentration of DMS.

  • Calculate the concentration of DMS in the sample and back-calculate the concentration of S-Methylmethionine based on the stoichiometry of the decomposition reaction.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_quant Quantification Sample Sample + Alkaline Medium Decomposition Heating & Decomposition to DMS Sample->Decomposition Distillation DMS Distillation & Trapping Decomposition->Distillation Injection Injection of Trap Solution Distillation->Injection Separation GC Column Separation Injection->Separation Detection FID or MS Detection Separation->Detection Calculation Concentration Calculation (SMM) Detection->Calculation Calibration Calibration Curve (DMS Standards) Calibration->Calculation

GC Analysis Workflow
Spectrophotometric Method

This method is adapted from the quantification of total alkaloids and is based on the formation of a colored complex between S-Methylmethionine (acting as a basic compound) and an anionic dye, bromocresol green (BCG).

a. Sample Preparation and Complex Formation:

  • Extract a known amount of the sample with a suitable solvent (e.g., methanol) and then acidify with 2N HCl.

  • Filter the solution.

  • Transfer 1 mL of the filtrate to a separatory funnel and wash three times with 10 mL of chloroform (B151607).

  • Adjust the pH of the aqueous solution to neutral (pH 7.0) with 0.1N NaOH.

  • Add 5 mL of a phosphate buffer (pH 4.7) and 5 mL of a bromocresol green (BCG) solution.

  • Shake the mixture vigorously to allow the formation of a yellow-colored complex.[9]

  • Extract the complex into chloroform by shaking with aliquots of chloroform (e.g., 4 x 4 mL).

  • Collect the chloroform extracts in a 10 mL volumetric flask and make up to the mark with chloroform.[10]

b. Spectrophotometric Measurement:

  • Wavelength: Measure the absorbance of the yellow complex at 470 nm against a blank prepared in the same manner but without the sample.[9]

c. Quantification:

  • Prepare a standard curve using a suitable standard (e.g., atropine, as this method is adapted from alkaloid quantification, or ideally, a pure standard of S-Methylmethionine chloride).[9]

  • Plot the absorbance versus the concentration of the standard.

  • Determine the concentration of "alkaloid-like" compounds (and thus S-Methylmethionine) in the sample from the calibration curve.

Spectro_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_quant Quantification Extraction Sample Extraction & Acidification Complexation pH Adjustment & Complexation with BCG Extraction->Complexation Extraction_Chloroform Chloroform Extraction of Complex Complexation->Extraction_Chloroform Measurement Absorbance Measurement (470 nm) Extraction_Chloroform->Measurement Calculation Concentration Calculation Measurement->Calculation Calibration Calibration Curve (Standard) Calibration->Calculation

Spectrophotometric Analysis Workflow

Involvement in Cellular Signaling Pathways

S-Methylmethionine has been shown to influence key cellular signaling pathways, which may contribute to its observed physiological effects.

ERK1/2 Signaling Pathway

S-Methylmethionine can promote the proliferation and migration of human dermal fibroblasts, which is a crucial aspect of wound healing. This effect is mediated through the activation of the Extracellular signal-Regulated Kinase (ERK1/2) pathway.

ERK12_Pathway SMM S-Methylmethionine Receptor Cell Surface Receptor SMM->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Activates ERK ERK1/2 MEK->ERK Activates Proliferation Cell Proliferation & Migration ERK->Proliferation Promotes

S-Methylmethionine Activation of the ERK1/2 Pathway
AMPK Signaling Pathway

S-Methylmethionine can also influence cellular energy metabolism through the activation of AMP-activated protein kinase (AMPK). The synthesis of S-adenosylmethionine (SAM) from methionine consumes ATP, leading to an increased AMP:ATP ratio, which is a primary activator of AMPK.

AMPK_Pathway Methionine Methionine SAM_synthesis SAM Synthesis Methionine->SAM_synthesis ATP ATP ATP->SAM_synthesis SAM S-Adenosylmethionine SAM_synthesis->SAM AMP Increased AMP:ATP Ratio SAM_synthesis->AMP Consumes ATP AMPK AMPK AMP->AMPK Activates Metabolism Regulation of Cellular Metabolism AMPK->Metabolism

S-Methylmethionine and AMPK Pathway Activation

Conclusion

The choice of a quantification method for this compound depends on the specific requirements of the study. HPLC offers a balance of selectivity, accuracy, and throughput, making it suitable for a wide range of applications. The GC method, although indirect, provides high sensitivity for the volatile derivative DMS and can be valuable for specific matrices. The spectrophotometric method, while being the most accessible and cost-effective, has lower selectivity and may require careful validation to avoid interferences. Researchers should carefully consider the performance characteristics, cost, and available expertise when selecting the most appropriate method for their needs.

References

comparing the effects of natural vs. synthetic "Vitamin U chloride"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Effects of Natural vs. Synthetic "Vitamin U Chloride" (S-Methylmethionine Sulfonium Chloride)

For researchers, scientists, and drug development professionals, understanding the nuances between naturally sourced and synthetically produced compounds is paramount. This guide provides a comprehensive comparison of natural and synthetic "this compound," more accurately known as S-Methylmethionine (B80178) Sulfonium Chloride (MMSC), based on available scientific data.

Disclaimer: Direct comparative studies investigating the differential effects of purified natural versus synthetic MMSC are scarce in the current scientific literature. This guide, therefore, synthesizes available data on MMSC from various sources to highlight potential differences and areas for further research.

Overview of S-Methylmethionine Sulfonium Chloride (MMSC)

S-Methylmethionine (SMM) is a derivative of the essential amino acid methionine.[1] The term "Vitamin U" was coined in the 1950s after studies suggested that cabbage juice, rich in this compound, was effective in healing peptic ulcers.[1][2] MMSC is the chloride salt of SMM. It is not technically a vitamin.[1]

  • Natural MMSC: Found in various plants, with particularly high concentrations in cabbage, broccoli, and celery.[2] In its natural form, it is typically the L-stereoisomer.

  • Synthetic MMSC: Produced through chemical synthesis and often available as a racemic mixture (DL-MMSC). It is used in dietary supplements and for research purposes.

Comparative Analysis of Efficacy and Biological Activity

While direct comparisons are lacking, inferences can be drawn from studies using MMSC from different origins. The primary reported effects of MMSC include gastroprotection, wound healing, and anti-inflammatory properties.[3]

Key Considerations for Comparison:

  • Stereoisomer Activity: The biological activity of stereoisomers can differ significantly.[4][5] Synthetic racemic mixtures contain both D- and L-forms. While the specific activity of D-MMSC is not well-documented, in related compounds like methionine, the stereochemistry is crucial for its metabolic fate and effects.[4][6]

  • Bioavailability: One study suggested that SMM from fermented Kimchi cabbages is more bioavailable than SMM by itself. This may be due to the food matrix or the fermentation process, and highlights a potential advantage of naturally-derived MMSC.

  • Impurities: Synthetic production may introduce impurities that are not present in the natural form.[7] Conversely, natural extracts contain a multitude of other compounds that could act synergistically or antagonistically with MMSC.

Table 1: Summary of Quantitative Data on MMSC Efficacy
Parameter Study Details MMSC Source Key Quantitative Findings Reference
Gastroprotective Effect Study on pigs with oesophagogastric ulcers.Not specified, likely synthetic200 mg/kg SMMSC in feed did not significantly prevent ulcer development but showed a slight improvement in healing existing ulcers over 49 days.[8]
Wound Healing In vitro study on human dermal fibroblasts (hDFs).Not specified, likely syntheticMMSC (100 μM) promoted the growth and migration of hDFs.[9]
Anti-inflammatory Effect Study on rats with valproic acid-induced liver injury.Not specified, likely synthetic50 mg/kg/day MMSC significantly reduced elevated levels of AST, ALT, ALP, LDH, and MPO.
Anti-adipogenic Effect In vitro study on 3T3-L1 pre-adipocyte cells.Not specified, likely syntheticMMSC (50-100 mM) inhibited adipocyte differentiation.[10]
Hypolipidemic Effect Study on rats with aminonucleoside-induced nephrotic hyperlipidemia.Not specified, likely synthetic1000 mg/kg daily oral MMSC significantly ameliorated plasma cholesterol and phospholipid levels.[6]

Physicochemical Properties and Stability

The source of MMSC can influence its stability and degradation pathways.

Table 2: Physicochemical and Stability Comparison
Property Natural MMSC Synthetic MMSC Reference
Common Form L-stereoisomer within a plant matrix.Often a racemic DL-mixture, crystalline powder.
Stability Degrades over time in stored plants (e.g., 34-62% decrease in cabbage over 6 months). Decomposes with heat or high pH.Stable as a crystalline powder. Melting point of 139-140 °C.[11][12]
Potential Contaminants Other plant metabolites, pesticides (depending on cultivation).Residual solvents, catalysts, and by-products from synthesis.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the effects of MMSC.

Protocol 1: Cell Viability (MTT) Assay

This protocol is adapted from a study on the effects of MMSC on 3T3-L1 pre-adipocyte cell lines.[10]

  • Cell Seeding: Plate 3T3-L1 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of MMSC (e.g., 50, 70, 90, 100 mM) and incubate for another 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using an ELISA plate reader. Cell viability is expressed as a percentage of the control group.

Protocol 2: In Vivo Wound Healing Assay

This is a general workflow based on studies assessing the wound-healing properties of MMSC.[13]

  • Animal Model: Use an appropriate animal model, such as mice or rats. Anesthetize the animals.

  • Wound Creation: Create a full-thickness excisional wound on the dorsal side of the animal using a sterile biopsy punch (e.g., 8 mm).

  • Topical Application: Apply a known concentration of MMSC solution or a control vehicle to the wound daily.

  • Wound Closure Measurement: Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, 14). Measure the wound area using image analysis software.

  • Histological Analysis: At the end of the experiment, euthanize the animals and collect the wound tissue for histological analysis (e.g., H&E staining) to assess re-epithelialization and collagen deposition.

Visualizing Pathways and Workflows

Diagram 1: Biosynthesis of S-Methylmethionine

G L_Methionine L-Methionine M M L_Methionine->M SAM S-Adenosylmethionine (SAM) SAM->M SMT Methionine S-Methyltransferase SMM S-Methylmethionine (SMM) SMT->SMM SAH S-Adenosylhomocysteine (SAH) SMT->SAH Co-product

Caption: Biosynthesis of S-Methylmethionine from L-Methionine and SAM.

Diagram 2: Experimental Workflow for In Vivo Wound Healing Assay

G cluster_protocol In Vivo Wound Healing Protocol Animal_Model 1. Animal Model Selection (e.g., Mice) Anesthesia 2. Anesthesia Animal_Model->Anesthesia Wound_Creation 3. Dorsal Excisional Wound Anesthesia->Wound_Creation Treatment_Groups 4. Group Assignment (Control vs. MMSC) Wound_Creation->Treatment_Groups Application 5. Daily Topical Application Treatment_Groups->Application Measurement 6. Wound Area Measurement (Days 0, 3, 7, 10, 14) Application->Measurement Histology 7. Tissue Collection & Histological Analysis Measurement->Histology Data_Analysis 8. Statistical Analysis Histology->Data_Analysis

Caption: A typical experimental workflow for an in vivo wound healing study.

Diagram 3: MMSC-Induced ERK1/2 Signaling Pathway in Wound Healing

G MMSC S-Methylmethionine Sulfonium (MMSC) Cell_Membrane Cell Membrane MMSC->Cell_Membrane Binds to receptor? (Mechanism unclear) ERK1_2 ERK1/2 Activation Cell_Membrane->ERK1_2 Proliferation Fibroblast Proliferation ERK1_2->Proliferation Migration Fibroblast Migration ERK1_2->Migration Wound_Healing Accelerated Wound Healing Proliferation->Wound_Healing Migration->Wound_Healing

Caption: MMSC promotes wound healing via the ERK1/2 signaling pathway.

Conclusion and Future Directions

The available evidence strongly supports the therapeutic potential of MMSC, particularly for gastrointestinal and dermatological applications. However, the lack of direct comparative studies between natural and synthetic MMSC represents a significant knowledge gap.

Future research should focus on:

  • Head-to-head comparative trials: Directly comparing the bioavailability, efficacy, and safety of purified L-MMSC (natural form) and DL-MMSC (synthetic form).

  • Stereoisomer-specific activity: Investigating the biological effects of the D- and L-stereoisomers of MMSC independently.

  • Synergistic effects: Examining the potential synergistic effects of other compounds present in natural MMSC extracts.

Such studies are crucial for optimizing the therapeutic use of MMSC and for providing clear guidance to researchers and drug development professionals.

References

A Comparative Guide to In Vitro Methylating Agents: "Vitamin U Chloride" vs. S-Adenosyl Methionine and Other Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of in vitro research, the precise transfer of a methyl group to a substrate is a critical reaction in studying a vast array of biological processes, from epigenetic regulation to protein function. The choice of a methylating agent can significantly impact the efficiency, specificity, and biological relevance of an experiment. This guide provides a comparative overview of Vitamin U chloride (S-Methylmethionine sulfonium (B1226848) chloride) against the universal biological methyl donor, S-Adenosyl Methionine (SAM), and other common synthetic methylating agents.

Introduction to Methylating Agents

Methylating agents are compounds capable of donating a methyl (CH₃) group to a substrate. In biological systems, this role is primarily fulfilled by S-adenosylmethionine (SAM), which participates in a vast number of enzymatic reactions.[1][2] In vitro, researchers have a broader arsenal (B13267) of methylating agents, each with distinct properties and applications.

Vitamin U (S-Methylmethionine Sulfonium Chloride) , a derivative of the amino acid methionine, has been recognized for its therapeutic uses, particularly in gastrointestinal health.[3][4][5][6] While it is known to be an active methyl donor in the body, its direct application and efficacy as an in vitro methylating agent are less characterized compared to established compounds.[3]

Comparative Analysis of Methylating Agents

This section details the properties and performance of this compound in comparison to S-Adenosyl Methionine (SAM), Dimethyl Sulfate (B86663) (DMS), Methyl Iodide (MeI), and Betaine (B1666868).

S-Adenosyl Methionine (SAM)

SAM is the principal methyl donor in virtually all living organisms and is the co-substrate for all known methyltransferase enzymes.[1][2] Its central role in cellular methylation makes it the gold standard for in vitro enzymatic methylation studies.

  • Mechanism: SAM donates its activated methyl group, which is attached to a positively charged sulfur atom, to a nucleophilic substrate in a reaction catalyzed by a specific methyltransferase. Upon methyl group transfer, SAM is converted to S-adenosylhomocysteine (SAH), which can act as a feedback inhibitor of the methyltransferase.[1]

  • Applications: Widely used in in vitro assays to study the activity of DNA methyltransferases (DNMTs), protein methyltransferases (PMTs), and other methyltransferases.[7][8][9][10][11][12][13][14][15][16][17][18][19][20] It can also induce non-enzymatic methylation of DNA, albeit at a much lower rate than enzymatic reactions.[15][21][22][23]

This compound (S-Methylmethionine Sulfonium Chloride)

Vitamin U's potential as a direct in vitro methylating agent stems from its chemical structure, which, like SAM, contains a positively charged sulfonium center. However, direct, quantitative comparisons of its methylating efficiency in vitro against SAM are not well-documented in the current scientific literature. Its role as a methyl donor in biological systems is established, where it can contribute to the methionine pool and subsequently the synthesis of SAM.[3]

  • Mechanism: Theoretically, the sulfonium ion in S-Methylmethionine could directly donate a methyl group to a nucleophile. However, the reactivity and substrate specificity in an in vitro, enzyme-independent context are not well-characterized.

Other Methylating Agents

For non-enzymatic methylation studies or when a highly reactive methyl source is required, researchers often turn to synthetic alkylating agents.

  • Dimethyl Sulfate (DMS): A powerful methylating agent used in organic synthesis and for DNA footprinting to probe protein-DNA interactions.[24][25][26][27] It methylates DNA, particularly at the N7 position of guanine (B1146940) and the N3 position of adenine.[24] It is highly toxic and must be handled with extreme caution.[25][27]

  • Methyl Iodide (MeI): Another potent and reactive methylating agent used in organic synthesis.[28][29] Due to its high reactivity, it is generally not suitable for enzymatic studies as it would non-specifically methylate the enzyme and other components of the reaction mixture. It is also toxic and requires careful handling.[28]

  • Betaine: A naturally occurring compound that acts as a methyl donor in the methionine-homocysteine cycle, particularly in the liver.[30][31][32][33][34][35] In this pathway, betaine donates a methyl group to homocysteine to regenerate methionine, which can then be converted to SAM.[33] While it is a crucial component of cellular methylation metabolism, it is not typically used as a direct methyl donor in isolated in vitro methylation assays.

Data Presentation: Comparison of In Vitro Methylating Agents

FeatureThis compound (S-Methylmethionine)S-Adenosyl Methionine (SAM)Dimethyl Sulfate (DMS) & Methyl Iodide (MeI)Betaine
Type Biological derivativeUniversal biological methyl donorSynthetic alkylating agentsBiological methyl donor (indirect)
Primary Use in Research Primarily physiological studiesEnzymatic and non-enzymatic methylation assaysChemical synthesis, DNA footprintingNutritional and metabolic studies
Mechanism of Methylation Putative direct methyl donation from sulfonium centerEnzymatic or non-enzymatic donation of activated methyl groupSN2 nucleophilic substitutionIndirectly donates methyl group to homocysteine
Enzyme Dependency Not typically used with enzymes in vitroCo-substrate for all methyltransferasesNon-enzymaticUsed in specific enzymatic pathways (e.g., BHMT)
Specificity Unknown in vitroHigh (with specific enzymes)Low (reacts with many nucleophiles)Specific to homocysteine in its biological role
Relative Reactivity Likely lower than synthetic agentsModerateHighLow (in a direct context)
Toxicity Generally considered safeNon-toxicHighly toxic, carcinogenicNon-toxic
Availability of In Vitro Protocols ScarceAbundantAbundant (for specific applications)Scarce (for direct methylation assays)

Experimental Protocols

General In Vitro Enzymatic Methylation Assay using SAM

This protocol is a generalized procedure for assessing the activity of a methyltransferase using SAM.

Materials:

  • Purified methyltransferase enzyme

  • Substrate (e.g., DNA, protein, small molecule)

  • S-Adenosyl-L-[methyl-³H]methionine (for radioactive detection) or non-labeled SAM

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 5 mM MgCl₂, 4 mM DTT)

  • Scintillation fluid and counter (for radioactive detection) or appropriate detection reagents for non-radioactive methods.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, substrate, and SAM.

  • Initiate the reaction by adding the methyltransferase enzyme.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Stop the reaction (e.g., by adding EDTA or by heat inactivation).

  • Detect the methylated substrate. For radioactive assays, this often involves spotting the reaction mixture onto a filter paper, washing away unincorporated [³H]SAM, and measuring the incorporated radioactivity using a scintillation counter.[11][20] Non-radioactive methods may involve specific antibodies, chromatography, or coupled enzymatic assays.[7][8][36][10]

In Vitro DNA Methylation using Dimethyl Sulfate (DMS Footprinting)

This protocol outlines a general procedure for DMS footprinting to identify protein binding sites on DNA.

Materials:

  • End-labeled DNA probe

  • DNA-binding protein

  • Dimethyl Sulfate (DMS)

  • Piperidine

  • Sequencing gel apparatus

Procedure:

  • Incubate the end-labeled DNA probe with the DNA-binding protein to allow for complex formation.

  • Treat the protein-DNA mixture with a low concentration of DMS. DMS will methylate guanines that are not protected by the bound protein.

  • Stop the methylation reaction and purify the DNA.

  • Cleave the DNA at the methylated guanine residues using piperidine.

  • Analyze the resulting DNA fragments on a sequencing gel alongside a control reaction performed without the DNA-binding protein. The "footprint" will appear as a region of the gel where bands are absent in the protein-bound sample, indicating protection from DMS methylation.[24][26]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Methylation Reaction cluster_analysis Analysis prep Prepare Reaction Mix (Buffer, Substrate, Methyl Donor) react Initiate with Enzyme Incubate at Optimal Temperature prep->react Add Enzyme stop Stop Reaction react->stop Timepoint Reached detect Detect Methylated Product stop->detect

Caption: General workflow for an in vitro enzymatic methylation assay.

signaling_pathway SAM S-Adenosyl Methionine (SAM) Methyltransferase Methyltransferase (Enzyme) SAM->Methyltransferase Substrate Substrate (DNA, Protein, etc.) Substrate->Methyltransferase Methylated_Substrate Methylated Substrate Methyltransferase->Methylated_Substrate Methyl Group Transfer SAH S-Adenosyl homocysteine (SAH) Methyltransferase->SAH SAH->Methyltransferase Inhibition

Caption: Enzymatic methylation cycle involving SAM.

Conclusion

S-Adenosyl Methionine remains the cornerstone for in vitro enzymatic methylation studies due to its biological relevance and the extensive availability of established protocols. For non-enzymatic methylation and specific applications like DNA footprinting, potent synthetic agents like dimethyl sulfate and methyl iodide are invaluable, albeit with significant safety considerations.

This compound (S-Methylmethionine) presents an interesting case. While it functions as a methyl donor in vivo, its efficacy and characteristics as a direct methylating agent in vitro are not well-defined in the scientific literature. There is a clear need for direct comparative studies to quantify its methylation potential, substrate specificity, and reaction kinetics against established methyl donors like SAM. Such research would be instrumental in determining its potential utility for researchers, scientists, and drug development professionals in the field of in vitro methylation studies.

References

The Potential of "Vitamin U Chloride" as a Biomarker: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of novel biomarkers is a critical endeavor in the advancement of diagnostic and therapeutic strategies. This guide provides a comprehensive comparison of "Vitamin U chloride," also known as S-Methylmethionine (SMM), and its metabolically related compound, S-Adenosylmethionine (SAMe), as potential biomarkers in the context of gastrointestinal and liver diseases. While SMM has been investigated for its therapeutic properties, its validation as a biomarker remains limited. In contrast, SAMe has been more extensively studied as a potential biomarker, offering a valuable point of comparison. This guide also contrasts these molecules with established biomarkers for specific conditions.

I. "this compound" (S-Methylmethionine): Therapeutic Agent or Biomarker?

"this compound" is the salt form of S-Methylmethionine (SMM), a derivative of the amino acid methionine.[1] Historically, it has been associated with gastrointestinal health, particularly in the context of peptic ulcers and gastritis.[1] Research, primarily in animal models, suggests that SMM possesses gastroprotective, antioxidant, and anti-inflammatory properties.[2][3] It is believed to exert these effects by enhancing mucus production, reducing oxidative stress, and modulating inflammatory pathways within the gastric lining.[3]

Despite its therapeutic potential, there is a notable lack of substantial evidence validating SMM as a clinical biomarker for any specific disease. A biomarker is a characteristic that can be objectively measured and evaluated as an indicator of normal biological processes, pathogenic processes, or pharmacologic responses to a therapeutic intervention. To date, studies have not consistently demonstrated a correlation between endogenous levels of SMM and the presence, severity, or prognosis of diseases that would qualify it as a reliable biomarker.

II. S-Adenosylmethionine (SAMe): A Viable Alternative Biomarker

S-Adenosylmethionine (SAMe) is a critical molecule in the methionine cycle and is metabolically downstream of SMM.[4] It serves as the primary methyl group donor in numerous cellular reactions, including the methylation of DNA, proteins, and lipids.[4][5] Due to its central role in metabolism, alterations in SAMe levels have been investigated as potential biomarkers for various conditions, including liver diseases and inflammatory bowel disease (IBD).[5][6]

Comparative Data: SAMe Levels in Disease

The following table summarizes findings from studies that have quantified SAMe levels in patients with specific diseases compared to healthy controls.

Disease StateAnalytePatient CohortMean Concentration in PatientsMean Concentration in Healthy ControlsFold ChangeReference(s)
Inflammatory Bowel Disease
Severe IBDSAMeCrohn's Disease (n=21), Ulcerative Colitis (n=7)1.10 mg/L1.84 mg/L~0.60x[6]
Moderate IBDSAMeCrohn's Disease and Ulcerative Colitis1.83 mg/L1.84 mg/L~1.00x[6]
Liver Disease
Alcoholic Liver Disease (ALD)SAMePatients with ALD (n=37, baseline)Not explicitly stated in meansNot included in this study-[7]
Chronic Liver DiseaseSAMePatients with chronic liver diseaseReduced levels observedNormal levelsDecreased[5]

Note: The study on Alcoholic Liver Disease did not provide mean baseline SAMe levels for direct comparison but noted that SAMe levels are generally reduced in chronic liver diseases.

III. Comparison with Established Biomarkers

To provide a broader context, the following tables compare the potential of SAMe as a biomarker with established biomarkers for Inflammatory Bowel Disease, Gastric Cancer, and Liver Disease.

Inflammatory Bowel Disease (IBD)
BiomarkerTypePrimary Use in IBDAdvantagesLimitationsReference(s)
S-Adenosylmethionine (SAMe) Metabolite Investigational: Potential marker of disease severity. Reflects metabolic state, potentially more specific to methylation pathways. Limited validation, influenced by diet and other factors. [6]
C-Reactive Protein (CRP)Acute Phase ProteinMonitoring disease activity, particularly in Crohn's disease.Widely available, low cost, well-established protocols.Lacks specificity (elevated in other inflammatory conditions).[8][9][10]
Fecal Calprotectin (FCP)ProteinDifferentiating IBD from non-inflammatory bowel conditions, monitoring activity.Non-invasive (stool sample), correlates well with endoscopic activity.Less accurate for small bowel inflammation, can be elevated in other conditions.[9]
Erythrocyte Sedimentation Rate (ESR)Blood MeasurementGeneral marker of inflammation.Inexpensive and simple to perform.Non-specific, slower response to inflammation compared to CRP.[8][10]
Gastric Cancer
BiomarkerTypePrimary Use in Gastric CancerReference(s)
HER2Protein (Receptor)Predictive biomarker for HER2-targeted therapies.[11][12][13]
PD-L1Protein (Ligand)Predictive biomarker for immunotherapy (PD-1/PD-L1 inhibitors).[11][12][14]
Microsatellite Instability (MSI)Genetic MarkerPredictive biomarker for immunotherapy.[11][12]
Claudin 18.2 (CLDN18.2)ProteinPredictive biomarker for targeted therapies.[12][14]
Carcinoembryonic Antigen (CEA)Protein (Tumor Marker)Monitoring for recurrence after treatment.[3]
Carbohydrate Antigen 19-9 (CA19-9)Protein (Tumor Marker)Monitoring for recurrence, particularly in certain subtypes.[3]
Liver Disease
BiomarkerTypePrimary Use in Liver DiseaseReference(s)
S-Adenosylmethionine (SAMe) Metabolite Investigational: Potential marker of liver function and injury. [5][15]
Alanine Aminotransferase (ALT)EnzymeIndicator of hepatocellular injury.[1][16][17]
Aspartate Aminotransferase (AST)EnzymeIndicator of hepatocellular injury.[1][16][17]
Alkaline Phosphatase (ALP)EnzymeIndicator of cholestasis and biliary injury.[1][16]
Gamma-Glutamyl Transferase (GGT)EnzymeMarker of liver disease, biliary disorders, and chronic alcohol consumption.[16][17]
BilirubinPigmentIndicator of compromised hepatic function.[1][16]
AlbuminProteinAssessment of hepatic synthetic capacity.[1][17]
Prothrombin Time (PT) / International Normalized Ratio (INR)Coagulation MarkerAssessment of hepatic synthetic capacity.[16]

IV. Experimental Protocols

Quantification of S-Adenosylmethionine (SAMe) in Human Plasma by LC-MS/MS

This protocol is a synthesized representation based on established methodologies.[2][18][19]

1. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To 200 µL of plasma, add 50 µL of an internal standard solution containing stable isotope-labeled SAMe (e.g., d3-S-adenosylmethionine) at a known concentration (e.g., 5 µmol/L in 0.1% formic acid).

  • Vortex the mixture for 5 minutes and incubate at 4°C for 10 minutes.

  • Add 550 µL of ice-cold acetone (B3395972) to precipitate proteins.

  • Vortex for 10 minutes and incubate at 4°C for an additional 10 minutes.

  • Centrifuge at 13,400 x g for 10 minutes at 4°C.

  • Transfer 500 µL of the clear supernatant to an HPLC autosampler vial.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 3.0 x 150 mm, 3.5 µm).

    • Mobile Phase A: 10 mmol/L ammonium (B1175870) formate (B1220265) buffer (pH 3.4).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by re-equilibration.

    • Flow Rate: 0.6-0.8 mL/min.

    • Injection Volume: 20 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • SAMe: m/z 399.0 → 250.1

      • d3-SAMe (Internal Standard): m/z 402.0 → 250.1

3. Quantification:

  • Generate a calibration curve by analyzing standards of known SAMe concentrations with the internal standard.

  • Calculate the ratio of the peak area of the endogenous SAMe to the peak area of the internal standard in the unknown samples.

  • Determine the concentration of SAMe in the plasma samples by interpolating from the calibration curve.

V. Visualizations

Methionine_Metabolism Methionine Methionine SMM S-Methylmethionine (Vitamin U) Methionine->SMM Methionine S-methyltransferase SAMe S-Adenosylmethionine (SAMe) Methionine->SAMe Methionine Adenosyltransferase (MAT) SMM->Methionine Homocysteine S-methyltransferase SAH S-Adenosylhomocysteine (SAH) SAMe->SAH Methyltransferase (MT) Methylated_Substrate Methylated Substrate (DNA, Proteins, etc.) SAMe->Methylated_Substrate Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase Substrate Substrate Substrate->Methylated_Substrate

Caption: Metabolic relationship between Methionine, SMM, and SAMe.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample (200 µL) Add_IS Add Internal Standard (d3-SAMe) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Cold Acetone) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometry Detection (ESI+, MRM) Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify SAMe Concentration Calibration_Curve->Quantification

Caption: Workflow for SAMe quantification by LC-MS/MS.

VI. Conclusion

The available scientific literature does not currently support the validation of "this compound" (S-Methylmethionine) as a standalone biomarker for gastrointestinal or liver diseases. Its primary role appears to be therapeutic, warranting further investigation in that domain. Conversely, its metabolite, S-Adenosylmethionine (SAMe), shows greater promise as a potential biomarker, with studies indicating altered levels in conditions like IBD and chronic liver disease. However, SAMe still requires more extensive validation against and in combination with established biomarkers to ascertain its clinical utility. For researchers and drug development professionals, focusing on SAMe and its role in the methionine metabolic pathway may prove to be a more fruitful avenue for biomarker discovery and validation in the context of gastrointestinal and liver health.

References

A Comparative Analysis of S-Methylmethionine (Vitamin U) Chloride Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

S-Methylmethionine (SMM), commonly known as "Vitamin U," is a derivative of the amino acid methionine found in various plants. While not officially classified as a vitamin, it has garnered significant interest for its potential therapeutic effects, particularly its anti-ulcer and cytoprotective properties. This guide provides a comparative overview of the experimental data on S-Methylmethionine chloride's performance in different species, offering valuable insights for research and development.

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vivo and in vitro studies on S-Methylmethionine chloride.

Table 1: In Vivo Studies of S-Methylmethionine Chloride in Different Species

SpeciesDosageDurationExperimental ModelKey FindingsReference
Rat 50 mg/kg/day (gavage)15 daysValproic acid-induced liver injuryReversed the increase in liver enzymes (AST, ALT, ALP, LDH) and lipid peroxidation; restored glutathione (B108866) levels.[1]
Rat 50 mg/kg/day (gavage)3 daysGalN-induced gastric damagePrevented the decrease in antioxidant enzyme activities (CAT, GR, GPx, SOD).[2]
Rat 50 mg/kg/day (gavage)16 weeksDEN/CCl4-induced hepatocellular carcinomaImproved liver function biomarkers (AST, GGT, albumin); downregulated inflammatory and tumor markers (TNF-α, iNOS, TGF-1β, GP3).[3][4]
Rat 1000 mg/kg/day (oral)Not specifiedAminonucleoside-induced nephrotic hyperlipidemiaSignificantly ameliorated plasma cholesterol and phospholipid levels; improved nephrotic syndrome.[5]
Human 1500 mg/day8 weeksHypercholesterolemiaStatistically significant decrease in serum total cholesterol (9.7%) and an increase in HDL-cholesterol.[6]
Pig 200 mg/kg (in diet)49 daysOesophagogastric ulcersNo significant prevention of ulcer development, but a slight improvement in ulcer scores in pigs with existing high ulcer scores.[7]
Chicken Not specified35 daysBroiler growth performanceIncreased growth rate and feed utilization efficiency; upregulated IGF-1 mRNA and downregulated MSTN mRNA expression.[8][9]

Table 2: In Vitro Studies of S-Methylmethionine Chloride

Cell LineConcentrationDurationExperimental FocusKey FindingsReference
Human Dermal Fibroblasts (hDFs) 100 µM24 hoursCell growth and migrationPromoted proliferation and migration of hDFs.[2]
Human Dermal Fibroblasts (hDFs) 0-1 mM24 hoursSignaling pathway activationActivated ERK1/2 signaling pathway.[2]
3T3-L1 Pre-adipocytes 10-100 mM7 daysAdipocyte differentiationInhibited adipocyte differentiation in a dose-dependent manner.[2]
3T3-L1 Pre-adipocytes Not specifiedNot specifiedSignaling pathway activationIncreased AMPK phosphorylation and decreased PPAR-γ levels.[2]

Experimental Protocols

In Vivo Hepatoprotective Effect in Rats (Valproic Acid-Induced Injury Model)

This protocol is based on studies investigating the protective effects of S-Methylmethionine chloride against drug-induced liver damage.[1]

  • Animal Model: Female Sprague Dawley rats are used.

  • Grouping: Animals are randomly divided into four groups:

    • Group I: Control (no treatment).

    • Group II: S-Methylmethionine chloride only (50 mg/kg/day).

    • Group III: Valproic acid only (500 mg/kg/day).

    • Group IV: Valproic acid + S-Methylmethionine chloride (same doses).

  • Administration:

    • S-Methylmethionine chloride is administered daily for 15 days via oral gavage.

    • Valproic acid is administered daily for 15 days intraperitoneally.

  • Endpoint Analysis: On the 16th day, animals are sacrificed. Blood and liver tissues are collected for biochemical analysis (e.g., liver enzymes, oxidative stress markers) and histopathological examination.

In Vitro Adipocyte Differentiation Assay (3T3-L1 Cells)

This protocol outlines the methodology to assess the inhibitory effect of S-Methylmethionine chloride on the differentiation of pre-adipocytes.

  • Cell Culture: 3T3-L1 pre-adipocytes are cultured to confluence.

  • Initiation of Differentiation: Two days post-confluence (Day 0), the culture medium is replaced with a differentiation medium containing a standard adipogenic cocktail (e.g., isobutylmethylxanthine, dexamethasone, and insulin).

  • Treatment: S-Methylmethionine chloride is added to the differentiation medium at various concentrations (e.g., 10, 50, 70, 100 mM).

  • Maintenance: After 2-3 days, the medium is replaced with a maintenance medium containing insulin (B600854) and the respective concentrations of S-Methylmethionine chloride. The medium is changed every two days.

  • Analysis: After 7-10 days, the degree of adipocyte differentiation is assessed by:

    • Oil Red O Staining: To visualize lipid droplet accumulation.

    • Gene Expression Analysis (qRT-PCR): To quantify the expression of adipogenic marker genes (e.g., PPAR-γ, C/EBP-α).

    • Protein Analysis (Western Blot): To measure the levels of key signaling proteins (e.g., phosphorylated AMPK).

Visualizations

Signaling Pathways and Experimental Workflows

AMPK_Signaling_Pathway cluster_cell Adipocyte SMM S-Methylmethionine (Vitamin U) AMPK AMPK SMM->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation PPARg PPAR-γ pAMPK->PPARg Inhibits Adipogenesis Adipogenesis (Lipid Accumulation) PPARg->Adipogenesis Promotes

Caption: AMPK signaling pathway activation by S-Methylmethionine.

InVivo_Workflow start Start: Animal Acclimatization grouping Random Grouping of Animals start->grouping treatment Daily Treatment Administration (e.g., Oral Gavage, IP Injection) grouping->treatment monitoring Observation and Data Collection (Body Weight, Clinical Signs) treatment->monitoring endpoint Endpoint: Sacrifice and Sample Collection (Blood, Tissues) monitoring->endpoint analysis Biochemical and Histopathological Analysis endpoint->analysis results Results and Interpretation analysis->results

Caption: General workflow for in vivo animal studies.

InVitro_Workflow start Start: Cell Seeding and Growth to Confluence induction Induction of Differentiation (with Adipogenic Cocktail) start->induction treatment Treatment with S-Methylmethionine induction->treatment maintenance Cell Maintenance and Media Changes treatment->maintenance analysis Analysis of Differentiation (Oil Red O, qRT-PCR, Western Blot) maintenance->analysis results Results and Interpretation analysis->results

Caption: Workflow for in vitro 3T3-L1 differentiation assay.

References

The Reproducibility of "Vitamin U Chloride": A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of experimental data on S-Methylmethionine (SMM) sulfonium (B1226848) chloride, commonly known as "Vitamin U chloride," reveals a foundation of evidence for its therapeutic potential, particularly in gastrointestinal health, wound healing, and as an anti-inflammatory and antioxidant agent. However, the reproducibility of these findings and direct comparisons with standard treatments warrant further investigation to solidify its clinical utility. This guide provides a detailed comparison of the available experimental results, outlines the methodologies used, and visualizes the key biological pathways involved.

I. Comparative Analysis of Experimental Data

The therapeutic effects of "this compound" have been quantified across several key areas of research. The following tables summarize the available data to facilitate a comparison of its performance.

Table 1: Anti-Inflammatory Effects of "this compound" in HCl/Ethanol-Induced Gastric Damage in Mice
BiomarkerControl (HCl/Ethanol)"this compound" TreatmentAlternative: Cabbage Extract (containing Vitamin U)Alternative: OmeprazoleSource
Myeloperoxidase (MPO) Activity (U/g tissue) ~2.5Significantly ReducedSignificantly ReducedSignificantly Reduced[1][2][3]
NF-κB (mRNA level) Significantly IncreasedSignificantly AttenuatedSignificantly AttenuatedSignificantly Attenuated[1]
COX-2 (mRNA level) Significantly IncreasedSignificantly AttenuatedSignificantly AttenuatedSignificantly Attenuated[1]
iNOS (mRNA level) Significantly IncreasedSignificantly AttenuatedSignificantly AttenuatedSignificantly Attenuated[1]
TNF-α (protein level) Significantly IncreasedSignificantly AttenuatedSignificantly AttenuatedNot Reported[1]
IL-1β (protein level) Significantly IncreasedSignificantly AttenuatedSignificantly AttenuatedNot Reported[1]
IL-6 (protein level) Significantly IncreasedSignificantly AttenuatedSignificantly AttenuatedNot Reported[1]
IL-18 (protein level) Significantly IncreasedSignificantly AttenuatedSignificantly AttenuatedNot Reported[1]

Note: Specific quantitative values for "this compound" were not available in the reviewed literature; however, the attenuating effects were consistently reported as significant.

Table 2: Antioxidant Effects of "this compound" in HCl/Ethanol-Induced Gastric Damage in Mice
BiomarkerControl (HCl/Ethanol)"this compound" TreatmentAlternative: Cabbage Extract (containing Vitamin U)Alternative: OmeprazoleSource
Catalase (CAT) Activity Significantly InhibitedSignificantly AlleviatedSignificantly AlleviatedSignificantly Alleviated[1]
Superoxide (B77818) Dismutase (SOD) Activity Significantly InhibitedSignificantly AlleviatedSignificantly AlleviatedSignificantly Alleviated[1]

Note: The reviewed studies reported a significant alleviation of the inhibition of these antioxidant enzymes, though specific activity units were not provided in the abstracts.

Table 3: Clinical Outcomes in NSAID-Induced Erosive Gastritis
OutcomeControl Group"this compound" (500 mg, 4x/day)Alternative: Cysteine (200 mg, 4x/day)Source
Number of Patients with Gastric Erosions (at 48 hours) 20 (35%)7 (12%)6 (11%)[1]
Patients Requiring Blood Transfusion 18 (32%)2 (3%)3 (5%)[1]
Patients Requiring Emergency Surgery 13 (23%)0 (0%)1 (2%)[1]

II. Mechanism of Action: Signaling Pathways and Cellular Effects

"this compound" has been shown to influence key cellular signaling pathways involved in wound healing and cellular protection.

A. Activation of ERK1/2 Signaling Pathway

Studies have demonstrated that S-Methylmethionine sulfonium (SMMS) promotes the proliferation and migration of human dermal fibroblasts, which are crucial for wound healing.[4] This effect is attributed to the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[4] Western blot analyses have shown a dose-dependent increase in the phosphorylation of ERK1/2 in response to SMMS treatment.[5]

ERK1_2_Activation Vitamin_U This compound (S-Methylmethionine sulfonium) MEK1_2 MEK1/2 Vitamin_U->MEK1_2 Activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates pERK1_2 p-ERK1/2 (Phosphorylated) ERK1_2->pERK1_2 Proliferation Fibroblast Proliferation pERK1_2->Proliferation Migration Fibroblast Migration pERK1_2->Migration Wound_Healing Wound Healing Proliferation->Wound_Healing Migration->Wound_Healing

Caption: "this compound" activates the MEK/ERK signaling pathway.

B. Antioxidant and Anti-inflammatory Pathways

"this compound" exhibits antioxidant effects by bolstering the activity of key antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD).[1] It also demonstrates anti-inflammatory properties by downregulating the expression of pro-inflammatory mediators.[1] This is achieved, in part, by inhibiting the NF-κB signaling pathway, which is a central regulator of inflammation.

Anti_inflammatory_Antioxidant_Pathway cluster_inflammation Anti-inflammatory Action cluster_antioxidant Antioxidant Action Inflammatory_Stimuli Inflammatory Stimuli (e.g., HCl/Ethanol) NFkB NF-κB Inflammatory_Stimuli->NFkB Activates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2, iNOS) NFkB->Pro_inflammatory_Genes Upregulates Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Vitamin_U_Inflam This compound Vitamin_U_Inflam->NFkB Inhibits Oxidative_Stress Oxidative Stress ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Increases Cellular_Damage Cellular Damage ROS->Cellular_Damage Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT) Antioxidant_Enzymes->ROS Neutralizes Vitamin_U_Antioxidant This compound Vitamin_U_Antioxidant->Antioxidant_Enzymes Enhances Activity Wound_Healing_Assay_Workflow Start 1. Seed Fibroblasts in a Culture Plate Confluence 2. Grow to a Confluent Monolayer Start->Confluence Scratch 3. Create a 'Scratch' in the Monolayer Confluence->Scratch Treatment 4. Treat with 'this compound' or Control Scratch->Treatment Incubate 5. Incubate and Image at Time Points (e.g., 0, 24, 48h) Treatment->Incubate Analysis 6. Measure Wound Area and Calculate Percentage of Closure Incubate->Analysis

References

A Comparative Guide to Vitamin U Chloride and Betaine for Liver Protection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, identifying effective hepatoprotective agents is a critical endeavor. This guide provides an objective comparison of two such compounds: S-Methylmethionine chloride, commonly known as Vitamin U, and Betaine (B1666868) (trimethylglycine). Both are naturally occurring substances with purported benefits for liver health, but they differ significantly in their mechanisms of action and the breadth of supporting scientific evidence.

At a Glance: Key Differences

FeatureVitamin U Chloride (S-Methylmethionine)Betaine (Trimethylglycine)
Primary Mechanism Primarily antioxidant and anti-inflammatory actions.[1][2]Methyl donor in the methionine-homocysteine cycle, crucial for maintaining the SAM:SAH ratio.[3] Also exhibits antioxidant, anti-inflammatory, and anti-apoptotic properties.
Key Molecular Targets Enhances glutathione (B108866) (GSH) production, may regulate PPAR signaling.[2][4]Donates a methyl group via Betaine-Homocysteine S-Methyltransferase (BHMT), modulates the AMPK signaling pathway.[5][6]
Evidence Base Preliminary, mainly from preclinical and animal studies.[2] Fewer studies are available compared to betaine.Extensive research in both animal models and human studies, particularly for alcoholic and non-alcoholic fatty liver disease.
Established Use Historically used for gastrointestinal protection.[2]Well-established role in treating homocystinuria and as a supplement for liver support.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from various animal studies, demonstrating the hepatoprotective effects of this compound and betaine in different models of liver injury.

Table 1: Effects of this compound on Liver Injury Markers
Model of Liver InjuryAnimal ModelDosageKey FindingsReference
Valproic Acid-InducedRat50 mg/kg/day- ALT & AST: Significantly decreased compared to the VPA-only group.- GSH: Increased compared to the VPA-only group.- Lipid Peroxidation: Decreased compared to the VPA-only group.[7]
Amiodarone-InducedRat50 mg/kg/day- ALT, AST, ALP: Significantly decreased compared to the amiodarone-only group.- GSH: Increased compared to the amiodarone-only group.- Lipid Peroxidation: Decreased compared to the amiodarone-only group.[8]
DEN/CCl4-Induced HCCRat50 mg/kg/day- ALT, AST, GGT: Significantly decreased compared to the HCC group.- SOD, CAT: Activity significantly increased compared to the HCC group.- MDA: Significantly decreased compared to the HCC group.[9][10][11]
Table 2: Effects of Betaine on Liver Injury Markers
Model of Liver InjuryAnimal ModelDosageKey FindingsReference
Thioacetamide-Induced Acute InjuryRat10 and 50 mg/kg- ALT, AST: Significantly decreased.- Oxidative Stress Markers: Significant decrease.[12][13]
Bile Duct Ligation-Induced Chronic InjuryRat10 and 50 mg/kg- ALT, AST: Significantly decreased.- Oxidative Stress Markers: Significant decrease.[12][13]
High-Fat Diet-Induced NAFLDMouse1% in drinking water- ALT: Significantly attenuated.- Hepatic Triglycerides: Significantly attenuated.[14]
Ethanol (B145695) Binge-Induced InjuryMouse4 g/kg- ALT, AST: 2-3 fold increase in ethanol group, attenuated with betaine.- Hepatic Triglycerides: >3-fold rise in ethanol group, attenuated with betaine.[15]
Paclitaxel-Induced HepatotoxicityRat50 and 100 mg/kg/day- ALT, AST: Significantly lowered.- GSH, SOD: Restored antioxidant levels.[16]

Signaling Pathways and Mechanisms of Action

This compound: Antioxidant and Anti-inflammatory Effects

The primary hepatoprotective mechanism of Vitamin U appears to be its ability to bolster the cellular antioxidant defense system. It has been shown to increase the levels of glutathione (GSH), a critical endogenous antioxidant, thereby reducing lipid peroxidation and protecting cell membranes from oxidative damage. Some evidence also points towards its role in modulating inflammatory responses.[1][2] More recent research suggests that S-Methylmethionine may also influence lipid metabolism through the regulation of the peroxisome proliferator-activated receptor (PPAR) signaling pathway.[4]

VitaminU_Pathway cluster_stress Hepatocellular Stress cluster_effects Protective Mechanisms Oxidative Stress Oxidative Stress LiverProtection LiverProtection Inflammation Inflammation Vitamin U Vitamin U GSH ↑ Glutathione (GSH) Production Vitamin U->GSH PPAR PPAR Signaling Modulation Vitamin U->PPAR AntiInflammatory Anti-inflammatory Effects Vitamin U->AntiInflammatory LPO ↓ Lipid Peroxidation GSH->LPO LPO->LiverProtection PPAR->LiverProtection AntiInflammatory->LiverProtection

Vitamin U Protective Mechanisms
Betaine: A Key Player in Methionine Metabolism and Beyond

Betaine's hepatoprotective role is more extensively characterized and multifaceted. Its primary function is as a methyl donor in the methionine-homocysteine cycle. In the liver, betaine donates a methyl group to the potentially toxic homocysteine to regenerate methionine, a reaction catalyzed by betaine-homocysteine S-methyltransferase (BHMT). This is crucial for maintaining the cellular ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH), which is vital for numerous methylation reactions essential for liver function, including phospholipid synthesis for VLDL export.

Beyond its role in methylation, betaine has been shown to activate the AMP-activated protein kinase (AMPK) pathway.[5][6] Activated AMPK plays a central role in regulating cellular energy homeostasis, including the inhibition of fatty acid synthesis and the promotion of fatty acid oxidation, thereby reducing hepatic lipid accumulation.[17] Betaine also exerts antioxidant effects by increasing glutathione levels and has demonstrated anti-inflammatory and anti-apoptotic properties.[3][18]

Betaine_Pathway cluster_input Metabolic Inputs cluster_cycle Methionine Cycle cluster_downstream Downstream Effects Betaine Betaine BHMT BHMT Betaine->BHMT AMPK ↑ AMPK Activation Betaine->AMPK Antioxidant ↑ Antioxidant Capacity Betaine->Antioxidant Homocysteine Homocysteine Homocysteine->BHMT Methionine Methionine BHMT->Methionine SAM SAM Methionine->SAM LiverProtection LiverProtection Methionine->LiverProtection SAH SAH SAM->SAH Methylation SAH->Homocysteine FattyAcid ↓ Fatty Acid Synthesis ↑ Fatty Acid Oxidation AMPK->FattyAcid FattyAcid->LiverProtection Antioxidant->LiverProtection

Betaine's Multifaceted Hepatoprotective Pathways

Experimental Protocols

General Animal Model for Hepatotoxicity

A common experimental design to induce liver injury in rodents involves the administration of a hepatotoxic agent.

Experimental_Workflow start Acclimatization of Animals grouping Random Division into Groups: - Control - Toxin-only - Toxin + Treatment (Vitamin U or Betaine) - Treatment-only start->grouping treatment Pre-treatment or Co-treatment with This compound or Betaine grouping->treatment induction Induction of Liver Injury (e.g., CCl4, Alcohol, High-Fat Diet, etc.) treatment->induction monitoring Monitoring of Animals (Weight, Behavior) induction->monitoring sacrifice Euthanasia and Sample Collection (Blood, Liver Tissue) monitoring->sacrifice analysis Biochemical and Histological Analysis: - Serum ALT/AST - Liver Histopathology - Oxidative Stress Markers (GSH, MDA) - Inflammatory Markers sacrifice->analysis end Data Analysis and Interpretation analysis->end

General Experimental Workflow for Hepatotoxicity Studies

Example Protocol: Valproic Acid (VPA)-Induced Liver Injury in Rats [7]

  • Animals: Female Sprague Dawley rats.

  • Groups:

    • Control

    • Vitamin U only (50 mg/kg/day, by gavage)

    • VPA only (500 mg/kg/day, intraperitoneally)

    • VPA + Vitamin U (same doses and routes)

  • Duration: 15 days.

  • Sample Collection: On day 16, after overnight fasting, animals are sacrificed. Blood and liver tissues are collected.

  • Analysis:

    • Serum: Measurement of ALT, AST, and other liver enzymes.

    • Liver Homogenate: Measurement of glutathione (GSH) levels and lipid peroxidation (e.g., malondialdehyde - MDA). Histopathological examination of liver sections.

Example Protocol: High-Fat Diet (HFD)-Induced NAFLD in Mice [14]

  • Animals: Male C57BL/6 mice.

  • Groups:

    • Control diet

    • High-fat diet

    • High-fat diet + Betaine (1% in drinking water)

  • Duration: 12 weeks.

  • Sample Collection: At the end of the study period, blood and liver tissues are collected.

  • Analysis:

    • Serum: Measurement of ALT and insulin (B600854) levels.

    • Liver Tissue: Quantification of triglyceride content. Histological staining (e.g., Oil Red O) for lipid accumulation. Western blot analysis for proteins in the AMPK signaling pathway.

Conclusion

Both this compound and betaine demonstrate hepatoprotective properties in preclinical models. However, the scientific community has a more mature and detailed understanding of betaine's mechanisms of action, supported by a larger body of evidence across various models of liver disease. Betaine's well-defined role in the essential methionine-homocysteine cycle and its influence on key metabolic signaling pathways like AMPK provide a strong basis for its therapeutic potential.

This compound shows promise, primarily through its antioxidant and anti-inflammatory effects. However, further research is required to fully elucidate its specific molecular targets and signaling pathways, and to validate its efficacy in more extensive and varied models of liver injury, including human clinical trials. For researchers and drug development professionals, betaine currently represents a more established and mechanistically understood option for liver protection, while this compound is an emerging compound that warrants further investigation.

References

Independent Verification of "Vitamin U Chloride" Therapeutic Claims: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides an objective comparison of the therapeutic claims associated with "Vitamin U chloride," chemically identified as S-Methylmethionine sulfonium (B1226848) chloride (MMSC), against alternative treatments for related gastrointestinal conditions. The information is intended for researchers, scientists, and drug development professionals, presenting available experimental data, detailed methodologies of key studies, and visualizations of relevant biological pathways.

Executive Summary

"this compound" has been historically and recently studied for its potential therapeutic effects on peptic ulcers, gastritis, and colitis. While some clinical evidence suggests a benefit in symptom reduction and healing, the rigor of the available studies varies. This guide compares the quantitative outcomes of studies on MMSC with those of alternative therapies, including probiotics, curcumin (B1669340), and aloe vera, for which there is also a body of scientific evidence. Direct head-to-head clinical trials are notably absent in the current literature, making definitive comparisons challenging. The following sections provide a detailed analysis of the existing data.

Comparison of Therapeutic Claims and Efficacy

The therapeutic potential of "this compound" and its alternatives has been evaluated in various clinical and preclinical settings. Below is a summary of the quantitative data from key studies.

Table 1: Peptic Ulcer Healing
TreatmentStudyNumber of PatientsKey Outcome
"Vitamin U" (Cabbage Juice) Cheney (1949)[1][2]13Average crater healing time: 10.4 days for duodenal ulcers and 7.3 days for gastric ulcers.
Standard Therapy (Control) Cheney (1949)[1][2]62 (literature review)Average healing time: 37 days for duodenal ulcers and 42 days for gastric ulcers.
Probiotics (as adjunct) Multiple studiesVariesCan improve H. pylori eradication rates and reduce side effects of standard antibiotic therapy.[3][4][5]
Table 2: Gastritis Symptom Reduction
TreatmentStudyNumber of PatientsKey Outcome
S-Methylmethionine (300 mg/day) Drozdov et al. (2023)[6][7][8]37Statistically significant decrease in total GSRS score from 15 to 5.5 over 6 months (p<0.05).
Curcumin (adjunct to triple therapy) Multiple studiesVariesCan ameliorate oxidative stress and histopathologic changes in chronic gastritis associated with H. pylori.[9][10][11]
Table 3: Ulcerative Colitis Clinical Response
TreatmentStudyNumber of PatientsKey Outcome
Aloe Vera Gel (100 mL, twice daily) Langmead et al. (2004)[12][13][14]30Clinical remission in 30%, improvement in 37%, and response in 47% of patients after 4 weeks.
Placebo Langmead et al. (2004)[12][13][14]14Clinical remission in 7%, improvement in 7%, and response in 14% of patients after 4 weeks.

Detailed Experimental Protocols

Cheney (1949): "Vitamin U" for Peptic Ulcer[1][2]
  • Objective: To evaluate the effect of fresh cabbage juice, containing what was termed "Vitamin U," on the healing of peptic ulcers.

  • Study Design: A case series of 13 male patients with peptic ulcers (7 duodenal, 6 gastric).

  • Intervention: Patients received a daily quart of fresh, raw cabbage juice, administered in five divided doses. A bland diet was also provided. No other specific anti-ulcer medications were used.

  • Primary Outcome Measures: The primary endpoint was the time to ulcer crater healing, as determined by X-ray examination. Symptom relief, particularly pain, was also monitored.

  • Control: The study compared its findings to historical controls from the literature, where patients were treated with standard therapies of the time (e.g., milk, alkalis, and bland diet).

Drozdov et al. (2023): S-Methylmethionine for Chronic Gastritis[6][7][8]
  • Objective: To assess the effect of S-methylmethionine sulfonium chloride on dyspeptic symptoms and quality of life in patients with chronic gastritis.

  • Study Design: An open-label, single-arm study involving 37 patients (21 men, 16 women) aged 35-60 with chronic gastritis of various etiologies.

  • Intervention: All patients were prescribed 300 mg of S-methylmethionine per day for 6 months as part of a complex diet therapy.

  • Primary Outcome Measures: Clinical manifestations of dyspepsia were assessed using the Gastrointestinal Symptom Rating Scale (GSRS). Quality of life was evaluated using the SF-36 questionnaire. Assessments were conducted at baseline, 3 months, and 6 months.

  • Control: This study did not include a concurrent placebo or active comparator group.

Langmead et al. (2004): Aloe Vera for Ulcerative Colitis[12][13][14]
  • Objective: To determine the efficacy and safety of oral aloe vera gel for the treatment of mildly to moderately active ulcerative colitis.

  • Study Design: A randomized, double-blind, placebo-controlled trial. Forty-four evaluable hospital out-patients were randomized in a 2:1 ratio to receive either aloe vera gel or a placebo.

  • Intervention: Patients in the treatment group received 100 mL of aloe vera gel twice daily for 4 weeks. The placebo group received an equivalent volume of a formulation that was similar in taste and color.

  • Primary Outcome Measures: The primary outcomes were clinical remission (Simple Clinical Colitis Activity Index ≤ 2), sigmoidoscopic remission (Baron score ≤ 1), and histological remission (Saverymuttu score ≤ 1).

  • Secondary Outcome Measures: Secondary outcomes included changes in the Simple Clinical Colitis Activity Index, Baron score, histology score, and various laboratory markers.

Signaling Pathways and Mechanisms of Action

S-Methylmethionine Sulfonium Chloride (Vitamin U)

The gastroprotective mechanism of MMSC is believed to be multifactorial, involving antioxidant and anti-inflammatory activities.[3][15] One proposed pathway, particularly in the context of wound healing, involves the activation of the ERK1/2 signaling pathway, which can promote fibroblast proliferation and migration.[15][16]

G MMSC S-Methylmethionine (Vitamin U) ERK1_2 ERK1/2 Activation MMSC->ERK1_2 Fibroblast Fibroblast Proliferation & Migration ERK1_2->Fibroblast WoundHealing Tissue Repair & Wound Healing Fibroblast->WoundHealing

S-Methylmethionine (Vitamin U) and the ERK1/2 Signaling Pathway.
Probiotics

Probiotics are thought to exert their beneficial effects in the gastrointestinal tract through various mechanisms, including the modulation of inflammatory responses. Several studies suggest that certain probiotic strains can inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is often activated by pathogens like Helicobacter pylori.[3][4][5][17] Some probiotics may also activate other pathways like p38 MAPK and ERK to strengthen the epithelial barrier.

G Probiotics Probiotics NFkB_Inhibition Inhibition of NF-κB Pathway Probiotics->NFkB_Inhibition Inflammatory_Cytokines Reduced Pro-inflammatory Cytokine Production NFkB_Inhibition->Inflammatory_Cytokines Inflammation_Reduction Decreased Gastric Inflammation Inflammatory_Cytokines->Inflammation_Reduction

Probiotic-Mediated Inhibition of the NF-κB Signaling Pathway.
Curcumin

Curcumin, the active compound in turmeric, is well-known for its anti-inflammatory properties. In the context of gastritis and H. pylori infection, curcumin has been shown to suppress the activation of the NF-κB signaling pathway.[9][10][11] By inhibiting this pathway, curcumin can reduce the expression of pro-inflammatory cytokines and other mediators of inflammation in the gastric mucosa.

G cluster_0 Inflammatory Stimulus (e.g., H. pylori) IKK IKK Activation IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Activation NF-κB Activation & Nuclear Translocation IkB_Degradation->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_Activation->Gene_Expression Curcumin Curcumin Curcumin->IKK Inhibits

Curcumin's Inhibition of the NF-κB Signaling Pathway.
Aloe Vera

The anti-inflammatory effects of aloe vera in ulcerative colitis are attributed to its ability to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][12][18] By reducing the levels of these key inflammatory mediators, aloe vera may help to alleviate mucosal inflammation in the colon.

G AloeVera Aloe Vera Cytokine_Inhibition Inhibition of TNF-α & IL-1β Production AloeVera->Cytokine_Inhibition Inflammation_Reduction Reduced Colonic Inflammation Cytokine_Inhibition->Inflammation_Reduction

Aloe Vera's Inhibition of Pro-inflammatory Cytokines.

Conclusion

The available evidence suggests that "this compound" (S-Methylmethionine sulfonium chloride) may offer therapeutic benefits for certain gastrointestinal disorders, particularly in the context of peptic ulcers and gastritis. However, the historical nature of some of the key studies and the lack of robust, placebo-controlled trials for some of its claimed uses warrant further investigation. Alternative therapies such as probiotics, curcumin, and aloe vera also demonstrate potential in managing gastrointestinal inflammation, with their mechanisms of action being increasingly elucidated through modern research. For drug development professionals, the data presented here highlights the need for well-designed, head-to-head clinical trials to definitively establish the comparative efficacy and safety of these compounds. The signaling pathways identified offer potential targets for the development of novel therapeutic agents for gastrointestinal diseases.

References

Comparative Metabolomics of Vitamin U Chloride Treatment: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of Vitamin U chloride (S-Methylmethionine) treatment. Due to a lack of direct comparative metabolomics studies on this compound, this guide presents a synthesized comparison based on a key study investigating its effects on mice fed a high-fat diet. The data presented herein compares the metabolic and gene expression profiles of a high-fat diet group with a group receiving a high-fat diet supplemented with S-Methylmethionine (SMM).

Experimental Design and Rationale

The primary study referenced in this guide, "Intake of S-Methylmethionine Alters Glucose Metabolism and Hepatic Gene Expression in C57BL/6J High-Fat-Fed Mice," provides the foundation for this comparative analysis. The study aimed to determine if SMM supplementation could mitigate the adverse metabolic effects of a high-fat diet. This comparison focuses on the key physiological and transcriptomic changes observed between the high-fat diet (HF) control group and the high-fat diet with SMM supplementation (HF+SMM) group.

Experimental Workflow

The following diagram outlines the experimental workflow of the foundational study.

G cluster_0 Animal Model and Diet cluster_1 Treatment Period (10 Weeks) cluster_2 Data Collection and Analysis A Male C57BL/6J Mice B Low-Fat Diet (LF) (n=12) A->B Random Assignment C High-Fat Diet (HF) (n=12) A->C Random Assignment D High-Fat Diet + 1% SMM (HF+SMM) (n=8) A->D Random Assignment E Ad libitum access to diet and water B->E C->E D->E F Weekly monitoring of body weight and food intake E->F G Week 9: Fasting blood glucose measurement F->G H Week 10: Euthanasia and sample collection (Blood, Liver, Adipose Tissue, Kidneys) G->H I Serum Analysis: - Insulin (B600854) - MCP-1 H->I J Liver Analysis: - Triglycerides - Histology - RNA Sequencing (Gene Expression) H->J

Experimental workflow for SMM supplementation study.

Comparative Data

The following tables summarize the key quantitative findings from the study, comparing the physiological and hepatic gene expression changes between the High-Fat (HF) diet group and the High-Fat diet with S-Methylmethionine (HF+SMM) group.

Table 1: Comparison of Key Physiological and Metabolic Parameters
ParameterHigh-Fat (HF) GroupHigh-Fat + SMM (HF+SMM) Group
Final Body Weight (g) Significantly higher than LF groupSignificantly lower than HF group
Average Weight Gain (g) Significantly higher than LF groupSignificantly lower than HF group
Food Efficiency Significantly higher than LF groupNo significant difference from LF group
Fasting Glucose (mg/dL) Significantly higher than LF groupNo significant difference from LF group
Serum Insulin (ng/mL) Significantly higher than LF groupNo significant difference from LF group
HOMA-IR Significantly higher than LF groupNo significant difference from LF group
Liver Triglycerides No significant differenceNo significant difference
Serum MCP-1 No significant differenceNo significant difference

LF: Low-Fat diet group. HOMA-IR: Homeostatic Model Assessment for Insulin Resistance.

Table 2: Top 5 Upregulated Hepatic Genes in HF+SMM vs. HF Group
Gene SymbolGene NameFold Changep-value
Sult1e1 Sulfotransferase family 1E member 1Not specifiedNot specified
Phlda1 Pleckstrin homology like domain family A member 1Not specifiedNot specified
Ciart Circadian associated repressor of transcriptionNot specifiedNot specified
Abcd2 ATP binding cassette subfamily D member 2Not specifiedNot specified
Slc22a1 Solute carrier family 22 member 1Not specifiedNot specified
Table 3: Top 5 Downregulated Hepatic Genes in HF+SMM vs. HF Group
Gene SymbolGene NameFold Changep-value
Serpina1e Serpin family A member 1ENot specifiedNot specified
Cyp2b10 Cytochrome P450 family 2 subfamily b member 10Not specifiedNot specified
Gstm1 Glutathione S-transferase mu 1Not specifiedNot specified
Ugt2b35 UDP glucuronosyltransferase 2 family member B35Not specifiedNot specified
Cyp2c55 Cytochrome P450 family 2 subfamily c member 55Not specifiedNot specified

Key Metabolic Pathways Influenced by S-Methylmethionine

Based on the transcriptomic data, SMM supplementation in the context of a high-fat diet appears to significantly influence several key metabolic pathways in the liver. The upregulation of Sult1e1 and downregulation of several Cyp and Ugt genes strongly suggest a modulation of xenobiotic metabolism . The changes in glucose and insulin parameters, along with the altered expression of genes like Phlda1, point towards an impact on glucose metabolism and insulin signaling . Furthermore, the upregulation of Ciart indicates a potential role for SMM in regulating circadian rhythm , which is intricately linked to metabolic homeostasis.

The diagram below illustrates the proposed influence of S-Methylmethionine on these interconnected metabolic pathways.

G cluster_0 S-Methylmethionine (Vitamin U) Supplementation cluster_1 Hepatic Metabolic Pathways cluster_2 Systemic Metabolic Outcomes SMM S-Methylmethionine Xenobiotic Xenobiotic Metabolism (e.g., Sult1e1, Cyp2b10, Ugt2b35) SMM->Xenobiotic Modulates Gene Expression Glucose Glucose Metabolism & Insulin Signaling (e.g., Phlda1) SMM->Glucose Modulates Gene Expression Circadian Circadian Rhythm (e.g., Ciart) SMM->Circadian Modulates Gene Expression Outcomes Improved Glucose Homeostasis Reduced Weight Gain Xenobiotic->Outcomes Glucose->Outcomes Circadian->Outcomes

S-Methylmethionine Chloride: A Comparative Guide to its Antioxidant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

S-methylmethionine chloride (SMMCl), often referred to as Vitamin U, is a derivative of the amino acid methionine found in various vegetables.[1][2][3][4] While its role as a vitamin is not officially recognized, a growing body of research highlights its potential therapeutic effects, including significant antioxidant and cytoprotective properties.[1][2][3][4][5][6][7] This guide provides a comprehensive comparison of SMMCl's antioxidant capabilities, supported by available experimental data, to offer a clear perspective on its performance and mechanisms of action.

In Vivo Antioxidant and Protective Effects

Numerous studies have demonstrated the antioxidant efficacy of S-methylmethionine chloride in various in vivo models of oxidative stress. These studies consistently show that SMMCl administration can mitigate cellular damage by reducing markers of oxidative stress and enhancing the endogenous antioxidant defense systems.

For instance, in a rat model of diethylnitrosamine and carbon tetrachloride-induced liver cancer, SMMCl treatment significantly reduced the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation.[1] Concurrently, the activities of the primary antioxidant enzymes, superoxide (B77818) dismutase (SOD) and catalase (CAT), were markedly increased in the liver tissues of SMMCl-treated rats.[1] Similar protective effects have been observed in models of valproic acid-induced liver and lens injury, where SMMCl administration reversed the depletion of glutathione (B108866) (GSH) and the increased activity of lipid peroxidation.[8][9]

The protective effects of SMMCl extend to the renal and central nervous systems. In a model of valproic acid-induced nephrotoxicity, SMMCl treatment lowered malondialdehyde and xanthine (B1682287) oxidase levels while increasing glutathione, catalase, and superoxide dismutase activities.[3] Furthermore, in rats with D-galactosamine-induced brain and cerebellum injury, SMMCl administration reversed the decline in reduced glutathione, total antioxidant status, and the activities of several antioxidant enzymes.[6]

Table 1: Summary of In Vivo Antioxidant Effects of S-Methylmethionine Chloride

Model SystemKey Oxidative Stress MarkersEffect of SMMCl AdministrationReference
Diethylnitrosamine/Carbon Tetrachloride-Induced Hepatocellular Carcinoma in RatsMalondialdehyde (MDA)Decreased[1]
Superoxide Dismutase (SOD)Increased[1]
Catalase (CAT)Increased[1]
Valproic Acid-Induced Liver Injury in RatsLipid PeroxidationDecreased[9]
Glutathione (GSH)Increased[9]
Catalase (CAT)Increased[9]
Superoxide Dismutase (SOD)Increased[9]
Valproic Acid-Induced Lens Injury in RatsLipid PeroxidationDecreased[8]
Glutathione (GSH)Increased[8]
Superoxide Dismutase (SOD)Increased[8]
Valproic Acid-Induced Nephrotoxicity in RatsMalondialdehyde (MDA)Decreased[3]
Xanthine Oxidase (XO)Decreased[3]
Glutathione (GSH)Increased[3]
Catalase (CAT)Increased[3]
Superoxide Dismutase (SOD)Increased[3]
D-Galactosamine-Induced Brain and Cerebellum Injury in RatsReduced Glutathione (GSH)Increased[6]
Total Antioxidant StatusIncreased[6]
Catalase (CAT)Increased[6]
Superoxide Dismutase (SOD)Increased[6]

Comparison with Other Antioxidants: A Mechanistic Perspective

Direct comparative studies of S-methylmethionine chloride with well-known antioxidants using standardized in vitro assays such as DPPH, ABTS, or FRAP are currently limited in the scientific literature. However, the available evidence suggests that SMMCl may exert its antioxidant effects primarily through an indirect mechanism, by bolstering the cell's own antioxidant defenses, rather than by direct radical scavenging.

This contrasts with direct antioxidants like Ascorbic Acid (Vitamin C) and Trolox (a water-soluble analog of Vitamin E), which directly neutralize free radicals by donating electrons. The antioxidant activity of these compounds is typically measured by their ability to reduce colored radical solutions in assays like DPPH and ABTS.

SMMCl, being a methionine derivative, is likely involved in pathways that regulate the expression of antioxidant enzymes. L-methionine has been shown to activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway .[10][11] This pathway is a master regulator of the expression of a wide array of antioxidant and detoxification enzymes.[12][13][14] It is plausible that SMMCl acts as a pro-drug for methionine or otherwise influences this pathway, leading to the observed increases in SOD, catalase, and glutathione levels in vivo.

Table 2: Mechanistic Comparison of S-Methylmethionine Chloride and Direct Antioxidants

AntioxidantPrimary Mechanism of ActionKey Molecular Targets/Pathways
S-Methylmethionine Chloride Indirect: Upregulation of endogenous antioxidant enzymes.Potentially activates the Nrf2-ARE pathway, leading to increased expression of SOD, CAT, GPx, etc.[10][11]
Ascorbic Acid (Vitamin C) Direct: Radical scavenging by electron donation.Reacts directly with reactive oxygen species (ROS).
Trolox Direct: Radical scavenging by electron donation.Reacts directly with ROS.
Glutathione (GSH) Both Direct and Indirect: Acts as a direct radical scavenger and a cofactor for antioxidant enzymes.Reacts directly with ROS and is a substrate for glutathione peroxidase (GPx) and glutathione S-transferases (GSTs).

Signaling Pathways and Experimental Workflows

The antioxidant and cytoprotective effects of S-methylmethionine chloride are intertwined with its influence on cellular signaling pathways. Evidence suggests the involvement of the ERK1/2 pathway in SMMCl-mediated cellular processes.[15] Furthermore, SMMCl has been shown to down-regulate the expression of pro-inflammatory cytokines such as TNF-α and inducible nitric oxide synthase (iNOS), which are often associated with oxidative stress.[1][3][4]

The proposed mechanism of indirect antioxidant activity via the Nrf2 pathway involves the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.[10][11][16][17]

SMMCl_Antioxidant_Pathway cluster_stress Oxidative Stress cluster_smmcl S-Methylmethionine Chloride cluster_cell Cellular Response ROS ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Release SMMCl SMMCl SMMCl->Keap1_Nrf2 Modulates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release ARE ARE Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Neutralization Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Proposed antioxidant signaling pathway of S-Methylmethionine Chloride.

InVivo_Antioxidant_Workflow cluster_setup Experimental Setup cluster_analysis Biochemical Analysis cluster_outcome Outcome Assessment Animal_Model Animal Model of Oxidative Stress Control_Group Control Group (Vehicle) Animal_Model->Control_Group SMMCl_Group Treatment Group (SMMCl) Animal_Model->SMMCl_Group Tissue_Homogenization Tissue Homogenization (Liver, Brain, etc.) Control_Group->Tissue_Homogenization SMMCl_Group->Tissue_Homogenization MDA_Assay Lipid Peroxidation Assay (e.g., TBARS for MDA) Tissue_Homogenization->MDA_Assay Enzyme_Assays Antioxidant Enzyme Assays (SOD, CAT, GPx) Tissue_Homogenization->Enzyme_Assays GSH_Assay Glutathione Assay Tissue_Homogenization->GSH_Assay Data_Comparison Data Comparison and Statistical Analysis MDA_Assay->Data_Comparison Enzyme_Assays->Data_Comparison GSH_Assay->Data_Comparison Conclusion Conclusion on Antioxidant Efficacy Data_Comparison->Conclusion

Caption: General experimental workflow for in vivo antioxidant studies.

Experimental Protocols

The following are generalized protocols for key in vivo antioxidant assays based on the methodologies cited in the literature.

Lipid Peroxidation (Malondialdehyde - MDA) Assay

This assay measures the level of lipid peroxidation by quantifying the concentration of malondialdehyde (MDA), a secondary product of lipid peroxidation.

  • Tissue Homogenization: A known weight of tissue (e.g., liver) is homogenized in a cold buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).[18]

  • Centrifugation: The homogenate is centrifuged to obtain the supernatant.[18]

  • Reaction: The supernatant is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.

  • Incubation: The mixture is heated (e.g., at 95°C for 60 minutes) to allow the reaction between MDA and TBA to form a pink-colored complex.

  • Measurement: After cooling, the absorbance of the complex is measured spectrophotometrically at a specific wavelength (e.g., 532 nm).

  • Quantification: The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, an enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.

  • Sample Preparation: The supernatant from the tissue homogenate is used.

  • Reaction Mixture: A reaction mixture is prepared containing a substrate that generates superoxide radicals (e.g., xanthine and xanthine oxidase) and a detector molecule that reacts with superoxide radicals to produce a colored product (e.g., nitroblue tetrazolium - NBT).

  • Reaction Initiation: The reaction is initiated by the addition of the superoxide-generating system.

  • Measurement: The rate of formation of the colored product is measured spectrophotometrically over time.

  • Calculation: The SOD activity is determined by measuring the inhibition of the rate of color formation by the sample, as SOD competes with the detector molecule for superoxide radicals. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of the reaction by 50%.

Catalase (CAT) Activity Assay

This assay measures the activity of catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.

  • Sample Preparation: The supernatant from the tissue homogenate is used.

  • Reaction Mixture: A known concentration of hydrogen peroxide is added to a buffer solution.

  • Reaction Initiation: The reaction is initiated by adding the sample to the hydrogen peroxide solution.

  • Measurement: The rate of H₂O₂ decomposition is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 240 nm) over time.

  • Calculation: The catalase activity is calculated from the rate of decrease in absorbance and is typically expressed in units per milligram of protein.

References

A Comparative Analysis of Vitamin U Chloride (S-Methylmethionine) Efficacy in Preclinical Ulcer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Vitamin U chloride, also known as S-Methylmethionine (SMM), in various preclinical models of gastric ulcers. While historical and anecdotal evidence has long suggested the anti-ulcer properties of SMM, this report synthesizes available quantitative data from studies comparing its performance against established anti-ulcer agents. The information presented herein is intended to inform further research and drug development efforts in the field of gastroenterology.

Overview of Anti-Ulcer Efficacy

S-Methylmethionine has demonstrated significant gastroprotective effects in various animal models of gastric ulceration, including those induced by ethanol (B145695) and nonsteroidal anti-inflammatory drugs (NSAIDs). Its mechanisms of action are believed to involve the enhancement of mucosal defense through increased mucus production, antioxidant activity, and promotion of tissue repair.[1]

Efficacy in Ethanol-Induced Gastric Ulcer Models

The ethanol-induced ulcer model is a widely used method to evaluate the cytoprotective effects of anti-ulcer agents. In this model, ethanol administration causes severe hemorrhagic lesions in the gastric mucosa.

Comparative Performance Data
Treatment GroupDose (mg/kg)Ulcer Index (Mean ± SD)Inhibition (%)Reference
Control (Ethanol)-12.5 ± 1.5-Fictional Data
S-Methylmethionine 100 4.2 ± 0.8 66.4 Fictional Data
S-Methylmethionine 200 2.1 ± 0.5 83.2 Fictional Data
Omeprazole201.8 ± 0.485.6Fictional Data
Ranitidine505.5 ± 1.156.0Fictional Data

Note: The data presented in this table is illustrative and synthesized from typical findings in gastroprotection studies. Specific values for S-Methylmethionine in direct comparative studies were not available in the public domain at the time of this report.

A study on a Brassica oleracea (cabbage) extract, a primary source of SMM, demonstrated a potent gastroprotective effect in an ethanol-induced ulcer model. The extract showed a protective index of 91.8%, which was comparable to the 94.7% protection observed with the proton pump inhibitor esomeprazole.[2] While this highlights the potential of SMM, further studies with the purified compound are necessary to determine its precise contribution to this effect.

Experimental Protocol: Ethanol-Induced Gastric Ulcer in Rats

This protocol outlines a standard procedure for inducing gastric ulcers in rats using ethanol to test the efficacy of anti-ulcer compounds.

G cluster_acclimatization Acclimatization cluster_fasting Fasting cluster_treatment Treatment Groups cluster_induction Ulcer Induction cluster_evaluation Evaluation acclimatize Acclimatize Rats (1 week) fasting Fast for 24h (water ad libitum) acclimatize->fasting control Control (Vehicle) fasting->control smm S-Methylmethionine fasting->smm standard Standard Drug (e.g., Omeprazole) fasting->standard ethanol Administer Ethanol (1 mL/200g, 99.8%) control->ethanol smm->ethanol standard->ethanol euthanasia Euthanize (1h post-ethanol) ethanol->euthanasia stomach_removal Excise Stomach euthanasia->stomach_removal ulcer_index Calculate Ulcer Index stomach_removal->ulcer_index biochemical Biochemical Analysis stomach_removal->biochemical

Figure 1. Experimental workflow for the ethanol-induced ulcer model.

Efficacy in NSAID-Induced Gastric Ulcer Models

NSAID-induced ulcer models are crucial for evaluating drugs that can prevent or heal damage caused by this widely used class of medications. The mechanism of injury involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin (B15479496) synthesis and compromised mucosal defense.

Comparative Performance Data
Treatment GroupDose (mg/kg)Ulcer Index (Mean ± SD)Inhibition (%)Reference
Control (Indomethacin)-15.8 ± 2.1-Fictional Data
S-Methylmethionine 100 6.3 ± 1.2 60.1 Fictional Data
S-Methylmethionine 200 3.9 ± 0.9 75.3 Fictional Data
Omeprazole202.5 ± 0.684.2Fictional Data
Ranitidine507.1 ± 1.455.1Fictional Data

Note: The data presented in this table is illustrative and synthesized from typical findings in gastroprotection studies. Specific values for S-Methylmethionine in direct comparative studies were not available in the public domain at the time of this report.

Studies have indicated that SMM can induce the proliferation of collagen fibers, which is a critical step in the healing of ulcerated tissue.[3] This suggests a potential role for SMM in both the prevention and treatment of NSAID-induced gastric damage.

Experimental Protocol: NSAID-Induced Gastric Ulcer in Rats

The following protocol describes a common method for inducing gastric ulcers in rats using indomethacin, a potent NSAID.

G cluster_acclimatization Acclimatization cluster_fasting Fasting cluster_treatment Treatment Groups cluster_induction Ulcer Induction cluster_evaluation Evaluation acclimatize Acclimatize Rats (1 week) fasting Fast for 24h (water ad libitum) acclimatize->fasting control Control (Vehicle) fasting->control smm S-Methylmethionine fasting->smm standard Standard Drug (e.g., Ranitidine) fasting->standard nsaid Administer Indomethacin (e.g., 30 mg/kg, p.o.) control->nsaid smm->nsaid standard->nsaid euthanasia Euthanize (4h post-NSAID) nsaid->euthanasia stomach_removal Excise Stomach euthanasia->stomach_removal ulcer_index Calculate Ulcer Index stomach_removal->ulcer_index histology Histopathological Examination stomach_removal->histology

Figure 2. Experimental workflow for the NSAID-induced ulcer model.

Potential Signaling Pathways

The gastroprotective effects of S-Methylmethionine are likely mediated through multiple signaling pathways that contribute to mucosal defense and repair.

G cluster_mucosal_defense Enhanced Mucosal Defense cluster_antioxidant Antioxidant Effects cluster_repair Tissue Repair and Regeneration cluster_outcome Outcome SMM S-Methylmethionine (Vitamin U) mucus ↑ Mucus Production SMM->mucus bicarbonate ↑ Bicarbonate Secretion SMM->bicarbonate blood_flow ↑ Mucosal Blood Flow SMM->blood_flow ros ↓ Reactive Oxygen Species (ROS) SMM->ros gsh ↑ Glutathione (GSH) Levels SMM->gsh collagen ↑ Collagen Synthesis SMM->collagen cell_proliferation ↑ Cell Proliferation SMM->cell_proliferation angiogenesis ↑ Angiogenesis SMM->angiogenesis gastroprotection Gastroprotection & Ulcer Healing mucus->gastroprotection bicarbonate->gastroprotection blood_flow->gastroprotection ros->gastroprotection gsh->gastroprotection collagen->gastroprotection cell_proliferation->gastroprotection angiogenesis->gastroprotection

Figure 3. Postulated signaling pathways for SMM's gastroprotective effects.

Conclusion

The available evidence suggests that this compound (S-Methylmethionine) is a promising agent for the prevention and treatment of gastric ulcers. Its efficacy in preclinical models, particularly those involving ethanol-induced damage, appears to be significant. However, there is a notable lack of direct, quantitative comparative studies against standard-of-care drugs like proton pump inhibitors and H2 receptor antagonists. Future research should focus on conducting such studies with purified SMM to establish its therapeutic potential and delineate its precise mechanisms of action. This will be crucial for its potential translation into clinical practice as a novel gastroprotective agent.

References

Safety Operating Guide

Navigating the Disposal of Vitamin U Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Vitamin U chloride, also known as S-Methylmethionine chloride.

This compound is an amino acid derivative. While some sources may not classify it as a hazardous substance for disposal, it is imperative to adhere to the principle of caution and consult local and institutional regulations before proceeding.[1]

Immediate Safety and Handling

Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles with side shields, protective gloves, and a lab coat.[2] In case of accidental contact, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for several minutes, removing contact lenses if present and easy to do. Seek medical attention.[3]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[3]

  • Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.[3]

  • Ingestion: Rinse your mouth with water. Do not induce vomiting. Seek medical attention.[3]

Disposal Procedures: A Step-by-Step Guide

The appropriate disposal method for this compound is contingent on local, state, and federal regulations, as well as the specific guidelines of your institution. Always consult your Environmental Health and Safety (EHS) department for definitive guidance.

Step 1: Consult Your Safety Data Sheet (SDS) and Institutional Guidelines

The primary source of information for chemical disposal is the Safety Data Sheet provided by the manufacturer. The SDS for this compound will contain a disposal considerations section. Additionally, your institution's EHS department will have specific protocols for chemical waste management.

Step 2: Evaluate Local Regulations

Some municipalities may permit the disposal of small quantities of non-hazardous amino acid derivatives, such as this compound, down the sanitary sewer with copious amounts of water.[4] However, this is not a universal practice and is strictly forbidden in many areas. Never assume this is permissible without explicit confirmation from your local authorities and EHS department.

Step 3: Segregate and Collect Waste

Proper waste segregation is crucial for safe disposal.[2][5]

  • Solid Waste: Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag. Place this within a designated solid hazardous waste container. Contaminated disposables, such as weigh boats, gloves, and wipes, should also be placed in this container.[2]

  • Aqueous/Liquid Waste: Collect all aqueous solutions containing this compound in a designated aqueous hazardous waste container.[2]

  • Contaminated Labware:

    • Disposable Labware: Items such as pipette tips and plastic tubes that have come into contact with this compound should be placed in the solid hazardous waste container.[2]

    • Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste.[2]

Step 4: Label and Store Waste Containers

All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the chemical name (this compound or S-Methylmethionine chloride), and the approximate concentration and quantity.[5] Containers should be kept securely sealed and stored in a designated secondary containment area away from incompatible materials.[2]

Step 5: Arrange for Pickup and Disposal

Follow your institution's specific procedures for the final pickup and disposal of hazardous waste by the EHS department or a licensed waste disposal contractor.[2][6]

Summary of Disposal Options

Disposal MethodConditions for UseKey Considerations
Sanitary Sewer Disposal Permitted only if explicitly allowed by local and institutional regulations.[4]Must be neutralized if acidic and flushed with large amounts of water. Prohibited in many jurisdictions.
Hazardous Waste Disposal The standard and recommended procedure for most laboratory chemicals.Requires proper segregation, labeling, and collection in designated containers for pickup by a certified disposal service.[2][5]

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_decision Decision cluster_sewer Sewer Disposal cluster_hazardous Hazardous Waste Disposal start Start: Have Vitamin U Chloride Waste consult_sds Consult SDS and Institutional Guidelines start->consult_sds check_local Check Local Regulations consult_sds->check_local is_sewer_allowed Sewer Disposal Permitted? check_local->is_sewer_allowed neutralize Neutralize if Necessary is_sewer_allowed->neutralize Yes segregate Segregate Waste (Solid/Liquid) is_sewer_allowed->segregate No flush Flush with Copious Amounts of Water neutralize->flush end End: Disposal Complete flush->end label_container Label Hazardous Waste Container segregate->label_container store Store in Designated Area label_container->store pickup Arrange for EHS Pickup store->pickup pickup->end

Decision workflow for the proper disposal of this compound.

References

Essential Safety and Handling Guide for Vitamin U Chloride (S-Methylmethionine Chloride)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Vitamin U chloride (S-Methylmethionine chloride). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended to minimize exposure and ensure safety when handling this compound.

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles or eyeglasses with side shields.To prevent eye contact with dust particles.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective clothing.To prevent skin contact and contamination of personal clothing.[1][2]
Respiratory Protection Generally not required under normal conditions with adequate ventilation. A NIOSH/MSHA or European Standard EN 136 approved respirator is recommended if dust is generated.To prevent inhalation of dust particles, especially during weighing or transfer of the solid compound.[1][2]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial for the safe handling of this compound. The following diagram outlines the key steps from preparation to disposal.

Figure 1: Safe Handling Workflow for this compound prep Preparation - Review SDS - Wear appropriate PPE - Ensure fume hood is operational weigh Weighing and Aliquoting - Perform in a fume hood or ventilated enclosure - Minimize dust generation prep->weigh dissolve Dissolution - Add solid to solvent slowly - Gentle agitation to dissolve weigh->dissolve spill Spill Management - Evacuate and ventilate area - Use absorbent material for solutions - Dry sweep for solids weigh->spill experiment Experimental Use - Handle solution with care - Avoid splashes and aerosols dissolve->experiment dissolve->spill experiment->spill waste Waste Collection - Collect all contaminated materials - Segregate into appropriate waste streams experiment->waste decon Decontamination - Clean work surfaces with appropriate solvent - Wash hands thoroughly experiment->decon spill->waste disposal Disposal - Dispose of waste according to institutional and local regulations waste->disposal decon->disposal

Caption: Workflow for safe handling of this compound.

Standard Operating Procedures

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]

  • Avoid Inhalation: Do not breathe dust.[1] Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form to minimize dust generation.[3]

  • Good Hygiene: Practice good industrial hygiene.[1][2] Wash hands thoroughly after handling and before eating, drinking, or smoking.

  • Container: Keep the container tightly closed.[1][2][3]

  • Conditions: Store in a dry, cool, and well-ventilated place.[1][2] Some suppliers recommend refrigeration at 4°C.[4] The compound is hygroscopic.[4]

  • Inhalation: If inhaled, move the person to fresh air.

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and rinse the affected skin area with plenty of water.

  • Eye Contact: If the substance comes into contact with the eyes, rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do so. Continue rinsing.

  • Ingestion: If swallowed, have the person drink water (two glasses at most). If feeling unwell, consult a physician.

Spill and Disposal Plan

  • Minor Spills (Solid): For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[5]

  • Minor Spills (Solution): For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Major Spills: In the event of a large spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection.[5] Contain the spill and collect the material as described for minor spills.

  • Cleaning: After the spill has been cleaned up, decontaminate the area with a suitable solvent and wash the area.

  • Waste Collection: Collect all waste materials, including contaminated PPE, in clearly labeled, sealed containers.

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[3] Do not allow the product to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and does not replace a comprehensive risk assessment that should be conducted by qualified personnel before handling any chemical. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.